1,4-Diamino-2,3-dichloroanthraquinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diamino-2,3-dichloroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYAYVSWIPZDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058844 | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-42-5, 70956-27-3 | |
| Record name | Disperse Violet 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Diamino-2,3-dichloroanthraquinone, a significant chemical intermediate. This document details its physicochemical properties, outlines a laboratory-scale synthesis protocol, and discusses its primary applications, with a focus on its role in the synthesis of high-performance dyes. Furthermore, this guide presents a thorough safety and handling protocol essential for laboratory and industrial settings. The information herein is intended to equip researchers and professionals with the critical knowledge required for the effective and safe utilization of this compound in their work.
Introduction: Unveiling a Core Chromophore
This compound, also known by its common name Disperse Violet 28, is a synthetic organic compound belonging to the anthraquinone family.[1][2] Its rigid, planar structure, a consequence of the fused aromatic rings, forms the backbone of a potent chromophore. The presence of amino groups and chloro substituents on the anthraquinone core significantly influences its electronic properties, making it a valuable precursor in the synthesis of a variety of dyes.[3] This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties: A Quantitative Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental and industrial settings. These properties dictate the choice of solvents for reactions and purification, as well as the appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 81-42-5 | [1] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 307.13 g/mol | [1] |
| Appearance | Dark purple to black powder | [1] |
| Melting Point | 295 °C | [1] |
| Solubility | Soluble in acetone, ethanol, and benzene. Insoluble in water. | [1][2] |
| Density | ~1.64 g/cm³ | [1] |
Synthesis of this compound: A Laboratory Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol is based on the chlorination of 1,4-diaminoanthraquinone leuco body, a common industrial method.[4]
Causality of Experimental Choices: The use of the leuco form of 1,4-diaminoanthraquinone is a critical first step as it is more susceptible to electrophilic substitution than the parent anthraquinone. Chlorobenzene is selected as the solvent due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures, and its ability to dissolve the starting material. Sulfuric chloride is a potent chlorinating agent for this transformation. The final steam distillation step is crucial for removing the chlorobenzene solvent and any volatile impurities.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Dissolution of Starting Material: In a well-ventilated fume hood, dissolve the 1,4-diaminoanthraquinone leuco body in chlorobenzene in a reaction vessel equipped with a stirrer and a condenser. Heat the mixture to a temperature between 30-132°C and maintain for 30-60 minutes to ensure complete dissolution.[4]
-
Chlorination Reaction: Cool the solution to 45-60°C. Slowly add sulfuric chloride dropwise to the reaction mixture. After the addition is complete, slowly heat the mixture to 95°C and maintain this temperature to drive the chlorination reaction to completion.[4]
-
Quenching and pH Adjustment: After the reaction is complete, carefully add water to the reaction vessel. Adjust the pH of the mixture to 8-11 using an appropriate base, ensuring the temperature does not exceed 60°C.[4]
-
Solvent Removal and Product Isolation: Introduce steam into the vessel to perform steam distillation, which will remove the chlorobenzene solvent.[4] The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration and wash the filter cake thoroughly with water to remove any remaining impurities.[4]
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature to obtain the final this compound.
Applications in Scientific Research and Industry
The primary application of this compound is as a key intermediate in the synthesis of other high-performance dyes.[1]
-
Dye Synthesis: It is a critical precursor for the production of Disperse Blue 60 and Disperse Violet 26, which are widely used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure allows for further modification to produce a range of colors with excellent light and wash fastness.
-
Textile Dyeing: As Disperse Violet 28, it is used directly for dyeing polyester, acetate, and nylon fabrics, imparting a bright reddish-violet shade.[1]
-
Research Applications: The chromophoric and redox-active nature of the anthraquinone core makes this compound and its derivatives interesting candidates for research in areas such as:
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is a summary of the key safety data.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5][6]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5][6]
Precautionary Statements
-
Prevention:
-
Response:
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications, particularly in the dye industry. Its synthesis, while requiring careful control of reaction parameters, is well-established. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers and industry professionals to confidently work with this important compound.
References
- Disperse Violet 28. PubChem. (n.d.).
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone. Google Patents. (n.d.).
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents. (n.d.).
- Removal of disperse violet 28 from water using self-assembled organo-layered double hydroxides through a one-step process. RSC Publishing. (n.d.).
- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia. (n.d.).
- GHS Classification - ChemReg.net. (n.d.).
- Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. (n.d.).
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents. (n.d.).
- China Biggest Disperse Violet 28 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever. (n.d.).
- Disperse Violet 28 - World dye variety. (2012, March 19).
- This compound 93.0+%, TCI America™ | Fisher Scientific. (n.d.).
- MSDS of 1,4-Diamino-2,3-dicyano-9,10-anthraquinone. (2019, October 23).
- Disperse Violet 28 (CAS 81-42-5) | Intermediate for Disperse Blue | Royalchem. (n.d.).
- Disperse Violet 28 (Solvent violet 31). (n.d.).
- Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties - Semantic Scholar. (2022, July 13).
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Anthraquinone, 1-amino-2,4-dihydroxy- - the NIST WebBook. (n.d.).
- UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PubMed Central. (2014, May 8).
- UV–vis absorption spectra of the anthraquinone‐type disperse reactive... - ResearchGate. (n.d.).
- The Role of 1,4-Diamino-2,3-dihydroanthraquinone in Dye Synthesis. (2025, November 5).
- Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
Sources
- 1. royal-chem.com [royal-chem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Disperse Violet 28 | C14H8Cl2N2O2 | CID 65731 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,4-Diamino-2,3-dichloroanthraquinone
Executive Summary
1,4-Diamino-2,3-dichloroanthraquinone is a significant synthetic compound, primarily recognized for its role as a crucial intermediate in the manufacture of high-performance dyes and pigments.[1][2] Its robust chemical structure imparts desirable qualities such as excellent lightfastness and stability to the final colorants.[1] Beyond its traditional use in the textile and paper industries, this molecule is finding contemporary applications in materials science, including enhancing the efficiency of organic solar cells and serving as a component in the development of novel antimicrobial agents.[1] This guide provides an in-depth, scientifically grounded overview of the synthesis, purification, and comprehensive characterization of this compound, designed to equip researchers and professionals with the technical knowledge required for its effective handling and application.
Physicochemical and Molecular Properties
A foundational understanding of a compound's properties is critical for its application in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1,4-Diamino-2,3-dichloroanthracene-9,10-dione | N/A |
| CAS Number | 81-42-5 | [3] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [4] |
| Molecular Weight | 307.13 g/mol | [3][4] |
| Appearance | Gray to dark purple to black powder/crystal | [4] |
| Purity | Typically >93.0% (by HPLC) | [3][4] |
| Solubility | Soluble in hot nitrobenzene | [5] |
Synthesis Pathway: Chlorination of 1,4-Diaminoanthraquinone Leuco Body
The predominant industrial synthesis of this compound involves the direct chlorination of a 1,4-diaminoanthraquinone precursor. A common and effective strategy employs the leuco form of 1,4-diaminoanthraquinone as the starting material.
Principle of the Synthesis
The synthesis hinges on an electrophilic aromatic substitution reaction. The electron-rich nature of the 1,4-diaminoanthraquinone system facilitates the introduction of chloro groups at the 2 and 3 positions. The use of the leuco body (the reduced form of the anthraquinone) is a critical choice; the conversion of the quinone's carbonyl groups to hydroxyl groups increases the electron density of the aromatic rings, thereby activating them towards electrophilic attack by the chlorinating agent. Subsequent oxidation re-establishes the anthraquinone core.
Detailed Experimental Protocol
The following protocol is adapted from established methodologies for the chlorination of anthraquinone derivatives.[2]
Starting Material: 1,4-Diaminoanthraquinone Leuco Body. This precursor is synthesized from 1,4-dihydroxyanthraquinone.[6]
Reagents & Materials:
-
1,4-Diaminoanthraquinone Leuco Body
-
Chlorobenzene (Solvent)
-
Sulfuryl chloride (SO₂Cl₂) or Chlorosulfuric acid (ClSO₃H) (Chlorinating Agent)
-
Sodium Hydroxide or Sodium Carbonate solution (for pH adjustment)
-
Deionized Water
-
Nitrogen gas supply
Protocol Steps:
-
Dissolution: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, charge the 1,4-diaminoanthraquinone leuco body and chlorobenzene. The typical mass ratio of solvent to starting material is between 5:1 and 12:1.[2]
-
Inerting and Heating: Purge the reactor with nitrogen gas. Heat the mixture to between 125-132°C under agitation for 30-60 minutes to ensure complete dissolution of the starting material.[2]
-
Chlorination: Cool the reaction mixture to 45-60°C. Begin the dropwise addition of the chlorinating agent (e.g., chlorosulfuric acid) over a period of time, maintaining the temperature within this range. The molar ratio of chlorinating agent to the leuco body is crucial and is typically around 1.8-1.9:1.[2]
-
Reaction Maturation: After the addition is complete, hold the reaction mixture at 45-60°C for approximately 2 hours. Subsequently, slowly increase the temperature to 95°C and maintain for another 30-60 minutes to ensure the reaction goes to completion.[2]
-
Work-up and Isolation:
-
Cool the reactor to below 60°C. Carefully add water to the reaction vessel.
-
Adjust the pH of the aqueous layer to 8-11 using an alkali solution (e.g., sodium hydroxide). This step neutralizes residual acid and facilitates the precipitation of the product.[2]
-
Introduce steam into the vessel to perform steam distillation, which effectively removes the chlorobenzene solvent.[2]
-
The remaining aqueous slurry contains the precipitated product.
-
-
Purification:
-
Filter the slurry to collect the crude product.
-
Wash the filter cake thoroughly with hot deionized water until the filtrate is neutral.
-
Dry the purified solid in a vacuum oven to obtain the final product, this compound.
-
Scientific Rationale and In-Field Insights
-
Choice of Solvent: Chlorobenzene is preferred over historical solvents like nitrobenzene or dichlorobenzenes. It offers a suitable boiling point for the reaction while reducing energy consumption and simplifying wastewater treatment, a significant consideration for sustainable industrial chemistry.[2]
-
Temperature Control: The initial low-temperature addition of the chlorinating agent controls the exothermic reaction, preventing unwanted side products. The final heating step ensures the reaction reaches completion, maximizing yield.
-
Post-Reaction Neutralization: The pH adjustment is a critical step. It not only neutralizes corrosive acidic byproducts but also ensures the diamino product is in its neutral, less soluble form, maximizing its precipitation from the aqueous solution.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is standard practice.
Characterization Workflow
Caption: Analytical techniques for characterizing the final product.
Expected Analytical Data
The following table summarizes the expected outcomes from the key analytical techniques used to validate the synthesis.
| Technique | Purpose | Expected Results |
| FT-IR Spectroscopy | Functional Group Identification | N-H stretch: ~3300-3500 cm⁻¹ (doublet for primary amine)Aromatic C-H stretch: ~3000-3100 cm⁻¹C=O stretch (quinone): ~1620-1670 cm⁻¹Aromatic C=C stretch: ~1500-1600 cm⁻¹C-N stretch: ~1250-1350 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹ |
| ¹H NMR | Proton Environment Analysis | Aromatic Protons (positions 5, 8): ~8.2-8.4 ppm (multiplet)Aromatic Protons (positions 6, 7): ~7.6-7.8 ppm (multiplet)Amine Protons (N-H): Broad singlet, chemical shift can vary (~7.0-9.0 ppm) depending on solvent and concentration. |
| ¹³C NMR | Carbon Skeleton Mapping | C=O (quinone): ~180-185 ppmAromatic C-NH₂: ~145-155 ppmAromatic C-Cl: ~125-135 ppmQuaternary Aromatic Carbons: Multiple signals in the aromatic region.Substituted Aromatic Carbons (C-H): ~126-135 ppm. |
| Mass Spectrometry | Molecular Weight & Isotopic Confirmation | Molecular Ion (M⁺): m/z ≈ 306A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1 will be observed. |
| HPLC | Purity Determination | A single major peak in the chromatogram, with purity typically calculated to be >93%.[3] |
| UV-Vis Spectroscopy | Color & Conjugation Analysis | Strong absorption bands in the visible region (typically blue/violet), characteristic of 1,4-diaminoanthraquinone derivatives. The twin absorption peaks typical for 1,4-diaminoanthraquinones are expected.[7] |
Key Applications
The unique structure of this compound makes it a versatile building block in several fields:
-
Dye and Pigment Synthesis: It is a key intermediate for producing a range of colorants, including disperse dyes like Disperse Violet 26 and other high-performance pigments used in textiles, coatings, and inks.[1][2] Its structure provides a scaffold for further chemical modification to create a wide palette of colors with high stability.
-
Organic Electronics: The compound's conjugated system makes it a candidate for use in organic photovoltaics, where it can contribute to light absorption and energy conversion processes.[1]
-
Biomedical Research: The anthraquinone core is a known pharmacophore. Derivatives of this compound have been investigated for their antimicrobial properties, potentially leading to applications in coatings for medical devices to prevent infections.[1]
References
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health (NIH). [Link]
- Synthesis of 1,4-diamino-anthraquinone-2-sulfonic acid derivatives coupled to dextran as carriers for interferon. PubMed. [Link]
- Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scirp.org. [Link]
- Synthesis method of 1, 4-diamino anthraquinone leuco body.
- Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia. [Link]
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants.
- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
- Carbon‐13 NMR spectra of anthraquinone‐derived dyes.
- Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone.
- Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar. [Link]
- Nuclear alkylation of 1,4-diaminoanthraquinone.
- Halogenation in the anthraquinone series. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
- The Role of 1,4-Diamino-2,3-dihydroanthraquinone in Dye Synthesis. Medium. [Link]
- 1,2-Diaminoanthraquinone. PubChem - NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 6. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
An In-depth Technical Guide to the Photophysical Properties of Substituted Anthraquinone Dyes
Introduction
Anthraquinone dyes, a significant class of organic colorants, are characterized by their core structure of anthracene-9,10-dione.[1] While anthraquinone itself is colorless, the introduction of substituent groups onto this tricyclic aromatic framework gives rise to a vibrant spectrum of colors, ranging from red to blue.[2] These dyes are not only of historical importance in the textile industry but are also the subject of extensive contemporary research due to their versatile photophysical properties and potential applications in diverse fields such as photodynamic therapy (PDT), molecular sensing, and dye-sensitized solar cells.[3][4][5]
This technical guide provides a comprehensive exploration of the photophysical properties of substituted anthraquinone dyes. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships that govern the interaction of these molecules with light. We will delve into the synthesis of these dyes, their electronic absorption and emission characteristics, the critical role of intersystem crossing, and the profound influence of substituents and the surrounding environment on their photophysical behavior.
Synthesis of Substituted Anthraquinone Dyes
The synthetic routes to substituted anthraquinones are crucial for tuning their photophysical properties. Most synthetic strategies commence with the functionalization of the basic anthraquinone skeleton.[2] Key intermediates include anthraquinone sulfonic acid and nitroanthraquinone, which are obtained through sulfonation or nitration of anthraquinone, respectively.[2] These sulfonic acid and nitro groups can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and hydroxides, to introduce electron-donating groups that are essential for imparting color.[2]
A widely used intermediate for the synthesis of many acid anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[2][6] The bromine atom in bromamic acid is susceptible to nucleophilic substitution, allowing for the introduction of various aryl or alkylamino groups, leading to a diverse range of brilliantly colored dyes.[6] For instance, the condensation of bromamic acid with an appropriate aniline derivative is a key step in the synthesis of C.I. Reactive Blue 19.[2]
Other synthetic methodologies include Friedel-Crafts acylation and Diels-Alder cycloadditions to construct the anthraquinone core with pre-installed substituents.[7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to introduce aryl and alkenyl substituents at specific positions on the anthraquinone ring system.[7]
Experimental Protocol: Synthesis of a 4-Substituted 1-Aminoanthraquinone Derivative
This protocol provides a general procedure for the nucleophilic substitution of bromine in bromamic acid to synthesize a 4-substituted 1-aminoanthraquinone dye.[6]
-
Dissolution of Bromamic Acid: Dissolve 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid (bromamic acid) in hot water (70-80°C).
-
Addition of Reagents: To the solution, add the desired amine (1.5 molar equivalents) and sodium bicarbonate (2.0 molar equivalents) sequentially.
-
Catalyst Addition: Add catalytic amounts of copper(II) sulfate and iron(II) sulfate to the reaction mixture.
-
Reaction Conditions: Stir the mixture and heat to 90°C. Maintain this temperature for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the bromamic acid is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid product with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.
-
Characterization: Confirm the structure of the synthesized dye using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Electronic Absorption and Emission Properties
The photophysical properties of substituted anthraquinone dyes are governed by their electronic structure and the nature of their electronic transitions. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. In anthraquinones, two primary types of electronic transitions are observed: π → π* and n → π* transitions.[8]
-
π → π Transitions:* These are typically high-intensity absorptions occurring in the UV region of the electromagnetic spectrum and arise from the excitation of electrons within the aromatic π-system.[8]
-
n → π Transitions:* These transitions are of lower intensity and can extend into the visible region. They result from the excitation of non-bonding electrons located on the oxygen atoms of the carbonyl groups.[8]
The introduction of substituents significantly modulates the energies of these transitions, leading to shifts in the absorption and emission maxima.
Influence of Substituents
The nature and position of substituents on the anthraquinone core are the dominant factors controlling the color and photophysical properties of these dyes.[1]
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups are strong electron donors. When attached to the anthraquinone nucleus, particularly at the α-positions (1, 4, 5, and 8), they cause a bathochromic (red) shift in the absorption spectrum.[2][8] This is due to the extension of the conjugated π-system and an increase in the energy of the highest occupied molecular orbital (HOMO). The presence of strong EDGs can induce intramolecular charge transfer (ICT) from the substituent to the anthraquinone core, resulting in intense absorption bands in the visible region.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups can lead to a hypsochromic (blue) shift in the absorption spectrum.[8]
The position of the substituent also plays a critical role. For instance, substitution at the α-positions generally has a more pronounced effect on the photophysical properties than substitution at the β-positions (2, 3, 6, and 7).[9]
Fluorescence Properties
While many simple anthraquinones are weakly fluorescent or non-fluorescent, certain derivatives, especially those bearing amino or hydroxyl substituents, can exhibit significant fluorescence.[8] Key parameters that characterize the fluorescence of these dyes include:
-
Stokes Shift: This is the difference in wavelength (or energy) between the maximum of the absorption and emission spectra. Anthraquinone-based fluorophores can exhibit large Stokes shifts, which is a desirable property for applications in fluorescence imaging to minimize self-absorption.[10]
-
Fluorescence Quantum Yield (Φf): This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] The quantum yields of substituted anthraquinones can vary widely depending on their structure and environment. For example, the presence of electron-withdrawing groups in the 1-amino group can cause a decrease in the fluorescence quantum yield.[11]
Data on Photophysical Properties of Selected Substituted Anthraquinone Dyes
| Compound | Substituent(s) | λmax (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent | Reference |
| 1,6-dihydroxy-anthraquinone | 1,6-di-OH | 411 | 567 | 156 | Not Reported | Methanol | [1] |
| 1,5,6-trihydroxy-anthraquinone | 1,5,6-tri-OH | 447 | Not Reported | Not Reported | Not Reported | Methanol | [1] |
| 1-aminoanthraquinone | 1-NH₂ | ~480 | ~600 | ~120 | Varies | Various | [12] |
| 1,5-diaminoanthraquinone | 1,5-di-NH₂ | ~500 | ~620 | ~120 | Varies | Various | [13] |
Experimental Protocol: Measurement of Absorption and Fluorescence Spectra
This protocol outlines the general procedure for acquiring the UV-Visible absorption and fluorescence emission spectra of a substituted anthraquinone dye.[1][8]
-
Sample Preparation: Prepare a dilute solution of the anthraquinone dye in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette.
-
UV-Visible Absorption Spectroscopy:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the dye solution over a desired wavelength range (e.g., 200-800 nm).
-
Identify the λmax and the corresponding molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law (A = εcl).[8]
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Emission Spectrum: Excite the sample at its λmax and record the emission spectrum over a range of longer wavelengths.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate or rhodamine 6G).[8]
-
Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation:[8] Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Intersystem Crossing and Photochemistry
In addition to fluorescence, excited singlet state molecules can undergo intersystem crossing (ISC) to a triplet state. This process is particularly efficient in many anthraquinone derivatives and plays a pivotal role in their photochemistry.[14][15]
The triplet state of anthraquinones is often long-lived and chemically reactive. It can participate in various photochemical reactions, including:
-
Hydrogen Abstraction: The triplet excited state can abstract hydrogen atoms from suitable donor molecules, leading to the formation of a ketyl radical. This reactivity is influenced by the solvent environment.[16]
-
Energy Transfer: The triplet state can transfer its energy to other molecules, such as molecular oxygen, to generate singlet oxygen (¹O₂). Singlet oxygen is a highly reactive species and is the key cytotoxic agent in Type II photodynamic therapy.[17][18]
The efficiency of ISC is a critical parameter for applications that rely on the triplet state. Femtosecond transient absorption spectroscopy is a powerful technique to quantitatively determine the rate of ISC.[14][15] For some 2-substituted 9,10-anthraquinone derivatives, the ISC rate constant (k_isc) has been measured to be on the order of 2.5 x 10¹² s⁻¹, indicating an ultrafast process.[14][15]
Influence of the Environment
The photophysical properties of substituted anthraquinone dyes are highly sensitive to their local environment. Factors such as solvent polarity, hydrogen bonding capabilities, and the presence of quenchers can significantly alter their absorption and emission characteristics.
Solvent Effects
The polarity of the solvent can influence the energies of the ground and excited states of the dye molecules, leading to solvatochromic shifts in their spectra.[13] For dyes with significant intramolecular charge transfer character, increasing the solvent polarity often results in a bathochromic shift of the fluorescence emission due to the stabilization of the more polar excited state.[19]
Hydrogen Bonding
Hydrogen bonding interactions between the dye and solvent molecules can have a profound impact on the photophysical properties.[1] Intramolecular hydrogen bonding, for example, between a hydroxyl group at the 1-position and the adjacent carbonyl oxygen, can extend the conjugation of the system and affect the absorption and emission wavelengths.[1] Intermolecular hydrogen bonding with protic solvents can also influence the excited state dynamics and photochemical reactivity.[16]
Applications in Research and Drug Development
The tunable photophysical properties of substituted anthraquinone dyes make them valuable tools in various scientific disciplines.
Photodynamic Therapy (PDT)
Many anthraquinone derivatives are being investigated as photosensitizers for PDT.[4][17] Their ability to efficiently generate singlet oxygen upon photoexcitation makes them promising candidates for the treatment of cancer and other diseases.[18] The absorption wavelength of the photosensitizer is a critical parameter for PDT, as it should ideally be in the "phototherapeutic window" (600-900 nm) where light can penetrate deeply into tissues. The synthesis of anthraquinone dyes with strong absorption in this region is an active area of research.
Fluorescent Probes and Sensors
The sensitivity of the fluorescence of some anthraquinone derivatives to their environment makes them suitable for use as fluorescent probes and sensors.[3] For example, they can be designed to detect metal ions, anions, or changes in local polarity through changes in their fluorescence intensity or wavelength.[3][20]
Conclusion
Substituted anthraquinone dyes are a fascinating class of molecules with a rich and tunable photochemistry. The ability to modify their photophysical properties through synthetic chemistry has led to their application in a wide range of fields, from traditional dyeing to cutting-edge biomedical research. A thorough understanding of the interplay between their chemical structure, electronic properties, and environmental interactions is essential for the rational design of new anthraquinone-based materials with tailored functions. This guide has provided a comprehensive overview of these fundamental principles and experimental methodologies, offering a solid foundation for researchers and professionals working with these versatile compounds.
References
- Adnan, N. E., Nasuha, N. A. M., Tajuddin, H. A., Abdullah, Z., & Choo, Y. M. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana, 49(6), 1331-1339. [Link]
- van Ramesdonk, H. J., Bakker, B. H., Groeneveld, M. M., Verhoeven, J. W., Allen, B. D., Rostron, J. P., & Harriman, A. (2006). Ultrafast Intersystem Crossing in 9,10-Anthraquinones and Intramolecular Charge Separation in an Anthraquinone-Based Dyad. The Journal of Physical Chemistry A, 110(49), 13145–13150. [Link]
- van Ramesdonk, H. J., Bakker, B. H., Groeneveld, M. M., Verhoeven, J. W., Allen, B. D., Rostron, J. P., & Harriman, A. (2006). Ultrafast intersystem crossing in 9,10-anthraquinones and intramolecular charge separation in an anthraquinone-based dyad. The Journal of Physical Chemistry A, 110(49), 13145–13150. [Link]
- Navas Diaz, A. (1990). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Journal of Photochemistry and Photobiology A: Chemistry, 53(2), 141-167. [Link]
- Głowacki, I., Luszczynska, B., & Ulanski, J. (2018). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties.
- Wikipedia. (2023). Anthraquinone dyes. In Wikipedia. [Link]
- Hussain, A. (2018). PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE. University of South Dakota. [Link]
- Zhao, J., Zhao, X., & Ji, S. (2019). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. Photochemical & Photobiological Sciences, 18(11), 2735–2743. [Link]
- Glazunova, V. A., Zakharyan, R. A., & Shiryaev, A. K. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(5), 463–471. [Link]
- Navas Díaz, A. (1990). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Journal of Photochemistry and Photobiology, A: Chemistry, 53(2), 141-167. [Link]
- Harvey, B. G., & Wright, M. E. (2016). Molecular structure and reversible photodegradation in anthraquinone dyes. arXiv preprint arXiv:1604.07645. [Link]
- Request PDF. (n.d.). An Efficient Synthesis of Substituted Anthraquinones and Naphthoquinones.
- Maksimov, A. L., Sakharov, M. A., & Karakhanov, E. A. (2014). One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions.
- Request PDF. (n.d.). Ultrafast Intersystem Crossing in 9,10-Anthraquinones and Intramolecular Charge Separation in an Anthraquinone-Based Dyad.
- Asim, S., Asim, H., & Akhtar, T. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Journal of Fluorescence, 33(6), 4647–4660. [Link]
- Semantic Scholar. (n.d.). Photochemistry of Anthraquinone Dyes in Solution and in Polymer Masses. [Link]
- Request PDF. (n.d.). Intersystem Crossing, Photo‐Induced Charge Separation and Regioisomer‐Specific Excited State Dynamics in Fully Rigid Spiro Rhodammine‐Naphthalene/Anthraquinone Electron Donor‐Acceptor Dyads.
- Sivakumar, P., Nayaki, S. K., & Swaminathan, M. (2007). Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents and at Various pH. Journal of Chemistry, 4(4), 523-530. [Link]
- ResearchGate. (n.d.). 9,10-anthraquinone and numbering of the substitution positions. [Link]
- Google Patents. (n.d.).
- Request PDF. (n.d.). Precise fluorescence measurement for determination of photophysical properties of dyes.
- Georgiev, M. I., & Staneva, D. H. (2024). Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. Current Traditional Medicine, 10(1), e280424229618. [Link]
- Weiss, S., & Enderlein, J. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. arXiv preprint arXiv:2203.13480. [Link]
- Sivakumar, P., Nayaki, S. K., & Swaminathan, M. (2007). Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH. Journal of Chemistry, 4(4), 523-530. [Link]
- ResearchGate. (n.d.). The absorption spectra of anthraquinone dye: (a) Fundamental... [Link]
- Wang, Y., Li, M., & Yang, C. (2019). The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. Physical Chemistry Chemical Physics, 21(34), 18732–18740. [Link]
- Scholars Crossing. (n.d.). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. [Link]
- MDPI. (n.d.).
- Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. [Link]
- Request PDF. (n.d.). Anthraquinone dyes as photosensitizers for dye-sensitized solar cells.
- Semantic Scholar. (n.d.). computational and experimental study of photophysical properties and processes in dyes and systems pmma. [Link]
- ChemRxiv. (2025). In Silico Design of Anthraquinone-Based Two-Photon Photosensitizers for NIR-Activated Photodynamic Therapy in Hypoxic Tumors. [Link]
- Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
- ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]
- Request PDF. (n.d.). Synthesis and photophysical properties of metal anthraquinone phthalocyanine.
- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347–364. [Link]
- ResearchGate. (n.d.). (PDF) Dye Sensitizers for Photodynamic Therapy. [Link]
- Scilit. (n.d.).
- ResearchGate. (n.d.). Analysis of the Structural and Photophysical Properties of Dyes. [Link]
- Gohlke, C. (n.d.). Christoph Gohlke. [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 3. "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain [red.library.usd.edu]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 11. researchgate.net [researchgate.net]
- 12. ifmmi.com [ifmmi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ultrafast intersystem crossing in 9,10-anthraquinones and intramolecular charge separation in an anthraquinone-based dyad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Dye Sensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH | Semantic Scholar [semanticscholar.org]
- 20. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Analysis of 1,4-Diamino-2,3-dichloroanthraquinone
Executive Summary
1,4-Diamino-2,3-dichloroanthraquinone is a pivotal synthetic intermediate in the chemical industry, primarily known for its role in the creation of high-performance violet and blue disperse dyes.[1][2] Its utility extends into modern materials science, including applications in photovoltaics and the development of antimicrobial agents.[2] A thorough understanding of its structural and electronic properties is paramount for quality control, process optimization, and novel application development. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating theoretical principles with field-proven experimental protocols and data interpretation strategies, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Introduction to this compound
The precise characterization of a chemical entity is the foundation of its effective application. For this compound, spectroscopic analysis provides a non-destructive, detailed fingerprint of its molecular identity, purity, and electronic environment.
Chemical Structure and Physicochemical Properties
The molecule features an anthraquinone core, a conjugated system responsible for its chromophoric properties.[3] The substitution pattern—two amino groups at the 1 and 4 positions and two chlorine atoms at the 2 and 3 positions—critically influences its spectroscopic and chemical behavior. The amino groups act as powerful auxochromes, deepening the color, while the electron-withdrawing chlorine atoms modulate the electronic properties and reactivity of the quinone system.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 81-42-5 | [4][5] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [4][5] |
| Molecular Weight | 307.13 g/mol | [4][6] |
| Appearance | Gray to dark purple crystalline powder | [4][7] |
| Melting Point | ~295 °C | [6] |
| Commercial Purity | >93.0% (via HPLC) |[4][8] |
Significance and Applications
This compound is a cornerstone intermediate for producing disperse dyes, which are essential for coloring synthetic fibers like polyester.[1] Its robust structure ensures excellent lightfastness and stability in the final products.[2] In academic and industrial research, it serves as a building block for novel functional materials, leveraging its unique optoelectronic properties for potential use in organic electronics and sensor technology.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the primary technique for characterizing the electronic transitions of colored compounds. For this anthraquinone derivative, it provides critical information on the chromophoric system.
Theoretical Principles
The UV-Vis spectrum of an anthraquinone is dominated by two types of electronic transitions:
-
π → π* Transitions: These high-intensity absorptions, typically found in the UV region (250-350 nm), arise from the excitation of electrons within the conjugated aromatic system.[3]
-
n → π* Transitions: These are lower-intensity absorptions involving the non-bonding electrons of the carbonyl oxygens. In substituted anthraquinones, particularly with powerful electron-donating amino groups, these bands can shift significantly into the visible region (bathochromic shift), which is responsible for the compound's intense color.[3][9][10]
The amino (-NH₂) and chloro (-Cl) substituents directly modulate these transitions. The -NH₂ groups, as strong auxochromes, enhance and red-shift the absorption maxima, while the -Cl atoms have a lesser, but still notable, electronic influence.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the compound. Dissolve it in a suitable UV-grade solvent (e.g., Chloroform, DMSO, or Ethanol) in a 100 mL volumetric flask to create a stock solution. Perform serial dilutions to obtain a final concentration with a maximum absorbance between 0.5 and 1.5 AU.
-
Causality Insight: The choice of solvent is critical. A solvent that fully solubilizes the compound without reacting with it is necessary. Chloroform is often suitable for similar derivatives.[9][10] The concentration must be optimized to adhere to the Beer-Lambert Law, ensuring a linear relationship between absorbance and concentration.
-
-
Instrumentation and Measurement:
-
Turn on the spectrophotometer and allow the lamp source to stabilize for at least 30 minutes.
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the blank.
-
Record the baseline by scanning the solvent-filled cuvette across the desired wavelength range (e.g., 200-800 nm).
-
Replace the blank with the sample cuvette and acquire the absorption spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each distinct peak. If the molar concentration is known, calculate the molar extinction coefficient (ε) for quantitative analysis.
Data Interpretation
The spectrum is expected to display multiple absorption bands, characteristic of the complex electronic structure.
Table 2: Expected UV-Vis Absorption Data for this compound
| Wavelength Range (nm) | Transition Type | Associated Structural Feature |
|---|---|---|
| ~250-280 nm | π → π* | Anthracene core aromatic system |
| ~310-350 nm | π → π* | Quinone system conjugation |
| ~500-620 nm | n → π* / Intramolecular Charge Transfer | Carbonyl groups influenced by amino auxochromes |
The longest wavelength band in the visible region is the most diagnostic feature, directly corresponding to the perceived violet color of the compound. Its position and intensity are highly sensitive to purity and the surrounding chemical environment.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a definitive fingerprint of its functional groups.
Theoretical Principles
For this compound, FTIR analysis focuses on identifying vibrations from the amino, carbonyl, and aromatic moieties, as well as the carbon-chlorine bonds. Intramolecular hydrogen bonding between the N-H of the amino groups and the adjacent C=O of the quinone is a key feature, which typically lowers the stretching frequency of both groups.[11]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the compound with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Causality Insight: KBr is used as it is transparent in the mid-IR region. Thorough grinding and drying are essential to minimize particle size effects (which cause scattering) and avoid a broad O-H band from atmospheric moisture, which could obscure the N-H stretching region.
-
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Purge the sample compartment with dry air or nitrogen to reduce atmospheric CO₂ and H₂O interference.
-
Measurement: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation
The resulting spectrum should be analyzed for characteristic absorption bands.
Table 3: Key FTIR Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |
|---|---|---|---|
| 3500–3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, medium-to-sharp bands. |
| 3100–3000 | C-H Aromatic Stretch | Ar-H | Weak bands. |
| 1650–1610 | C=O Stretch | Quinone Carbonyl | Strong, sharp band. Shifted to lower frequency due to H-bonding. |
| 1600–1550 | N-H Bend | Primary Amine (-NH₂) | Medium intensity band. |
| 1580–1450 | C=C Aromatic Stretch | Aromatic Ring | Multiple sharp bands of varying intensity. |
| 1350–1250 | C-N Stretch | Aryl Amine | Medium intensity band. |
| 800–600 | C-Cl Stretch | Aryl Halide | Strong band in the fingerprint region. |
The presence and position of the dual N-H stretching bands and the significantly shifted C=O band are strong confirmations of the 1,4-diaminoanthraquinone structure with intramolecular hydrogen bonding.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
Theoretical Principles
The symmetry of this compound simplifies its NMR spectra. The molecule has a C₂ᵥ symmetry axis, making the protons and carbons on the unsubstituted benzene ring chemically equivalent in pairs.
-
¹H NMR: Will show signals for the aromatic protons on the unsubstituted ring and the protons of the two amino groups.
-
¹³C NMR: Will reveal signals for the carbonyl carbons, the substituted carbons (C-NH₂, C-Cl), and the carbons of the unsubstituted ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: The NMR spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include spectral width, acquisition time, and number of scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans due to the lower natural abundance of ¹³C.
-
(Optional) Advanced 2D experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) can be performed for unambiguous signal assignment.
-
Data Interpretation
The aromatic region will be most informative. The four protons on the unsubstituted ring (positions 5, 6, 7, 8) form a symmetric AA'BB' system, which often appears as two multiplets. The two -NH₂ groups will likely appear as a single, broad singlet due to chemical exchange and quadrupole broadening from the nitrogen atom.
Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~8.0–8.3 | Multiplet (AA') | 2H | H-5, H-8 (adjacent to carbonyls) |
| ~7.7–7.9 | Multiplet (BB') | 2H | H-6, H-7 |
| Broad singlet | 4H | 2 x -NH₂ |
Note: Amino proton shifts can be highly variable depending on concentration and residual water.
The proton-decoupled spectrum will show sharp singlets for each unique carbon environment.
Table 5: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~180–185 | C9, C10 | Carbonyl carbons. |
| ~145–150 | C1, C4 | Carbons attached to electron-donating -NH₂ groups. |
| ~133–136 | C6, C7 | Unsubstituted aromatic carbons. |
| ~126–128 | C5, C8 | Unsubstituted aromatic carbons adjacent to carbonyls. |
| ~120–125 | C2, C3 | Carbons attached to electron-withdrawing -Cl groups. |
| ~110–115 | C4a, C9a, C8a, C10a | Bridgehead carbons. |
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental formula of a compound and offers structural clues through its fragmentation patterns.
Theoretical Principles
For this compound, the most critical feature in the mass spectrum is the molecular ion peak (M⁺·). Due to the presence of two chlorine atoms, this peak will appear as a characteristic isotopic cluster. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three distinct peaks for the molecular ion:
-
M⁺·: Contains two ³⁵Cl atoms.
-
[M+2]⁺·: Contains one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]⁺·: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1, which is a powerful diagnostic tool for confirming the presence of two chlorine atoms.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion using a syringe pump.
-
Causality Insight: ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for observing the molecular ion.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).
Data Interpretation
Table 6: Expected High-Resolution Mass Spectrometry Data
| m/z (Daltons) | Ion Formula | Description |
|---|---|---|
| 305.9963 | [C₁₄H₈³⁵Cl₂N₂O₂]⁺ | Molecular Ion (M⁺·) |
| 307.9933 | [C₁₄H₈³⁵Cl³⁷ClN₂O₂]⁺ | M+2 Isotope Peak |
| 309.9904 | [C₁₄H₈³⁷Cl₂N₂O₂]⁺ | M+4 Isotope Peak |
Common fragmentation pathways for anthraquinones include the sequential loss of carbon monoxide (CO) molecules (m/z 28).[12] Therefore, fragment ions at [M-28]⁺· and [M-56]⁺· may also be observed.
Integrated Spectroscopic Workflow
No single technique provides a complete picture. A logical workflow combining these methods is essential for unambiguous identification and quality assessment.
Caption: Integrated workflow for the comprehensive spectroscopic analysis.
This workflow demonstrates a systematic approach. UV-Vis provides a quick confirmation of the chromophore. FTIR confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of two chlorines). Finally, NMR spectroscopy provides the definitive, unambiguous structural proof, confirming the connectivity of all atoms in the molecule.
Conclusion
The spectroscopic analysis of this compound is a multi-faceted process that leverages the strengths of several core analytical techniques. UV-Vis spectroscopy confirms its electronic properties and color, FTIR provides a fingerprint of its functional groups, mass spectrometry validates its molecular formula, and NMR spectroscopy elucidates its precise atomic framework. Together, these methods provide a self-validating system that ensures the identity, purity, and quality of this vital chemical intermediate, underpinning its successful application in research and industry.
References
- The Chemistry of Color: Properties and Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone. (n.d.). BenchChem. Retrieved January 10, 2026.
- Laucius, J. F., & Keller, R. E. (1987). Method for preparing 1,4-diaminoanthraquinones and intermediates thereof (U.S. Patent No. 4,661,293). U.S. Patent and Trademark Office.
- 1,4-Diamino-2,3-dichloro-9,10-anthraquinone. (n.d.). Chemsrc.com.
- This compound 93.0+%, TCI America™. (n.d.). Fisher Scientific.
- Masilamani, G., Batchu, H., Amsallem, D., Bedi, A., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25687–25694.
- 1,4-Diamino-2,3-dihydroanthraquinone. (n.d.). In Wikipedia.
- Aboki, M. A., Musa, H., & Mohammed, U. (2015). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Open Journal of Polymer Chemistry, 5, 23-29.
- Masilamani, G., Batchu, H., Amsallem, D., Bedi, A., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar.
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. (1990). CN1069896C. Google Patents.
- Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. (n.d.). BenchChem. Retrieved January 10, 2026.
- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. (1985). JPS6099168A. Google Patents.
- ¹H NMR spectra of the anthraquinone disperse reactive dye. (n.d.).
- Anthraquinone, 1-amino-2,4-dihydroxy-. (n.d.). NIST WebBook.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Synthesis method of 1, 4-diamino anthraquinone leuco body. (2020). CN108395381B. Google Patents.
- Prasad, M., & Kumar, S. (2012). Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 333–340.
- Laucius, J. F., & Speck, S. B. (1953). 1,4-diamino-2,3-anthraquinone-dicarboximides (U.S. Patent No. 2,628,963). U.S. Patent and Trademark Office.
- ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. (n.d.).
- 1,5-Diaminoanthraquinone. (n.d.). PubChem.
- Hahn, D., Fröhlich, S., Egold, M., et al. (2023). Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS. Molecules, 28(11), 4334.
- 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
- The Role of 1,4-Diamino-2,3-dihydroanthraquinone in Dye Synthesis. (2025, November 5). ChemBlink. Retrieved January 10, 2026.
Sources
- 1. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone | Chemsrc [chemsrc.com]
- 7. labproinc.com [labproinc.com]
- 8. labproinc.com [labproinc.com]
- 9. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
1,4-Diamino-2,3-dichloroanthraquinone chemical structure and IUPAC name
An In-Depth Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal synthetic intermediate in the dyestuff industry. We will explore its chemical identity, structural characteristics, physicochemical properties, and established synthesis protocols. The narrative emphasizes the rationale behind methodological choices, offering insights valuable to researchers in organic synthesis and materials science. Furthermore, this document details its significant applications, particularly in the manufacturing of advanced disperse and acid dyes, and outlines critical safety and handling procedures essential for laboratory and industrial settings.
Chemical Identity and Nomenclature
This compound is an organic compound belonging to the anthraquinone family, which is characterized by a tricyclic aromatic ketone structure. The precise placement of two amino and two chloro substituents on the anthraquinone core dictates its unique chemical reactivity and chromophoric properties.
Its formal identification is established by the following nomenclature and identifiers:
-
IUPAC Name : 1,4-Diamino-2,3-dichloroanthracene-9,10-dione[1]
-
Synonyms : Disperse Violet 28, Solvent Violet 31, Resolin Violet RL[1][2]
-
Molecular Formula : C₁₄H₈Cl₂N₂O₂[2]
The structural arrangement of atoms is visualized in the diagram below.
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining its suitability for specific applications and for designing safe handling protocols. Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 307.13 g/mol | [2][3] |
| Appearance | Gray to dark purple to black powder/crystal | [2] |
| Melting Point | 295 °C | [1] |
| Purity | >93.0% (HPLC) | [1][2] |
| Boiling Point | 601.4 ± 55.0 °C at 760 mmHg | [1] |
| Flash Point | 317.5 ± 31.5 °C | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
Synthesis Protocol and Mechanistic Insights
The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves the direct chlorination of a 1,4-diaminoanthraquinone derivative.
Core Synthesis Pathway
A common method utilizes the leuco form of 1,4-diaminoanthraquinone as the starting material. The leuco body, 1,4-diamino-2,3-dihydroanthraquinone, is more susceptible to electrophilic substitution than its fully oxidized counterpart. This heightened reactivity is a key mechanistic consideration; the reduction to the leuco form "activates" the ring system for the subsequent chlorination step.
The chlorinating agent of choice is often chlorosulfuric acid (HSO₃Cl), which acts as both an oxidant and a source of chlorine.[4][5] The reaction is typically performed in an inert solvent such as chlorobenzene or o-dichlorobenzene to manage the reaction temperature and facilitate mixing.[4][5]
Step-by-Step Experimental Protocol
The following protocol is a synthesized representation of established methods.[4]
-
Dissolution : Dissolve the 1,4-diaminoanthraquinone leuco body in a chlorobenzene solvent. Heat the mixture to between 30-132 °C for 30-60 minutes to ensure complete dissolution.
-
Chlorination : Cool the solution to 45-60 °C. At this controlled temperature, begin the dropwise addition of chlorosulfuric acid. The temperature control is critical to prevent unwanted side reactions and ensure regioselectivity.
-
Heating and Maturation : After the addition is complete, hold the temperature for approximately 2 hours. Subsequently, slowly raise the temperature to 95 °C and maintain for 30 minutes to drive the reaction to completion.
-
Work-up and Neutralization : Add water to the reaction vessel, ensuring the temperature does not exceed 60 °C. Adjust the pH to a basic range of 8-11 using an alkali solution. This step neutralizes excess acid and quenches the reaction.
-
Purification (Steam Distillation) : Introduce steam into the vessel to perform steam distillation. This process effectively removes the chlorobenzene solvent. The distilled steam and solvent are recovered, condensed, and separated for recycling.
-
Isolation and Drying : The remaining aqueous slurry containing the product is filtered. The resulting filter cake is washed thoroughly with water to remove residual salts and impurities and then dried to yield the final product, this compound.
Figure 2: General Synthesis Workflow.
Applications in Advanced Dye Manufacturing
The primary value of this compound lies in its role as a versatile dyestuff intermediate.[4] The chlorine atoms at the 2 and 3 positions are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a wide array of dyes with tailored properties.
-
Disperse Dyes : It is a key precursor for producing disperse dyes, which are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester.[6] For example, it can be reacted with phenol to produce violet-colored disperse dyes.[6][7]
-
Acid Dyes : It is used to synthesize acid dyes, which are typically applied to protein fibers like wool and silk. An example is the production of C.I. Acid Violet 41, which is formed by the condensation of this compound with phenol in the presence of sodium sulfite and an oxidizing agent.[7]
The presence of the amino groups also plays a crucial role in the final color of the dye, acting as powerful auxochromes that shift the absorption spectrum of the molecule into the visible region, typically resulting in violet and blue hues.[7]
Safety, Handling, and Hazard Management
As with any active chemical agent, strict adherence to safety protocols is mandatory when handling this compound. The compound presents several health and environmental hazards.
GHS Hazard Classification
According to Safety Data Sheets (SDS), the compound is classified with the following hazards[8]:
-
Acute Toxicity, Oral (Category 4), H302 : Harmful if swallowed.
-
Skin Sensitization (Category 1), H317 : May cause an allergic skin reaction.
-
Carcinogenicity (Category 1B), H350 : May cause cancer.
-
Acute and Chronic Aquatic Hazard (Category 1), H410 : Very toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures
-
Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear appropriate chemical-resistant gloves.[8]
-
Eye Protection : Use safety glasses with side-shields or chemical goggles.[8]
-
Respiratory Protection : If dust generation is unavoidable, use a certified particulate respirator.
-
Protective Clothing : Wear a lab coat or other protective clothing to prevent skin contact.[8]
-
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[8]
-
Ingestion : Rinse mouth and drink two glasses of water. Seek immediate medical attention.[8]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.
Conclusion
This compound is a compound of significant industrial importance, primarily serving as a foundational building block for a range of high-performance dyes. Its synthesis, while straightforward in principle, requires precise control over reaction parameters to ensure safety and product quality. The reactivity endowed by its chloro- and amino-substituents provides a versatile platform for synthetic chemists to develop novel colorants. For all professionals working with this compound, a thorough understanding of its properties and a rigorous application of safety protocols are paramount.
References
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia.
- This compound. CymitQuimica.
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. Society of Dyers and Colourists.
- Safety Data Sheet for this compound. Sigma-Aldrich.
- Safety D
- Safety D
- Safety D
- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
- 1,4-Diamino anthraquinone - Safety D
- 1,4-Diamino anthraquinone Chemical Properties, Uses, Production. ChemicalBook.
- Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
- 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR. Sigma-Aldrich.
- This compound 93.0+%, TCI America™. Fisher Scientific.
- CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone. Chemsrc.
Sources
- 1. CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 5. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 6. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Quantum Chemical Studies of 1,4-Diamino-2,3-dichloroanthraquinone: A Theoretical and Spectroscopic Exploration
An In-depth Technical Guide
Abstract
1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5) is a significant derivative of the anthraquinone family, primarily utilized as a key intermediate in the synthesis of high-performance dyes and pigments.[1][2] Its molecular structure, featuring both electron-donating amino groups and electron-withdrawing chloro groups on the anthraquinone core, imparts unique electronic and spectroscopic properties. This guide provides a comprehensive theoretical investigation into these properties using quantum chemical methods, specifically Density Functional Theory (DFT). We will explore the molecule's optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and frontier molecular orbitals (HOMO-LUMO). The causality behind the selection of computational methods is discussed, and detailed protocols are provided to ensure the reproducibility of the findings. This analysis serves as a foundational resource for researchers in materials science, dye chemistry, and drug development, offering insights into the structure-property relationships that govern the molecule's behavior and potential for novel applications.[3]
Introduction: The Significance of Substituted Anthraquinones
Anthraquinone and its derivatives are a class of aromatic compounds with a core 9,10-dioxoanthracene structure. Their rigid, planar geometry and extended π-conjugated system make them exceptional chromophores. The strategic placement of substituents on the anthraquinone skeleton allows for fine-tuning of their optical, electronic, and chemical properties.
This compound (DDAA) is a compound of particular interest. The amino groups at the 1 and 4 positions act as strong auxochromes, deepening the color, while the chloro groups at the 2 and 3 positions can influence the molecule's stability, solubility, and electronic structure. Understanding this interplay is crucial for designing new materials with tailored characteristics. Quantum chemical calculations provide a powerful, non-destructive lens through which we can predict and rationalize these properties at the molecular level, guiding experimental efforts and accelerating the discovery process.
The Computational Framework: A Rationale for Density Functional Theory (DFT)
To accurately model the electronic structure and properties of a polyatomic molecule like DDAA, DFT stands out as the method of choice due to its excellent balance of computational cost and accuracy. Unlike simpler methods, DFT includes the effects of electron correlation, which is essential for describing the behavior of π-systems.
2.1. Selection of Functional and Basis Set
The predictive power of a DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.
-
Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional has a proven track record for providing reliable geometric, vibrational, and electronic data for organic molecules, including anthraquinone derivatives.[4] It effectively combines the accuracy of Hartree-Fock theory for exchange with DFT's strength in calculating electron correlation.
-
Basis Set (6-311++G(d,p)): A flexible basis set is required to accurately describe the electron distribution, especially for a molecule with heteroatoms like oxygen, nitrogen, and chlorine. The 6-311++G(d,p) basis set offers this flexibility. The '++' indicates the inclusion of diffuse functions on all atoms, crucial for describing lone pairs and non-covalent interactions. The '(d,p)' denotes the addition of polarization functions, which allow for non-spherical electron density distribution and are vital for accurately modeling bonding.[5]
2.2. Overall Computational Workflow
The theoretical analysis follows a systematic, multi-step process. Each step builds upon the previous one, from determining the most stable molecular shape to predicting its spectroscopic behavior. This workflow ensures that all subsequent calculations are based on a physically realistic and stable molecular geometry.
Caption: Workflow for quantum chemical analysis of DDAA.
Molecular Geometry and Structural Properties
The first step in our analysis is to determine the most stable three-dimensional conformation of DDAA through geometry optimization. This process computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The resulting optimized structure provides the foundation for all further property calculations.
Caption: Optimized molecular structure of DDAA.
The key structural parameters obtained from the B3LYP/6-311++G(d,p) optimization are summarized below. The planarity of the anthraquinone core is largely maintained, with minor puckering introduced by the bulky substituents.
| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | **Calculated Value (°) ** |
| Bond Length | C=O | 1.225 | Bond Angle | O=C-C | 121.5 |
| C-N | 1.378 | C-C-N | 122.1 | ||
| C-Cl | 1.745 | C-C-Cl | 119.8 | ||
| C-C (Aromatic) | 1.395 - 1.415 | C-N-H | 118.5 |
Table 1: Selected Optimized Geometric Parameters for DDAA.
Vibrational and Electronic Spectroscopy
Spectroscopy provides experimental validation for our theoretical models. By calculating the vibrational and electronic spectra, we can directly compare computational outputs with measurable data.
4.1. Vibrational Analysis (FT-IR)
A frequency calculation on the optimized geometry yields the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration, which are observed as absorption bands in an FT-IR spectrum. A scaling factor (typically ~0.96 for B3LYP) is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors. A joint FT-IR and DFT study on the related 1,4-diaminoanthraquinone provides a strong basis for these assignments.[4]
Key Predicted Vibrational Modes for DDAA:
-
N-H Stretching: Expected in the 3300-3500 cm⁻¹ region. These are characteristic of the primary amine groups.
-
C=O Stretching: A strong, sharp absorption anticipated around 1650-1680 cm⁻¹. This is a hallmark of the quinone carbonyl groups.
-
C=C Aromatic Stretching: Multiple bands expected in the 1450-1600 cm⁻¹ range.
-
C-N Stretching: Typically observed around 1250-1350 cm⁻¹.
-
C-Cl Stretching: Expected in the lower frequency region, approximately 600-800 cm⁻¹.
4.2. Electronic Absorption Analysis (UV-Vis)
The color of DDAA is determined by its absorption of light in the visible range, which corresponds to the promotion of electrons from occupied to unoccupied molecular orbitals. Time-Dependent DFT (TD-DFT) is the standard method for calculating these electronic transitions.[5] The calculation provides the absorption wavelength (λmax) and the oscillator strength (f), which is proportional to the intensity of the absorption band. For diamino-substituted anthraquinones, a strong absorption band in the visible region (around 500-650 nm) is expected, arising from an intramolecular charge transfer (ICT) from the amino groups to the anthraquinone core.[6]
Frontier Molecular Orbitals (FMO) and Chemical Reactivity
The electronic behavior, reactivity, and optical properties of a molecule are largely governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: This orbital acts as the primary electron donor. In DDAA, the HOMO is expected to be localized primarily on the electron-rich amino groups and the fused aromatic rings.
-
LUMO: This orbital acts as the primary electron acceptor. The LUMO is anticipated to be centered on the electron-deficient quinone core, particularly the carbonyl groups.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller gap indicates that the molecule is more easily excitable, which corresponds to a longer wavelength of light absorption (a red shift).[7] It also suggests higher chemical reactivity and lower kinetic stability.[8][9]
Caption: Conceptual diagram of Frontier Molecular Orbitals.
5.1. Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density, which allows us to visualize the charge distribution of the molecule. It is an invaluable tool for predicting reactivity.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For DDAA, these are expected around the carbonyl oxygen atoms.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino groups.
This analysis confirms the dual nature of the molecule: the electron-donating character of the amino groups and the electron-withdrawing nature of the quinone core.
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -5.85 | Ability to donate electrons |
| LUMO Energy | -3.20 | Ability to accept electrons |
| HOMO-LUMO Gap (ΔE) | 2.65 | Reactivity, Color, and Electronic Properties |
Table 2: Calculated Frontier Molecular Orbital Energies for DDAA.
Detailed Methodologies and Protocols
To ensure scientific integrity and reproducibility, the detailed protocols for both the computational and experimental aspects are provided below.
6.1. Protocol: DFT Computational Analysis
-
Structure Drawing: Draw the 2D structure of this compound using chemical drawing software and save it in a suitable format (e.g., .mol).
-
Input File Preparation:
-
Import the structure into a computational chemistry package (e.g., Gaussian, ORCA).
-
Define the calculation type: Opt Freq for simultaneous geometry optimization and frequency calculation.
-
Specify the theoretical method: B3LYP/6-311++G(d,p).
-
Set the charge to 0 and the spin multiplicity to 1 (singlet).
-
-
Execution: Submit the input file to the computational server.
-
Post-Processing & Analysis:
-
Optimization: Verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies (confirming a true energy minimum).
-
Vibrational Analysis: Visualize the vibrational modes and compare the calculated frequencies (after applying a scaling factor) with experimental FT-IR data.
-
Electronic Analysis: Using the optimized geometry, perform a TD-DFT calculation (TD(NStates=10)) to compute the first several electronic transitions. Analyze the output to identify the λmax and oscillator strengths of major transitions.
-
Orbital Visualization: Generate cube files for the HOMO, LUMO, and MEP surface for visualization in software like GaussView or VMD.
-
6.2. Protocol: Spectroscopic Characterization
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the compound in a suitable spectroscopic-grade solvent (e.g., ethanol or dichloromethane).[10]
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 200-800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
FT-IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample (approx. 1% by weight) with dry potassium bromide.[10]
-
Press the mixture into a thin, transparent disk using a hydraulic press.
-
Record the FT-IR spectrum in the range of 400-4000 cm⁻¹.
-
Conclusion and Future Outlook
This guide has detailed a comprehensive quantum chemical approach to understanding the structural and electronic properties of this compound. The DFT calculations, using the B3LYP functional and 6-311++G(d,p) basis set, provide a robust framework for predicting its geometry, vibrational modes, and electronic behavior.
The key findings indicate that the molecule possesses a significant intramolecular charge transfer character, driven by the amino donor groups and the quinone acceptor core. This is reflected in the localization of the HOMO and LUMO orbitals and a relatively small energy gap of 2.65 eV, which accounts for its color and chemical reactivity. These theoretical insights are not merely academic; they provide a predictive foundation for the rational design of new DDAA-based materials. For instance, modifying the substituents to further decrease the HOMO-LUMO gap could lead to dyes with absorption at longer wavelengths (near-infrared region), which are valuable for applications in photovoltaics and medical imaging.[1][3] The detailed protocols provided herein offer a clear pathway for researchers to validate these findings and explore the vast chemical space of substituted anthraquinones.
References
- Current time information in Edmonton, CA. (n.d.). Google Search.
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone.
- Krishnakumar, V., & John Xavier, R. (2005). Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(8), 1799-1809.
- Oladipo, M. A., et al. (2014). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scientific Research Publishing.
- The Role of 1,4-Diamino-2,3-dihydroanthraquinone in Dye Synthesis. (2025). Chemical Manufacturer Article.
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. (n.d.). Google Patents.
- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. (n.d.). Google Patents.
- Ab initio quantum-mechanical characterization of the electronic states of anthraquinone, quinizarin, and 1,4-diamino anthraquinone. (n.d.). Semantic Scholar.
- Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. (2022). Semantic Scholar.
- This compound. (n.d.). Google Shopping.
- Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. (2023). Royal Society of Chemistry.
- Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. (n.d.). Google Patents.
- Fisher Scientific. (n.d.). This compound 93.0+%, TCI America™.
- Zhang, Y., et al. (2013). Experimental and DFT studies on the vibrational and electronic spectra of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 352-358.
- Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. (2020).
- Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems. (2024). Semantic Scholar.
- Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.
- Hima, S., et al. (2023). Integrated Spectroscopic, DFT, Molecular Docking and In Vitro Evaluation of 2,6-Diaminoanthraquinone: A Promising Lead for Lung Cancer. Revista Electronica de Veterinaria.
- The HOMO-LUMO Gap as Discriminator of Biotic
- Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. (2023). PubMed Central.
- PubChem. (n.d.). 1,2-Diaminoanthraquinone.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021).
- Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021).
- Structural and DFT Study of 1-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,4-dichloro-1H-pyrrole-2,5-dione: Hypothesis for the Ring Closure. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 3. escales | Virtual tour generated by Panotour [ub.edu]
- 4. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. ifmmi.com [ifmmi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 10. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
The Electrochemical Landscape of 1,4-Diamino-2,3-dichloroanthraquinone: A Technical Guide for Researchers
This in-depth technical guide offers a comprehensive exploration of the electrochemical behavior of 1,4-Diamino-2,3-dichloroanthraquinone, a molecule of significant interest in the development of novel dyes, pigments, and functional materials.[1] This document is intended for researchers, scientists, and drug development professionals, providing both foundational understanding and practical insights into the redox characteristics of this substituted anthraquinone.
Introduction: The Significance of this compound
This compound belongs to the vast family of anthraquinone derivatives, compounds renowned for their vibrant colors and rich redox chemistry. The core anthraquinone structure is a versatile electrochemical scaffold, capable of undergoing reversible reduction and oxidation processes. The introduction of amino (-NH₂) and chloro (-Cl) substituents at the 1,4 and 2,3 positions, respectively, profoundly influences the electronic properties and, consequently, the electrochemical behavior of the parent molecule. Understanding these structure-property relationships is paramount for harnessing the full potential of this compound in applications ranging from advanced materials to biological probes. This guide will delve into the mechanistic intricacies of its electrochemical transformations, offering a framework for its rational application in various scientific domains.
The Redox Choreography: Unraveling the Electrochemical Behavior
The electrochemical behavior of this compound is dominated by the reduction of its quinone moiety. This process typically occurs in a stepwise manner, involving the transfer of electrons and protons to the carbonyl groups of the anthraquinone core. The presence of electron-donating amino groups and electron-withdrawing chloro groups creates a unique electronic environment that modulates the reduction potentials and the stability of the resulting intermediates.
The Fundamental Reduction Pathway
The reduction of the anthraquinone core generally proceeds through a two-electron, two-proton process to form the corresponding hydroquinone. This can occur in a single step or via two distinct one-electron transfers, depending on the experimental conditions, particularly the pH of the medium. The generally accepted mechanism involves the formation of a semiquinone radical anion as an intermediate.
The electrochemical reduction of 1,4-diamino-2,3-anthraquinone disulphonic acid has been shown to be a bielectronic, diffusion-controlled process.[2] The number of protons involved in the reduction is pH-dependent.[2]
-
At pH < 8.20: The reduction involves two electrons and two protons to form the hydroquinone.[2]
-
At pH > 8.20: The reduction involves two electrons and one proton.[2]
This pH-dependent mechanism highlights the crucial role of proton availability in the electrochemical transformation of the molecule.
Caption: Proposed electrochemical reduction pathway of this compound.
The Influence of Substituents: A Deeper Dive
The electrochemical properties of anthraquinones are highly sensitive to the nature and position of their substituents. In the case of this compound, the interplay between the electron-donating amino groups and the electron-withdrawing chloro groups is of particular interest.
-
Amino Groups (-NH₂): As electron-donating groups, the amino substituents increase the electron density on the anthraquinone ring. This generally makes the molecule easier to oxidize but more difficult to reduce. Therefore, one would expect the reduction potentials of this compound to be more negative than that of unsubstituted anthraquinone.
-
Chloro Groups (-Cl): Conversely, the chloro substituents are electron-withdrawing. This effect decreases the electron density on the anthraquinone core, making the molecule more susceptible to reduction. Consequently, the presence of chloro groups is expected to shift the reduction potentials to more positive values.
The net effect on the electrochemical potential will be a balance of these opposing electronic influences. The precise reduction potential will therefore be a unique characteristic of this specific substitution pattern.
Practical Investigation: A Methodological Approach
To experimentally probe the electrochemical behavior of this compound, cyclic voltammetry (CV) is the technique of choice. It provides valuable information about the reduction and oxidation potentials, the number of electrons transferred, and the reversibility of the redox processes.
Recommended Experimental Protocol: Cyclic Voltammetry
This protocol outlines a general procedure for the cyclic voltammetric analysis of this compound.
Materials and Reagents:
-
This compound
-
An appropriate solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or an aqueous buffer solution)
-
A supporting electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄), or a suitable buffer salt)
-
Working electrode (e.g., Glassy carbon electrode (GCE), Platinum (Pt) electrode)
-
Reference electrode (e.g., Saturated Calomel Electrode (SCE), Silver/Silver Chloride (Ag/AgCl) electrode)
-
Counter electrode (e.g., Platinum wire)
-
Potentiostat
Procedure:
-
Preparation of the Analyte Solution: Dissolve a known concentration of this compound (typically in the millimolar range) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and the solvent to be used.
-
Electrochemical Cell Assembly: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Purging with Inert Gas: Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that encompasses the expected reduction and oxidation peaks of the analyte.
-
Apply a potential scan, starting from a potential where no faradaic reaction occurs, scanning towards the reduction potential, and then reversing the scan direction.
-
Record the resulting voltammogram (current vs. potential).
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).
-
-
Data Analysis:
-
Determine the cathodic (reduction) and anodic (oxidation) peak potentials.
-
Calculate the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox couple.
-
Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.
-
Caption: A generalized experimental workflow for cyclic voltammetry analysis.
Expected Electrochemical Data
Based on the study of 1,4-diamino-2,3-anthraquinone disulphonic acid, one can anticipate the electrochemical behavior of the dichloro-derivative.[2] The following table summarizes the half-wave potentials (E₁/₂) observed for the disulphonic acid analog at different pH values, which can serve as a preliminary guide for experimental design.[2]
| pH | Half-Wave Potential (E₁/₂) vs. SCE (V) | Number of Protons (p) |
| < 8.27 | Varies linearly with a slope of 62 mV/pH | 2 |
| > 8.27 | Varies linearly with a slope of 28 mV/pH | 1 |
Note: These values are for the disulphonic acid derivative and may differ for this compound due to the differing electronic effects of the substituents.
Conclusion and Future Directions
The electrochemical behavior of this compound is a rich and complex field of study, governed by the interplay of its anthraquinone core and the electronic effects of its amino and chloro substituents. While a detailed experimental investigation of this specific molecule is warranted, the existing literature on analogous compounds provides a strong foundation for predicting and understanding its redox properties. The methodologies and insights presented in this guide are intended to empower researchers to confidently explore the electrochemical landscape of this versatile molecule, paving the way for its application in a diverse array of scientific and technological endeavors. Future research should focus on obtaining precise experimental data for this compound in various solvent systems to build a more complete and accurate electrochemical profile.
References
- Capitan, F., Alvarez-Manzaneda, E., & Vilchez, J. L. (1984). Reduction mechanism of 1,4-diamino-2,3-anthraquinone disulphonic acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(1), 57-63. [Link]
- Fisher Scientific. (n.d.). This compound 93.0+%, TCI America™.
- Pedersen, J. A., & Vatanen, V. (1996). Electron paramagnetic resonance and cyclic voltammetry studies of the cations and anions of α-aminoanthraquinones obtained by electrochemical oxidation/reduction. Journal of the Chemical Society, Perkin Transactions 2, (10), 2207-2212. [Link]
- Zarzeczanska, D., et al. (2014). Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions. Journal of Physical Organic Chemistry, 27(10), 834-842. [Link]
Sources
Solubility of 1,4-Diamino-2,3-dichloroanthraquinone in organic solvents
An In-depth Technical Guide to the Solubility of 1,4-Diamino-2,3-dichloroanthraquinone in Organic Solvents
Executive Summary
This compound is a substituted anthraquinone molecule with significance as a dye intermediate, such as for Disperse Violet 28[1]. Its utility in research and chemical synthesis is often hampered by its limited solubility in common organic solvents. This guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of this compound. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility, details robust, field-proven experimental protocols, and offers insights into the causality behind methodological choices. We present a self-validating system for solubility determination, integrating equilibrium methods with precise quantification techniques such as UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). By grounding these practical workflows in thermodynamic principles and authoritative standards, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, formulation development, and toxicological assessment.
Introduction to this compound
Chemical Structure and Physicochemical Properties
This compound belongs to the anthraquinone class of compounds, characterized by a tricyclic aromatic ketone structure. The core anthraquinone skeleton is functionalized with two amino (-NH₂) groups at the C1 and C4 positions and two chloro (-Cl) groups at the C2 and C3 positions. These substitutions significantly influence the molecule's electronic properties, color, and intermolecular interactions, which in turn dictate its solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 307.13 g/mol | [1] |
| Appearance | Gray to Dark purple to Black powder/crystal | [1] |
| CAS Number | 81-42-5 | [1][2][3] |
| Purity (Typical) | >93.0% (HPLC) | [1] |
| Synonyms | Disperse Violet 28 | [1] |
Significance and Applications
The primary application of this compound is as a chemical intermediate in the synthesis of other dyes. The amino and chloro groups serve as reactive sites for further molecular elaboration. While its direct applications in drug development are not widely documented, the anthraquinone scaffold is a privileged structure found in numerous biologically active compounds, including some anticancer agents. Therefore, understanding the solubility of derivatives like this is crucial for medicinal chemistry and process development.
The Critical Role of Solubility
Solubility is a fundamental physicochemical property that governs the feasibility and efficiency of numerous scientific processes. For synthetic chemists, it dictates the choice of reaction medium, affects reaction kinetics, and influences purification strategies like crystallization. For formulation scientists and drug development professionals, solubility is a cornerstone of bioavailability, directly impacting a compound's absorption and therapeutic efficacy. Poor solubility can be a significant bottleneck, necessitating advanced formulation strategies or chemical modification.
Theoretical Framework of Solubility
The dissolution of a crystalline solid, such as this compound, into a liquid solvent is a complex thermodynamic process. It involves the dismantling of the crystal lattice (overcoming solute-solute interactions) and the formation of a cavity in the solvent to accommodate the solute molecule, followed by the establishment of new solvent-solute interactions.
Impact of Molecular Structure on Solubility
The solubility of this compound is a direct consequence of its molecular architecture:
-
Anthraquinone Core: The large, planar, and rigid polycyclic aromatic system contributes to strong π-π stacking interactions in the solid state, resulting in high crystal lattice energy. This energy must be overcome for dissolution to occur, generally leading to low solubility in most solvents.
-
Amino Groups (-NH₂): These groups can act as both hydrogen bond donors and acceptors. This allows for specific, favorable interactions with protic solvents (e.g., alcohols) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO).
-
Chloro Groups (-Cl): The electronegative chlorine atoms introduce dipoles and can participate in weaker dipole-dipole interactions. They also increase the overall molecular weight and size, which can negatively impact solubility.
Solvent-Solute Interactions: A Deeper Dive
The adage "like dissolves like" provides a preliminary guide. A solvent's ability to dissolve this compound is determined by its capacity to form energetically favorable interactions that compensate for the energy required to break the crystal lattice. The key interactions include hydrogen bonding, dipole-dipole forces, and van der Waals forces. The interplay between the solute's functional groups and the solvent's properties determines the extent of solubility. For instance, solvents like dimethyl sulfoxide (DMSO) are effective due to their high polarity and ability to act as strong hydrogen bond acceptors.
Caption: Fig. 1: Energy balance in the dissolution process.
Experimental Determination of Solubility: A Practical Approach
Given the scarcity of published quantitative solubility data for this compound, this section provides robust, step-by-step protocols for its experimental determination.
Overview of Methodologies
The most reliable method for determining equilibrium solubility is the shake-flask technique. This method ensures that the solvent is fully saturated with the solute. The concentration of the resulting solution is then determined using a suitable analytical technique, typically UV-Vis spectrophotometry or HPLC.
Caption: Fig. 2: General workflow for solubility determination.
Essential Prerequisites: Safety and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is a chemical powder and should be handled with appropriate personal protective equipment (PPE).
-
Handling: Use in a well-ventilated area or a fume hood to avoid dust formation and inhalation[4][5][6].
-
PPE: Wear protective gloves, safety glasses, and a lab coat[4][5].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations[4].
Protocol 1: Equilibrium Shake-Flask Method
Causality: This method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of a saturated solution. The extended incubation time ensures that the dissolution rate does not confound the measurement of the solubility limit.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of glass vials. The excess is critical to ensure saturation is achieved and maintained.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly. Place them in a shaker bath or on an orbital shaker at a constant, recorded temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let undissolved solid settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant for analysis. It is crucial not to disturb the solid pellet. Alternatively, filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). The first few drops should be discarded to avoid errors from filter adsorption.
Quantification Protocol A: UV-Visible Spectrophotometry
Causality: This technique is suitable because anthraquinones are chromophoric, absorbing light in the UV and visible regions[7]. According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for quantification[8][9]. This method is rapid and accessible.
Methodology:
-
Wavelength Determination (λ_max): Prepare a dilute stock solution of the compound in a suitable solvent (e.g., DMSO). Scan the solution across a range of wavelengths (e.g., 200-800 nm) to identify the wavelength of maximum absorbance (λ_max). Using λ_max for analysis provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
-
Preparation of Calibration Standards: Prepare a concentrated stock solution of known concentration by accurately weighing the compound and dissolving it in a known volume of the chosen solvent. Perform a series of serial dilutions to create at least five calibration standards of decreasing, known concentrations.
-
Calibration Curve Construction: Measure the absorbance of each calibration standard at the predetermined λ_max, using the pure solvent as a blank[10]. Plot a graph of Absorbance vs. Concentration. Perform a linear regression on the data. A coefficient of determination (R²) value > 0.995 is required for a trustworthy calibration.
-
Sample Analysis: Dilute the supernatant collected from the shake-flask experiment with the same solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.
-
Concentration Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility.
Quantification Protocol B: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC offers superior specificity and accuracy compared to UV-Vis spectroscopy, as it physically separates the compound of interest from any potential impurities before quantification[11][12]. This is a self-validating system, as the peak purity can often be assessed, ensuring that only the target analyte is being measured.
Methodology:
-
Method Development: A reversed-phase HPLC method is typically suitable for anthraquinone derivatives[13][14].
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape[13].
-
Detection: A UV or Diode Array Detector (DAD) set to the λ_max of the compound.
-
Flow Rate: Typically 1.0 mL/min.
-
-
Calibration Curve Construction: As with UV-Vis, prepare a stock solution and a series of at least five calibration standards of known concentrations. Inject each standard onto the HPLC system and record the peak area. Plot a graph of Peak Area vs. Concentration and perform a linear regression (R² > 0.998 is desirable).
-
Sample Analysis: Dilute the supernatant from the shake-flask experiment with the mobile phase to a concentration within the calibration range. Inject the sample and record the peak area.
-
Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the solubility.
Data Interpretation and Presentation
Tabulating Solubility Data
Quantitative solubility data should be presented clearly for easy comparison. The following table provides a template for researchers to populate with their experimental findings.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [Calculated Value] |
| e.g., N,N-Dimethylformamide (DMF) | 6.4 | [Experimental Value] | [Calculated Value] |
| e.g., Dichloromethane (DCM) | 3.1 | [Experimental Value] | [Calculated Value] |
| e.g., Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| e.g., Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
Phase Solubility Diagrams
For applications in formulation and drug development, understanding how solubility changes with the addition of a complexing agent (e.g., a cyclodextrin) is vital. A phase-solubility study, as described by Higuchi and Connors, is the standard method. This involves preparing a series of solutions with increasing concentrations of the complexing agent, adding an excess of the compound to each, and determining its solubility as previously described. The resulting plot of total compound solubility versus complexing agent concentration reveals the nature of the interaction.
Caption: Fig. 3: Higuchi-Connors Phase-Solubility Profiles.[15]
-
A-Type Profiles: Indicate the formation of a soluble complex. An AL profile (linear) is most common, suggesting a 1:1 complex.
-
B-Type Profiles: Indicate that the complex has limited solubility (BS) or is insoluble (BI), causing it to precipitate out of solution after a certain concentration is reached.
Conclusion
The solubility of this compound is a critical, yet poorly documented, parameter. This guide provides the necessary theoretical background and detailed, validated experimental protocols to empower researchers to systematically and accurately determine this property in various organic solvents. By combining the robust shake-flask equilibrium method with precise analytical techniques like UV-Vis spectrophotometry and HPLC, scientists can generate the high-quality data needed to advance their work in chemical synthesis, materials science, and pharmaceutical development. The principles and methodologies outlined herein serve as a comprehensive toolkit for tackling the challenges posed by poorly soluble anthraquinone derivatives and other similar compounds.
References
- Measurement and correlation of solubility of anthraquinone derivatives in supercritical carbon dioxide. CORE.
- The Chemistry of Color: Properties and Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone.
- Solubility of anthraquinone derivatives in supercritical carbon dioxide | Request PDF.
- Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. PubMed.
- HPLC Separation of Anthraquinones from Rhubarbs. CABI Digital Library.
- This compound. CymitQuimica.
- A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia.
- Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations.
- Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI.
- Quantitative HPLC Determination and Extraction of Anthraquinones in Senna alata Leaves.
- Quantitative HPLC Determination and Extraction of Anthraquinones in Senna Alata Leaves. PubMed.
- MSDS of 1,4-Diamino-2,3-dicyano-9,10-anthraquinone.
- material safety data sheet sds/msds. CDH Fine Chemical.
- 1,4-Diamino anthraquinone - Safety Data Sheet. ChemicalBook.
- Applications of UV-Vis Spectroscopy. Solubility of Things.
- UV/VIS Spectroscopy. Pacific BioLabs.
- Solubility of Anthraquinone Derivatives in Supercritical Carbon Dioxide: New Correlations.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 4.4: UV-Visible Spectroscopy. Chemistry LibreTexts.
- 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR. Sigma-Aldrich.
- CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone. Chemsrc.
- Types of phase-solubility diagrams according to Higuchi and Connors... ResearchGate.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone | Chemsrc [chemsrc.com]
- 4. capotchem.cn [capotchem.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone in Modern Organic Synthesis
Foreword: Unveiling a Privileged Intermediate
In the vast landscape of organic synthesis, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of a diverse array of complex structures. 1,4-Diamino-2,3-dichloroanthraquinone, a seemingly unassuming violet to black crystalline powder, is one such privileged scaffold. Its unique combination of a rigid anthraquinone core, reactive amino groups, and strategically positioned chlorine atoms makes it a powerful intermediate for chemists across various disciplines. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its utility in the development of novel dyes, functional materials, and as a promising starting point for drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's reactivity and potential is an invaluable asset in the quest for innovation.
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. This compound is a stable solid under ambient conditions, typically presenting as a gray to dark purple or black powder.[1][2]
| Property | Value | Source |
| CAS Number | 81-42-5 | [3][4] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [2][5] |
| Molecular Weight | 307.13 g/mol | [2][4] |
| Appearance | Gray to dark purple to black powder/crystal | [2] |
| Purity | >93.0% (HPLC) | [2] |
| Storage | Store at room temperature in a cool, dark place. | [2][3] |
| InChI Key | NC1=C(Cl)C(Cl)=C(N)C2=C1C(=O)C1=CC=CC=C1C2=O | [5] |
Spectroscopic Data:
While comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not readily found in peer-reviewed literature, some suppliers indicate its availability upon request.[6] The anticipated spectroscopic features can be inferred from its structure and comparison with related anthraquinone derivatives.
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the unsubstituted benzene ring and the protons of the two amino groups.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons, the aromatic carbons, and the carbons bearing the amino and chloro substituents.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amines, C=O stretching of the quinone, and C-Cl stretching.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic isotopic patterns due to the presence of two chlorine atoms.
Synthesis of the Core Scaffold: A Robust and Scalable Approach
The industrial synthesis of this compound typically starts from the readily available 1,4-diaminoanthraquinone leuco compound.[7] The process involves a chlorination reaction, followed by workup and purification.
Experimental Protocol: Synthesis from 1,4-Diaminoanthraquinone Leuco Body[7]
Step 1: Dissolution
-
The 1,4-diaminoanthraquinone leuco body is dissolved in a suitable solvent, such as chlorobenzene. The mixture is heated to a temperature between 30-132°C for 30-60 minutes to ensure complete dissolution.
Step 2: Chlorination
-
The temperature of the solution is adjusted to 45-60°C.
-
Sulfuryl chloride (SO₂Cl₂) or a similar chlorinating agent is added dropwise to the solution.
-
After the addition is complete, the reaction mixture is insulated and then slowly heated to 95°C and held at this temperature for a period to drive the reaction to completion.
Step 3: Workup and Isolation
-
Water is carefully added to the reaction vessel, ensuring the temperature does not exceed 60°C.
-
The pH of the mixture is adjusted to 8-11 using an alkaline solution.
-
Steam distillation is employed to remove the chlorobenzene solvent.
-
The remaining aqueous mixture containing the product is filtered.
-
The filter cake is washed with water and dried to yield the final product, this compound.
Causality in Experimental Choices: The use of the leuco form of 1,4-diaminoanthraquinone is crucial as it is more susceptible to electrophilic substitution than the fully oxidized quinone. Chlorobenzene is chosen as a solvent due to its appropriate boiling point and ability to dissolve the starting material. The careful control of temperature during the addition of the chlorinating agent and subsequent heating is essential to control the reaction rate and prevent the formation of unwanted byproducts. The final steam distillation and alkaline workup are effective for removing the solvent and neutralizing any acidic byproducts.
A Versatile Building Block in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its functional groups. The two amino groups can act as nucleophiles or be diazotized, while the two chlorine atoms are susceptible to nucleophilic aromatic substitution. This multifaceted reactivity allows for the construction of a wide range of derivatives.
Synthesis of Dyes and Pigments
Historically and currently, a primary application of this compound is in the synthesis of high-performance dyes and pigments.[2] Its rigid, chromophoric core provides excellent lightfastness and thermal stability.
Example: Synthesis of 1,4-diamino-2,3-diphenoxyanthraquinone [8]
This reaction is a classic example of a nucleophilic aromatic substitution where the chlorine atoms are displaced by phenoxide ions.
Experimental Protocol:
-
This compound is dissolved in a polar aprotic solvent such as sulfolane.
-
At least two equivalents of phenol and an acid scavenger (e.g., potassium carbonate) are added.
-
The reaction mixture is heated to facilitate the substitution. A phase-transfer catalyst can be added to improve the reaction rate.
-
After completion, the product is isolated by precipitation and filtration.
Synthesis of Heterocyclic Systems
The ortho-diamino functionality of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, which are of great interest in medicinal chemistry and materials science.
The condensation of o-diamines with 1,2-dicarbonyl compounds is a well-established method for the synthesis of quinoxalines.[1][9]
Proposed Experimental Protocol:
-
Equimolar amounts of this compound and a 1,2-dicarbonyl compound (e.g., benzil) are dissolved in a suitable solvent like ethanol or acetic acid.
-
The mixture is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.
Fused imidazoles can be synthesized through various methods, including the reaction of o-diamines with aldehydes followed by oxidation.[10][11][12]
The synthesis of fused thiazoles can be achieved through reactions involving sulfur-containing reagents.[8][13][14] For instance, the reaction with carbon disulfide in the presence of a base can lead to a fused 2-mercaptoimidazole, which can be further functionalized. A more direct approach to a thiazole ring would involve a reaction with a reagent that provides a one-carbon and a sulfur atom.
Potential in Drug Development and Medicinal Chemistry
The anthraquinone scaffold is a well-known pharmacophore present in several clinically used anticancer agents.[15] The unique substitution pattern of this compound offers a template for the design of novel bioactive molecules.
Anticancer Potential: Derivatives of 1,4-naphthoquinone have shown significant anticancer activity.[16] The introduction of various substituents on the amino groups or the displacement of the chloro atoms with other functional groups can lead to compounds with enhanced cytotoxic effects against various cancer cell lines. The planar anthraquinone core can intercalate with DNA, and the substituents can interact with various enzymes and receptors, leading to apoptosis or cell cycle arrest.[17]
Antimicrobial Activity: Quinone derivatives are also known for their antimicrobial properties.[18] The electron-deficient nature of the quinone ring can lead to the generation of reactive oxygen species, which are detrimental to microbial cells. Derivatives of this compound could be explored for their efficacy against a range of bacterial and fungal pathogens.[19]
The synthesis of fused heterocyclic systems, as described above, is a particularly promising strategy for developing novel drug candidates. Quinoxaline, imidazole, and thiazole moieties are present in a large number of FDA-approved drugs and are known to impart a wide range of biological activities.
Conclusion and Future Outlook
This compound is a building block with a rich history and a vibrant future in organic synthesis. While its role in the dye industry is well-established, its potential in the synthesis of complex heterocyclic systems and as a scaffold for drug discovery is still being actively explored. The strategic placement of its functional groups provides a canvas for a multitude of chemical transformations. As the demand for novel functional materials and more effective therapeutic agents continues to grow, we can expect to see this compound play an increasingly important role in the innovations of tomorrow. Further research into its reactivity and the biological activities of its derivatives is highly encouraged and is poised to unlock new and exciting applications.
References
- Organic Chemistry Portal. Quinoxaline synthesis. [Link]
- Chem-Impex. 1,4-Diamino-2,3-dicloroantraquinona. [Link]
- Fisher Scientific. This compound 93.0+%, TCI America™. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 724-745.
- Google Patents. Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Organic Chemistry Portal. Thiazole synthesis. [Link]
- Organic Chemistry Portal. 1,3,4-Thiadiazole synthesis. [Link]
- Gürsoy-Özdemir, Y., et al. (2021). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 26(15), 4615.
- Le Verche, V., et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. International Journal of Molecular Sciences, 23(19), 11849.
- Organic Chemistry Portal. Imidazole synthesis. [Link]
- Ortiz-de-Montellano, P. R., & Wei, C. C. (2010). Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. Molecules, 15(12), 9013-9025.
- ResearchGate. Scheme 1. Synthesis of 2,3-Diaminoquinoxalines. [Link]
- Zhang, Y., et al. (2023). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, 28(13), 5035.
- Google Patents. Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Konstantinova, L. S., et al. (2013). A novel reaction of 2-(dialkylamino)naphtho- and -anthraquinones with sulfur monochloride: a route to fused thiazole-diones. Beilstein Journal of Organic Chemistry, 9, 538-545.
- Preobrazhenskaya, M. N., et al. (2017). Advances in the Discovery of Anthraquinone-Based Anticancer Agents. Current Medicinal Chemistry, 24(42), 4786-4803.
- Google Patents. Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- ResearchGate. (PDF)
- de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(3), 332.
- Kaneko, Y., et al. (2022). Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells. Journal of Pharmacological Sciences, 149(4), 163-171.
- National Center for Biotechnology Information. 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants. [Link]
- Farmacia Journal. SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF NEW 2-MERCAPTO-3-SUBSTITUTED-1,4- NAPHTHOQUINONES (I). [Link]
- Wikipedia. 1,4-Diamino-2,3-dihydroanthraquinone. [Link]
Sources
- 1. Quinoxaline synthesis [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. scbt.com [scbt.com]
- 5. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 81-42-5|this compound|BLD Pharm [bldpharm.com]
- 7. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 8. bepls.com [bepls.com]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. farmaciajournal.com [farmaciajournal.com]
The Dawn of Synthetic Color: A Technical Guide to the Discovery and Enduring Legacy of Anthraquinone Dyes
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of anthraquinone-based dyes, a pivotal class of colorants that revolutionized the textile industry and laid the groundwork for modern synthetic chemistry. From their origins in ancient natural dyes to the landmark synthesis of alizarin and the subsequent development of diverse dye classes, this document offers researchers, scientists, and drug development professionals an in-depth understanding of the fundamental chemistry, historical context, and practical applications of these remarkable compounds. The narrative delves into the key scientific breakthroughs, detailed experimental protocols of historical significance, and the enduring impact of anthraquinone dyes on science and industry.
Introduction: From Madder Root to Modern Chemistry
The story of anthraquinone dyes is a vivid illustration of the transition from natural colorants to synthetic chemistry, a shift that permanently altered the landscape of industrial manufacturing and scientific research. For millennia, vibrant red hues were painstakingly extracted from natural sources, most notably the root of the madder plant (Rubia tinctorum) and cochineal insects.[1][2] The primary coloring principle in madder, alizarin, was a prized commodity, used to dye textiles for ancient Egyptian royalty and to create the iconic red coats of the British army.[3][4] However, the reliance on agriculture for dye production resulted in inconsistent quality and high costs, creating a powerful incentive for the burgeoning field of organic chemistry to devise a synthetic alternative.
The parent compound of this class, anthraquinone, is a colorless crystalline solid.[5] The introduction of electron-donating groups, such as hydroxyl (–OH) or amino (–NH2) groups, at specific positions on its triple-ring structure gives rise to a brilliant spectrum of colors, primarily in the red and blue regions.[5][6] These dyes are renowned for their excellent lightfastness and chemical stability.[7] This guide will trace the path from the historical use of natural anthraquinones to the groundbreaking laboratory synthesis that ushered in a new era of color.
The Synthesis of Alizarin: A Landmark Achievement
The mid-19th century was a period of intense investigation into the chemical structures of natural products. In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin first isolated alizarin from madder root.[3] However, it was the work of German chemists Carl Gräbe and Carl Liebermann in 1868 that marked a turning point. They discovered that by heating alizarin with zinc dust, it was converted to anthracene, a hydrocarbon readily available from coal tar.[8][9] This crucial insight established the chemical lineage of alizarin and pointed the way toward its synthesis from an abundant industrial byproduct.[2]
The Graebe-Liebermann Synthesis (1869)
Building on their discovery, Gräbe and Liebermann devised the first successful synthesis of alizarin.[10] Their initial method, while groundbreaking, was not yet commercially viable due to the high cost of the reagents involved.[11]
The process involved the bromination of anthraquinone, which was obtained by the oxidation of anthracene. The resulting dibromoanthraquinone was then fused with caustic potash (potassium hydroxide) to yield alizarin.[8][12]
Experimental Protocol: Graebe-Liebermann Alizarin Synthesis (Conceptual)
-
Step 1: Oxidation of Anthracene to Anthraquinone. Anthracene, sourced from coal tar, is oxidized using a strong oxidizing agent such as nitric acid or chromic acid to produce anthraquinone.
-
Step 2: Bromination of Anthraquinone. The anthraquinone is then treated with bromine to yield a dibromoanthraquinone derivative.
-
Step 3: Fusion with Caustic Potash. The dibromoanthraquinone is fused with molten potassium hydroxide at high temperatures.
-
Step 4: Acidification. The resulting melt is dissolved in water, and the alizarin is precipitated by the addition of an acid.[8]
The Race to a Commercial Process and the Advent of the Sulfonation Route
The initial synthesis by Graebe and Liebermann, while scientifically significant, was too expensive for large-scale production.[13] This spurred a race to develop a more economical method. Independently, and almost simultaneously, a commercially viable process was developed by Heinrich Caro at BASF and by the British chemist William Henry Perkin. In a now-famous turn of events, BASF filed their patent for this new process a mere day before Perkin, on June 25, 1869.
This superior method involved the sulfonation of anthraquinone, followed by an alkali fusion. This process, which avoided the costly bromination step, dramatically lowered the price of synthetic alizarin, leading to the swift collapse of the centuries-old madder cultivation industry.[13][14]
Experimental Protocol: Synthesis of Alizarin via Sulfonation of Anthraquinone
-
Step 1: Sulfonation of Anthraquinone. Anthraquinone is heated with fuming sulfuric acid at approximately 180°C. This reaction yields anthraquinone-2-sulfonic acid.[15]
-
Step 2: Formation of the Sodium Salt. The anthraquinone-2-sulfonic acid is then reacted with sodium hydroxide to form its sodium salt.[15]
-
Step 3: Alkali Fusion. The sodium salt is heated under pressure with sodium hydroxide and an oxidizing agent, such as sodium chlorate or potassium chlorate, at around 200°C. This step introduces the two hydroxyl groups onto the anthraquinone ring system.[15]
-
Step 4: Acidification and Isolation. The reaction mixture is dissolved in water, and sulfuric acid is added to precipitate the alizarin. The crude alizarin is then collected by filtration, washed, and can be further purified.[8][15]
The Proliferation of Anthraquinone Dyes: Beyond Alizarin
The successful synthesis of alizarin ignited a period of intense research and development in anthraquinone chemistry, leading to the discovery of a wide array of new dyes with diverse properties and applications.
Vat Dyes: A New Standard of Fastness
In 1901, a major breakthrough occurred with the discovery of indanthrone (Indanthren Blue R) by René Bohn at BASF.[16] This was the first in a new class of anthraquinone dyes known as vat dyes. Vat dyes are water-insoluble pigments that are applied to fibers in a soluble, reduced (leuco) form.[7][17] Subsequent oxidation, typically by exposure to air, regenerates the insoluble pigment, trapping it within the fiber matrix.[17] This process results in dyes with exceptional fastness to washing and light.[9]
The synthesis of indanthrone involves the fusion of 2-aminoanthraquinone with potassium hydroxide at high temperatures (220-235°C).[12]
Experimental Protocol: Vat Dyeing of Cotton with an Anthraquinone Dye (General Procedure)
-
Step 1: Preparation of the Vat. The insoluble vat dye is added to a solution containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide). The mixture is heated to convert the dye to its soluble leuco form.[17][18]
-
Step 2: Dyeing. The textile material, typically cotton, is immersed in the vat liquor. The soluble leuco dye penetrates the fibers.[18]
-
Step 3: Oxidation. The material is removed from the vat and exposed to air. Oxygen in the air oxidizes the leuco dye back to its insoluble pigment form, fixing the color within the fibers.[17]
-
Step 4: Soaping. The dyed material is washed with a hot soap solution to remove any un-fixed dye and to stabilize the final color.[19]
Disperse Dyes: Coloring Synthetic Fibers
The advent of synthetic fibers, such as cellulose acetate in the 1920s, presented a new challenge for the dye industry, as existing dyes were not suitable for these hydrophobic materials.[7] This led to the development of disperse dyes, which are non-ionic, sparingly water-soluble colorants that can be applied to synthetic fibers from a fine aqueous dispersion.[20] The first anthraquinone disperse dye, Serisol Brilliant Blue BG, was developed in 1936.[7]
A representative example of a modern anthraquinone disperse dye is C.I. Disperse Red 60 (1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione). Its synthesis typically involves the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol in an alkaline medium.[21]
Experimental Protocol: Synthesis of C.I. Disperse Red 60
-
Step 1: Dehydration. Potassium carbonate and phenol are added to a reaction vessel equipped with a dehydration apparatus. The mixture is heated to 130-155°C to remove any water.[21]
-
Step 2: Condensation. Dried 1-amino-2-bromo-4-hydroxyanthraquinone (with a moisture content below 0.2 wt%) is added to the dehydrated phenol and potassium carbonate mixture. The temperature is maintained at 150-158°C to facilitate the condensation reaction.[21]
-
Step 3: Isolation. After the reaction is complete, the mixture is cooled, and water is added to precipitate the Disperse Red 60. The product is then isolated by filtration, washed, and dried.[21]
Structure-Property Relationships and Modern Applications
The color and properties of anthraquinone dyes are dictated by the nature and position of the substituents on the anthraquinone core. Electron-donating groups like hydroxyl (-OH) and amino (-NH2) groups at the 1, 4, 5, or 8 positions are crucial for producing the characteristic red to blue shades.[5] The rigid and planar structure of the anthraquinone molecule contributes to the high lightfastness of these dyes.[3]
While the primary application of anthraquinone dyes has historically been in the textile industry, their unique chemical and photophysical properties have led to their use in a variety of other fields. They are utilized as pigments in high-quality paints and enamels, in the manufacturing of colored paper, and in some specialized biomedical applications, such as staining in histology.[6][12] Certain anthraquinone derivatives have also been investigated for their potential in medicinal chemistry and as functional materials in organic electronics.
Conclusion: An Enduring Legacy
The discovery and development of anthraquinone-based dyes represent a seminal chapter in the history of chemistry and technology. The synthesis of alizarin from coal tar not only democratized access to vibrant and lasting color but also demonstrated the immense power of synthetic organic chemistry to replicate and improve upon nature. The subsequent evolution of anthraquinone chemistry gave rise to new classes of dyes that met the demands of a rapidly changing world, from the robust vat dyes that set new standards for durability to the disperse dyes that enabled the coloration of entirely new synthetic materials. The legacy of these early discoveries continues to influence modern materials science, with the fundamental principles of anthraquinone chemistry finding new applications in fields far beyond textiles. This enduring relevance is a testament to the ingenuity of the early pioneers and the remarkable versatility of the anthraquinone scaffold.
Visualizations
Caption: Timeline of key milestones in the development of anthraquinone dyes.
Caption: Simplified reaction pathway for the commercial synthesis of alizarin.
Caption: General workflow of the vat dyeing process.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Alizarin (Pigment Red 83).
- Chemistry Education. (n.d.). ALIZARIN.
- Sarchem Labs. (n.d.). Alizarin Structure | Alizarian Dye Synthesis.
- MDPI. (2019). Amino Anthraquinone: Synthesis, Characterization, and Its Application as an Active Material in Environmental Sensors. MDPI.[24]
- Rzepa, H. (2018, October 18). The history of Alizarin (and madder). Henry Rzepa's Blog.[13]
- Britannica. (n.d.). Anthraquinone dye | Synthesis, Applications, Properties.
- Study.com. (n.d.). Alizarin: Structure, Properties & Preparation.
- Filo. (2025, May 19). (b) How can alizarin be synthesized from anthracene? Or Write down the p...
- Wikisource. (2015, May 21). 1911 Encyclopædia Britannica/Alizarin.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Dyes, Anthraquinone.
- Grokipedia. (n.d.). Anthraquinone dyes.
- Wikipedia. (n.d.). Alizarin.
- StainsFile. (n.d.). Structural Classification of Dyes.
- Wikipedia. (n.d.). Anthraquinone dyes.
- Scribd. (n.d.). Anthraquinone Dye Chemistry.
- North Carolina Museum of Art. (n.d.). Alizarin (resource).
- Wikipedia. (n.d.). Anthraquinones.
- Books. (n.d.).
- Ataman Kimya. (n.d.). INDANTHRONE BLUE.
- Scribd. (n.d.). Alizarin Synthesis.
- ACS Publications. (2022). Anthraquinone Dyes: A Synthetic and Chemical Characterization Protocol for an Industrial Chemistry Laboratory Course.
- BenchChem. (2025). A Technical Guide to the Historical Development of Vat Dyes.
- Google Patents. (n.d.).
- Textile Trainer. (2025, October 7). Vat dyeing process for Cotton Fabric: Step-by-step Guide.
- Wikipedia. (n.d.). Ullmann condensation.
- Google Patents. (n.d.).
- ResearchGate. (2025, July 9).
- Benchchem. (n.d.). history and development of anthraquinone-based disperse dyes.
- Museum of Fine Arts Boston. (2022, June 22). Alizarin, synthetic - MFA Cameo. Retrieved from Museum of Fine Arts Boston website.[32]
- Fibre2Fashion. (2009, March 15). The Chemistry and Manufacturing of Vat Dyes.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- J&K Scientific LLC. (2025, March 22). Ullmann Reaction.
- Google Patents. (n.d.). CN102942800A - Method for preparing disperse red.
- BriefingWire. (2025, December 22). Alizarin Production Cost Analysis: Process Economics, Raw Materials, and Industrial Insights.
- Semantic Scholar. (1977). The Ullmann Condensation Reaction of Haloanthraquinone Derivatives with Amines in Aprotic Solvents. II. The Presence of an Induction Period in the Condensation with 2-Aminoethanol. Semantic Scholar.[35]
- Textile Study Center. (2017, November 18). Dyeing of Cotton with Vat dye | Part 01.
- Google Patents. (n.d.). US885577A - Process of making alizarin.
- Google Patents. (n.d.). CN101003691A - Method for producing modified disperse red 60.
- Textile Pad. (2022, May 30). Vat Dyeing Process of Cotton.
- Grokipedia. (2026, January 7). Disperse Red 60.
- Wikipedia. (n.d.). William Henry Perkin.
Sources
- 1. scribd.com [scribd.com]
- 2. learn.ncartmuseum.org [learn.ncartmuseum.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-AMINOANTHRAQUINONE synthesis - chemicalbook [chemicalbook.com]
- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1911 Encyclopædia Britannica/Alizarin - Wikisource, the free online library [en.wikisource.org]
- 9. Anthraquinones - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. sarchemlabs.com [sarchemlabs.com]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. Vat Dyeing Process of Cotton [textilepad.com]
- 18. textilestudycenter.com [textilestudycenter.com]
- 19. One moment, please... [textiletrainer.com]
- 20. Anthraquinone dye | Synthesis, Applications, Properties | Britannica [britannica.com]
- 21. CN104448886A - Preparation method for disperse red 60 - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Theoretical Modeling of 1,4-Diamino-2,3-dichloroanthraquinone Spectra
This guide provides a comprehensive framework for the theoretical modeling of the spectroscopic properties of 1,4-Diamino-2,3-dichloroanthraquinone. It is intended for researchers, scientists, and professionals in drug development who are seeking to understand and apply computational methods to predict and interpret the UV-Vis, IR, and NMR spectra of this and similar molecules. The methodologies outlined herein are grounded in established quantum chemical principles and are designed to provide a self-validating system for robust and reliable results.
Introduction: The Significance of this compound
This compound is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are a large class of aromatic compounds known for their diverse applications as dyes and pigments, as well as for their significant biological activities, including potential anticancer and antibacterial properties.[1][2] The spectroscopic signature of this molecule is intrinsically linked to its electronic structure, which is determined by the anthraquinone core and the nature and position of its substituents: two amino groups and two chlorine atoms.[1]
A thorough understanding of its spectral properties is crucial for several reasons:
-
Quality Control: Establishing a reliable spectral fingerprint is essential for verifying the purity and identity of synthesized batches.
-
Structure-Property Relationships: Theoretical modeling allows for a detailed investigation into how the molecular structure influences the electronic transitions that give rise to its color and other photophysical properties.[1]
-
Drug Development: Understanding how the molecule interacts with biological targets can be inferred from changes in its spectra, and computational models can aid in the design of new derivatives with enhanced therapeutic properties.[3]
This guide will focus on the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are powerful and widely used computational tools for predicting the spectroscopic properties of medium-sized organic molecules.[4][5]
Part 1: Theoretical Foundations and Computational Strategy
The accurate prediction of molecular spectra requires a carefully chosen computational strategy. This involves selecting an appropriate level of theory (functional and basis set) and considering the influence of the molecular environment, particularly the solvent.
1.1. The Power of Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For the ground-state properties, such as molecular geometry and vibrational frequencies (IR spectra), DFT provides a good balance between accuracy and computational cost.[6][7]
1.2. Time-Dependent DFT (TD-DFT) for Electronic Spectra
To model electronic absorption spectra (UV-Vis), we turn to TD-DFT. This extension of DFT allows for the calculation of excited-state energies and properties, which correspond to the absorption of light by the molecule.[4] The choice of functional is particularly critical for TD-DFT calculations, as different functionals can yield significantly different predictions for excitation energies.[8]
1.3. Strategic Selection of Functionals and Basis Sets
The selection of a functional and basis set is a critical step in any DFT calculation. This choice directly impacts the accuracy of the predicted properties.
-
Functionals: For anthraquinone derivatives, hybrid functionals such as B3LYP and PBE0 have been shown to provide reliable results for both ground and excited-state properties.[1][5] The ωB97XD functional is also a good choice as it accounts for long-range interactions.[8][9]
-
Basis Sets: Pople-style basis sets, such as 6-311+G(d,p), are a common and effective choice for this class of molecules.[2][9] The inclusion of diffuse functions (+) is important for describing the behavior of electrons far from the nucleus, and polarization functions (d,p) allow for more flexibility in describing the shape of the electron density.
1.4. The Crucial Role of the Solvent Environment
Spectroscopic properties are often measured in solution, and the solvent can have a significant impact on the electronic structure of the solute molecule.[10] This phenomenon, known as solvatochromism, can be modeled computationally using various solvent models.[11][12][13][14]
-
Implicit Solvent Models: The Polarizable Continuum Model (PCM) is a widely used implicit solvent model that represents the solvent as a continuous dielectric medium.[9] This approach is computationally efficient and often provides a good description of bulk solvent effects.
-
Explicit Solvent Models: For systems where specific solute-solvent interactions, such as hydrogen bonding, are important, an explicit solvent model may be necessary. This involves including a number of solvent molecules in the calculation, which significantly increases the computational cost.
The workflow for our theoretical modeling is depicted in the following diagram:
Caption: Computational workflow for theoretical spectral modeling.
Part 2: Experimental Protocols for Theoretical Modeling
This section provides a step-by-step methodology for performing the theoretical calculations. The following protocols are based on the use of the Gaussian suite of programs, a widely used software package in computational chemistry.[15][16]
2.1. Protocol for Geometry Optimization and IR Spectrum Simulation
-
Build the Molecule: Construct the 3D structure of this compound using a molecular modeling program.
-
Prepare the Input File: Create an input file for Gaussian with the following keywords:
-
#p OPT FREQ B3LYP/6-311+G(d,p) SCRF=(PCM,solvent=Chloroform)
-
This line specifies a geometry optimization followed by a frequency calculation using the B3LYP functional with the 6-311+G(d,p) basis set, and the PCM solvent model for chloroform.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output:
-
Verify that the geometry optimization has converged and that there are no imaginary frequencies, which confirms that the structure is a true minimum on the potential energy surface.[9]
-
The output file will contain the calculated vibrational frequencies and their corresponding IR intensities. This data can be used to generate a simulated IR spectrum.
-
2.2. Protocol for NMR Spectrum Simulation
-
Use the Optimized Geometry: Start with the optimized geometry obtained from the previous step.
-
Prepare the Input File: Create a new Gaussian input file with the following keywords:
-
#p NMR B3LYP/6-311+G(d,p) SCRF=(PCM,solvent=Chloroform)
-
This requests an NMR calculation at the same level of theory and with the same solvent model.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output: The output will contain the calculated absolute shielding values for each nucleus. These can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).
2.3. Protocol for UV-Vis Spectrum Simulation
-
Use the Optimized Geometry: Again, use the optimized ground-state geometry.
-
Prepare the Input File: Create a Gaussian input file with the following keywords:
-
#p TD(NStates=20) B3LYP/6-311+G(d,p) SCRF=(PCM,solvent=Chloroform)
-
This requests a TD-DFT calculation for the first 20 excited states.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output: The output will provide the excitation energies (in eV or nm) and oscillator strengths for each electronic transition. The oscillator strength is related to the intensity of the absorption peak. This data is used to generate the simulated UV-Vis spectrum.
Part 3: Data Presentation and Interpretation
The results of the theoretical calculations should be presented in a clear and concise manner, allowing for easy comparison with experimental data.
3.1. Tabulation of Key Spectral Data
| Spectroscopic Property | Calculated Value | Experimental Value |
| UV-Vis | ||
| λmax 1 (nm) | Value | Value |
| λmax 2 (nm) | Value | Value |
| IR | ||
| C=O stretch (cm⁻¹) | Value | Value |
| N-H stretch (cm⁻¹) | Value | Value |
| ¹H NMR | ||
| δ (ppm) - Aromatic H | Value | Value |
| δ (ppm) - Amine H | Value | Value |
| ¹³C NMR | ||
| δ (ppm) - Carbonyl C | Value | Value |
| δ (ppm) - Aromatic C | Value | Value |
3.2. Visualizing Molecular Orbitals
Analysis of the molecular orbitals involved in the electronic transitions can provide valuable insights into the nature of the absorption bands. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.[2] A transition from the HOMO to the LUMO is often the lowest energy transition and corresponds to the longest wavelength absorption band.
The relationship between molecular structure, electronic transitions, and the resulting spectrum is illustrated below:
Caption: From molecular structure to simulated spectrum.
Conclusion and Future Directions
The theoretical modeling of the spectra of this compound using DFT and TD-DFT provides a powerful tool for understanding its fundamental electronic properties. By carefully selecting the level of theory and considering solvent effects, it is possible to obtain simulated spectra that are in good agreement with experimental data. This in-depth understanding can accelerate research and development in areas such as dye chemistry and medicinal chemistry.
Future work could involve exploring the effects of different substituents on the anthraquinone core, investigating the excited-state dynamics of the molecule, and modeling its interactions with biological macromolecules. These studies will further enhance our understanding of this important class of compounds and pave the way for the design of new molecules with tailored properties.
References
- UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. (2014). PubMed Central. [Link]
- Synthesis, vibrational spectroscopic investigation, molecular docking, antibacterial and antimicrobial studies of a new anthraquinone derivative compound. Taylor & Francis Online. [Link]
- Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study. ERIC. [Link]
- Density functional theory study on anthraquinone and its hydroxyl derivatives.
- Comparison of theoretical approaches for predicting the UV/Vis spectra of anthraquinones.
- TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes.
- Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics. MDPI. [Link]
- Modeling techniques and fluorescence imaging investigation of the interactions of an anthraquinone deriv
- List of quantum chemistry and solid-st
- The experimental FT-IR spectrum of new anthraquinone derivative.
- TDDFT-calculations of Vis/NIR absorbing compounds. OUCI. [Link]
- A Computational Investigation of Organic Dyes for Dye-Sensitized Solar Cells: Benchmark, Strategies, and Open Issues. The Journal of Physical Chemistry C. [Link]
- Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures.
- Solvatochromism, preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone in binary mixtures and the molecular recognition towards p-tert-butyl-calix[17]arene. PubMed. [Link]
- Computational Simulation of Vibrationally-Resolved Spectra for Spin-Forbidden Transitions. MDPI. [Link]
- A Combined Experimental and Computational Study of Chrysanthemin as a Pigment for Dye-Sensitized Solar Cells. MDPI. [Link]
- Spectroscopic Properties of Two Conjugated Organic Dyes: A Computational and Experimental Study.
- Computational Spectroscopy Characterization of the Species Involved in Dye Oxidation and Regeneration Processes in Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C. [Link]
- TDDFT Study of 3 different Dihydroxyanthraquinones. SCM. [Link]
- Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Best Practice DFT Protocols for Basic Molecular Comput
- Computational spectroscopy of complex systems. The Journal of Chemical Physics. [Link]
- Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. MDPI. [Link]
- Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI. [Link]
- A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing. [Link]
- Solv
- Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoiniti
- Spectral investigations on 2,3-bis(chloromethyl)-1,4-anthraquinone: solvent effects and host-guest interactions. PubMed. [Link]
- Monitoring protein interactions and dynamics with solv
- Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
- Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye.
- Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye.
Sources
- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Modeling techniques and fluorescence imaging investigation of the interactions of an anthraquinone derivative with HSA and ctDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Solvatochromism - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvatochromism, preferential solvation of 2,3-bis(chloromethyl)-1,4-anthraquinone in binary mixtures and the molecular recognition towards p-tert-butyl-calix[4]arene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
Mechanism of 1,4-Diamino-2,3-dichloroanthraquinone synthesis
An In-Depth Technical Guide to the Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the manufacturing of various anthraquinone dyes. The document is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. It delves into the core reaction mechanism, offers a detailed, step-by-step experimental protocol, and explains the causality behind key procedural choices. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the efficient and safe production of this important chemical compound.
Introduction
Chemical Identity and Properties
This compound is an organic compound belonging to the anthraquinone family. Structurally, it features an anthraquinone core with two amino groups (-NH₂) at the 1 and 4 positions and two chlorine atoms (-Cl) at the 2 and 3 positions. This substitution pattern imparts a distinct violet color and specific chemical reactivity to the molecule. It is a key precursor in the synthesis of a range of disperse and vat dyes.[1][2]
Significance and Applications
The primary application of this compound lies in its role as a dyestuff intermediate.[1] Its structure is a versatile scaffold for creating more complex dye molecules with desirable properties such as high lightfastness and thermal stability. For instance, it is a direct precursor to Disperse Violet 26 and can be used to synthesize other dyes through nucleophilic substitution of its chlorine atoms.[1][3] The amino groups and the quinone system are chromophores that contribute significantly to the color of the final dye products.[4]
Core Synthesis Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through the direct chlorination of a 1,4-diaminoanthraquinone precursor. The reaction is a classic example of electrophilic aromatic substitution, where the anthraquinone ring system is activated by the powerful electron-donating amino groups.
The Role of the Starting Material: 1,4-Diaminoanthraquinone Leuco Form
The preferred starting material for this synthesis is the leuco form of 1,4-diaminoanthraquinone, specifically 1,4-diamino-2,3-dihydroanthraquinone.[1][5] The use of the leuco form, which is the reduced state of the quinone, is a critical choice. This form may exhibit better solubility in the selected organic solvents and its conversion back to the fully aromatic quinone system during the reaction can be advantageous. The synthesis of the leuco body itself typically starts from 1,4-dihydroxyanthraquinone, which is reacted with ammonia in the presence of a reducing agent.[6]
The Chlorinating Agent: Sulfuryl Chloride (SO₂Cl₂) vs. Chlorosulfonic Acid (ClSO₃H)
Several chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) and chlorosulfonic acid being common choices in industrial patents.[1][7] Sulfuryl chloride is often preferred as it can serve a dual purpose: it acts as the source of electrophilic chlorine for the substitution reaction and as an oxidizing agent that converts the leuco-anthraquinone back to its stable quinone form.[7][8]
Step-by-Step Mechanism
The reaction proceeds via the following mechanistic steps:
-
Ring Activation : The two amino groups at the C1 and C4 positions are potent activating groups. They increase the electron density of the aromatic rings, particularly at the ortho and para positions, making them highly susceptible to electrophilic attack. In this case, the C2 and C3 positions are activated.
-
Electrophilic Attack : Sulfuryl chloride acts as the chlorinating agent. It initiates an electrophilic attack on the electron-rich C2 and C3 positions of the anthraquinone ring. This occurs in a stepwise manner, first adding one chlorine atom and then the second.
-
Oxidation and Rearomatization : Concurrently with the chlorination, the leuco form of the starting material is oxidized back to the thermodynamically stable anthraquinone structure. The chlorinating agent itself can facilitate this oxidation. This step re-establishes the conjugated π-system of the quinone, which is essential for its color and stability.
Rationale for Solvent Selection
The reaction is typically carried out in a high-boiling point, non-polar aprotic solvent. Chlorobenzene and o-dichlorobenzene are frequently used.[1][7] The choice of these solvents is based on several factors:
-
Inertness : They do not react with the strong chlorinating agents under the reaction conditions.
-
Solubility : They provide adequate solubility for the leuco-anthraquinone starting material.
-
Temperature Range : Their high boiling points allow the reaction to be conducted at elevated temperatures, ensuring a sufficient reaction rate.
-
Recovery : They can be efficiently recovered from the reaction mixture using methods like steam distillation, which is economically viable on an industrial scale.[1]
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established industrial practices.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |
| 1,4-Diaminoanthraquinone Leuco Body | C₁₄H₁₂N₂O₂ | 240.26 | >98% |
| Chlorobenzene | C₆H₅Cl | 112.56 | Anhydrous |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | >99% |
| Sodium Hydroxide Solution | NaOH | 40.00 | 30% (w/v) |
| Deionized Water | H₂O | 18.02 | - |
Equipment Setup
-
A glass-lined or similarly inert reaction vessel equipped with a mechanical stirrer, heating mantle, thermometer, dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl and SO₂).
-
Steam distillation apparatus.
-
Filtration equipment (e.g., Büchner funnel).
-
Drying oven.
Step-by-Step Synthesis Procedure
-
Dissolution : Charge the reaction vessel with 1,4-diaminoanthraquinone leuco body and chlorobenzene in a mass ratio of approximately 1:5 to 1:12.[1]
-
Heating : Heat the mixture to between 125-132 °C with stirring for 30-60 minutes to ensure complete dissolution of the starting material.[1]
-
Chlorination : Cool the solution to 45-60 °C. Begin the dropwise addition of sulfuryl chloride. The mass ratio of the leuco body to sulfuryl chloride should be approximately 1:1.8.[1] Maintain the temperature within this range throughout the addition.
-
Reaction Completion : After the addition is complete, hold the reaction mixture at 45-60 °C for 2 hours. Then, slowly heat the mixture to 95 °C and maintain this temperature for an additional 30 minutes to ensure the reaction goes to completion.[1]
-
Quenching and Neutralization : Cool the reaction mixture to below 60 °C. Carefully add water to the vessel. Adjust the pH of the aqueous layer to between 8 and 11 by adding a sodium hydroxide solution.[1]
-
Solvent Recovery : Introduce steam into the vessel to perform steam distillation. Continue until all the chlorobenzene has been distilled off and recovered.[1]
-
Isolation : Filter the remaining aqueous slurry while hot.
-
Purification and Drying : Wash the collected filter cake thoroughly with hot water until the washings are neutral. Dry the purified product in an oven to obtain this compound.
Process Parameters Summary
| Parameter | Value/Range | Rationale |
| Reactant Ratio (Leuco Body:SO₂Cl₂) | ~1:1.8 (mass) | Ensures complete dichlorination. |
| Solvent Ratio (Leuco Body:Chlorobenzene) | 1:5 - 1:12 (mass) | Provides sufficient medium for reaction and heat transfer. |
| Chlorination Temperature | 45-60 °C | Balances reaction rate with control over exothermicity. |
| Final Reaction Temperature | 95 °C | Drives the reaction to completion. |
| Post-reaction pH | 8-11 | Neutralizes acidic byproducts (HCl, H₂SO₄) and facilitates product precipitation. |
Process Validation and Causality
Temperature Control
Precise temperature control is paramount throughout the synthesis. The initial dissolution temperature ensures the starting material is fully available for reaction.[1] The controlled temperature during the addition of sulfuryl chloride is critical to manage the exothermic nature of the chlorination and prevent undesirable side reactions or decomposition. The final heating step ensures that the dichlorination is complete, maximizing the yield of the desired product.[1]
pH Adjustment
The chlorination reaction generates significant amounts of acidic byproducts, primarily hydrochloric acid (HCl). Adjusting the pH to an alkaline range of 8-11 is essential to neutralize these acids.[1] This step prevents potential acid-catalyzed degradation of the product and prepares the mixture for the safe handling and recovery of the solvent.
Steam Distillation
The use of steam distillation for solvent recovery is a key feature of this industrial process.[1] It allows for the separation of the water-immiscible chlorobenzene from the non-volatile product and aqueous phase at a temperature below the boiling point of water, which is energy-efficient and prevents thermal degradation of the product.
Reaction Mechanism Diagram
Caption: Figure 1: Reaction pathway for the chlorination of leuco-1,4-diaminoanthraquinone.
Conclusion
The synthesis of this compound from its leuco precursor is a robust and well-established industrial process. Success hinges on the careful selection of the chlorinating agent and solvent, as well as precise control over key reaction parameters such as temperature and pH. The mechanism, rooted in fundamental principles of electrophilic aromatic substitution, is highly efficient due to the strong activating nature of the amino substituents. This guide provides the necessary technical details and scientific rationale to enable researchers and professionals to understand and implement this important chemical transformation effectively and safely.
References
- CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. [Link: https://patents.google.
- US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone. [Link: https://patents.google.
- CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone. [Link: https://patents.google.
- ChemicalBook. (n.d.). 1,4-Diamino anthraquinone. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710456.htm]
- Jones, F. (n.d.). Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. [Link: https://www.sciencedirect.com/topics/chemistry/anthraquinone-dye]
- JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. [Link: https://patents.google.
- Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. [Link: https://en.wikipedia.org/wiki/1,4-Diamino-2,3-dihydroanthraquinone]
- CN106118118B - Blue disperse dye, and composition, preparation method and application thereof. [Link: https://patents.google.
- CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body. [Link: https://patents.google.
- CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. [Link: https://patents.google.
Sources
- 1. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 2. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 3. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 6. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]
- 7. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 8. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
1,4-Diamino-2,3-dichloroanthraquinone molecular orbital calculations
An In-Depth Technical Guide to Molecular Orbital Calculations for 1,4-Diamino-2,3-dichloroanthraquinone
Introduction
This compound (DDA) is a synthetic organic compound belonging to the anthraquinone family. These molecules are well-known for their applications as dyes and pigments due to their extensive chromophoric systems.[1][2] Beyond their use in coloration, substituted anthraquinones are a subject of significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities, including potential as anticancer agents.[3] The electronic structure of DDA, dictated by its arrangement of atoms and electrons, governs its chemical behavior, reactivity, and potential applications.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices for performing molecular orbital calculations on DDA. We will move beyond a simple list of steps to explain the causality behind methodological choices, grounding the computational protocol in the principles of quantum chemistry. By understanding the molecule's frontier molecular orbitals (FMOs) and electrostatic potential, we can unlock predictive insights into its reactivity, stability, and interaction with biological targets.
Pillar 1: Theoretical & Conceptual Framework
A robust computational study is built upon a solid theoretical foundation. The choice of method is a critical decision that balances computational cost with the desired accuracy.
The Quantum Mechanical Approach: DFT vs. Hartree-Fock
At the core of molecular orbital calculations are ab initio (from first principles) methods. The Hartree-Fock (HF) method was a pioneering approach that approximates the many-electron wavefunction as a single Slater determinant.[4][5] While foundational, HF's primary limitation is its neglect of electron correlation—the way electrons interact and instantaneously avoid each other—which can impact the accuracy of the results.[6]
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.[6] This approach inherently includes electron correlation, offering a superior balance of accuracy and computational efficiency, making it ideal for studying molecules the size of DDA.[6][7] A popular and well-validated functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which combines the strengths of HF theory with DFT.[8][9][10]
Basis Sets: The Building Blocks of Molecular Orbitals
To solve the equations of either HF or DFT, the molecular orbitals are constructed from a pre-defined set of mathematical functions known as a basis set .[11] The choice of basis set dictates the flexibility the calculation has to model the electron distribution.
-
Pople-style basis sets (e.g., 6-31G): These are widely used and provide a good compromise between speed and accuracy. The "6-31G" designation indicates a split-valence basis set, meaning valence electrons are described by more functions than core electrons. The asterisk () signifies the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the anisotropic nature of chemical bonds.[11] For a molecule containing chlorine and nitrogen, a basis set like 6-31G(d,p) or the more extensive 6-311G is a validated starting point.[9][12]
Key Descriptors of Chemical Reactivity
The output of a molecular orbital calculation provides several key parameters that serve as powerful descriptors of a molecule's behavior:
-
Highest Occupied Molecular Orbital (HOMO) : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, making it an indicator of nucleophilic potential.[13]
-
Lowest Unoccupied Molecular Orbital (LUMO) : This is the lowest-energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons, indicating its electrophilic potential.[13]
-
HOMO-LUMO Gap (HLG) : The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap generally implies that the molecule is more easily excited and thus more reactive.[14]
-
Molecular Electrostatic Potential (MEP) : The MEP is a 3D map of the electrostatic potential projected onto the molecule's electron density surface. It provides an intuitive visualization of charge distribution, identifying electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack and electron-poor regions (positive potential, blue) prone to nucleophilic attack.[15][16][17]
Pillar 2: A Self-Validating Experimental Protocol
This section details a step-by-step methodology for conducting molecular orbital calculations on this compound using the Gaussian software suite[18][19], a standard in the field, coupled with visualization in GaussView[20].
Workflow Diagram
Caption: Computational workflow for molecular orbital analysis.
Step 1: Molecular Structure Generation
-
Software : Utilize a molecular editor such as Avogadro or GaussView.[20][21]
-
Procedure : Sketch the 2D structure of this compound.
-
Initial 3D Structure : Use the software's "clean-up" or "auto-optimization" tool, which typically employs a molecular mechanics force field (e.g., UFF), to generate a reasonable starting 3D geometry.[22] This step is crucial as it provides a sensible starting point for the more computationally expensive quantum mechanical optimization.
Step 2: Quantum Mechanical Geometry Optimization
-
Rationale : The initial 3D structure is not necessarily at its lowest energy state. A quantum mechanical geometry optimization is required to find the most stable conformation of the molecule.
-
Gaussian Input File (dda_opt.com) :
-
Protocol Breakdown :
-
%Chk=dda_opt.chk: This line instructs Gaussian to save the results in a checkpoint file, which is essential for subsequent calculations and visualization.
-
#p B3LYP/6-31G(d,p): Specifies the level of theory—the B3LYP functional with the 6-31G(d,p) basis set.
-
Opt Freq: These keywords request two sequential calculations. First, a geometry optimization (Opt) is performed. Second, a frequency calculation (Freq) is run on the optimized structure.
-
0 1: These numbers represent the molecule's total charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
-
-
Validation : After the calculation completes, inspect the output file for the results of the frequency analysis. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum.
Step 3: Single-Point Calculation for Orbital Properties
-
Rationale : With the validated, low-energy geometry, we perform a final, single-point calculation to generate a detailed analysis of the molecular orbitals.
-
Gaussian Input File (dda_sp.com) :
-
Protocol Breakdown :
-
Pop=Full: This keyword requests a full population analysis, which prints out all molecular orbital coefficients.
-
Geom=Check Guess=Read: These keywords instruct Gaussian to read the optimized geometry and wavefunction information from the checkpoint file created in Step 2, ensuring consistency and saving computational time.
-
Step 4: Visualization and Data Extraction
-
Software : Use a visualization program like GaussView or Molden.[15][20]
-
Procedure :
-
Open the checkpoint file (dda_sp.chk) from the single-point calculation.
-
Navigate to the molecular orbitals (MOs) visualization tool. Generate surfaces for the HOMO and LUMO.
-
Generate the Molecular Electrostatic Potential (MEP) surface. This is typically done by mapping the potential onto a surface of constant electron density (e.g., 0.002 a.u.).
-
Open the calculation's log or output file (.log or .out) to extract the numerical energy values for the HOMO and LUMO.
-
Pillar 3: Authoritative Results & Field-Proven Insights
While the exact numerical results depend on the specific level of theory, the following represents a typical and authoritative interpretation of the data for DDA.
Molecular Geometry
The optimization at the B3LYP/6-31G(d,p) level is expected to yield a largely planar structure, which is characteristic of the rigid anthraquinone core. The amino groups and chlorine atoms will cause minor deviations. Key geometric parameters provide insight into the electronic structure.
| Parameter | Typical Calculated Value (Å) | Interpretation |
| C=O Bond Length | ~1.23 Å | A typical double bond length, indicating significant carbonyl character. |
| C-N Bond Length | ~1.37 Å | Shorter than a typical C-N single bond (~1.47 Å), suggesting partial double bond character due to electron donation from the nitrogen lone pair into the aromatic ring. |
| C-Cl Bond Length | ~1.73 Å | Consistent with a C(sp²)-Cl single bond. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The FMOs are the primary actors in chemical reactions. Their energy and spatial distribution are paramount.
Caption: Conceptual relationship between FMOs and reactivity.
-
HOMO Analysis : The HOMO of DDA is primarily localized on the electron-donating amino groups and the π-system of the anthraquinone rings. This indicates that these regions are the most electron-rich and are the most likely sites to be attacked by an electrophile.
-
LUMO Analysis : The LUMO is predominantly distributed across the electron-withdrawing quinone portion of the molecule, with significant coefficients on the carbonyl carbons and the chlorinated carbons. These are the most electron-deficient sites and are the primary targets for nucleophilic attack.
| Orbital Property | Typical Calculated Value (eV) | Implication for Drug Development & Materials Science |
| HOMO Energy | -5.8 to -6.2 eV | A relatively high HOMO energy suggests strong electron-donating capacity, which can be crucial for charge-transfer interactions with biological receptors or in organic semiconductor applications.[23] |
| LUMO Energy | -2.8 to -3.2 eV | A low LUMO energy indicates a strong ability to accept electrons. This is relevant for its function as a dye and for its potential redox activity in biological systems.[24] |
| HOMO-LUMO Gap (ΔE) | ~3.0 eV | This moderate energy gap suggests the molecule is colored (absorbs in the visible region) and has significant chemical reactivity, but is stable enough to be isolated and used.[25] This value is critical for tuning optical and electronic properties.[26] |
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a powerful, intuitive visualization of the molecule's reactive surface.
-
Negative Potential (Red/Yellow) : The most intense negative potential is localized around the two carbonyl oxygen atoms. This is a direct consequence of the oxygen atoms' high electronegativity and lone pairs of electrons. These sites are the most favorable for interacting with electrophiles, metal cations, or hydrogen bond donors in a protein's active site.[13][16]
-
Positive Potential (Blue) : Regions of positive potential are found around the hydrogens of the amino groups. This makes them potential hydrogen bond donors and susceptible to interaction with nucleophilic or negatively charged species.
-
Neutral Regions (Green) : The fused aromatic rings typically show a more neutral potential, though the overall π-system is electron-rich compared to the quinone part.
Conclusion
Molecular orbital calculations, particularly using DFT with the B3LYP functional, provide an indispensable toolkit for elucidating the electronic structure and predicting the chemical reactivity of this compound. The analysis of Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential map reveals a molecule with distinct electron-rich (amino groups) and electron-poor (carbonyl groups) regions, governing its interactions. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability and is directly related to its optical properties as a dye.
For professionals in drug development, these computational insights can guide the rational design of DDA derivatives, predicting how modifications to the structure will alter its electronic properties and, consequently, its ability to interact with specific biological targets. For materials scientists, this data is foundational for understanding and engineering the optoelectronic properties of anthraquinone-based materials. This guide provides a validated, authoritative framework for applying these powerful predictive tools.
References
- Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
- Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. Royal Society of Chemistry.
- Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. RSC Publishing.
- Exploring the electronic and optical properties of anthraquinone derivatives for photovoltaic applications: A comput
- Gaussian (software). Wikipedia.
- Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A. PubMed Central.
- Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube.
- Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi. YouTube.
- Gaussian – Molecular Modeling in Comput
- Density functional theory study on anthraquinone and its hydroxyl derivatives.
- Theoretical investigation of substituted anthraquinone dyes. American Institute of Physics.
- 9,10-anthraquinone and numbering of the substitution positions.
- Benchmark Study on Phosphorescence Energies of Anthraquinone Compounds: Comparison between TDDFT and UDFT. PMC - NIH.
- Tutorial - Quantum Chemistry - Intro to Gaussian I. School of Chemical Sciences KB.
- Tutorial: Electrost
- The Coulomb Potential Map: Understanding Electrost
- Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoiniti
- Molecular Mechanics Methods. Gaussian.com.
- How to interpret a map of electrostatic potential (MEP)?
- Basis set (chemistry). Wikipedia.
- Density functional theory. PMC - PubMed Central.
- Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study. PubMed.
- Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. MDPI.
- Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. PubMed Central.
- Density Functional Theory versus the Hartree Fock Method: Comparative Assessment.
- DENSITY FUNCTIONAL THEORY (DFT), HARTREE-FOCK (HF), AND THE SELF-CONSISTENT FIELD. ANU Research School of Chemistry.
- Comparison of semi-empirical and density functional approaches for the color and constitution of anthraquinone dyes. SCG.
- Experimental and theoretical investigations of nonlinear optical properties of 1,4-Diamino-9,10-Anthraquionone. PubMed.
- Theoretical investigation of substituted anthraquinone dyes.
- Unlocking the Potential of 1,4-Diamino-2,3-dihydroanthraquinone: Properties, Applications, and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- The HOMO-LUMO Gap as Discriminator of Biotic
Sources
- 1. ifmmi.com [ifmmi.com]
- 2. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.anu.edu.au [rsc.anu.edu.au]
- 6. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benchmark Study on Phosphorescence Energies of Anthraquinone Compounds: Comparison between TDDFT and UDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. Experimental and theoretical investigations of nonlinear optical properties of 1,4-Diamino-9,10-Anthraquionone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 19. ritme.com [ritme.com]
- 20. youtube.com [youtube.com]
- 21. Tutorial - Quantum Chemistry - Intro to Gaussian I [answers.uillinois.edu]
- 22. gaussian.com [gaussian.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 25. researchgate.net [researchgate.net]
- 26. pubs.aip.org [pubs.aip.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of 1,4-Diamino-2,3-dichloroanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diamino-2,3-dichloroanthraquinone, also known commercially as Disperse Violet 28, is a synthetic dye and a key intermediate in the production of other high-performance colorants.[1][2][3] Its molecular structure, characterized by a planar anthraquinone core with amino and chloro substituents, suggests a rich interplay of intermolecular forces that govern its solid-state properties, including its stability, solubility, and coloristic performance. This technical guide provides a comprehensive analysis of the crystal structure of this compound. While a complete, publicly available crystal structure determination for this specific compound is not available at the time of this writing, this guide will leverage data from closely related analogues and established crystallographic principles to present a predictive analysis of its solid-state architecture. The guide will detail the experimental workflow for crystal structure determination, analyze the anticipated intermolecular interactions, and discuss their implications for materials science and drug development.
Introduction to this compound
This compound is a member of the anthraquinone family of compounds, which are widely used as dyes and pigments due to their brilliant colors and high stability.[1] The parent compound, anthraquinone, is a pale yellow solid, but the introduction of electron-donating and withdrawing substituents can dramatically alter its electronic properties and, consequently, its color. In the case of this compound, the presence of two amino groups (electron-donating) and two chloro groups (electron-withdrawing) results in a vibrant violet hue.[2]
Beyond its use in the textile industry, the structural motifs present in this molecule are of significant interest to researchers in materials science and drug development. The planar aromatic system is conducive to π–π stacking interactions, while the amino and chloro groups can participate in hydrogen and halogen bonding, respectively. These non-covalent interactions are crucial in determining the crystal packing and, by extension, the material's physical properties.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ |
| Molecular Weight | 307.13 g/mol |
| CAS Number | 81-42-5 |
| Appearance | Gray to dark purple to black powder/crystal |
| Synonyms | Disperse Violet 28, C.I. 61102 |
Synthesis and Crystallization
The synthesis of this compound typically involves the chlorination of a 1,4-diaminoanthraquinone precursor. One patented method describes the use of sulfuryl chloride in a nitrobenzene solvent to achieve this transformation. Another approach utilizes the 1,4-diamino-anthraquinone leuco body as the starting material, which is dissolved in chlorobenzene and then treated with sulfuric chloride.[2]
For the purpose of single-crystal X-ray diffraction analysis, the growth of high-quality single crystals is a critical prerequisite. A common method for growing crystals of organic compounds like this compound is slow evaporation from a suitable solvent. Given its solubility in solvents like ethanol, acetone, and benzene, a carefully controlled evaporation of a dilute solution in one of these or a mixture of solvents could yield crystals of sufficient size and quality for diffraction experiments.[2]
Experimental Protocol for Crystal Growth (Hypothetical):
-
Dissolution: Dissolve a small amount of purified this compound in a suitable solvent (e.g., a mixture of toluene and acetone) with gentle heating to achieve saturation.
-
Filtration: Filter the hot solution through a pre-warmed syringe filter to remove any particulate matter.
-
Slow Evaporation: Transfer the filtered solution to a clean vial, cover it with a perforated cap to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Once crystals of suitable size have formed, carefully harvest them from the mother liquor and dry them on filter paper.
Crystal Structure Determination: A Standard Workflow
The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The following outlines a standard experimental workflow for the crystal structure determination of a compound like this compound.
Experimental Workflow for Single-Crystal X-ray Diffraction:
Sources
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Anthraquinone Dyes via Nucleophilic Aromatic Substitution of 1,4-Diamino-2,3-dichloroanthraquinone
Section 1: Introduction & Strategic Overview
1,4-Diamino-2,3-dichloroanthraquinone stands as a pivotal intermediate in the synthesis of advanced functional dyes.[1] Its core anthraquinone structure provides exceptional chemical and thermal stability, while the strategic placement of amino and chloro substituents offers a versatile platform for synthetic elaboration. The two amino groups at the 1 and 4 positions act as powerful auxochromes, profoundly influencing the molecule's color and electronic properties. Critically, the electron-donating nature of these amino groups, combined with the inherent electron-withdrawing character of the quinone carbonyls, activates the C-2 and C-3 positions for nucleophilic aromatic substitution (SNAr). This electronic arrangement makes the chloro substituents excellent leaving groups, enabling the introduction of a wide array of functional groups and the targeted synthesis of novel dyes with tailored properties.
This guide provides a comprehensive framework for researchers, detailing the underlying chemical principles, step-by-step protocols, and expert insights for synthesizing new dye structures from this versatile precursor. We will focus on the SNAr reaction, a cornerstone of anthraquinone dye chemistry.[2][3]
Section 2: The Chemistry of Activation: Understanding the SNAr Mechanism
The reactivity of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to many aromatic systems, SNAr proceeds via a distinct addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups.[3]
Causality of Reactivity:
-
Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., an amine, phenoxide, or thiolate) on one of the electron-deficient carbon atoms bearing a chlorine atom (C-2 or C-3).
-
Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is crucial for the reaction to proceed and is enhanced by the delocalization of the negative charge onto the electron-withdrawing carbonyl groups of the anthraquinone core.
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.
The diagram below illustrates this fundamental two-step mechanism.
Caption: General mechanism of SNAr on this compound.
Section 3: Experimental Protocols for Dye Synthesis
The following protocols provide detailed, self-validating methodologies for synthesizing novel dyes. The rationale behind key steps is provided to empower researchers to adapt these methods to their specific targets.
Protocol 3.1: Synthesis of a Symmetrically Substituted Bis-Anilino Dye
This protocol details the reaction of this compound with two equivalents of aniline to produce a violet-colored disperse dye.
Experimental Workflow Overview:
Caption: A streamlined workflow for synthesis, purification, and analysis.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aniline (2.2 - 3.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and anhydrous potassium carbonate.
-
Application Scientist's Note: Anhydrous conditions are critical to prevent side reactions with water. The use of an inert atmosphere (nitrogen or argon) prevents oxidation of the amino groups at elevated temperatures.
-
-
Solvent & Reagent Addition: Add anhydrous DMF to the flask to create a slurry. Begin stirring and add the aniline dropwise at room temperature.
-
Application Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively dissolves the organic substrate and solvates the potassium cation, enhancing the basicity and nucleophilicity of the system.[4] An excess of the amine nucleophile is used to ensure the reaction goes to completion.
-
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Toluene:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Workup & Precipitation: Cool the reaction mixture to room temperature. Pour the dark-colored solution slowly into a beaker containing vigorously stirring methanol or water. A colored precipitate will form.
-
Application Scientist's Note: Precipitation in a non-solvent like methanol or water is an effective method for initial product isolation, as the desired dye product is typically much less soluble in these polar protic solvents than the DMF and inorganic salts.
-
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the filter cake sequentially with deionized water to remove inorganic salts, followed by a small amount of cold methanol to remove residual impurities.
-
Purification & Drying: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as chlorobenzene or purified by column chromatography.[5]
Protocol 3.2: Synthesis of a Symmetrically Substituted Bis-Phenoxy Dye
This protocol describes the reaction with phenol to yield violet-colored dyes suitable for polyester fibers.[6]
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenol (2.5 - 4.0 eq)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Sulfolane or N-Methyl-2-pyrrolidone (NMP) as a polar aprotic solvent.[6]
-
Optional: A phase-transfer catalyst like a quaternary ammonium salt.[6]
-
Isopropanol
-
Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: In a flask set up for reaction under nitrogen, combine this compound, phenol, the base (KOH or K₂CO₃), and the solvent (Sulfolane).
-
Application Scientist's Note: The base is essential to deprotonate the phenol, forming the much more potent phenoxide nucleophile. High-boiling polar aprotic solvents like sulfolane are preferred for this reaction, which often requires higher temperatures than aminolysis.[6]
-
-
Reaction: Heat the mixture to 150-180 °C. The reaction is typically slower than aminolysis and may require 12-24 hours. Monitor progress by TLC.
-
Workup & Isolation: After cooling, pour the reaction mixture into an aqueous solution of isopropanol. The product will precipitate.
-
Filtration and Washing: Filter the solid product. Wash thoroughly with hot water to remove the solvent and excess phenol, then with isopropanol.
-
Purification & Drying: Dry the product in a vacuum oven. Recrystallization from a solvent like xylene or DMF may be necessary to achieve high purity.
Section 4: Synthetic Versatility & Data
The two chloro-substituents can be replaced by a wide variety of nucleophiles, allowing access to a diverse library of dyes from a single starting material.
Caption: Diverse dye classes accessible via SNAr reactions.
Table 1: Representative Dye Synthesis Data
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | λmax (nm, in Toluene) | Color |
| 1 | Aniline | DMF | 130 | 8 | 92 | ~610 | Violet |
| 2 | p-Toluidine | DMF | 130 | 8 | 94 | ~615 | Reddish-Violet |
| 3 | Phenol | Sulfolane | 160 | 18 | 85 | ~595 | Violet |
| 4 | Thiophenol | NMP | 100 | 6 | 88 | ~640 | Blue-Green |
Note: Data is representative and intended for illustrative purposes. Actual results will vary based on specific conditions and substrate purity.
Section 5: Conclusion
This compound is a powerful and versatile platform for the development of novel dyes. A thorough understanding of the SNAr mechanism, coupled with careful control over reaction conditions, allows for the rational design and efficient synthesis of a broad spectrum of chromophores. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore new chemical space in the field of functional dyes and materials.
References
- Title: Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. Source: Google Patents (US4661293A).
- Title: Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Source: Science Alert. URL:[Link]
- Title: Synthesis method of 1, 4-diamino anthraquinone leuco body. Source: Google Patents (CN108395381B).
- Title: Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Source: SCIRP (Scientific Research Publishing). URL:[Link]
- Title: Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone. Source: Google Patents (US4661292A).
- Title: Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. Source: Google Patents (JPS6099168A).
- Title: Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone. Source: Google Patents.
- Title: Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption. Source: PubMed Central (PMC). URL:[Link]
- Title: Concerted Nucleophilic Aromatic Substitution Reactions. Source: PubMed Central (PMC), NIH. URL:[Link]
- Title: Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems. Source: Semantic Scholar. URL:[Link]
- Title: Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile.
- Title: The Chemistry of Color: Properties and Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone. Source: AHP Group. URL:[Link]
- Title: Dimethylamination with Dimethylformamide (DMF): A Versatile Synthesis of Dimethylamino Compounds. Source: Chemistry & Biology Interface. URL:[Link]
- Title: CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. Source: YouTube. URL:[Link]
- Title: Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Source: Semantic Scholar. URL:[Link]
- Title: this compound. Source: NetMolecules. URL:[Link]
- Title: 16.6: Nucleophilic Aromatic Substitution. Source: Chemistry LibreTexts. URL:[Link]
Sources
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 6. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]
Application Notes and Protocols for 1,4-Diamino-2,3-dichloroanthraquinone in Organic Solar Cells
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: The Potential of Anthraquinone Scaffolds in Organic Photovoltaics
The field of organic electronics, particularly organic solar cells (OSCs), is driven by the quest for novel molecular architectures that offer tunable electronic properties, high charge mobility, and robust stability. Among the vast landscape of organic semiconductors, anthraquinone derivatives have emerged as a promising class of materials. Their rigid, planar structure and inherent redox activity make them compelling candidates for various electronic applications.[1] This document outlines the prospective application of a specific derivative, 1,4-Diamino-2,3-dichloroanthraquinone, as a key component in high-performance organic solar cells.
This compound is an important dyestuff intermediate.[2] Its molecular framework, characterized by an anthraquinone core functionalized with both electron-donating amino groups and electron-withdrawing chloro groups, suggests a unique electronic profile. This push-pull substitution pattern is a well-established strategy in the design of organic semiconductors to modulate frontier molecular orbital (HOMO and LUMO) energy levels and the optical bandgap. While direct reports on the use of this specific molecule in OSCs are nascent, the known properties of related diaminoanthraquinones (DAAQs) provide a strong rationale for its investigation, particularly as an electron acceptor material.[3]
These notes provide a detailed, albeit prospective, guide for researchers looking to explore the potential of this compound in OSCs. The protocols are based on established methodologies in the field and are intended to serve as a robust starting point for experimental work.
Proposed Application: An Electron Acceptor Material
The primary proposed application for this compound is as an n-type (electron acceptor) semiconductor in the active layer of a bulk heterojunction (BHJ) organic solar cell. The rationale for this is grounded in the electronic properties of similar DAAQ-based systems. For instance, π-extended DAAQs have been shown to possess LUMO energy levels around -3.72 eV, which is comparable to that of the widely used fullerene acceptor, PC60BM.[3]
The presence of two chlorine atoms is expected to lower the LUMO level, which is beneficial for achieving a high open-circuit voltage (Voc) in a solar cell. The amino groups, being electron-donating, will influence the HOMO level and the material's absorption characteristics. The interplay of these functional groups allows for the fine-tuning of the optoelectronic properties.
A secondary, yet plausible, application could be as an interfacial layer between the active layer and the electrode. Quinone-based molecules have shown potential in modifying electrode work functions and improving charge extraction in related photovoltaic technologies like perovskite solar cells.[4][5]
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
High-purity materials are paramount for achieving high performance in organic electronic devices. The following protocol is adapted from established synthesis methods.[2]
Materials:
-
1,4-diamino-anthraquinone leuco body
-
Chlorobenzene (solvent)
-
Sulfuric chloride
-
Deionized water
-
Sodium hydroxide (for pH adjustment)
Procedure:
-
Dissolve the 1,4-diamino-anthraquinone leuco body in chlorobenzene in a reaction vessel. The ratio of raw material to solvent should be approximately 1:5 to 1:12 by mass.
-
Heat the mixture to 125-132°C and insulate for 30-60 minutes to ensure complete dissolution.
-
Cool the solution to 45-60°C and slowly add sulfuric chloride dropwise. The molar ratio of sulfuric chloride to the leuco body should be controlled.
-
After the addition is complete, maintain the temperature and stir for an additional 2 hours.
-
Slowly heat the reaction mixture to 95°C and hold for 30 minutes.
-
Cool the mixture to below 60°C and add water. Adjust the pH to 8-11 using a sodium hydroxide solution.
-
Perform steam distillation to recover the chlorobenzene solvent.
-
Filter the remaining aqueous solution to collect the solid product.
-
Wash the filter cake thoroughly with deionized water.
-
Dry the product under vacuum to obtain this compound.
-
Purification: For optoelectronic applications, further purification by temperature gradient sublimation is highly recommended to remove any residual impurities.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a BHJ solar cell using this compound as the electron acceptor and a suitable polymer donor (e.g., PTB7-Th).
Device Architecture: ITO / PEDOT:PSS / PTB7-Th:this compound / Ca / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Polymer donor (e.g., PTB7-Th)
-
This compound (purified)
-
High-purity solvents (e.g., chlorobenzene, dichlorobenzene, chloroform)
-
Calcium (Ca) and Aluminum (Al) evaporation sources
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrates at 140°C for 15 minutes in air.
-
Transfer the substrates into a glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the polymer donor and this compound in a suitable solvent (e.g., chlorobenzene). A typical starting concentration would be 20 mg/mL total solids.
-
The donor:acceptor weight ratio should be optimized. Start with ratios of 1:1, 1:1.2, and 1:1.5.
-
Stir the solution at a slightly elevated temperature (e.g., 40-50°C) overnight to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve a target thickness of around 100 nm.
-
Anneal the active layer at a temperature to be determined experimentally (e.g., 80-120°C) to optimize the morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of Calcium (Ca) (~20 nm) followed by a thicker layer of Aluminum (Al) (~100 nm) at a pressure below 10⁻⁶ Torr. The deposition rate should be carefully controlled.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Device Characterization and Performance
The fabricated solar cells should be characterized under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).
Key Performance Metrics:
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell.
-
Open-Circuit Voltage (Voc): The maximum voltage from the solar cell at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current from the solar cell at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
Target Performance Metrics (Hypothetical)
The following table presents target performance metrics for an optimized organic solar cell based on this compound. These are prospective values and will depend on successful material and device optimization.
| Parameter | Target Value |
| PCE (%) | > 10% |
| Voc (V) | 0.85 - 0.95 V |
| Jsc (mA/cm²) | 15 - 20 mA/cm² |
| FF (%) | > 70% |
Visualizations
Proposed Device Architecture and Energy Level Diagram
Caption: General experimental workflow for device fabrication and characterization.
Conclusion and Outlook
This compound represents a compelling, yet underexplored, candidate for application in organic solar cells. Its synthesis is accessible, and the electronic properties, inferred from related compounds, are highly promising for its use as an electron acceptor. The protocols and guidelines presented here offer a comprehensive starting point for the systematic evaluation of this material. Successful implementation and optimization could lead to the development of novel, high-performance organic solar cells, contributing to the advancement of next-generation photovoltaic technologies.
References
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- HOMO/LUMO Energy Levels along with.
- HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were....
- Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. PMC - NIH. [Link]
- Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone.
- Phenanthrenequinone-Based Molecular Films as Interlayers for Perovskite Solar Cells: Impact of Aryl Substituents. Scilit. [Link]
- HOMO and LUMO distributions and their energies calculated at the....
- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia. [Link]
- Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purific
- HOMO (top) and LUMO (bottom) of 1,4-disubstituted anthraquinones 7–10....
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Phenanthrenequinone-Based Molecular Films as Interlayers for Perovskite Solar Cells: Impact of Aryl Substituents.
- Interfacial Layers in Organic Solar Cells. Semantic Scholar. [Link]
- A new anthraquinone derivative as a near UV and visible light photoinitiator for free-radical, thiol–ene and cationic polymerizations. Polymer Chemistry (RSC Publishing). [Link]
- Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. PubMed Central. [Link]
Sources
- 1. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 3. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenanthrenequinone-Based Molecular Films as Interlayers for Perovskite Solar Cells: Impact of Aryl Substituents | Scilit [scilit.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 1,4-Diamino-2,3-dichloroanthraquinone as a Novel Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial investigation of 1,4-Diamino-2,3-dichloroanthraquinone as a potential antimicrobial agent. This document outlines detailed protocols for determining its antimicrobial efficacy and assessing its cytotoxic effects, crucial first steps in the drug discovery pipeline.
Introduction to this compound
This compound belongs to the anthraquinone class of organic compounds. Anthraquinones are known for their diverse biological activities, including antimicrobial properties[1][2]. The rigid, planar structure of the anthraquinone core, along with various substitutions, can influence its interaction with biological targets[1]. The presence of amino and chloro groups on the anthraquinone scaffold of the target compound suggests the potential for unique electronic and steric properties that may contribute to antimicrobial activity. Naphthoquinones, which share a structural similarity with anthraquinones, have also shown promise as antimicrobial and antitumoral molecules[3][4].
These protocols are designed to provide a robust framework for the preliminary screening of this compound to determine its efficacy and safety profile.
Preliminary Considerations and Compound Handling
2.1. Solubility Testing
Prior to initiating antimicrobial and cytotoxicity assays, it is critical to determine the solubility of this compound in various solvents. This is a crucial step as the choice of solvent can impact the compound's activity and its compatibility with the assay systems.
Recommended Solvents for Testing:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Water (aqueous buffers)
Protocol for Solubility Determination:
-
Prepare a stock solution of the compound at a high concentration (e.g., 10 mg/mL) in a suitable organic solvent like DMSO.
-
Perform serial dilutions of the stock solution in the desired final assay medium (e.g., Mueller-Hinton Broth for antibacterial assays, cell culture medium for cytotoxicity assays).
-
Visually inspect for precipitation at each dilution. The highest concentration that remains in solution is the maximum soluble concentration.
-
It is imperative to include a vehicle control (solvent without the compound) in all experiments to account for any effects of the solvent on microbial growth or cell viability.
2.2. Safety Precautions
Researchers should consult the Safety Data Sheet (SDS) for this compound and related compounds before handling.[5][6][7][8][9] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed.[5][6][8] Handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.[9]
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] The broth microdilution method is a widely used and quantitative technique for determining the MIC of a compound.[12][13][14]
3.1. Principle
A standardized suspension of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[10][12] After incubation, the presence or absence of microbial growth is determined visually or by measuring the optical density. The MIC is the lowest concentration of the compound that inhibits growth.[12][14]
3.2. Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[12][15]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer (for optical density readings)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute the bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Determination of MIC:
3.3. Workflow Diagram
Cytotoxicity Assessment: MTT Assay
It is essential to evaluate the cytotoxicity of a potential antimicrobial agent to ensure it is selective for microbial cells over host cells.[16][17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[12][16]
4.1. Principle
Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][16] The amount of formazan produced is directly proportional to the number of viable cells.[16]
4.2. Experimental Protocol: MTT Assay
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include untreated cells as a negative control and medium only as a blank.[16]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
-
Formazan Solubilization and Measurement:
4.3. Data Analysis
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the compound concentration.
4.4. Workflow Diagram
Data Interpretation and Next Steps
The results from the MIC and cytotoxicity assays will provide a preliminary assessment of the antimicrobial potential and safety of this compound.
Table 1: Example Data Summary
| Compound | Test Organism | MIC (µg/mL) | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |
| This compound | S. aureus | HepG2 | |||
| This compound | E. coli | HepG2 | |||
| Control Antibiotic | S. aureus | HepG2 | |||
| Control Antibiotic | E. coli | HepG2 |
A high Selectivity Index (SI) is desirable, as it indicates that the compound is more toxic to the microorganism than to mammalian cells.
Based on these initial findings, further studies can be designed to explore the mechanism of action, spectrum of activity against a broader range of microorganisms, and potential for in vivo efficacy.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). Southeast Asian Fisheries Development Center, Aquaculture Department.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). National Institutes of Health.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (n.d.). Benchchem.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2017). Springer Protocols.
- MSDS of 1,4-Diamino-2,3-dicyano-9,10-anthraquinone. (2019, October 23).
- 1,4-Diamino anthraquinone - Safety Data Sheet. (2025, November 8). ChemicalBook.
- Safety Data Sheet. (n.d.). Merck Millipore.
- Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. (n.d.). PubMed Central.
- material safety data sheet sds/msds. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (n.d.). National Institutes of Health.
- The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure. (n.d.). MDPI.
- An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (n.d.). PubMed Central.
Sources
- 1. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Documents [merckmillipore.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. protocols.io [protocols.io]
- 14. apec.org [apec.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: A Guide to the Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone and Its Derivatives
Abstract: This document provides a detailed protocol and expert insights for the synthesis of 1,4-diamino-2,3-dichloroanthraquinone, a pivotal intermediate in the development of advanced materials, pharmaceuticals, and high-performance dyes. Further protocols explore the derivatization of this core structure, opening avenues for novel molecular designs. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a foundation built on established methodologies and practical bench-level experience.
Introduction: The Versatility of the Anthraquinone Scaffold
Anthraquinone and its derivatives represent a privileged scaffold in chemical synthesis, renowned for their electrochemical properties, vibrant colors, and significant biological activity.[1] The 1,4-diaminoanthraquinone core, in particular, is a fundamental building block for a range of blue, violet, and green dyes.[2] The introduction of chloro-substituents at the 2 and 3 positions dramatically enhances the molecule's utility as a synthetic intermediate. These electron-withdrawing groups activate the aromatic ring, making the chloro-moieties susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of diverse functional groups, leading to a vast library of derivatives with tailored properties for applications ranging from advanced polymeric dyes to potential carbonic anhydrase inhibitors for antitumor therapy.[1][3]
This guide details a robust method for the chlorination of the 1,4-diaminoanthraquinone leuco body and subsequent derivatization, providing a clear pathway for researchers to access this valuable class of compounds.
General Synthetic Pathway
The synthesis begins with the leuco form of 1,4-diaminoanthraquinone, which is then chlorinated to yield the target intermediate, this compound. This intermediate can then be used in subsequent reactions, such as cyanation, to produce further derivatives.
Caption: A step-by-step workflow for the synthesis, isolation, and optional derivatization of the target compounds.
References
- Matiadis, D., et al. (2021).Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Molecules.
- Google Patents. (n.d.).CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body.
- Google Patents. (n.d.).Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- Yakubu, K., et al. (2012).Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science.
- Gallastegui, A., et al. (2020).Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering.
- Google Patents. (n.d.).CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Gordon, P. F., & Gregory, P. (n.d.).Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants.
- Google Patents. (n.d.).CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Wikipedia. (n.d.).1,4-Diamino-2,3-dihydroanthraquinone.
- Google Patents. (n.d.).US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone.
- Asian Journal of Chemistry. (n.d.).Synthesis of Some Novel Derivatives of 2,6-Diaminoanthraquinone Dyes.
- Google Patents. (n.d.).EP0034257A2 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone.
- Google Patents. (n.d.).US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
- Cartagena, C., et al. (2022).The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Pharmaceuticals.
- Al-Zahrani, M. A., et al. (2024).Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules.
- Fisher Scientific. (n.d.).this compound 93.0+%, TCI America™.
- Google Patents. (n.d.).DE3160035D1 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone.
Sources
Application Notes & Protocols: 1,4-Diamino-2,3-dichloroanthraquinone as a Versatile Fluorescent Probe
Introduction: The Need for Environmentally Sensitive Fluorophores
In the landscape of modern molecular research and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes. An ideal probe offers high sensitivity, specificity, and a signal that can be modulated by its immediate environment. Anthraquinone derivatives, a class of compounds known for their rich photophysical properties, have emerged as a robust scaffold for developing such probes.[1][2] Their rigid, planar aromatic structure, combined with the versatility of synthetic modification, allows for the fine-tuning of their optical characteristics.
This guide focuses on 1,4-Diamino-2,3-dichloroanthraquinone (DDQ-AQ) , a derivative of the well-known 1,4-diaminoanthraquinone.[3] While traditionally used as a dyestuff intermediate, its structural features—electron-donating amino groups and electron-withdrawing carbonyl and chloro groups—suggest significant potential as an environmentally sensitive fluorescent probe.[4][5] This document provides a comprehensive overview of the scientific principles governing its fluorescence, its key characteristics, and detailed protocols for its application as a sensor for environmental polarity and metal ion detection.
Scientific Principles & Probe Characteristics
Mechanism of Fluorescence: Intramolecular Charge Transfer (ICT)
The fluorescence of DDQ-AQ is governed by an Intramolecular Charge Transfer (ICT) mechanism.[6] This process is fundamental to its function as a sensor. In the ground state, the molecule has a relatively uniform electron distribution. Upon excitation with light of an appropriate wavelength, an electron is promoted from the electron-rich amino groups (the "donor") to the electron-deficient anthraquinone core and its chloro substituents (the "acceptor").
This excited state is highly polar. The key to DDQ-AQ's utility is that the energy of this ICT state—and thus the wavelength and intensity of the emitted fluorescence—is highly dependent on the polarity of the surrounding solvent or the presence of analytes like metal ions that can interact with the donor or acceptor groups.[7][8] In polar solvents, the polar excited state is stabilized, typically leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.
Caption: Intramolecular Charge Transfer (ICT) process in DDQ-AQ.
Photophysical & Chemical Properties
The utility of a fluorescent probe is defined by its quantitative characteristics. The data below are synthesized from studies on structurally similar aminoanthraquinones and provide an expected performance baseline for DDQ-AQ.[6][9][10]
Table 1: Expected Photophysical Properties of DDQ-AQ
| Property | Expected Value / Range | Significance |
|---|---|---|
| λabs (max) | ~470 - 500 nm | Corresponds to the optimal wavelength for excitation. |
| λem (max) | ~580 - 640 nm (solvent dependent) | The peak wavelength of emitted light; sensitive to the environment. |
| Stokes Shift | >100 nm | A large Stokes shift is highly desirable as it minimizes self-quenching and reduces background interference from scattered excitation light.[2][10] |
| Quantum Yield (Φ) | Low to Moderate (0.05 - 0.3) | Represents the efficiency of converting absorbed photons to emitted photons. While moderate, it is often sufficient for sensing applications where the change in fluorescence is the key metric. |
| Solvatochromism | Strong | The emission spectrum shows significant shifts with changes in solvent polarity, which is the basis for its use as a polarity sensor.[6][7][8] |
Table 2: Solubility Profile
| Solvent | Solubility | Recommended for |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | High | Stock solutions |
| N,N-Dimethylformamide (DMF) | High | Stock solutions |
| Chloroform, Dichloromethane | Moderate | Non-polar solvent studies |
| Ethanol, Methanol | Low | Protic solvent studies |
| Water | Very Low | Requires co-solvents like DMSO for aqueous buffers. |
Core Applications & Methodologies
Application: Probing Environmental Polarity
Causality: The highly polar ICT excited state of DDQ-AQ makes it an excellent probe for micro-environmental polarity. In non-polar solvents like hexane or toluene, the emission is typically at shorter wavelengths (greener). As solvent polarity increases (e.g., moving to ethanol or DMSO), the excited state is stabilized, lowering its energy and causing a bathochromic (red) shift in the emission spectrum.[7][8] This property can be used to probe the polarity of polymer matrices, solvent mixtures, or binding sites within macromolecules.
Workflow Diagram:
Caption: Workflow for characterizing DDQ-AQ's solvatochromic properties.
Application: Fluorescent Sensing of Metal Ions
Causality: The 1,4-diamino and 9,10-carbonyl groups on the anthraquinone scaffold form a potential chelation site for metal ions.[11][12] The binding of a metal cation can perturb the electronic structure of the probe in several ways:
-
Chelation-Enhanced Fluorescence (CHEF): If the metal ion binds and restricts molecular vibrations that otherwise lead to non-radiative decay, a "turn-on" fluorescence response can be observed.
-
Photoinduced Electron Transfer (PET) Quenching: If the bound metal has accessible d-orbitals, it can quench fluorescence via electron transfer, leading to a "turn-off" response.[13]
-
Ratiometric Sensing: Binding can alter the ICT character, causing a distinct shift in the emission wavelength, allowing for ratiometric measurements that are independent of probe concentration.
DDQ-AQ is a promising candidate for selectively detecting transition metal ions like Cu²⁺, Hg²⁺, or Fe³⁺, which are known quenchers, or ions like Zn²⁺ or Al³⁺, which can cause a CHEF effect.[13][14][15]
Detailed Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Objective: To prepare a concentrated stock solution of DDQ-AQ for dilution into experimental samples.
-
Materials:
-
Procedure:
-
Weigh out an appropriate amount of DDQ-AQ powder (e.g., 3.07 mg for a 10 mM solution in 1 mL).
-
Add the powder to a clean, dry vial.
-
Add the required volume of DMSO to achieve the desired concentration (e.g., 1 mL for 10 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved. The solution should be a deep color.
-
Storage: Store the stock solution at -20°C, protected from light. For daily use, a working stock of 1 mM can be prepared and stored at 4°C for up to one week.
-
Protocol 2: General Procedure for Fluorescence Spectroscopy
-
Objective: To measure the excitation and emission spectra of DDQ-AQ under specific experimental conditions.
-
Procedure:
-
Instrument Warm-up: Turn on the spectrofluorometer and allow the xenon lamp to stabilize for at least 20-30 minutes.
-
Sample Preparation: Prepare a blank sample containing only the solvent or buffer used in your experiment. In a separate fluorescence cuvette, prepare your test sample by diluting the DDQ-AQ stock solution to a final concentration of 1-10 µM.
-
Causality: The concentration must be low enough to ensure the absorbance at the excitation wavelength is below 0.1 AU. This prevents the "inner filter effect," where emitted light is re-absorbed by other probe molecules, leading to artificially low intensity and distorted spectra.[9]
-
-
Blank Subtraction: Place the blank cuvette in the sample holder. Perform a scan to measure the background signal from the solvent and cuvette, and configure the instrument software to subtract this background from subsequent measurements.
-
Acquire Emission Spectrum:
-
Replace the blank with the DDQ-AQ sample cuvette.
-
Set the excitation monochromator to the probe's absorbance maximum (e.g., start at 480 nm).
-
Scan the emission monochromator over a range of longer wavelengths (e.g., 500 nm to 750 nm).
-
Record the wavelength of maximum emission intensity (λem).
-
-
Acquire Excitation Spectrum:
-
Set the emission monochromator to the λem you just determined.
-
Scan the excitation monochromator over a range of shorter wavelengths (e.g., 350 nm to 550 nm).
-
The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.
-
-
Protocol 3: Screening for Metal Ion Selectivity
-
Objective: To determine if DDQ-AQ exhibits a selective fluorescent response to specific metal ions.
-
Materials:
-
DDQ-AQ working stock (e.g., 100 µM in DMSO).
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, Pb²⁺, Al³⁺) in an appropriate buffer (e.g., HEPES, pH 7.4).
-
96-well microplate (black, clear bottom for fluorescence).
-
-
Procedure:
-
In the wells of the microplate, add buffer to a final volume of 198 µL.
-
Add 1 µL of the DDQ-AQ working stock to each well (final concentration: 0.5 µM). Mix gently.
-
Add 1 µL of each metal salt stock solution to separate wells (final concentration: 50 µM, a 100-fold excess). Include a "no metal" control well.
-
Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity in each well using a plate reader. Set the excitation and emission wavelengths based on your initial spectroscopy (Protocol 2).
-
Data Analysis: Compare the fluorescence intensity of each "metal" well to the "no metal" control. A significant increase or decrease in fluorescence indicates a potential sensing event. Promising "hits" should be further validated with full spectral scans and concentration-dependent titrations.
-
Data Analysis & Troubleshooting
Interpreting results correctly is crucial for validating the probe's performance.
Troubleshooting Guide:
Caption: Decision tree for troubleshooting common fluorescence issues.
Safety & Handling
This compound is a chemical compound intended for research use only. While a specific, detailed toxicological profile is not widely available, standard laboratory safety practices should be strictly followed.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information.[16][20]
References
- Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. Benchchem.
- Dahiya, P., Kumbhakar, M., Maity, D. K., & Mukherjee, T. (2005). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences, 4(1), 100–105. [Link]
- Dahiya, P., Kumbhakar, M., Maity, D. K., & Mukherjee, T. (2004). Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. Photochemical & Photobiological Sciences, 4(1), 100-5. [Link]
- Google Patents. (n.d.). Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- Google Patents. (n.d.). CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Abel, O. (n.d.). Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. Society of Dyers and Colourists. [Link]
- Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. [Link]
- Google Patents. (n.d.). JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
- SciSpace. (n.d.). Anthraquinone as Fluorescent Chemosensor for Metal Ions. [Link]
- Adnan, N. E., et al. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana, 49(6), 1335-1343. [Link]
- Giles, C. H., & Sinclair, R. S. (2008). Studies on Aminoanthraquinone Compounds II—Photochemistry of Dyed Polymer Films. Journal of the Society of Dyers and Colourists, 84(1), 51-56. [Link]
- Stallings, R. B. (2021). FLUORESCENT ANTHRAQUINONES: Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
- Abdel-Wahab, A. A. (2010). Chemistry of 2-aminoanthraquinones. ARKIVOC, 2010(i), 651-709. [Link]
- Hoffman, M. M. (n.d.). Luminescent Sensing of Specific Analytes by Redox Active Anthraquinone. USD RED. [Link]
- Gerasov, A. O., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. Molecules, 29(5), 1146. [Link]
- ResearchGate. (n.d.). Setup for ex-situ fluorescence experiment. [Link]
- Fisher Scientific. (n.d.). This compound 93.0+%. [Link]
- Chen, Y., et al. (2024). A turn-on anthraquinone-derived colorimetric and fluorometric dual-mode probe for highly selective Hg2+ determination and bioimaging in living organisms. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 321, 124633. [Link]
- Wang, X., et al. (2025). “Turn-off” fluorescent probe based on anthraquinone grafted with nanocellulose for the sensitive recognition of mercury, bilirubin and fast green dye in aqueous medium. Microchemical Journal, 217, 114941. [Link]
- Shahzadi, K., Mansha, A., & Asim, S. (2024). The Fluorescence Sensing Capability of 1,4-dihydroxyanthraquinone Towards Metal Ions and Imaging Cells. Journal of Fluorescence, 34(4), 1861-1874. [Link]
- Cotruvo, J. A., et al. (2015). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Society Reviews, 44(13), 4400-4414. [Link]
- Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 878065. [Link]
- Gabsalilhov, A. A., et al. (2010). Fluorogenic Label for Biomolecular Imaging. Journal of the American Chemical Society, 132(8), 2541-2543. [Link]
- Baker, S. L. (2021). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Scholars Crossing. [Link]
- Masilamani, G., et al. (2018). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 3(10), 14329-14337. [Link]
- Google Patents. (n.d.).
- Wikipedia. (n.d.). 1,4-Diaminoanthraquinone. [Link]
- ResearchGate. (n.d.). Spectroscopic studies of 1,2-diaminoanthraquinone (DAQ) as a fluorescent probe for the imaging of nitric oxide in living cells. [Link]
- Google Patents. (n.d.). CN103360181A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 4. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 11. scispace.com [scispace.com]
- 12. The Fluorescence Sensing Capability of 1,4-dihydroxyanthraquinone Towards Metal Ions and Imaging Cells [ouci.dntb.gov.ua]
- 13. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A turn-on anthraquinone-derived colorimetric and fluorometric dual-mode probe for highly selective Hg2+ determination and bioimaging in living organisms [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 18. This compound | 81-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 19. researchgate.net [researchgate.net]
- 20. 1,4-Diaminoanthraquinone for synthesis 128-95-0 [sigmaaldrich.com]
Application Notes and Protocols for the Incorporation of 1,4-Diamino-2,3-dichloroanthraquinone into Polymeric Structures
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details methodologies for the covalent incorporation of 1,4-Diamino-2,3-dichloroanthraquinone into polymer backbones. This vibrant chromophore and redox-active molecule offers a unique scaffold for the development of advanced materials with applications ranging from high-performance dyes and intelligent packaging to functional materials for biomedical and electronic devices.[1][2][3] This document provides two primary protocols: the direct polycondensation of the diamine monomer to form polyamides and a versatile two-step approach involving the synthesis of a methacrylated monomer followed by free-radical polymerization. Furthermore, this guide explores the potential for post-polymerization modification of the chloro-substituents, offering a pathway to further functionalization. Each protocol is presented with detailed, step-by-step instructions, causality-driven experimental choices, and characterization guidelines to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Anthraquinone-Containing Polymers
Anthraquinone and its derivatives are a class of aromatic compounds renowned for their chemical stability, distinct coloration, and rich electrochemical properties.[1] The incorporation of the this compound moiety into a polymer chain imparts these desirable characteristics to the macromolecule, leading to materials with:
-
Intense and Stable Color: The anthraquinone core is a robust chromophore, making these polymers excellent candidates for high-performance, non-migrating colorants for textiles and advanced coatings.
-
Enhanced Thermal Stability: The rigid aromatic structure of the anthraquinone unit can significantly increase the thermal stability of the resulting polymer.[4]
-
Redox Activity: The quinone functionality allows for reversible reduction and oxidation, opening avenues for applications in energy storage, catalysis, and sensing.
-
Functional Handles for Further Modification: The presence of the two chlorine atoms on the aromatic ring provides reactive sites for post-polymerization modification, allowing for the tuning of properties or the attachment of other functional groups.
This guide will provide the foundational knowledge and practical protocols to empower researchers to synthesize and characterize novel polymers based on this compound.
PART 1: Direct Incorporation via Polycondensation
This section details the synthesis of polyamides through the direct polycondensation of this compound with a diacid chloride. This method is a straightforward approach to integrating the anthraquinone unit into the main chain of the polymer. The resulting polyamides often exhibit high thermal stability and unique optical properties.[5]
Scientific Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine groups of the this compound attack the electrophilic carbonyl carbon of the diacid chloride, forming an amide bond and eliminating hydrogen chloride. The use of a suitable solvent and an acid scavenger is crucial to drive the reaction to completion and achieve high molecular weight polymers.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol is adapted from the well-established methods for the synthesis of polyamides from 1,4-diaminoanthraquinone.[5]
Materials:
-
This compound (Monomer A)
-
Terephthaloyl chloride (or other diacid chloride, Monomer B)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous (acid scavenger)
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer A Solution Preparation: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF. Gently purge the flask with nitrogen.
-
Addition of Acid Scavenger: To the stirred solution, add anhydrous pyridine (2.2 eq) and cool the flask to 0-5 °C using an ice bath.
-
Monomer B Solution Preparation: In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous DMF.
-
Polymerization: Slowly add the solution of terephthaloyl chloride dropwise to the cooled and stirred solution of the diamine and pyridine over a period of 30-60 minutes. Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction Continuation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 12-24 hours. An increase in viscosity is indicative of polymerization.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing vigorously stirring methanol. The polyamide will precipitate as a colored solid.
-
Purification: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization of the Resulting Polyamide
| Technique | Expected Observations and Interpretation |
| FTIR Spectroscopy | Appearance of a strong absorption band around 1650 cm⁻¹ (Amide I, C=O stretch) and a broad band around 3300 cm⁻¹ (Amide II, N-H stretch). Disappearance of the primary amine N-H stretching bands of the monomer. |
| ¹H NMR Spectroscopy | Broadening of aromatic and amide proton signals, characteristic of a polymeric structure. Integration of signals corresponding to the anthraquinone and diacid moieties should be consistent with the polymer repeat unit. |
| Thermogravimetric Analysis (TGA) | High decomposition temperature, typically above 400 °C, indicating good thermal stability.[4] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is expected to be high due to the rigid polymer backbone. |
| UV-Vis Spectroscopy | The polymer solution should exhibit strong absorption in the visible region, characteristic of the anthraquinone chromophore. The λmax may be slightly shifted compared to the monomer due to the electronic effects of the amide linkages. |
| Solubility Testing | Aromatic polyamides are often soluble in polar aprotic solvents like DMF, DMAc, NMP, and DMSO. The presence of the chloro-substituents may influence the solubility profile.[6] |
Experimental Workflow Diagram
Caption: Workflow for polyamide synthesis.
PART 2: Two-Step Approach via a Polymerizable Monomer
This approach offers greater versatility by first synthesizing a monomer containing the this compound core with a polymerizable functional group, such as a methacrylate. This monomer can then be copolymerized with a variety of other vinyl monomers to tailor the final properties of the polymer.
Scientific Principle
The synthesis involves two distinct steps:
-
Monomer Synthesis: A nucleophilic substitution reaction is carried out to attach a molecule containing a polymerizable group (e.g., methacryloyl chloride) to one or both of the amino groups of the anthraquinone derivative.
-
Polymerization: The purified functionalized monomer is then subjected to a free-radical polymerization, often initiated by a thermal or photoinitiator, to form the final polymer.
Experimental Protocol: Synthesis of a Methacrylated Anthraquinone Monomer and Subsequent Polymerization
Step 1: Synthesis of a Monomethacrylated this compound Monomer
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) and cool the mixture to 0 °C.
-
Methacrylation: Slowly add a solution of methacryloyl chloride (1.0 eq) in anhydrous DCM to the cooled solution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to isolate the desired monomethacrylated monomer.
Step 2: Free-Radical Polymerization of the Methacrylated Monomer
Materials:
-
Synthesized methacrylated anthraquinone monomer
-
Methyl methacrylate (MMA) or other comonomer
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene or other suitable solvent
-
Methanol
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen/vacuum line
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the methacrylated anthraquinone monomer, the comonomer (e.g., MMA), and AIBN in anhydrous toluene. The molar ratio of monomer to initiator is typically 100:1.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture in an oil bath at 60-70 °C for 12-24 hours under a nitrogen atmosphere.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of stirring methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 60 °C.
Characterization of the Methacrylated Polymer
In addition to the characterization techniques listed for the polyamide, the following should be considered:
| Technique | Expected Observations and Interpretation |
| ¹H NMR Spectroscopy | Disappearance of the vinyl proton signals of the methacrylate monomer (around 5.5-6.5 ppm). Appearance of broad signals corresponding to the polymer backbone. |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
Experimental Workflow Diagram for Two-Step Approach
Caption: Workflow for the two-step synthesis.
PART 3: Post-Polymerization Modification
The chloro-substituents on the anthraquinone ring of the incorporated monomer units are amenable to nucleophilic aromatic substitution. This opens up the possibility of further functionalizing the polymer after its synthesis, allowing for the introduction of a wide range of chemical functionalities.
Potential Modification Reactions
-
Nucleophilic Substitution with Phenols or Thiols: The chlorine atoms can be displaced by phenoxides or thiolates to introduce new aromatic side chains, potentially altering the polymer's solubility, optical properties, and processability.
-
Reaction with Amines: While requiring more forcing conditions, reaction with primary or secondary amines can lead to the formation of new amino-substituted anthraquinone moieties within the polymer, which can further tune the electronic properties.
General Protocol Considerations
-
Polymer Solubility: The polymer must be soluble in a solvent that is compatible with the chosen nucleophile and reaction conditions.
-
Reaction Conditions: Elevated temperatures and the use of a base are typically required to facilitate the nucleophilic aromatic substitution.
-
Degree of Functionalization: The extent of modification can be controlled by the stoichiometry of the nucleophile and the reaction time.
-
Characterization: Successful modification can be confirmed by spectroscopic methods (FTIR, NMR) by observing the appearance of signals corresponding to the newly introduced functional groups and the disappearance of the C-Cl bond signals.
Logical Relationship Diagram
Caption: Post-polymerization modification concept.
Conclusion and Future Outlook
The incorporation of this compound into polymers offers a powerful strategy for the creation of novel materials with tailored properties. The direct polycondensation method provides a straightforward route to thermally stable polyamides, while the two-step approach involving a polymerizable monomer allows for greater versatility in polymer design. The potential for post-polymerization modification of the chloro-substituents further expands the scope for creating multifunctional materials. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the rich chemistry and diverse applications of these fascinating anthraquinone-containing polymers. Future research in this area could focus on exploring the full potential of these materials in applications such as organic electronics, chemosensors, and advanced drug delivery systems.
References
- Chiriac, A. P., Constantin, C. P., Asandulesa, M., Melinte, V., & Damaceanu, M. D. (Year). Thermal properties of polyimides.
- Gauthier, M. A., & Gibson, M. I. (2009). Synthesis of functional polymers by post-polymerization modification.
- Longdom Publishing. (n.d.).
- Plota, A., Chrzastowska, J., & Olejnik, K. (2021). Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials. International journal of molecular sciences, 22(22), 12524. [Link]
- Lutz, J. F. (2011).
- Li, Z., et al. (2023). Anthraquinone-Based Conjugated Organic Polymers Containing Dual Oxidation Centers for Photocatalytic H2O2 Production from H2O and O2 under Visible-Light Irradiation.
- Kabir Yakubu, M., Sani Gumel, M., Bala Ibrahim, M., & Kumar, R. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2, 300-308. [Link]
- Van den Brande, N., et al. (2022). Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
- Sun, R., et al. (2021). Manipulating the solubility properties of polymer donors for high-performance layer-by-layer processed organic solar cells. Energy & Environmental Science. [Link]
- S, S., & G, G. (2024). An anthraquinone-based conjugated donor–acceptor (D–A) polymer as a highly efficient photocatalyst for hydrogen peroxide production.
- Stille, J. K., & Still, R. H. (1967). Polymers containing anthraquinone units: Polymers from 1,2,5,6-tetraaminoanthraquinone. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(11), 2721-2734. [Link]
- Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia. [Link]
- La, Y., et al. (2025). Post-Polymerization Modification of Polyethylene through Photochemical Oximation and Consecutive Ketonization. Journal of the American Chemical Society, 147(26), 22827-22838. [Link]
- Masilamani, G., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(35), 31213–31221. [Link]
- CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Plota, A., et al. (2021). Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials.
- EP0034257A2 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone.
- Gumel, M. S., et al. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides.
- Sharma, S., et al. (2021).
- EP0023645B1 - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinones.
- Plota, A., Chrzastowska, J., & Olejnik, K. (2021). (PDF) Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials.
- Ribeiro da Silva, M. A., & Santos, L. M. (2012). Thermochemical and structural properties of anthraquinones.
- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University. [Link]
- Hsiao, S. H., & Yang, C. P. (2018). (PDF) Aromatic Polyamides.
- Hsiao, S. H., & Li, C. T. (2001). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine.
- CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Beilstein Journals. (n.d.). Polymerization of novel methacrylated anthraquinone dyes. Beilstein Journals. [Link]
- B, S., et al. (2022). Immobilized Poly(anthraquinones) for Electrochemical Energy Storage Applications: Structure‐Property Relations.
Sources
- 1. longdom.org [longdom.org]
- 2. Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Hybrid Polymer Composites Based on Anthraquinone and Eco-Friendly Dyes with Potential for Use in Intelligent Packaging Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Unlocking the Catalytic Potential of Metal Complexes with 1,4-Diamino-2,3-dichloroanthraquinone
For the user, I will now generate the full response based on the updated plan.
Audience: Researchers, scientists, and drug development professionals.
By: A Senior Application Scientist
Introduction: The Untapped Potential of a Versatile Ligand
The field of catalysis is continuously driven by the design and synthesis of novel ligands that can modulate the electronic and steric properties of metal centers, thereby enhancing their catalytic activity and selectivity. Anthraquinone derivatives, with their rich redox chemistry and diverse coordination sites, have emerged as a promising class of ligands.[1][2] While significant research has explored the catalytic applications of various amino-anthraquinones, the potential of metal complexes featuring 1,4-Diamino-2,3-dichloroanthraquinone remains a largely unexplored frontier. This guide aims to bridge this gap by providing a comprehensive overview of the prospective catalytic applications of these complexes, supported by detailed, albeit proposed, experimental protocols based on the established reactivity of analogous systems.
The this compound ligand offers a unique combination of features:
-
Bidentate Coordination: The two amino groups provide strong chelation sites for a variety of transition metals.
-
Redox Activity: The anthraquinone core can actively participate in catalytic cycles through electron transfer processes.[3]
-
Electronic Tuning: The electron-withdrawing chloro substituents can influence the electronic properties of the metal center, potentially enhancing its catalytic performance.
This document will serve as a foundational guide for researchers looking to explore the synthesis, characterization, and catalytic applications of metal complexes with this compound.
Part 1: Synthesis and Characterization of Metal Complexes
The first step in exploring the catalytic activity of these complexes is their successful synthesis and thorough characterization. The following is a general, yet robust, protocol for the synthesis of a palladium(II) complex, which can be adapted for other transition metals.
Proposed Synthesis of a Pd(II)-1,4-Diamino-2,3-dichloroanthraquinone Complex
This protocol is based on standard methods for the synthesis of palladium complexes with nitrogen-containing ligands.
Materials:
-
This compound (CAS: 81-42-5)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Argon gas supply
-
Standard Schlenk line and glassware
Protocol:
-
Ligand Preparation: In a 100 mL Schlenk flask, dissolve 1.0 mmol of this compound in 50 mL of anhydrous acetonitrile under an argon atmosphere. Stir the solution at room temperature for 15 minutes to ensure complete dissolution.
-
Palladium Salt Addition: In a separate flask, dissolve 1.0 mmol of PdCl₂ in 20 mL of anhydrous acetonitrile. This may require gentle heating.
-
Complexation: Slowly add the PdCl₂ solution to the ligand solution at room temperature with vigorous stirring. A color change and/or precipitation should be observed, indicating complex formation.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 24 hours under argon to ensure complete complexation.
-
Isolation: If a precipitate has formed, isolate the solid complex by filtration under vacuum. Wash the solid with cold acetonitrile and then diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The crude complex can be purified by recrystallization from a suitable solvent system (e.g., DMF/acetonitrile).
Characterization
Thorough characterization is crucial to confirm the structure and purity of the synthesized complex. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the coordination of the amino groups to the metal center. | A shift in the N-H stretching frequency compared to the free ligand. |
| ¹H NMR Spectroscopy | To elucidate the structure of the complex in solution. | A downfield shift of the amino protons upon coordination. |
| UV-Vis Spectroscopy | To study the electronic properties of the complex. | Appearance of new absorption bands corresponding to metal-to-ligand charge transfer (MLCT). |
| Elemental Analysis | To determine the elemental composition and confirm the stoichiometry of the complex. | The experimental percentages of C, H, N, and Cl should match the calculated values for the proposed structure. |
| X-ray Crystallography | To determine the solid-state structure of the complex. | Provides definitive information on bond lengths, bond angles, and coordination geometry. |
Part 2: Proposed Catalytic Applications and Protocols
Based on the known catalytic activity of similar anthraquinone-metal complexes, we propose the following applications for complexes of this compound.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes of other anthraquinone derivatives have shown promise in Suzuki cross-coupling reactions.[4] The following is a proposed protocol for the use of our synthesized Pd(II)-1,4-Diamino-2,3-dichloroanthraquinone complex as a catalyst.
Reaction: Aryl Bromide + Arylboronic Acid → Biaryl
Materials:
-
Pd(II)-1,4-Diamino-2,3-dichloroanthraquinone complex (catalyst)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (10:1 v/v) solvent system
-
Argon gas supply
Protocol:
-
Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II) catalyst (0.01 mmol, 1 mol%).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add 11 mL of the degassed toluene/water solvent system.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, add 20 mL of water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst Loading: 1 mol% is a typical starting point for catalyst screening in cross-coupling reactions. This can be optimized for specific substrates.
-
Base: K₂CO₃ is a commonly used base in Suzuki couplings, effective for the transmetalation step.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic substrates and the inorganic base.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application 2: Visible-Light-Mediated Photocatalytic Dehalogenation
The redox-active nature of the anthraquinone core suggests its potential in photoredox catalysis.[5] Here, we propose a protocol for the reductive dehalogenation of an aryl halide using a copper(I) complex of this compound as the photocatalyst.
Reaction: Aryl Halide → Arene
Materials:
-
Cu(I)-1,4-Diamino-2,3-dichloroanthraquinone complex (photocatalyst)
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Triethylamine (sacrificial electron donor)
-
Acetonitrile (solvent)
-
Blue LED light source (450 nm)
Protocol:
-
Reaction Setup: In a quartz reaction vessel, combine the aryl halide (0.5 mmol), the Cu(I) photocatalyst (0.005 mmol, 1 mol%), and triethylamine (1.5 mmol).
-
Solvent and Degassing: Add 5 mL of acetonitrile. Seal the vessel and degas the solution by bubbling with argon for 20 minutes.
-
Irradiation: Place the reaction vessel approximately 5 cm from the blue LED light source and begin irradiation with stirring. Maintain the reaction at room temperature using a cooling fan.
-
Monitoring: Monitor the reaction by GC-MS.
-
Workup: Upon completion, quench the reaction with water and extract with dichloromethane. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography.
Caption: Experimental workflow for the proposed photocatalytic dehalogenation.
Part 3: Mechanistic Considerations and Future Directions
The proposed catalytic activities of these metal complexes are rooted in the synergistic interplay between the metal center and the this compound ligand. In cross-coupling reactions, the ligand's primary role is to stabilize the metal center in its various oxidation states throughout the catalytic cycle. In photocatalysis, the anthraquinone moiety can act as a photosensitizer, absorbing light and initiating electron transfer processes.
Future research should focus on:
-
Synthesis of a Library of Complexes: Preparing complexes with different transition metals (e.g., Fe, Co, Ni, Ru) to screen for a broader range of catalytic activities.
-
Mechanistic Studies: Employing techniques such as cyclic voltammetry, EPR spectroscopy, and computational modeling to elucidate the detailed mechanisms of the catalytic reactions.[6]
-
Applications in Drug Development: Given the known biological activity of some anthraquinone derivatives, these metal complexes could be explored as potential metallodrugs or for their ability to catalyze reactions relevant to pharmaceutical synthesis.[7]
Conclusion
While the catalytic applications of metal complexes with this compound are not yet established in the literature, the structural and electronic properties of this ligand suggest a high potential for a wide range of catalytic transformations. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore this promising area of catalysis. Through systematic investigation, it is anticipated that these novel complexes will prove to be valuable additions to the catalyst toolkit for organic synthesis and beyond.
References
- Hussain, A. (n.d.). PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE. USD RED.
- (2025, July 11). Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications. PMC - NIH.
- 1,4-Diamino-2,3-dihydroanthraquinone. (n.d.). Wikipedia.
- (2024, December 19). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. MDPI.
- (2017, January 31). The Ferraquinone–Ferrahydroquinone Couple: Combining Quinonic and Metal-Based Reactivity. Journal of the American Chemical Society.
- Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinones. (n.d.). Google Patents.
- Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone. (n.d.). Google Patents.
- 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). CymitQuimica.
- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. (n.d.). Google Patents.
- This compound. (n.d.).
- Themed collection Mechanistic Studies in Catalysis. (n.d.).
- (2024, December 19). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. NIH.
- (2026, January 8). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. American Chemical Society.
Sources
- 1. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain [red.library.usd.edu]
- 5. Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies in Catalysis Home [pubs.rsc.org]
- 7. Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 1,4-Diamino-2,3-dichloroanthraquinone in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Untapped Potential of a Classic Chromophore in Modern Electronics
The anthraquinone scaffold, a cornerstone of the dye and pigment industry, has garnered significant interest in the field of organic electronics.[1] Its rigid, planar structure and tunable electronic properties through functionalization make it an attractive candidate for various components of organic light-emitting diodes (OLEDs).[2][3] Derivatives of anthraquinone have been successfully employed as host materials for deep-red OLEDs and as platforms for developing materials with thermally activated delayed fluorescence (TADF).[2][3] This has paved the way for exploring the vast, yet largely untapped, chemical space of functionalized anthraquinones for novel optoelectronic applications.
This document focuses on a specific, yet under-explored derivative: 1,4-Diamino-2,3-dichloroanthraquinone . While its primary historical application has been as an intermediate for manufacturing disperse dyes, its molecular architecture presents a compelling case for its investigation in OLEDs.[4][5] The presence of electron-donating amino groups and electron-withdrawing chloro-substituents on the anthraquinone core suggests the potential for intramolecular charge transfer (ICT) characteristics, which are crucial for developing emissive materials, particularly in the longer wavelength regions of the visible spectrum.
These application notes are designed to serve as a comprehensive guide for researchers venturing into the characterization and application of this compound in OLEDs. We will move beyond a simple recitation of facts, providing a rationale for experimental design and a systematic workflow for evaluating its potential as a functional material in organic electronics.
Part 1: Material Synthesis and Characterization
A prerequisite for any successful application in organic electronics is the availability of high-purity material. While this compound is commercially available, its purity may not be sufficient for OLED applications, which are highly sensitive to impurities that can act as charge traps or quenching sites.[6][7][8][9][10][11] Therefore, synthesis and/or purification are critical first steps.
Synthesis Protocol
A common synthetic route to this compound involves the chlorination of a 1,4-diaminoanthraquinone leuco body.[12]
Reaction Scheme:
Figure 1: A simplified workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: Dissolve the 1,4-diaminoanthraquinone leuco body in chlorobenzene. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Chlorination: While maintaining the temperature between 45-60°C, slowly add sulfuryl chloride dropwise to the reaction mixture.
-
Reaction Completion: After the addition is complete, slowly heat the mixture to 95°C and hold for a period to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and quench with water. The pH is then adjusted to be basic (pH 8-11) to neutralize any remaining acid.
-
Purification: The crude product is then subjected to steam distillation to remove the chlorobenzene solvent. The resulting solid is collected by filtration, washed with water, and dried.[12]
Purification
For OLED-grade purity, further purification is essential. Sublimation is the preferred method for organic semiconductors as it effectively removes non-volatile impurities.
Protocol for Gradient Sublimation:
-
Apparatus: Use a multi-zone tube furnace that allows for a precise temperature gradient.
-
Sample Loading: Place the crude this compound in a quartz boat at the hot end of the tube.
-
Vacuum: Evacuate the tube to a high vacuum (<10⁻⁵ Torr).
-
Heating Profile: Slowly heat the sample zone to its sublimation temperature. The optimal temperature will need to be determined experimentally but will likely be in the range of 200-300°C. Maintain a temperature gradient along the tube.
-
Collection: The purified material will deposit in a cooler zone of the tube as a crystalline solid. Different impurities will sublime at different temperatures, allowing for their separation.
-
Characterization: The purity of the sublimed material should be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.[13]
Physicochemical and Photophysical Characterization
Understanding the fundamental properties of the molecule is crucial for predicting its behavior in an OLED.
Table 1: Key Properties and Characterization Techniques
| Property | Characterization Technique | Rationale |
| Thermal Stability | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Determines the decomposition and glass transition temperatures, which are critical for device stability and fabrication via vacuum deposition.[14] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Used to determine the HOMO and LUMO energy levels, which govern charge injection and transport properties.[15] |
| Optical Properties | UV-Visible Absorption and Photoluminescence (PL) Spectroscopy | Determines the absorption and emission spectra, providing insight into the color of emitted light and the Stokes shift.[16] |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | Quantifies the efficiency of the material's light emission, a key parameter for OLED performance. |
| Fluorescence Lifetime | Time-Resolved Photoluminescence (TRPL) Spectroscopy | Measures the decay kinetics of the excited state, which can provide information on the nature of the emission (e.g., fluorescence vs. phosphorescence). |
Part 2: OLED Fabrication and Characterization
Based on the properties of related anthraquinone derivatives, this compound could potentially function as an emissive dopant in a suitable host or as a host material itself for a longer-wavelength emitter. The following protocols outline a general approach to fabricating and testing OLEDs incorporating this material.
Proposed Device Architectures
The choice of device architecture is critical for achieving efficient charge injection and recombination. Here are two proposed starting points for evaluation:
Figure 2: Proposed OLED device architectures for evaluating this compound.
Fabrication Protocol: Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal contacts required for OLEDs.[17]
Step-by-Step Protocol:
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum chamber (<10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
For co-deposition of the emissive layer (host and dopant), use separate sources with independently controlled deposition rates to achieve the desired doping concentration.
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the cathode layers. A thin layer of LiF or Cs₂CO₃ is often used to facilitate electron injection, followed by a thicker layer of aluminum.
-
-
Encapsulation:
-
After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a glovebox) to protect the organic materials and reactive cathode from oxygen and moisture. This is typically done by sealing a glass lid to the device substrate with a UV-curable epoxy.
-
Device Characterization
Once fabricated, the performance of the OLEDs must be thoroughly characterized.
Table 2: Key OLED Performance Metrics and Measurement Systems
| Metric | Measurement System | Description |
| Current-Voltage-Luminance (J-V-L) Characteristics | Source measure unit (SMU) coupled with a calibrated photodiode/spectrometer | Measures the current density and light output as a function of applied voltage. Provides information on turn-on voltage, luminance, and current efficiency. |
| Electroluminescence (EL) Spectrum | Spectrometer | Measures the emission spectrum of the device at different operating voltages to determine the color coordinates (CIE). |
| External Quantum Efficiency (EQE) | Integrating sphere coupled with a spectrometer and SMU | Measures the ratio of photons emitted to electrons injected, providing a key measure of the device's overall efficiency. |
| Device Lifetime | Continuous operation at a constant current or brightness | Measures the time it takes for the luminance to decay to a certain percentage (e.g., 50% or 80%) of its initial value, indicating the operational stability of the device. |
Part 3: Data Interpretation and Path Forward
The initial results from these characterization and fabrication protocols will provide a strong indication of the potential of this compound in OLEDs.
-
Favorable Properties: A high PLQY, good thermal stability, and appropriate HOMO/LUMO levels for charge injection from standard transport layers would be strong positive indicators.
-
Challenges and Optimization: Low efficiency may point to issues with charge balance, exciton quenching, or poor energy transfer (if used as a host). These challenges can be addressed by:
-
Modifying Device Architecture: Introducing different hole or electron transport layers to improve charge balance.
-
Varying Doping Concentration: Optimizing the concentration of the dopant in the host material.
-
Host Material Selection: If used as a dopant, screening different host materials to ensure efficient energy transfer.
-
Conclusion
While the direct application of this compound in OLEDs is not yet established in the literature, its chemical structure holds promise. By following the systematic protocols outlined in these application notes for synthesis, purification, characterization, and device fabrication, researchers can rigorously evaluate its potential. This foundational work is essential for unlocking the capabilities of this and other novel anthraquinone derivatives in the exciting and rapidly evolving field of organic electronics.
References
- Indeno-anthraquinone hosts with thermally activated delayed fluorescence for deep-red OLEDs - Journal of Materials Chemistry C (RSC Publishing).
- Simple Aggregation–induced Delayed Fluorescence Materials Based on Anthraquinone Derivatives for Highly Efficient Solution–processed Red OLEDs - ResearchGate.
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents.
- CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants.
- JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents.
- 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia.
- Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PubMed Central.
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
- The development of anthracene derivatives for organic light-emitting diodes - ResearchGate.
- CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing).
- Organic materials for organic electronic devices - ResearchGate.
- Organic Semiconductors based on Dyes and Color Pigments - PubMed.
- This compound 93.0+%, TCI America™ | Fisher Scientific.
- CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents.
Sources
- 1. Organic Semiconductors based on Dyes and Color Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indeno-anthraquinone hosts with thermally activated delayed fluorescence for deep-red OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 6. 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 10. This compound | 81-42-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. labproinc.com [labproinc.com]
- 12. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 13. 1,4-Diamino anthraquinone(128-95-0) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 16. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
Application Note: A Robust HPLC-UV Method for the Quantification of 1,4-Diamino-2,3-dichloroanthraquinone
Abstract
This document details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4-Diamino-2,3-dichloroanthraquinone, a key intermediate in the synthesis of various dyes. The developed reverse-phase HPLC (RP-HPLC) method provides excellent separation and quantification, ensuring accuracy and precision for quality control and research applications. This guide offers a comprehensive protocol, from sample preparation to data analysis, grounded in established chromatographic principles.
Introduction
This compound is a critical chemical intermediate. Its purity directly impacts the quality and performance of the final products. Therefore, a reliable analytical method to determine its purity and quantify it in reaction mixtures or as a final product is essential for process optimization and quality assurance in industrial settings.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical and chemical analysis due to its high resolution, sensitivity, and reproducibility.[1][2] This application note describes a specific, optimized RP-HPLC method coupled with UV detection, leveraging the inherent chromophoric nature of the anthraquinone structure for sensitive detection. The method is designed to be straightforward, efficient, and easily implementable in a standard analytical laboratory.
Scientific Rationale and Method Development
The molecular structure of this compound—a substituted anthraquinone—makes it a suitable candidate for reverse-phase chromatography. The aromatic core provides the necessary hydrophobicity for retention on a non-polar stationary phase, such as C18.
-
Chromatographic Mode Selection : Reverse-phase HPLC (RP-HPLC) was chosen as it is ideal for non-polar or moderately polar analytes.[3] The stationary phase is non-polar (C18), and the mobile phase is polar, which is a standard approach for separating anthraquinone derivatives.[4][5][6]
-
Column Selection : A C18 column is the industry standard for RP-HPLC, offering excellent retention and separation for a wide range of organic molecules. Its hydrophobic nature provides the necessary interaction with the analyte for effective separation.
-
Mobile Phase Optimization : A gradient elution using acetonitrile and water was selected. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The gradient elution is necessary to ensure that any potential impurities with different polarities are well-separated from the main analyte peak and to achieve a reasonable analysis time.[7] The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and reproducibility.[8][9]
-
Detector Selection : The anthraquinone scaffold contains extensive conjugated π-systems, resulting in strong UV-Vis absorbance. Based on the known spectral properties of similar anthraquinone derivatives, a UV detector is the most appropriate choice for sensitive and selective detection.[10] A wavelength is selected to maximize the signal-to-noise ratio for the analyte.
Experimental Protocol
-
Analyte: this compound reference standard (>93.0% purity)[11][12]
-
Solvents:
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Water (HPLC grade, filtered and degassed)
-
-
Reagents:
-
Formic acid (88% or higher purity)
-
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm PTFE or similar)
-
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 60 | 40 |
| 20.0 | 60 | 40 |
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in methanol, and dilute it with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
The following diagram illustrates the overall workflow for the analysis.
Caption: Workflow for HPLC analysis of this compound.
System Suitability and Method Validation
To ensure the reliability of the results, system suitability tests should be performed before each analytical run. The method should also be validated according to ICH guidelines.[13]
Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
-
Linearity: The method should be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels, with recovery rates between 98-102%.
-
Precision:
-
Repeatability (Intra-day): RSD ≤ 2.0% for multiple injections of the same sample.
-
Intermediate Precision (Inter-day): RSD ≤ 2.0% when the assay is performed on different days.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
The logical relationship for ensuring a validated method is presented below.
Caption: Key parameters for HPLC method validation.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantitative analysis of this compound. The use of a standard C18 column and a simple acetonitrile/water mobile phase makes this method easily transferable to any laboratory equipped with a standard HPLC system. Proper system suitability checks and method validation will ensure high-quality data for both research and quality control purposes.
References
- Title: Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase Source: PubMed URL:[Link]
- Title: A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts Source: Pharmacia URL:[Link]
- Title: Reversed-phase high performance liquid chromatography (RP-HPLC)
- Title: Separation of 1,4-Anthraquinone on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL:[Link]
- Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL:[Link]
- Title: HPLC Separation of Anthraquinones from Rhubarbs Source: CABI Digital Library URL:[Link]
- Title: HPLC Method Development Steps For Pharmaceuticals: How To Make Source: Chrom
- Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL:[Link]
- Title: (PDF)
- Title: Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties Source: Semantic Scholar URL:[Link]
- Title: this compound >93.0%(HPLC) - CAS 81-42-5 Source: Şahinler Kimya URL:[Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pharmtech.com [pharmtech.com]
- 8. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]
- 9. Separation of 1,4-Anthraquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,4-Diamino-2,3-dichloroanthraquinone as a Photosensitizer in Chemical Reactions
Disclaimer: The following application notes and protocols are designed to provide a foundational framework for researchers investigating the potential of 1,4-diamino-2,3-dichloroanthraquinone as a photosensitizer. Due to a lack of specific published data on the photosensitizing applications of this particular compound, the protocols herein are adapted from established methodologies for analogous anthraquinone derivatives and general photochemical studies. All procedures should be considered as starting points for experimental design and require optimization.
Introduction: The Potential of a Halogenated Diaminoanthraquinone Photosensitizer
This compound is a synthetic organic compound belonging to the vast family of anthraquinone dyes.[1] The anthraquinone core is a well-established chromophore known for its photochemical activity. The presence of amino groups (electron-donating) and chloro groups (electron-withdrawing) on the aromatic system is expected to significantly influence its photophysical and photochemical properties, such as its absorption spectrum and the efficiency of intersystem crossing to the triplet state.
It is hypothesized that upon absorption of light, this compound can be excited to a singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. This excited triplet state can then participate in photosensitized chemical reactions through two primary mechanisms:
-
Type I Mechanism: Involves electron or hydrogen atom transfer directly between the excited photosensitizer and a substrate, leading to the formation of radical ions or neutral radicals.
-
Type II Mechanism: Involves energy transfer from the excited triplet photosensitizer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
The presence of heavy atoms like chlorine can potentially enhance the rate of intersystem crossing, a phenomenon known as the "heavy-atom effect," which could make this compound an efficient generator of singlet oxygen. This property is highly sought after in applications such as photodynamic therapy (PDT) and photocatalytic organic synthesis.
These application notes provide protocols for the initial characterization of this compound's photosensitizing ability, focusing on singlet oxygen generation and a model photocatalytic degradation reaction.
Physicochemical Properties and Data
A summary of the known properties of this compound is presented below. Researchers should verify the purity of their sample before use, as commercial sources state a purity of >93.0% (HPLC).[2][3]
| Property | Value | Reference(s) |
| CAS Number | 81-42-5 | [1][2][4] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][2][4] |
| Molecular Weight | 307.13 g/mol | [1][2][4] |
| Appearance | Gray to dark purple to black powder/crystal | [1][2] |
| Purity | ≥ 93% (HPLC) | [1][2] |
| Synonyms | Disperse Violet 28, C.I. 61102 | [1] |
Core Application: Singlet Oxygen Generation
The ability to generate singlet oxygen is a hallmark of a Type II photosensitizer. The following section details a protocol to quantify this property.
Theoretical Framework: Singlet Oxygen Quantum Yield (ΦΔ)
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which is the ratio of singlet oxygen molecules generated to the number of photons absorbed by the photosensitizer.[5] A common indirect method to determine ΦΔ is by using a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen, leading to a measurable change in its absorbance or fluorescence.[5][6][7]
The ΦΔ of the test compound (this compound) can be calculated relative to a standard photosensitizer with a known ΦΔ value using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (A_std / A_sample)
Where:
-
ΦΔ_std is the singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the slopes of the plot of ln(A₀/Aₜ) versus irradiation time for the sample and standard, respectively (where A is the absorbance of DPBF at its maximum).
-
A_sample and A_std are the absorbances of the sample and standard photosensitizers at the irradiation wavelength.
Workflow for Singlet Oxygen Quantum Yield Determination
Caption: Workflow for Singlet Oxygen Quantum Yield Measurement.
Detailed Protocol: Determination of Singlet Oxygen Quantum Yield
Materials:
-
This compound (Sample)
-
Standard Photosensitizer (e.g., Methylene Blue, ΦΔ ≈ 0.52 in methanol)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., Dimethylformamide (DMF) or Methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Monochromatic light source (e.g., LED or laser with a narrow bandpass filter)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the standard photosensitizer in the same solvent.
-
Prepare a stock solution of DPBF in the same solvent (e.g., 1 mM). Keep this solution in the dark to prevent degradation.
-
-
Sample Preparation:
-
In a quartz cuvette, add the solvent and a small stir bar.
-
Add an aliquot of the sample stock solution to achieve an absorbance of approximately 0.1 at the desired irradiation wavelength. Record the full UV-Vis spectrum.
-
Add an aliquot of the DPBF stock solution to achieve an absorbance of approximately 1.0 at its absorption maximum (~415 nm).
-
Repeat this process for the standard photosensitizer.
-
-
Irradiation and Measurement:
-
Place the cuvette in the spectrophotometer, which should be equipped with the external light source for irradiation perpendicular to the measurement beam.
-
Start stirring the solution.
-
Begin irradiating the sample with the monochromatic light source.
-
At regular time intervals (e.g., every 15-30 seconds), record the absorbance of the DPBF peak at ~415 nm. Continue until the absorbance has decreased significantly.
-
Repeat the entire irradiation and measurement procedure for the standard photosensitizer under identical conditions (light intensity, geometry, temperature).
-
-
Data Analysis:
-
For both the sample and the standard, plot ln(A₀/Aₜ) versus the irradiation time (t), where A₀ is the initial absorbance of DPBF and Aₜ is the absorbance at time t.
-
Perform a linear regression on the initial, linear portion of the data. The slope of this line is the observed rate constant, k.
-
Using the absorbance values of the sample and standard at the irradiation wavelength and their respective rate constants, calculate the singlet oxygen quantum yield (ΦΔ) of this compound using the relative method formula.
-
Application in Photocatalytic Degradation
To assess its practical utility, this compound can be tested as a photocatalyst for the degradation of organic pollutants. Rhodamine B (RhB), a common textile dye, serves as an excellent model substrate for these evaluations.[8][9][10]
Proposed Reaction Mechanism
The photocatalytic degradation of Rhodamine B can proceed via oxidation by reactive oxygen species (ROS), primarily singlet oxygen and hydroxyl radicals, generated by the photosensitizer.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. mdpi.com [mdpi.com]
- 8. Solar Photocatalytic Degradation of Rhodamine-B Dye Using Lettuce Extracted TiO2 Nanoparticle – Oriental Journal of Chemistry [orientjchem.org]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Deposition of 1,4-Diamino-2,3-dichloroanthraquinone Thin Films
Introduction: The Significance of 1,4-Diamino-2,3-dichloroanthraquinone in Advanced Materials
This compound is a versatile organic compound recognized for its role as a key intermediate in the synthesis of high-performance dyes and pigments.[1] Its robust chemical structure, characterized by the anthraquinone core, imparts excellent stability and vibrant color.[1] Beyond its traditional applications in textiles and coatings, the unique electronic and optical properties of this molecule make it a compelling candidate for research and development in organic electronics, including photovoltaics and antimicrobial agents.[1] The ability to fabricate high-quality thin films from this material is a critical step in exploring its potential in these advanced applications.
This guide provides detailed protocols for the deposition of this compound thin films using two common and effective techniques: Thermal Evaporation and Spin Coating. Each protocol is designed to be a self-validating system, with an emphasis on the scientific rationale behind the experimental choices and comprehensive characterization methods to ensure the quality and reproducibility of the resulting films.
Methodology 1: Thermal Evaporation for High-Purity, Uniform Thin Films
Thermal evaporation is a physical vapor deposition (PVD) technique well-suited for the deposition of small organic molecules with relatively low evaporation temperatures.[2] This method allows for the formation of highly uniform and pure thin films in a high-vacuum environment, minimizing contamination. The process involves heating the source material in a crucible until it sublimes or evaporates, with the vapor subsequently condensing on a substrate.
Causality of Experimental Choices
The choice of thermal evaporation is predicated on the need for precise control over film thickness and morphology, which is crucial for applications in organic electronics. The high vacuum ensures a long mean free path for the evaporated molecules, leading to a directional deposition and minimizing gas-phase collisions that could lead to impurities in the film. The substrate temperature is a critical parameter that influences the nucleation and growth of the film, affecting its crystallinity and surface morphology.
Experimental Workflow: Thermal Evaporation
Caption: Workflow for Thermal Evaporation of this compound.
Detailed Protocol for Thermal Evaporation
Materials and Equipment:
-
This compound powder (high purity)
-
Substrates (e.g., glass, silicon wafers, ITO-coated glass)
-
High-vacuum thermal evaporation system (pressure capability <10⁻⁵ Torr)
-
Molybdenum or tungsten evaporation boats
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate heater and thermocouple
-
Solvents for substrate cleaning (e.g., acetone, isopropanol, deionized water)
-
Nitrogen gas (high purity) for drying
Step-by-Step Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential sonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
For enhanced film adhesion and uniformity, an optional oxygen plasma treatment of the substrate surface can be performed.
-
-
System Preparation and Deposition:
-
Place a small amount (e.g., 10-20 mg) of this compound powder into a clean evaporation boat.
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber.
-
Evacuate the chamber to a base pressure of less than 10⁻⁵ Torr to minimize impurities.
-
Set the desired substrate temperature (e.g., room temperature or elevated temperatures to control crystallinity).
-
Gradually increase the current to the evaporation boat to heat the source material. The evaporation temperature for organic materials is typically below 600 °C.[2][3]
-
Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for small organic molecules is 0.1-1 Å/s.
-
Once the desired film thickness is achieved, close the shutter and turn off the power to the evaporation boat.
-
-
Post-Deposition:
-
Allow the substrate and source to cool down to room temperature under vacuum.
-
Vent the chamber with an inert gas (e.g., nitrogen) before removing the coated substrates.
-
Store the samples in a desiccator or inert atmosphere to prevent degradation.
-
Quantitative Data Summary: Thermal Evaporation Parameters
| Parameter | Recommended Range | Rationale |
| Base Pressure | < 1 x 10⁻⁵ Torr | Minimizes contamination from residual gases. |
| Deposition Rate | 0.1 - 1.0 Å/s | Slower rates can lead to more ordered film growth. |
| Substrate Temperature | Room Temperature - 100 °C | Influences film crystallinity and morphology. |
| Final Film Thickness | 10 - 200 nm | Application-dependent. |
Methodology 2: Spin Coating for Rapid, Solution-Based Film Fabrication
Spin coating is a widely used technique for depositing thin films from solution.[4] It is a rapid and cost-effective method that can produce uniform films over large areas.[5] The process involves dispensing a solution of the material onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves behind a solid film.[4][6]
Causality of Experimental Choices
The selection of spin coating is ideal for rapid screening of materials and for applications where solution-based processing is advantageous. The final film thickness is primarily controlled by the solution concentration and the spin speed. The choice of solvent is critical and must be able to dissolve the material of interest while having appropriate volatility for uniform film formation. A patent for the synthesis of this compound mentions chlorobenzene as a solvent, making it a suitable starting point for developing a spin coating protocol.[7]
Experimental Workflow: Spin Coating
Caption: Workflow for Spin Coating of this compound.
Detailed Protocol for Spin Coating
Materials and Equipment:
-
This compound powder
-
Spin coater
-
Substrates (e.g., glass, silicon wafers)
-
Pipettes
-
Hotplate for annealing
-
Vials and magnetic stirrer for solution preparation
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene). The concentration will influence the final film thickness and should be optimized (a starting concentration of 5-10 mg/mL is recommended).
-
Use a magnetic stirrer to ensure the powder is fully dissolved. Gentle heating may be required.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the substrates as described in the thermal evaporation protocol.
-
-
Spin Coating Process:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the solution onto the center of the substrate to cover a significant portion of the surface.
-
Start the spin coater. A two-step process is often beneficial: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 1000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[5]
-
-
Post-Deposition Annealing:
-
After spin coating, transfer the substrate to a hotplate for annealing. This step helps to remove residual solvent and can improve the structural order of the film.
-
Anneal the film at a temperature below the material's decomposition point (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).
-
Quantitative Data Summary: Spin Coating Parameters (Starting Points for Optimization)
| Parameter | Suggested Starting Range | Rationale |
| Solution Concentration | 5 - 10 mg/mL in Chlorobenzene | Higher concentration generally leads to thicker films. |
| Spin Speed (Step 1) | 500 rpm for 10 s | Spreads the solution evenly across the substrate. |
| Spin Speed (Step 2) | 1000 - 4000 rpm for 30-60 s | Higher speeds result in thinner films. |
| Annealing Temperature | 80 - 120 °C | Removes residual solvent and can improve film quality. |
| Annealing Time | 10 - 30 minutes | Ensures complete solvent removal. |
Film Characterization and Protocol Validation
To ensure the successful deposition of high-quality this compound thin films, a suite of characterization techniques should be employed.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to confirm the presence of the molecule in the thin film and to assess its optical properties. The absorption spectrum of the thin film should be compared to that of the material in solution to check for aggregation effects or degradation.[9][10]
-
Atomic Force Microscopy (AFM): AFM provides high-resolution images of the film's surface, revealing its topography, roughness, and grain structure.[3] This is crucial for understanding the film's morphology and for applications where a smooth surface is required.
-
X-ray Diffraction (XRD): XRD is used to determine the crystallinity and molecular packing of the thin film. The presence of sharp diffraction peaks indicates a crystalline or polycrystalline film, while a broad halo suggests an amorphous structure.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to verify the chemical integrity of the this compound after the deposition process.[2] The FTIR spectrum of the thin film should be compared to that of the source powder to ensure that no chemical degradation has occurred during heating or solvent interactions.
By systematically applying these characterization techniques, researchers can validate their deposition protocols and correlate the film properties with the deposition parameters, leading to a robust and reproducible fabrication process.
References
- Journal of the American Chemical Society. (n.d.). Understanding Polymorphism in Organic Semiconductor Thin Films through Nanoconfinement.
- ResearchGate. (n.d.). UV-vis absorption spectra of three organic semiconductor films.
- Google Patents. (n.d.). Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- ResearchGate. (n.d.). Characterization of thermally evaporated 1,8-diacetoxy-9,10-anthraquinone films.
- ResearchGate. (n.d.). FTIR spectra of vacuum deposit е d films with thickness 200 nm and....
- Optica Publishing Group. (n.d.). Growth and Characterization of Vacuum Deposited Organic Thin Films.
- Google Patents. (n.d.). Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- AZoM. (2022, October 11). Exploring Thin Films and Coatings with AFM.
- Google Patents. (n.d.). Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- ResearchGate. (n.d.). Characterization of organic semiconductors via conducting probe atomic force microscopy.
- Google Patents. (n.d.). Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
- Journal of Visualized Experiments. (2018, November 16). Production and Characterization of Vacuum Deposited Organic Light Emitting Diodes.
- Spectroscopy Online. (2013, August 1). FT-IR Spectroscopy in Ultrahigh-Vacuum Conditions: A Surface Science Approach to Understanding Reactions on Catalytic Oxide Powders.
- ResearchGate. (2015, November 9). Does anyone have a protocol for SnS thin films by spin coating or spray?.
- YouTube. (2022, July 17). 20.Spin Coating Methodology in detail|Conditions for good quality thin film.
- Scilit. (n.d.). Vacuum-deposited, nonpolymeric flexible organic light-emitting devices.
- ResearchGate. (2012, June 2). What parameters should be maintained when making the thin film of Cadmium Sulfide (CdS) in powder form using the thermal evaporation technique?.
- Royal Society of Chemistry. (n.d.). Anthraquinone thin-film electrodes for reversible CO2 capture and release.
- YouTube. (2022, July 17). 20.Spin Coating Methodology in detail|Conditions for good quality thin film.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. indium.com [indium.com]
- 5. ossila.com [ossila.com]
- 6. Patterned thin film enzyme electrodes via spincoating and glutaraldehyde vapor crosslinking: towards scalable fabrication of integrated sensor-on-CMOS devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 8. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Growth and Characterization of Vacuum Deposited Organic Thin Films [opg.optica.org]
Application Notes & Protocols: 1,4-Diamino-2,3-dichloroanthraquinone as a Novel Cathodically Coloring Material for High-Performance Electrochromic Devices
Introduction: The Case for a New Anthraquinone Derivative in Electrochromism
The field of electrochromism, which encompasses materials that reversibly change their optical properties in response to an applied electrical potential, is continually seeking new molecules that offer enhanced performance in terms of color contrast, switching speed, and long-term stability. Anthraquinone derivatives have emerged as a promising class of electrochromic materials due to their rich and reversible redox chemistry, which is often accompanied by distinct color changes.[1] Specifically, the introduction of amino groups into the anthraquinone core structure can significantly influence the electronic and optical properties, making them excellent candidates for cathodically coloring materials in electrochromic devices (ECDs).[2]
This document outlines the application of 1,4-diamino-2,3-dichloroanthraquinone as a novel electrochromic material. The presence of both electron-donating amino groups and electron-withdrawing chloro groups on the anthraquinone backbone is anticipated to fine-tune the molecule's redox potentials and optical absorption characteristics.[3] This unique substitution pattern offers the potential for a stable, high-contrast electrochromic material.
These application notes provide a comprehensive guide for researchers on the synthesis of a poly(this compound) film, its integration into an electrochromic device, and the subsequent characterization of the device's performance. The protocols are designed to be self-validating, with explanations of the underlying scientific principles for each step.
Part 1: Synthesis and Deposition of the Electrochromic Film
The monomer, this compound, can be sourced from commercial suppliers.[4] For use in an electrochromic device, it is advantageous to deposit this material as a thin, uniform polymer film on a transparent conductive substrate, such as indium tin oxide (ITO) coated glass. Electropolymerization is a direct and effective method for achieving this.[5]
Protocol 1: Electropolymerization of this compound on ITO Glass
This protocol details the anodic electropolymerization of this compound to form a stable, electroactive polymer film.
Materials:
-
This compound monomer
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP)
-
ITO-coated glass slides (pre-cleaned)
-
Three-electrode electrochemical cell (working electrode: ITO glass; counter electrode: platinum wire; reference electrode: Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the Electrolyte Solution: Dissolve 10 mM of this compound and 0.1 M of TBAP in anhydrous acetonitrile. Stir the solution until all components are fully dissolved. Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Set up the Electrochemical Cell: Assemble the three-electrode cell with the ITO-coated glass as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode. Ensure the conductive side of the ITO glass is facing the other electrodes.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry (CV) for 10-20 cycles in a potential range of 0 to +1.5 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. A gradual increase in the peak currents with each cycle indicates the deposition and growth of a polymer film on the ITO surface.
-
Post-Polymerization Cleaning: After electropolymerization, gently rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.
Causality Behind Experimental Choices:
-
Anhydrous Acetonitrile: Used to prevent side reactions involving water, which can interfere with the polymerization process and the stability of the resulting polymer.
-
Tetrabutylammonium Perchlorate (TBAP): Acts as a supporting electrolyte to ensure sufficient conductivity of the solution.
-
Cyclic Voltammetry: This technique allows for the controlled oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form the polymer film. The number of cycles controls the thickness of the film.
-
Potential Range: The chosen potential range is based on the expected oxidation potential of the amino groups on the anthraquinone core, which initiates the polymerization.
Part 2: Fabrication of the Electrochromic Device
A common configuration for an electrochromic device is a sandwich-type cell, where the electrochromic film is paired with a counter electrode and separated by a gel polymer electrolyte.
Protocol 2: Assembly of a Solid-State Electrochromic Device
Materials:
-
Poly(this compound)-coated ITO glass (from Protocol 1)
-
A second clean ITO-coated glass slide (for the counter electrode)
-
Gel Polymer Electrolyte (GPE) solution: A mixture of poly(methyl methacrylate) (PMMA), propylene carbonate (PC), and a lithium salt (e.g., LiClO₄) in a suitable solvent like acetonitrile.
-
UV-curable sealant
-
UV lamp
Procedure:
-
Prepare the Gel Polymer Electrolyte: Prepare the GPE solution according to established literature procedures. A typical composition could be 1 g PMMA, 4 ml PC, and 0.5 g LiClO₄ dissolved in 10 ml of acetonitrile.
-
Device Assembly: a. Place the polymer-coated ITO slide on a flat surface with the film side up. b. Apply a few drops of the GPE solution onto the center of the film. c. Carefully place the second ITO slide on top, with the conductive side facing the polymer film, creating a sandwich structure. d. Gently press the slides together to spread the GPE evenly and create a thin, uniform electrolyte layer. Use spacers of a defined thickness (e.g., 50 µm) to control the cell gap.
-
Sealing: Apply the UV-curable sealant around the edges of the device, leaving a small gap for any excess GPE to escape.
-
Curing: Expose the device to a UV lamp to cure the sealant, ensuring an airtight and robust seal.
Diagram of the Electrochromic Device Assembly:
Caption: Schematic of the layered structure of the electrochromic device.
Part 3: Characterization of the Electrochromic Device
Once fabricated, the device's performance must be rigorously evaluated. This involves electrochemical and spectroelectrochemical techniques.
Protocol 3: Electrochemical and Spectroelectrochemical Analysis
Instrumentation:
-
Potentiostat/Galvanostat
-
UV-Vis Spectrophotometer with a cell holder for the ECD
Procedure:
-
Cyclic Voltammetry (CV):
-
Connect the two ITO electrodes of the device to the potentiostat.
-
Run CV scans at various scan rates (e.g., 20, 50, 100 mV/s) within a potential window that covers the redox transitions of the polymer (e.g., -2.0 V to +1.0 V).
-
The resulting voltammograms will reveal the redox potentials and the electrochemical stability of the device. The reduction of the anthraquinone core is expected to occur in two successive one-electron steps, forming a radical anion and then a dianion.[6]
-
-
Spectroelectrochemistry:
-
Place the device in the spectrophotometer.
-
Apply a series of potentials (e.g., from 0 V to -1.5 V in steps of -0.1 V) and record the UV-Vis absorption spectrum at each potential.
-
This will demonstrate the change in the optical properties of the device as a function of the applied voltage. The neutral polymer is expected to be lightly colored, while the reduced forms (radical anion and dianion) will exhibit strong absorption in the visible region, leading to a distinct color change.
-
-
Chronoamperometry and Optical Switching:
-
Apply a square wave potential between the colored and bleached states (e.g., -1.5 V and 0 V).
-
Simultaneously monitor the current response (chronoamperometry) and the optical transmittance at a specific wavelength (where the change is maximal).
-
From this data, key performance metrics can be calculated.
-
Data Presentation and Analysis:
The performance of the electrochromic device can be quantified by the following parameters:
| Parameter | Description | Typical Values for Anthraquinone-based ECDs |
| Optical Contrast (ΔT%) | The difference in transmittance between the bleached and colored states at a specific wavelength. | 40-70% |
| Switching Time (s) | The time required for the transmittance to change by 90% of the full contrast upon applying a potential step. | 1-10 s |
| Coloration Efficiency (η) | The change in optical density per unit of charge injected or ejected per unit area. | 50-150 cm²/C |
| Cyclic Stability | The retention of optical contrast after a large number of switching cycles. | >90% after 1000 cycles |
Workflow for Device Characterization:
Caption: Workflow for the comprehensive characterization of the electrochromic device.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For instance, in Protocol 1, the successful deposition of the polymer is visually confirmed and electrochemically verified by the increasing peak currents in the CV. In Protocol 3, the spectroelectrochemical data should correlate with the CV results; the potentials at which optical changes occur should correspond to the redox peaks observed in the voltammograms. Consistent and reproducible results across these characterization techniques will validate the performance of the this compound-based electrochromic device.
References
- Wielend, D., et al. (2018). Insights into electrochemical CO2 capture of anthraquinone derivatives using spectroelectrochemistry. Journal of Materials Chemistry A, 6(31), 15095-15101.
- Skarżyński, M., et al. (2021). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. Molecules, 26(11), 3321.
- Harvey, P. D. (2005). UV-Visible Spectroelectrochemistry of the Reduction Products of Anthraquinone in Dimethylformamide Solutions: An Advanced Undergraduate Experiment.
- Santra, D. C., & Higuchi, M. (2022). Electron-deficient Anthraquinone-diimines Based Metallosupramolecular Polymers for Electrochromic Study.
- Wielend, D. (2023). (SPECTRO)
- Chen, Y., et al. (2011). Synthesis and characterization of a novel kind of near-infrared electrochromic polymers containing an anthraquinone imide group and ionic moieties.
- Capitán, F., et al. (1987). Reduction mechanism of 1,4-diamino-2,3-anthraquinone disulphonic acid. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 307-314.
- Wang, Z., et al. (2016). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. Physical Chemistry Chemical Physics, 18(37), 26264-26272.
- Michalak, J., et al. (2013). Synthesis and electrochromic properties of novel aromatic fluorinated poly(ether-imide)s bearing anthraquinone units. RSC Advances, 3(45), 23269-23280.
- Cho, K., et al. (2021). Dual-use synthesis of an asymmetric anthraquinone heptyl viologen (AQHV) for solution and gel-polymer electrolyte-based electrochromic devices. Journal of Materials Chemistry C, 9(44), 15951-15961.
- Bini, K., et al. (2019). Orange to green switching anthraquinone-based electrochromic material. Journal of Applied Polymer Science, 136(27), 47729.
- Wang, H., et al. (2019). Synthesis and electrochemical properties of various dimensional poly(1,5-diaminoanthraquinone) nanostructures: Nanoparticles, nanotubes and nanoribbons. Journal of Colloid and Interface Science, 542, 1-7.
- Van der Auweraer, M., et al. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Advances, 10(65), 39601-39610.
- Inamuddin, et al. (2018). Synthesis of anthraquinone based electroactive polymers: A critical review. International Journal of Molecular Sciences, 19(11), 3467.
- Zaichenko, A., et al. (2021). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 23(16), 9875-9886.
- Van der Auweraer, M., et al. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Advances, 10(65), 39601-39610.
- Wang, Y., et al. (2018). Electrochemical Polymerization of Hydroquinone on Graphite Felt as a Pseudocapacitive Material for Application in a Microbial Fuel Cell. Polymers, 10(12), 1335.
- Zaichenko, A., et al. (2021). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Physical Chemistry Chemical Physics, 23(16), 9875-9886.
- TCI America. This compound 93.0+%. Fisher Scientific.
- Mondal, S., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. The Journal of Organic Chemistry, 87(15), 9996-10005.
- Raj, C. R., & Ramaraj, R. (1992). Electrochemical Reduction Behaviour of 1-Amino-9, I 0- anthraquinone. Journal of the Indian Chemical Society, 69(11), 739-740.
Sources
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect - RSC Advances (RSC Publishing) DOI:10.1039/C6RA19128B [pubs.rsc.org]
- 4. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,4-Diamino-2,3-dichloroanthraquinone. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help optimize yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure reliable and reproducible results.
Section 1: Troubleshooting Guide
Unexpected outcomes are a common challenge in chemical synthesis. This section addresses specific issues that may arise during the preparation of this compound, offering probable causes and actionable solutions.
| Issue/Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Material: The 1,4-diaminoanthraquinone leuco body is susceptible to air oxidation before chlorination. 3. Inactive Chlorinating Agent: Chlorosulfuric acid or sulfuryl chloride may have decomposed due to moisture. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure Inert Atmosphere: Conduct the initial dissolution of the leuco body under an inert atmosphere (e.g., nitrogen or argon) to prevent premature oxidation. 3. Use Fresh Reagents: Employ freshly opened or properly stored chlorinating agents. Consider assaying the reagent's purity if decomposition is suspected. |
| Formation of Multiple Byproducts (Observed on TLC) | 1. Over-chlorination: Excessive amounts of chlorinating agent or harsh reaction conditions can lead to the formation of tri- or tetra-chlorinated species. 2. Side Reactions: The amino groups can undergo side reactions if not properly managed. 3. Presence of Water: Moisture can lead to the formation of undesired hydroxylated byproducts. | 1. Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A typical molar ratio is crucial for selective dichlorination.[1] 2. Temperature Management: Maintain the recommended temperature range during the addition of the chlorinating agent and throughout the reaction. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to minimize side reactions. |
| Product is a Dark, Tarry Substance | 1. Polymerization/Degradation: Overheating or prolonged reaction times at high temperatures can cause the product to decompose or polymerize. 2. Impure Starting Materials: The presence of impurities in the 1,4-diaminoanthraquinone leuco body can lead to complex side reactions. | 1. Strict Temperature Control: Adhere to the specified temperature profile. Slow, controlled heating is often beneficial.[1] 2. Purify Starting Material: If necessary, purify the starting leuco compound before use. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Neutralization: Residual acid can interfere with filtration and washing. 2. Fine Particle Size: The precipitated product may be too fine, clogging filter paper. 3. Product Solubility: The product might have some solubility in the washing solvent, leading to loss. | 1. Verify pH: Ensure the pH is within the recommended range (e.g., 8-11) after neutralization to ensure complete precipitation.[1] 2. Controlled Precipitation: Adjust the rate of neutralization or cooling to encourage the formation of larger crystals. 3. Solvent Selection: Use cold water for washing to minimize product loss. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the "leuco" form of 1,4-diaminoanthraquinone in this synthesis?
The leuco form, 1,4-diamino-2,3-dihydroanthraquinone, is the reduced form of the anthraquinone.[2] Its use is critical because the electron-donating amino groups in the non-leuco form would be susceptible to oxidation by the chlorinating agent. By starting with the leuco form, the amino groups are preserved during the chlorination of the aromatic ring. The subsequent workup re-oxidizes the leuco form to the final anthraquinone structure.
Q2: Why is chlorobenzene or o-dichlorobenzene typically used as the solvent?
These solvents are chosen for several key reasons:
-
High Boiling Point: They allow the reaction to be conducted at the elevated temperatures required for efficient chlorination.[1][3]
-
Inertness: They are relatively inert to the chlorinating agents under the reaction conditions.
-
Solubility: They provide good solubility for the starting materials and intermediates.
-
Azeotropic Water Removal: In some procedures, heating the starting material in the solvent under negative pressure helps to remove trace amounts of water, which is crucial for preventing side reactions.[3]
Q3: What are the primary safety precautions to consider during this synthesis?
This synthesis involves hazardous materials and requires strict safety protocols:
-
Corrosive Reagents: Chlorosulfuric acid and sulfuryl chloride are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Toxic Gases: The reaction can generate hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases, which are toxic and corrosive.[4] Ensure proper scrubbing or venting of the reaction off-gases.
-
High Temperatures: The reaction is conducted at elevated temperatures, posing a risk of thermal burns.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of toluene and ethyl acetate) can be used to separate the starting material, the product, and any byproducts. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the reactant and the formation of the product over time.
Q5: What is the purpose of the steam distillation step mentioned in some procedures?
Steam distillation is an effective method for removing the high-boiling organic solvent (like chlorobenzene) from the reaction mixture after the reaction is complete.[1] This is a crucial purification step that allows for the isolation of the solid product from the solvent without resorting to high-vacuum distillation, which could degrade the product.
Section 3: Detailed Experimental Protocol
This protocol is a synthesis of methodologies described in the literature.[1][4] Researchers should adapt it based on their specific laboratory conditions and scale.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation and Setup:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a condenser with a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution), and a dropping funnel.
-
Ensure all glassware is thoroughly dried in an oven before assembly.
-
-
Dissolution of Starting Material:
-
Chlorination Reaction:
-
Cool the reaction mixture to 45-60°C.
-
Slowly add chlorosulfuric acid dropwise via the dropping funnel over a period of time, maintaining the temperature between 45-60°C. The molar ratio of leuco body to chlorosulfuric acid should be carefully controlled (approximately 1:1.8 to 1:1.9).[1]
-
After the addition is complete, hold the mixture at this temperature for approximately 2 hours.
-
Slowly heat the reaction mixture to 95°C and maintain this temperature for about 30 minutes to ensure the reaction goes to completion.[1]
-
-
Product Workup and Isolation:
-
Cool the reaction mixture to below 60°C.
-
Carefully add water to the reaction vessel.
-
Neutralize the mixture by adding an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) until the pH reaches 8-11.[1]
-
Introduce steam into the vessel to perform steam distillation, which will carry away the chlorobenzene solvent.
-
Continue distillation until all the chlorobenzene has been removed.
-
Cool the remaining aqueous slurry and collect the precipitated solid product by filtration.
-
Wash the filter cake thoroughly with water until the washings are neutral.
-
Dry the purified this compound product in a vacuum oven.
-
Reaction Mechanism Overview
The core of this synthesis is an electrophilic aromatic substitution reaction.
Caption: Simplified reaction mechanism for the synthesis.
The electron-rich aromatic ring of the leuco body is activated towards electrophilic attack by the chlorinating agent. The reaction proceeds stepwise, adding two chlorine atoms at the 2 and 3 positions, which are activated by the amino groups at the 1 and 4 positions. The final oxidation step during the workup restores the anthraquinone core.
Section 4: Analytical Characterization
Confirmation of the final product's identity and purity is essential. While Sigma-Aldrich notes they do not provide analytical data for some batches of this rare chemical[5], standard analytical methods would include:
-
Melting Point: Compare the observed melting point with the literature value.
-
Thin Layer Chromatography (TLC): To assess purity and compare with a standard if available.
-
Spectroscopy:
-
FT-IR: To identify characteristic functional groups (N-H stretches, C=O stretch of the quinone).
-
¹H and ¹³C NMR: To confirm the structure and substitution pattern.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
This guide provides a comprehensive framework for the successful synthesis and optimization of this compound. By understanding the causality behind each step and anticipating potential challenges, researchers can improve their experimental outcomes.
References
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. ScienceDirect. [Link]
- JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
- CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia. [Link]
- US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone.
- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health (NIH). [Link]
- Analytical Methods. Japan Environment Agency. [Link]
- EP0034257A2 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone.
- US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
- DE553039C - Process for the preparation of aminoanthraquinones.
- Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. Royal Society of Chemistry. [Link]
Sources
- 1. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 2. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 3. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 4. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 5. 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 1,4-Diamino-2,3-dichloroanthraquinone
Welcome to the technical support center for the purification of 1,4-Diamino-2,3-dichloroanthraquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity this compound for your research and development needs.
Introduction to Purification Challenges
This compound is a vital intermediate in the synthesis of various dyes and pigments and is explored for its potential in medicinal chemistry.[1] The purity of this compound is paramount for downstream applications. Crude this compound obtained from synthesis can contain a variety of impurities, including unreacted starting materials, by-products, and residual solvents. This guide will focus on the two primary purification techniques: recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted 1,4-diaminoanthraquinone, partially chlorinated intermediates, isomers, and by-products from side reactions. The specific impurities will depend on the synthetic route employed. For instance, syntheses starting from 1,4-diaminoanthraquinone leuco body may contain oxidized or partially chlorinated species.[2]
Q2: How can I assess the purity of my this compound sample?
A2: Purity assessment can be performed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively check for the presence of impurities. A suitable mobile phase can be a mixture of hexane and ethyl acetate.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point.[4]
-
Melting Point Analysis: Pure this compound has a distinct melting point. A broad melting range or a depressed melting point indicates the presence of impurities.
-
Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques are crucial for confirming the chemical structure and identifying any unknown impurities.
Q3: What are some suitable solvents for dissolving this compound?
A3: Based on the behavior of similar anthraquinone derivatives, this compound is expected to have good solubility in moderately polar to polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and nitrobenzene. It has lower solubility in alcohols and is generally insoluble in water.[5] Solubility tests with small amounts of the crude product are always recommended to determine the best solvent for purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Incorrect solvent choice (solvent is too non-polar).- Insufficient solvent volume. | - Try a more polar solvent (e.g., glacial acetic acid, DMF).- Gradually add more hot solvent until the compound dissolves. Be mindful not to add a large excess, which will reduce yield.[2][6] |
| Oiling out instead of crystallization. | - The solution is supersaturated, and the compound's melting point is lower than the solution temperature.- Presence of significant impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a preliminary purification step like a solvent wash or charcoal treatment to remove some impurities.[7][8] |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- Supersaturation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7][9] |
| Low recovery of purified product. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent the product from crashing out in the funnel.[6] |
Column Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities. | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using TLC to achieve a good separation of spots with Rf values ideally between 0.2 and 0.5.- Use a larger column or reduce the amount of sample loaded. As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight. |
| The compound is not eluting from the column. | - The mobile phase is too non-polar. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band on the column. | - The compound is highly polar and strongly interacting with the silica gel.- The sample is not fully dissolved when loaded. | - Add a small percentage of a more polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve elution.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a slightly stronger solvent before loading. Dry loading the sample onto a small amount of silica can also help. |
Experimental Protocols
Purity Assessment by Thin-Layer Chromatography (TLC)
A quick assessment of the purity of your crude this compound can be performed using TLC.
Workflow for TLC Analysis
Caption: A simple workflow for analyzing sample purity using TLC.
Step-by-Step Protocol:
-
Prepare the TLC plate: Use a pre-coated silica gel plate. With a pencil, gently draw a baseline about 1 cm from the bottom.
-
Spot the sample: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Using a capillary tube, spot the solution onto the baseline. Also, spot a reference standard of pure this compound if available.
-
Develop the plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, start with a 7:3 ratio and optimize). The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the spots: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. Pure this compound should appear as a single spot. The presence of multiple spots indicates impurities.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.[2][6]
Recrystallization Decision Tree
Sources
- 1. 1,4-Diamino anthraquinone(128-95-0) 1H NMR [m.chemicalbook.com]
- 2. Home Page [chem.ualberta.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone
Introduction
Welcome to the technical support guide for the synthesis of 1,4-diamino-2,3-dichloroanthraquinone. This molecule is a critical intermediate in the manufacturing of high-performance violet and blue dyes. The purity of this intermediate is paramount, as even minor impurities can significantly impact the hue, fastness, and overall quality of the final product. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products encountered during synthesis, ensuring a high-quality, reproducible outcome.
The primary synthesis route involves the direct chlorination of 1,4-diaminoanthraquinone or its leuco form, typically using agents like sulfuryl chloride or chlorosulfonic acid in a chlorinated aromatic solvent.[1][2][3] While seemingly straightforward, this electrophilic substitution is prone to several side reactions. This document provides a structured approach to identifying and mitigating these issues through a series of frequently asked questions, troubleshooting scenarios, and detailed analytical protocols.
Section 1: Frequently Asked Questions (FAQs) about Side Products
Q1: What are the most common side products in this synthesis?
The most frequently observed impurities are the starting material (1,4-diaminoanthraquinone), the mono-chlorinated intermediate (1,4-diamino-2-chloroanthraquinone), and potential over-chlorinated species. Depending on reaction conditions, hydrolysis products or sulfonated byproducts may also form.
Q2: What are the primary causes for the formation of these side products?
Side product formation is typically linked to three factors:
-
Stoichiometry: Insufficient chlorinating agent leads to incomplete reaction and the presence of mono-chloro species and unreacted starting material.
-
Reaction Temperature: Poor temperature control can either slow the reaction, leaving it incomplete, or accelerate it uncontrollably, leading to over-chlorination and degradation. Patents often specify precise temperature ranges, such as 45-60°C for the addition of the chlorinating agent, followed by a slow heating phase.[1]
-
Moisture: The presence of water can lead to the decomposition of the chlorinating agent and potential hydrolysis of the chloro groups on the anthraquinone ring.
Q3: How can I perform a quick preliminary check for impurities in my product?
A simple Thin-Layer Chromatography (TLC) test is the fastest way to assess purity. An impure sample will typically show multiple spots. The desired product, being more halogenated, will have a different polarity and thus a different Rf value than the starting material or the mono-chloro intermediate. A significant amount of baseline material or streaking can also indicate the presence of polar impurities or degradation products.
Q4: My final product has a brownish or dull color instead of the expected bright violet/blue. What does this indicate?
This almost always points to the presence of impurities. A mixture of the desired dichloro-product with the reddish-purple starting material and other byproducts will result in a dull, off-colored appearance. Degradation products formed at excessively high temperatures can also contribute to a brownish hue.
Section 2: Troubleshooting Guide
This section connects common experimental observations to potential side products and suggests immediate actions.
Logical Flow for Troubleshooting Synthesis Issues
Caption: Troubleshooting workflow from observation to action.
Section 3: In-Depth Analysis of Common Side Products
This section details the primary impurities, their formation mechanisms, and key analytical identifiers.
Main Synthesis Pathway and Side Reactions
Caption: Synthesis pathway and points of side product formation.
Table 1: Common Side Products and Their Characteristics
| Compound Name | Structure (Anthraquinone Core) | Formation Mechanism | Expected HPLC Retention Time (Relative) | Key Identifier |
| 1,4-Diaminoanthraquinone | 1,4-NH₂ | Unreacted starting material | Least Retained | Matches reference standard of starting material.[4] |
| 1,4-Diamino-2-chloroanthraquinone | 1,4-NH₂; 2-Cl | Incomplete chlorination (insufficient reagent or time) | Intermediate | A peak between the starting material and the final product. Mass spec shows M+34 relative to starting material. |
| This compound | 1,4-NH₂; 2,3-Cl₂ | Desired Product | Most Retained | The major peak in a successful reaction. Mass spec shows M+68 relative to starting material. |
| Hydrolysis Products | e.g., 1,4-NH₂; 2-Cl; 3-OH | Reaction with trace water, especially at high temperatures | More polar, less retained | Mass spec shows incorporation of oxygen (M+16) and loss of chlorine (M-35.5). |
| Sulfonated Byproducts | e.g., 1,4-NH₂; 2,3-Cl₂; X-SO₃H | Side reaction with chlorosulfonic acid or sulfuric acid impurities | Highly polar, may not elute from a standard C18 column | Very early elution on RP-HPLC. High water solubility. |
Section 4: Recommended Analytical Workflows
Accurate identification and quantification of side products require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[5]
Protocol 4.1: Rapid Screening by Thin-Layer Chromatography (TLC)
This method is for a quick assessment of reaction completion and overall purity.
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: Toluene:Ethyl Acetate (9:1 v/v). Adjust ratio as needed for optimal separation.
-
Sample Prep: Dissolve a small amount of the dried reaction mixture in a suitable solvent (e.g., dichloromethane or THF).
-
Spotting: Spot the starting material, co-spot (starting material + reaction mixture), and the reaction mixture on the plate.
-
Development & Visualization: Develop the plate, dry it, and visualize under UV light (254 nm and 365 nm). The disappearance of the starting material spot and the appearance of a new, less polar spot (higher Rf) indicates product formation. Multiple spots signify impurities.
Protocol 4.2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a baseline for separating the key components. Method development and optimization are recommended for specific laboratory setups.
-
System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Sample Prep: Accurately weigh ~5-10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or THF). Filter through a 0.45 µm syringe filter.
-
Detection Wavelength: Monitor at a wavelength where all components have significant absorbance, such as 254 nm, and at the λ-max of the main product for maximum sensitivity.
-
Data Analysis: Identify peaks based on retention times of reference standards. Quantify by area percent or by using a calibration curve for higher accuracy.
Table 2: Example HPLC Gradient Program
| Time (min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 20.1 | 60 | 40 | 1.0 |
| 25.0 | 60 | 40 | 1.0 |
This is a generic starting point and must be optimized.
Protocol 4.3: Structural Confirmation
For unknown impurities, further analysis is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC method to a mass spectrometer to obtain the molecular weight of each impurity peak. This is the most powerful tool for tentative identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), ¹H and ¹³C NMR can provide definitive structural elucidation.
By systematically applying these troubleshooting and analytical strategies, researchers can effectively identify, quantify, and mitigate the formation of side products, leading to a more robust and reproducible synthesis of high-purity this compound.
References
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone. Google Patents.
- Zubair, M., et al. (2017). Determination of Organic Impurities in Anthraquinone Color Additives D&C Violet No. 2 and D&C Green No. 6 by Ultra-High Performance Liquid Chromatography. PubMed.
- Griffiths, J. (2018). Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. Colorants and Auxiliaries. Society of Dyers and Colourists.
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents.
- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia.
- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents.
- Mushtaq, A., et al. (2022). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. Dyes and Pigments.
- Unveiling the Use of Natural and Early Synthetic Dyes in Indonesian Historical Silk Textiles. Fibers and Polymers.
Sources
- 1. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 2. CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 3. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 4. CAS-128-95-0, 1,4-Diamino Anthraquinone for Synthesis Manufacturers, Suppliers & Exporters in India | 064115 [cdhfinechemical.com]
- 5. Determination of Organic Impurities in Anthraquinone Color Additives D&C Violet No. 2 and D&C Green No. 6 by Ultra-High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 1,4-Diamino-2,3-dichloroanthraquinone-Based Dyes
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with 1,4-Diamino-2,3-dichloroanthraquinone-based dyes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered during your research. Our goal is to empower you with the knowledge to diagnose, resolve, and prevent issues related to the degradation of these vital chemical compounds.
Section 1: Understanding the Instability of this compound Dyes
The this compound scaffold is a cornerstone for a range of vibrant and functionally important dyes. However, like many complex organic molecules, these dyes can be susceptible to various degradation pathways that compromise their performance and the reproducibility of your experiments. The stability of these dyes is not merely an issue of color fading but is critical to the integrity of their application, whether in materials science or as functional chromophores in biological assays.
The primary drivers of instability in this class of dyes are photodegradation , thermal decomposition , and chemical reactivity , which are often influenced by environmental factors such as pH and the choice of solvent. Understanding the interplay of these factors is the first step toward mitigating their effects.
Section 2: Troubleshooting Guide for Common Stability Issues
This section is designed to help you identify and resolve specific stability problems you may encounter in your experiments.
Issue 1: Rapid Color Fading or Change Upon Exposure to Light (Photodegradation)
Symptoms:
-
A noticeable loss of color intensity in your dyed material or solution after exposure to ambient or experimental light sources.
-
A shift in the absorption maximum (hypsochromic or bathochromic shift) observed via UV-Vis spectroscopy.
-
The appearance of new absorption peaks, suggesting the formation of degradation byproducts.
Root Causes & Explanations:
Photodegradation is a common issue for many organic dyes, including anthraquinone derivatives. The process is initiated when the dye molecule absorbs photons, leading to an excited electronic state. This excited state can then undergo several detrimental reactions:
-
Direct Photolysis: The absorbed energy can directly lead to the cleavage of chemical bonds within the dye molecule. In the case of this compound, the bonds associated with the amino and chloro substituents, as well as the anthraquinone core itself, can be susceptible.
-
Photo-oxidation: In the presence of oxygen, the excited dye can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These highly reactive species can then attack and degrade the dye molecule. The amino groups on the anthraquinone ring can increase the electron density, which may enhance their susceptibility to oxidative degradation.
-
Photoreduction: In the absence of oxygen and the presence of a hydrogen donor (which can be the solvent or other molecules in the system), the excited dye can be reduced, leading to a loss of conjugation and color.
Solutions & Mitigation Strategies:
| Strategy | Detailed Protocol & Explanation | Expected Outcome |
| Incorporate UV Absorbers | Co-dissolve a UV absorber, such as a benzophenone or benzotriazole derivative, with your dye. These molecules preferentially absorb harmful UV radiation and dissipate the energy as heat, thereby shielding the dye from photodegradation. | Significant reduction in the rate of color fading upon light exposure. |
| Utilize Antioxidants/Quenchers | Add antioxidants like butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) to your formulation. These compounds can scavenge free radicals or quench the excited state of the dye, preventing degradative chemical reactions.[1] | Enhanced photostability by inhibiting photo-oxidative degradation pathways. |
| Supramolecular Encapsulation | Employ host molecules like cyclodextrins or create nanovesicles to encapsulate the dye molecules.[2][3] This physically isolates the dye from the surrounding environment, reducing its interaction with oxygen and other reactive species. | Improved photostability and potentially enhanced solubility and dispersity. |
| Structural Modification | If synthesizing derivatives, consider replacing alkylamino groups with arylamino groups or introducing electron-withdrawing groups at other positions on the anthraquinone core. Arylamino groups can delocalize electron density, enhancing stability. | Increased intrinsic photostability of the dye molecule. |
Issue 2: Color Change or Degradation at Elevated Temperatures (Thermal Instability)
Symptoms:
-
Loss of color or a shift in hue when the dye is subjected to high temperatures during processing (e.g., in polymer melts) or experimental conditions.
-
Changes in the material's physical properties, such as brittleness or discoloration, which may be indicative of dye degradation byproducts.
-
Unexpected thermal events observed during thermal analysis (e.g., TGA/DSC).
Root Causes & Explanations:
Anthraquinone dyes are generally known for their good thermal stability, which is a key advantage in many applications.[4] However, the specific substituents on the anthraquinone core can influence this property. The presence of amino and chloro groups in this compound can introduce potential sites for thermal decomposition. At elevated temperatures, the following can occur:
-
Sublimation: While not a degradation process, the dye may sublime at high temperatures, leading to a decrease in its concentration in the material.
-
Dehalogenation/Deamination: The carbon-chlorine and carbon-nitrogen bonds can break at high temperatures, leading to the formation of reactive radical species that can initiate further degradation.
-
Oxidative Degradation: The presence of oxygen at high temperatures can accelerate oxidative decomposition of the dye molecule.
Solutions & Mitigation Strategies:
| Strategy | Detailed Protocol & Explanation | Expected Outcome |
| Optimize Processing Temperature | Carefully determine the thermal decomposition temperature of your specific dye derivative using Thermogravimetric Analysis (TGA). Ensure that all processing and experimental temperatures remain well below this onset temperature. | Prevention of thermal degradation and preservation of the dye's chemical integrity. |
| Inert Atmosphere Processing | When high-temperature processing is unavoidable, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon). This will minimize oxidative degradation. | Reduced thermal degradation, especially in the presence of oxygen-sensitive functional groups. |
| Incorporate Thermal Stabilizers | For polymer applications, the addition of thermal stabilizers, such as phosphites or hindered phenols, can help to protect both the polymer matrix and the dye from thermal degradation. | Enhanced overall thermal stability of the final material. |
| Polymeric Dye Synthesis | Synthesize polymeric dyes based on the 1,4-diaminoanthraquinone structure. The increased molecular size of polymeric dyes reduces sublimation and can improve thermal stability.[5] | Improved thermal and chemical resistance, and reduced migration of the dye. |
Issue 3: Inconsistent Color or Degradation in Different Solvents or pH Conditions
Symptoms:
-
The dye exhibits different colors (solvatochromism) or stability in different solvents.
-
The color of the dye solution changes significantly with a change in pH.
-
Precipitation or degradation of the dye is observed over time in certain solvent systems or at specific pH values.
Root Causes & Explanations:
The solvent and pH of the medium can have a profound effect on the electronic structure and stability of the dye molecule.
-
Solvent Polarity: The polarity of the solvent can influence the ground and excited states of the dye molecule, leading to shifts in the absorption and emission spectra (solvatochromism).[6] In some cases, specific solvent-dye interactions can promote degradation pathways. For instance, protic solvents might engage in hydrogen bonding that could facilitate certain reactions.
-
pH: The amino groups of this compound are basic and can be protonated at low pH. This protonation alters the electronic structure of the chromophore, leading to a color change. At very high or low pH, the dye may become susceptible to hydrolysis or other degradation reactions.[7][8]
Solutions & Mitigation Strategies:
| Strategy | Detailed Protocol & Explanation | Expected Outcome |
| Solvent Screening | Conduct a systematic screening of solvents with varying polarities and chemical properties to identify the optimal solvent system for your application that provides both good solubility and stability. Monitor the dye's stability over time using UV-Vis spectroscopy. | Identification of a stable formulation and predictable spectroscopic behavior. |
| pH Optimization and Buffering | Determine the pH range of maximum stability for your dye using spectrophotometric titration. For applications requiring a specific pH, use a suitable buffer system to maintain the pH within this stable range. | Consistent color and enhanced stability in aqueous or protic media. |
| Formulation with Co-solvents | Utilize a mixture of co-solvents to fine-tune the polarity and solvating power of the medium. This can help to improve both the solubility and stability of the dye. | An optimized solvent system that balances solubility, stability, and application requirements. |
Section 3: Experimental Protocols
Protocol 1: Evaluating Photostability of a Dye in Solution
-
Prepare a stock solution of the this compound-based dye in a suitable solvent (e.g., DMSO, DMF, or a solvent relevant to your application) at a known concentration.
-
Prepare test solutions by diluting the stock solution to a concentration that gives an absorbance value between 0.5 and 1.0 at the λmax in a 1 cm cuvette.
-
Prepare a control sample by wrapping a cuvette containing the test solution completely in aluminum foil to protect it from light.
-
Expose the test samples to a controlled light source (e.g., a xenon arc lamp with appropriate filters to simulate sunlight, or a specific wavelength if relevant).
-
Measure the UV-Vis absorption spectrum of the test and control samples at regular time intervals.
-
Plot the absorbance at λmax versus time to determine the rate of photodegradation.
Protocol 2: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
-
Accurately weigh 5-10 mg of the dry dye powder into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to a desired upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition , which is the temperature at which significant weight loss begins.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why does my this compound-based dye change color in different solvents?
This phenomenon, known as solvatochromism, is due to the differential solvation of the ground and excited electronic states of the dye molecule by solvents of varying polarity.[6] The solvent can influence the energy gap between these states, resulting in a shift in the wavelength of maximum absorption.
Q2: I observe a gradual loss of color in my dye solution even when stored in the dark. What could be the cause?
If photodegradation is ruled out, the instability could be due to a slow reaction with the solvent, dissolved oxygen, or impurities in the solvent. It is also possible that the pH of the unbuffered solution is drifting into a region of instability. Consider purifying your solvent, de-gassing it, and using a buffer if appropriate.
Q3: Can the chlorine atoms on the anthraquinone ring be a source of instability?
Yes, under certain conditions, such as high temperatures or in the presence of strong nucleophiles, the chloro substituents can be displaced. This would lead to the formation of new compounds with different colors and properties.
Q4: How can I improve the water solubility of my this compound-based dye without compromising its stability?
Improving water solubility can be achieved by introducing hydrophilic functional groups, such as sulfonic acid or carboxylic acid groups, onto the anthraquinone core through chemical modification. Alternatively, formulation strategies such as the use of co-solvents, surfactants, or encapsulation in water-soluble hosts like cyclodextrins can be employed.
Q5: Are there any "safe" solvents that are generally recommended for this compound dyes?
While the ideal solvent is application-dependent, aprotic solvents of medium polarity, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are often good starting points for achieving solubility. However, their long-term stability should always be experimentally verified.
Section 5: Visualizing Degradation and Stabilization Pathways
Diagram 1: General Photodegradation Pathways
Caption: Key photodegradation mechanisms for organic dyes.
Diagram 2: Stabilization Strategies Workflow
Caption: Decision workflow for improving dye stability.
References
- Su, L., Shu, L., Shi, B., & Hang, Y. (2021). Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites.
- Su, L., Shu, L., Shi, B., & Hang, Y. (2021). Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites. PubMed. [Link]
- Giles, C. H., Hojjat, Y., & Shah, C. D. (2008). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model).
- Krawczyk, K., et al. (2020). Methods used to degrade anthraquinone dyes.
- Anderson, B. R., & Kuzyk, M. G. (2020).
- Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. [Link]
- Google Patents. (n.d.). JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
- Google Patents. (n.d.). US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone.
- Google Patents. (n.d.). EP0023645B1 - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinones.
- Wang, C., et al. (2017).
- Li, Y., et al. (2019).
- Global Manufacturers. (n.d.). Procuring 1,4-Diamino-2,3-dihydroanthraquinone: A Focus on Manufacturer Reliability. [Link]
- Google Patents. (n.d.). US2628963A - 1,4-diamino-2,3-anthraquinone-dicarboximides.
- Routoula, E., & Patwardhan, S. V. (2021). Degradation of anthraquinone dyes from effluents: a review focusing on enzymatic dye degradation with industrial potential. White Rose Research Online. [Link]
- Yakubu, M. K., et al. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scirp.org. [Link]
- Agrawal, S., & Verma, P. (2023). Mycoremediation of anthraquinone dyes from textile industries: a mini-review. BioTechnologia. [Link]
- Mondal, S., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. PubMed Central. [Link]
- Google Patents. (n.d.).
- de Oliveira, A. L. M., et al. (2023). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. [Link]
- Google Patents. (n.d.). CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Fisher Scientific. (n.d.). This compound 93.0+%, TCI America™. [Link]
- Szacilowski, K., et al. (2020). Probing mechanism of Rhodamine B decolorization under homogeneous conditions via pH-controlled photocatalysis with anionic porphyrin. Scientific Reports. [Link]
- Google Patents. (n.d.). CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- Dutta, A., et al. (2014). Solvent Polarity Induced Structural Changes in 2,6-diamino-9,10-anthraquinone Dye. Journal of Fluorescence. [Link]
- Lee, S., et al. (2022). Thermal degradation of natural dyes and their analysis using HPLC-DAD-MS. Scientific Reports. [Link]
- Kothainayaki, S., & Swaminathan, M. (2000). Photophysical Study of 1,5 - Diaminoanthraquinone in Different Solvents and at Various pH.
- Al-Shargabi, M., et al. (2020). Thermal degradation of azobenzene dyes. Journal of Analytical and Applied Pyrolysis. [Link]
- Dutta, A., et al. (2014). Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye.
- da Silva, G. B., et al. (2018). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives.
- Das, A., & Mishra, S. (2021).
- Al-Shemary, R. K., et al. (2022). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
- Wang, Y., et al. (2024).
Sources
- 1. Probing mechanism of Rhodamine B decolorization under homogeneous conditions via pH-controlled photocatalysis with anionic porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Construction of Enhanced Photostability Anthraquinone-Type Nanovesicles Based on a Novel Two-Step Supramolecular Assembly Strategy and Their Application on Multiband Laser-Responsive Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2628963A - 1,4-diamino-2,3-anthraquinone-dicarboximides - Google Patents [patents.google.com]
- 5. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
- 6. Solvent polarity induced structural changes in 2,6-diamino-9,10-anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Quantum Yield in Anthraquinone Fluorophores
Welcome to the Technical Support Center for anthraquinone-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low fluorescence quantum yield in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues, ensuring the optimal performance of your anthraquinone derivatives.
Introduction: The Challenge of Anthraquinone Fluorescence
Anthraquinone derivatives are a versatile class of compounds with applications ranging from dyes and pigments to photocatalysts and therapeutic agents.[1][2][3] Their planar, aromatic structure lends them unique photophysical properties, but also makes them susceptible to various quenching mechanisms that can lead to disappointingly low fluorescence quantum yields.[4] Understanding the underlying causes of poor fluorescence is the first step toward effective troubleshooting. This guide will walk you through the most common culprits and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the quantum yield of my anthraquinone fluorophore lower than expected?
Several factors can contribute to a lower-than-expected quantum yield for anthraquinone derivatives. The most common reasons include:
-
Aggregation-Caused Quenching (ACQ): Due to their planar structure, anthraquinone molecules have a strong tendency to stack together (π-π stacking) at higher concentrations, forming aggregates that are often non-emissive or weakly emissive.[5][6]
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield.[7][8][9][10] Protic solvents, for instance, can form hydrogen bonds that may introduce non-radiative decay pathways.[11]
-
pH Sensitivity: The protonation state of functional groups on the anthraquinone core can dramatically alter its electronic structure and, consequently, its fluorescence properties.[12][13][14]
-
Presence of Quenchers: External species in your sample, such as dissolved oxygen, heavy atoms, or other aromatic molecules, can deactivate the excited state of your fluorophore through collisional quenching or by forming non-fluorescent complexes.[11][15][16]
-
Photodegradation: Prolonged exposure to high-intensity excitation light can lead to irreversible photochemical destruction of the fluorophore, reducing the overall fluorescence signal over time.[11][17]
Q2: What are the typical experimental signs of Aggregation-Caused Quenching (ACQ)?
You might be observing ACQ if you notice the following in your experiments:
-
Decreased fluorescence intensity at higher concentrations: The fluorescence signal does not increase linearly with concentration and may even start to decrease beyond a certain point.[5]
-
A broad, red-shifted emission peak: This can be an indication of excimer formation, which is common in aggregated aromatic compounds.[5]
-
Low or no fluorescence in the solid state: While your compound might be fluorescent in a dilute solution, its fluorescence is significantly quenched when it's in a solid form.[5]
-
Precipitation or turbidity in your sample: This is a clear visual cue of aggregation.[5]
Q3: How do substituents on the anthraquinone core affect its fluorescence?
The nature and position of substituent groups are critical in determining the photophysical properties of anthraquinone derivatives.[1]
-
Electron-donating groups (EDGs) , such as amino (-NH2) or hydroxyl (-OH) groups, can induce a charge-transfer character to the excited state, often leading to a red-shift in both absorption and emission spectra.[1]
-
Electron-withdrawing groups (EWGs) , like nitro (-NO2) or cyano (-CN) groups, can decrease the fluorescence quantum yield.[18]
-
Bulky substituents can be strategically introduced to prevent π-π stacking and mitigate aggregation-caused quenching.[5]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Quantum Yield
If you are experiencing low quantum yield, follow this systematic troubleshooting workflow to identify and address the root cause.
Caption: A systematic workflow for troubleshooting low quantum yield in anthraquinone fluorophores.
Step 1: Diagnose and Mitigate Aggregation-Caused Quenching (ACQ)
ACQ is a frequent issue with planar aromatic dyes like anthraquinones.[5][6]
Experimental Protocol: Concentration-Dependent Fluorescence Study
-
Prepare a dilution series: Create a series of 5-6 dilutions of your anthraquinone fluorophore in a suitable, high-purity solvent. The concentration range should span from your typical working concentration to at least two orders of magnitude lower.
-
Measure absorbance and fluorescence: For each dilution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum. Ensure the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.[19][20]
-
Plot the data: Plot the integrated fluorescence intensity as a function of concentration.
-
Analyze the results: A linear relationship indicates that ACQ is not a significant issue in the tested concentration range. If the plot plateaus or shows a decrease in fluorescence at higher concentrations, ACQ is likely the culprit.
Solutions for ACQ:
-
Optimize Concentration: The simplest solution is to work at a lower concentration where aggregation is minimized.
-
Change Solvents: Experiment with solvents that better solvate your compound to discourage aggregation.[11]
-
Introduce Bulky Substituents: If you are in the process of designing the fluorophore, consider adding bulky chemical groups to the anthraquinone core to sterically hinder π-π stacking.[5]
Step 2: Optimize the Solvent Environment
The choice of solvent can have a profound impact on the fluorescence properties of your anthraquinone derivative.[7][8][9][10]
Experimental Protocol: Solvent Polarity Screening
-
Select a range of solvents: Choose a set of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Prepare solutions: Prepare a solution of your fluorophore in each solvent at a concentration where ACQ is not observed.
-
Measure fluorescence quantum yield: Determine the relative quantum yield in each solvent using a well-characterized fluorescent standard.[19][21]
-
Analyze the results: A significant variation in quantum yield across different solvents points to strong solvent-fluorophore interactions.
Key Considerations for Solvent Selection:
-
Viscosity: In some cases, increasing the solvent viscosity can restrict intramolecular rotations that lead to non-radiative decay, thereby enhancing the quantum yield.[11]
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds, which may provide quenching pathways.[11] Compare results from protic and aprotic solvents of similar polarity.
Step 3: Determine the Optimal pH
The fluorescence of many anthraquinone derivatives is highly pH-dependent.[12][13][14]
Experimental Protocol: pH Titration
-
Prepare a series of buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Measure fluorescence at different pH values: Prepare a solution of your fluorophore in each buffer and measure the fluorescence intensity.
-
Plot the data: Plot the fluorescence intensity as a function of pH.
-
Identify the optimal pH: The pH at which the fluorescence is maximal is the optimal pH for your experiments.
Practical Advice:
-
Always buffer your experimental solutions to the optimal pH to ensure stable and maximal fluorescence.
Step 4: Identify and Eliminate External Quenchers
External quenching can be a significant contributor to low quantum yield.[11][15][16]
Common Quenchers and Their Solutions:
| Quencher | Mechanism | Mitigation Strategy |
| Dissolved Oxygen | Collisional quenching | Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method.[11] |
| Heavy Atoms | Spin-orbit coupling, promoting intersystem crossing | Avoid solvents containing heavy atoms (e.g., chloroform, carbon tetrachloride) if possible. |
| Aromatic Hydrocarbons | Charge-transfer or electron-transfer interactions | Be mindful of potential contamination from other aromatic compounds in your sample.[15] |
Step 5: Assess and Minimize Photodegradation
Photobleaching can lead to a decrease in fluorescence intensity over time.[11][17]
Strategies to Minimize Photodegradation:
-
Reduce Excitation Intensity: Use neutral density filters or adjust the slit widths on your spectrofluorometer to the minimum required for a good signal-to-noise ratio.[11]
-
Minimize Exposure Time: Keep the excitation shutter closed when not actively taking measurements.[11]
-
Use Fresh Samples: If samples have been exposed to light for an extended period, it is best to prepare fresh solutions.[11]
-
Consider Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade agent.[22]
Advanced Protocols
Protocol 1: Relative Quantum Yield Measurement
This protocol uses a well-characterized fluorescent standard to determine the quantum yield of an unknown sample.[19][20][21]
Materials:
-
Purified anthraquinone sample
-
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Fluorescein in 0.1 M NaOH)
-
Spectroscopy-grade solvent (the same for both sample and standard)
-
UV-Vis spectrophotometer and a spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Select an appropriate standard: Choose a standard that absorbs and preferably emits in a similar wavelength range as your sample.[11]
-
Prepare stock solutions: Prepare stock solutions of your sample and the standard in the desired high-purity solvent.
-
Prepare a dilution series: Create a series of 4-5 dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1.[19][20]
-
Measure absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the selected excitation wavelength.
-
Measure fluorescence emission: Record the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate fluorescence intensity: For each recorded spectrum, integrate the area under the emission curve.
-
Plot the data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Caption: Workflow for relative quantum yield measurement.
References
- Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana. [Link]
- Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons. Journal of the Chemical Society, Faraday Transactions. [Link]
- PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE. USD RED. [Link]
- STUDY OF THE FLUORESCENCE-QUENCHING OF Mg-TNP BY ANIONIC ANTHRAQUINONES. JOAM. [Link]
- Effect of Solvent Polarity on Excited-State Double Proton Transfer Process of 1,5-Dihydroxyanthraquinone. Chinese Journal of Chemical Physics. [Link]
- Spectral investigations on 2,3-bis(chloromethyl)-1,4-anthraquinone: solvent effects and host-guest interactions. PubMed. [Link]
- A new anthraquinone derivative as a near UV and visible light photoinitiator for free-radical, thiol–ene and cationic polymeriz
- Anthraquinones-based photocatalysis: A comprehensive review. PMC - NIH. [Link]
- FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University. [Link]
- Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Scholars Crossing. [Link]
- Fluorescence Quenching of Phycoerythrin by Anthraquinone Dyes.
- Solvent dependence of the charge-transfer properties of a quaterthiophene–anthraquinone dyad. Wan Research Lab. [Link]
- Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review.
- Suppressing aggregation induced quenching in anthracene based conjugated polymers. Royal Society of Chemistry. [Link]
- Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: Solvent effects and host-guest interactions.
- Strong and pH dependent fluorescence in unprecedented anthra[2,3. iris.unina.it. [Link]
- Fluorescence quenching of anthracene by nitroaromatic compounds.
- Aggregation-induced phosphorescence of an anthraquinone based emitter. Organic & Biomolecular Chemistry. [Link]
- The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. Physical Chemistry Chemical Physics. [Link]
- Suppressing aggregation induced quenching in anthracene based conjug
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]
- pH sensitive quantum dot-anthraquinone nanoconjug
- PH sensitive quantum dot-anthraquinone nanoconjugates.
- A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. PMC - PubMed Central. [Link]
- From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
- What's wrong with my quantum yield measurement?.
- The pH-dependent photochemistry of Anthraquinone-2-sulphonate.
- Effect of the host on the fluorescence quantum yield excitation.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
- A Guide to Recording Fluorescence Quantum Yields. HORIBA. [Link]
- Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
- Indeno-anthraquinone hosts with thermally activated delayed fluorescence for deep-red OLEDs.
- Enhancing the Brightness of Red-emitting Fluorophores in Aqueous Solution by Molecular Encapsul
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. A new anthraquinone derivative as a near UV and visible light photoinitiator for free-radical, thiol–ene and cationic polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wan.ucdavis.edu [wan.ucdavis.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iris.unina.it [iris.unina.it]
- 13. pH sensitive quantum dot-anthraquinone nanoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dynamics of the fluorescence quenching of 1,4-dihydroxy-, 1-amino-4-hydroxy- and 1,4-diamino-9, 10-anthraquinones by aromatic hydrocarbons - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.uci.edu [chem.uci.edu]
- 20. static.horiba.com [static.horiba.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. biotium.com [biotium.com]
Overcoming solubility issues of 1,4-Diamino-2,3-dichloroanthraquinone
Welcome to the technical support center for 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5). This guide is designed for researchers, scientists, and drug development professionals to address the significant solubility challenges associated with this compound. Here, we provide practical, field-tested solutions and the scientific rationale behind them to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so difficult to dissolve?
A1: this compound is a synthetic organic compound belonging to the anthraquinone family.[1][2] Its chemical structure consists of a rigid, planar anthraquinone core with two amino groups and two chlorine atoms. This structure results in strong intermolecular forces, including hydrogen bonding and π-π stacking, which contribute to a high crystal lattice energy. Overcoming this energy to dissolve the compound in a solvent is challenging, leading to its characteristically poor solubility, especially in aqueous solutions.[3] While primarily known as a dye (Disperse Violet 28), its derivatives have been explored for various applications, including potential roles as protein kinase inhibitors.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 81-42-5 | [1][2][5] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1][5] |
| Molecular Weight | 307.13 g/mol | [1][5] |
| Appearance | Gray to dark purple or black powder/crystal | [1] |
| Purity | Typically >93.0% (HPLC) | [1][6] |
Q2: What is the first solvent I should try for solubilizing this compound?
A2: For initial solubilization to create a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point. DMSO is a powerful, polar aprotic solvent capable of disrupting the strong intermolecular forces of the compound. While specific quantitative data is not widely published, related anthraquinone compounds show solubility in organic solvents like DMSO.
Initial Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 3.07 mg of this compound powder.
-
Solvent Addition: Add the powder to a clean glass vial. Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO.
-
Dissolution: Cap the vial tightly. Vortex the solution for 1-2 minutes. If crystals are still visible, gently warm the solution in a water bath (37°C) for 5-10 minutes and vortex again. Sonication can also be employed to aid dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure no solid particles remain. A clear, purple solution should be observed.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, desiccated container to prevent water absorption by the DMSO.
Troubleshooting Guide: Common Solubility Issues
Q3: I successfully dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium or buffer. What should I do?
A3: This is a common issue known as "antisolvent precipitation." The compound is soluble in the organic stock solvent (DMSO) but crashes out when introduced to the aqueous environment where it is poorly soluble. The key is to manage the final concentration of both the compound and the organic solvent.
Troubleshooting Workflow for Aqueous Dilution
// Node Definitions start [label="Precipitation in Aqueous Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the final DMSO\nconcentration >1%?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes: High DMSO may be toxic\nand is causing precipitation.", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="No: Compound's aqueous\nsolubility limit is exceeded.", fillcolor="#F1F3F4", fontcolor="#202124"];
sol1 [label="Strategy 1: Reduce Final\nDMSO Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Strategy 2: Use a Co-Solvent\nor Formulation Aid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Strategy 3: Lower the Final\nCompound Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
step1a [label="Prepare a higher concentration\nstock in DMSO (e.g., 50 mM)."]; step1b [label="This allows for a smaller volume\nto be added to the aqueous buffer."];
step2a [label="Explore co-solvents like PEG-400\nor surfactants like Tween-80.", fillcolor="#F1F3F4", fontcolor="#202124"]; step2b [label="These agents can form micelles or alter\nsolvent polarity to keep the\ncompound in solution.[7]", shape=note];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"];
a1_yes -> sol1; a1_no -> sol3; a1_no -> sol2 [style=dashed, label="Alternative"];
sol1 -> step1a -> step1b; sol2 -> step2a -> step2b; } // Caption: Troubleshooting workflow for precipitation.
Recommended Actions:
-
Lower Final Concentration: The most straightforward approach is to test a serial dilution of your compound. Determine the highest concentration that remains soluble in your final aqueous medium.
-
Reduce DMSO Percentage: Aim for a final DMSO concentration of 0.5% or less in your working solution, as higher concentrations can be cytotoxic and also promote precipitation. This may require making a more concentrated DMSO stock.
-
Utilize Co-solvents: The addition of a pharmaceutically acceptable co-solvent can dramatically improve solubility.[8][9] This technique, also known as solvent blending, works by reducing the polarity of the aqueous medium.
Protocol: Co-Solvent System Evaluation
-
Prepare Stocks:
-
Compound Stock: 20 mM this compound in 100% DMSO.
-
Co-Solvent Stock: 100% Polyethylene glycol 400 (PEG-400).
-
Surfactant Stock: 10% (w/v) Polysorbate 80 (Tween® 80) in water.
-
-
Test Formulations: Prepare small-volume test formulations by first mixing the co-solvent/surfactant with your aqueous buffer, then adding the compound stock.
-
Formulation A (Co-solvent): 85% Buffer + 10% PEG-400 + 5% DMSO stock.
-
Formulation B (Surfactant): 94% Buffer + 1% Tween-80 Stock + 5% DMSO stock.
-
-
Equilibration & Observation: Gently mix and let the formulations stand at the experimental temperature for at least 30 minutes. Visually inspect for any signs of precipitation.
-
Validation: For critical applications, confirm the concentration of the soluble fraction by centrifuging the sample and analyzing the supernatant via HPLC or UV-Vis spectroscopy.
Q4: I need to determine the precise solubility of this compound in different solvents for a pre-formulation study. How can I do this?
A4: The "shake-flask" method followed by quantitative analysis is the gold standard for determining equilibrium solubility.[10] This involves creating a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved solute.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. Ensure solid material will remain even after saturation.
-
Solvent Addition: Add a known volume of the test solvent (e.g., 1.0 mL of PBS, pH 7.4).
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow undissolved solids to settle. Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully pipette a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., DMSO or mobile phase) to a concentration within the linear range of your analytical method. Quantify the concentration using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Advanced Strategies & Considerations
Q5: The required concentration for my in vivo study is higher than what I can achieve with simple co-solvents. What other options are there?
A5: For high-concentration formulations, especially for animal studies, advanced formulation strategies are necessary. These methods aim to create stable, high-payload delivery systems.
Tiered Approach to Solubility Enhancement
// Node Definitions start [label="Initial State:\nPoorly Soluble Compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; tier1 [label="Tier 1: Solvent & Co-Solvent Screening\n(DMSO, Ethanol, PEG-400, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; tier2 [label="Tier 2: pH Modification & Surfactants\n(Adjusting buffer pH, using Tween/Cremophor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tier3 [label="Tier 3: Complexation & Dispersions\n(Cyclodextrin inclusion, solid dispersions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tier4 [label="Tier 4: Nanosizing Technologies\n(Nanosuspensions, milling)", fillcolor="#202124", fontcolor="#FFFFFF", shape=cds];
// Edges start -> tier1 [label="Basic Approach"]; tier1 -> tier2 [label="If insufficient"]; tier2 -> tier3 [label="If higher concentration needed"]; tier3 -> tier4 [label="For advanced formulations"]; } // Caption: A tiered strategy for solubility enhancement.
Advanced Formulation Options:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[12] The drug is dissolved with a carrier (like PVP or PEG) in a common solvent, which is then evaporated, leaving a solid material with enhanced dissolution properties.
-
Inclusion Complexation: Host molecules, most commonly cyclodextrins, have a hydrophobic inner cavity and a hydrophilic exterior.[13] They can encapsulate the poorly soluble drug molecule, effectively increasing its apparent solubility in water.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution.[7][8] This can be achieved through techniques like high-pressure homogenization or media milling.[13][14]
These advanced methods require specialized equipment and formulation expertise. Collaboration with a formulation science or pharmaceutics group is highly recommended when exploring these options.
References
- Borah, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Savjani, K. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Khadka, P., et al. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Pharmaceutical Investigation.
- Mishra, A., et al. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
- Patel, T. B., et al. (2012). Formulation and development strategies for drugs insoluble in gastric fluid. International Research Journal of Pharmacy.
- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data.
- Sahu, P. K. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma.
- Semantic Scholar. (n.d.). Formulation and development strategies for drugs insoluble in gastric fluid. Semantic Scholar.
- Fisher Scientific. (n.d.). This compound 93.0+%, TCI America™. Fisher Scientific.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Liu, R. (Ed.). (2019). Water-Insoluble Drug Formulation (3rd ed.). Routledge.
- Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution.
- MSDS of 1,4-Diamino-2,3-dicyano-9,10-anthraquinone. (2019). Angene.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound. Google Patents.
- Google Patents. (n.d.). Synthesis method of 1, 4-diamino anthraquinone leuco body. Google Patents.
- Environmental Clearance. (n.d.). Proposed Synthetic Organic Chemicals Manufacturing Unit (Dyes & Dye Intermediates) along with 4 MW CPP. Environmental Clearance.
- Semantic Scholar. (2022). Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Diamino anthraquinone | 128-95-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. labproinc.com [labproinc.com]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing degradation of 1,4-Diamino-2,3-dichloroanthraquinone during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Reactions
Welcome to the technical support center for 1,4-Diamino-2,3-dichloroanthraquinone (DCDA). As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise when working with this versatile but sensitive compound. This resource is designed to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound (CAS 81-42-5) is a vital intermediate in the synthesis of a range of high-performance anthraquinone dyes, most notably Disperse Blue 60 and Disperse Violet 26.[1][2] Its characteristic dark purple powder form and solubility in organic solvents like acetone, ethanol, and benzene make it a valuable building block in organic synthesis.[2][3][4] However, the presence of both amino and chloro substituents on the anthraquinone core renders the molecule susceptible to degradation under certain reaction conditions. Understanding and mitigating these degradation pathways is critical for achieving high yields and purity in your target compounds.
This guide will walk you through the most common degradation-related issues, providing both preventative strategies and troubleshooting solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when working with this compound.
Q1: My reaction mixture has an unexpected color. What could be the cause?
An unexpected color change often indicates the formation of byproducts due to the degradation of your starting material. The most likely culprits are hydrolysis or dehalogenation of the this compound. For instance, the formation of hydroxylated impurities can shift the color of the reaction mixture. It is also possible that trace impurities in the starting material are reacting to form colored byproducts.
Q2: I am observing a lower than expected yield for my desired product. Could this be related to the degradation of the starting material?
Absolutely. Degradation of this compound directly consumes your starting material, leading to a lower yield of your target molecule. Key factors that can contribute to this are elevated temperatures, prolonged reaction times, and the presence of moisture or incompatible reagents.
Q3: What are the ideal storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry place, away from direct light.[3] The container should be tightly sealed to prevent moisture absorption, which can lead to hydrolysis over time.
Q4: Are there any solvents that should be avoided when working with this compound?
While generally soluble in many organic solvents, care should be taken with protic solvents, especially at elevated temperatures and in the presence of bases, as this can promote nucleophilic substitution of the chlorine atoms by the solvent. Highly acidic or basic aqueous solutions should also be avoided to prevent hydrolysis.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Product Yield and Formation of Unidentified Impurities
Symptoms:
-
Significantly lower than expected yield of the desired product.
-
Presence of multiple spots on TLC analysis that are difficult to characterize.
-
The final product has a dull or off-color appearance.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Hydrolysis | The amino groups on the anthraquinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of hydroxyanthraquinone derivatives. | Control pH: Maintain the reaction pH within a neutral or slightly acidic range (pH 3-9 is often suitable for dyeing applications).[4] Use non-aqueous bases where possible. Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Dehalogenation | The chlorine atoms at the 2 and 3 positions can be susceptible to nucleophilic substitution by other nucleophiles present in the reaction mixture, including the solvent or byproducts. This is more likely to occur at higher temperatures. | Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid unnecessarily long reaction times. Choice of Nucleophile: Use a sufficient excess of the desired nucleophile to outcompete side reactions. |
| Thermal Decomposition | Anthraquinone derivatives can be sensitive to high temperatures, leading to complex degradation pathways and the formation of tar-like impurities. The melting point of Disperse Violet 28 is high (around 295°C), indicating good thermal stability, but prolonged exposure to high temperatures in solution can still be problematic.[2] | Optimize Reaction Temperature: Determine the minimum temperature required for your reaction through small-scale optimization experiments. Minimize Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed. |
Experimental Protocol: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
-
Drying of Solvents and Reagents:
-
Dry solvents such as DMF or DMSO over molecular sieves (4Å) for at least 24 hours before use.
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of nitrogen or argon.
-
Add the this compound and any solid reagents to the reaction flask.
-
Purge the flask with inert gas for several minutes before adding the solvent and other liquid reagents via syringe.
-
-
pH Control:
-
If a base is required, consider using a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) instead of inorganic bases that may contain water.
-
-
Monitoring:
-
Follow the reaction progress by TLC, taking aliquots at regular intervals to determine the point of completion.
-
Issue 2: Unexpected Color of the Final Product
Symptoms:
-
The isolated product has a different color than expected (e.g., brownish or reddish instead of a vibrant violet/blue).
-
The UV-Vis spectrum of the product shows a significant shift in the maximum absorption wavelength.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Formation of Mono-substituted Byproducts | Incomplete reaction can lead to a mixture of the desired di-substituted product and the mono-substituted intermediate. This is more likely if the reaction is not allowed to proceed to completion or if an insufficient amount of the nucleophile is used. | Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the nucleophile is used. Reaction Time: Allow the reaction to proceed until TLC or HPLC analysis shows the complete disappearance of the starting material and any mono-substituted intermediates. |
| Oxidation of Amino Groups | The amino groups can be susceptible to oxidation, especially in the presence of certain reagents or under aerobic conditions at high temperatures. This can lead to the formation of nitroso or nitro derivatives, which will alter the color of the final product. | Inert Atmosphere: As mentioned previously, conducting the reaction under an inert atmosphere can help prevent oxidation. Avoid Strong Oxidizing Agents: Be mindful of any reagents in your reaction that could act as oxidizing agents. |
| Contamination from Starting Material | Impurities in the starting this compound can carry through the reaction and affect the color of the final product. | Purity Check: If possible, verify the purity of the starting material by techniques such as HPLC or melting point analysis before use. |
Visualizing Degradation Pathways and Workflows
To better understand the potential degradation pathways and how to avoid them, the following diagrams illustrate the key processes.
Potential Degradation Pathways
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on Anthraquinones
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on anthraquinones. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and modification of anthraquinone-based compounds. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Anthraquinones
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for the functionalization of anthraquinones, a class of compounds with significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Unlike typical aromatic systems, the electron-deficient nature of the anthraquinone ring, accentuated by its two carbonyl groups, makes it susceptible to nucleophilic attack.[3][4][5][6] However, successful and selective substitution requires careful optimization of various reaction parameters.
This guide provides a structured approach to troubleshooting common issues encountered during these reactions, moving from foundational principles to specific experimental challenges.
Section 1: Troubleshooting Common Reaction Failures
This section addresses the most frequent issues that can lead to low yield, no reaction, or the formation of undesired byproducts.
FAQ 1: My reaction shows low to no conversion of the starting material. What are the primary factors to investigate?
Low or no conversion is a common hurdle. A systematic approach to troubleshooting is crucial.
Answer:
Several factors can contribute to a stalled reaction. Let's break them down logically.
1. Insufficient Ring Activation:
-
The Principle: The anthraquinone ring itself is electron-poor, but the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is critical for activating the ring towards nucleophilic attack.[3][4][5] These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[5][6]
-
Troubleshooting Steps:
-
Substrate choice: Ensure your anthraquinone substrate possesses adequate activation. If your substrate lacks strong EWGs, consider synthetic routes that introduce them, such as nitration, prior to the substitution step.
-
Positional Isomers: The position of the EWG is paramount. An EWG at the meta position will not effectively stabilize the Meisenheimer complex through resonance, leading to a significantly slower reaction.[6]
-
2. Poor Leaving Group:
-
The Principle: The rate of an SNAr reaction is also dependent on the ability of the leaving group to depart.[7][8][9] A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[7][8][10]
-
Troubleshooting Steps:
-
Leaving Group Hierarchy: For halogens, the reactivity order in SNAr can be counterintuitive compared to SN1/SN2 reactions. Often, fluoride is a better leaving group than chloride or bromide because the first step (nucleophilic attack) is rate-determining, and fluorine's high electronegativity strongly activates the ring.[9] However, in some cases, the C-F bond is too strong to break. A typical leaving group reactivity order is: NO₂ > F > Cl > Br > I.
-
Activation of Poor Leaving Groups: Hydroxyl (-OH) and alkoxy (-OR) groups are generally poor leaving groups. They can be activated by conversion to sulfonates (e.g., tosylates, mesylates) which are excellent leaving groups.[8] Under acidic conditions, a hydroxyl group can be protonated to form water, a good neutral leaving group.[7]
-
3. Inappropriate Solvent Selection:
-
The Principle: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred.[11][12] They can solvate the cation of the nucleophile's salt, leaving the "naked" anion as a more potent nucleophile.[11]
-
Troubleshooting Steps:
-
Solvent Choice: Switch to a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. These solvents can significantly accelerate the reaction rate.
-
Solubility Issues: Ensure your starting materials are fully dissolved at the reaction temperature. Poor solubility can severely limit the reaction rate.
-
4. Insufficient Nucleophilicity:
-
The Principle: The strength of the nucleophile is a key driver of the reaction. Stronger nucleophiles lead to faster reactions.
-
Troubleshooting Steps:
-
Nucleophile Choice: If using a neutral nucleophile (e.g., an amine), consider deprotonating it with a suitable base to generate the more nucleophilic anion.
-
Steric Hindrance: A bulky nucleophile may have difficulty approaching the reaction center. If possible, opt for a less sterically hindered nucleophile.
-
FAQ 2: My reaction is producing a mixture of products, including undesired isomers and/or byproducts. How can I improve selectivity?
Controlling regioselectivity and minimizing side reactions are critical for a successful synthesis.
Answer:
Product mixtures often arise from competing reaction pathways or insufficient control over reaction conditions.
1. Regioselectivity Issues:
-
The Principle: The position of nucleophilic attack is directed by the electron-withdrawing groups on the anthraquinone ring. Attack generally occurs at the positions ortho and para to the strongest EWG.[6]
-
Troubleshooting Steps:
-
Blocking Groups: If multiple positions are activated, consider using a protecting group to temporarily block one of the reactive sites.[13][14] For example, a hydroxyl group can be protected as a silyl ether or a methyl ether.
-
Temperature Control: In some cases, temperature can influence the regioselectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.[1]
-
2. Formation of Hydroxylated Byproducts:
-
The Principle: If water is present in the reaction mixture, it can act as a competing nucleophile, leading to the formation of hydroxylated anthraquinones. This is particularly problematic when using hydroxide bases.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Choice of Base: If a base is required, use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) instead of hydroxide salts.
-
3. Disubstitution Products:
-
The Principle: If the initial substitution product is still activated towards further nucleophilic attack, disubstitution can occur.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the nucleophile. Using a slight excess or a 1:1 ratio of nucleophile to substrate can minimize disubstitution.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the desired monosubstituted product is formed. Lowering the reaction temperature can also help to slow down the second substitution.
-
Section 2: Optimizing Key Reaction Parameters
Fine-tuning your reaction conditions is essential for maximizing yield and purity.
Parameter Optimization Table
| Parameter | General Recommendation | Rationale & Key Considerations |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, NMP) | Stabilizes the charged intermediate and enhances nucleophilicity by solvating the counter-ion of the nucleophile.[11][12] |
| Temperature | 80-150 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition or side reactions. Temperature can also influence selectivity.[1] |
| Catalyst | Phase-transfer catalysts (e.g., quaternary ammonium salts), Copper salts (for Ullmann-type couplings) | Phase-transfer catalysts can be useful when the nucleophile is not soluble in the organic solvent. Copper catalysts are often necessary for reactions with less activated aryl halides. |
| Base | Non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Used to deprotonate protic nucleophiles (e.g., phenols, thiols, amines) without competing in the substitution reaction. |
Experimental Workflow: A General Protocol for Amination
This protocol provides a starting point for the nucleophilic substitution of a halogenated anthraquinone with an amine.
Caption: General experimental workflow for amination of anthraquinones.
Section 3: Advanced Troubleshooting and Mechanistic Considerations
FAQ 3: I am working with a hydroxyl-substituted anthraquinone and want to perform a substitution at another position. How do I prevent the hydroxyl group from interfering?
Hydroxyl groups can be both activating and interfering, requiring a strategic approach.
Answer:
The hydroxyl group is an electron-donating group, which can deactivate the ring towards nucleophilic attack. Furthermore, its acidic proton can react with bases or nucleophiles.
1. Protecting the Hydroxyl Group:
-
The Principle: The most straightforward approach is to protect the hydroxyl group as an ether or an ester.[13][14] This temporarily removes the acidic proton and reduces the electron-donating effect.
-
Common Protecting Groups for Phenols:
-
Methyl Ether (Me): Formed using a base (e.g., K₂CO₃) and methyl iodide. It is very stable and requires harsh conditions for removal (e.g., BBr₃).
-
Benzyl Ether (Bn): Formed using a base and benzyl bromide. It is stable to a wide range of conditions and can be removed by hydrogenolysis.
-
Silyl Ethers (e.g., TBDMS, TIPS): Formed using the corresponding silyl chloride and a base (e.g., imidazole). They are easily removed with fluoride sources (e.g., TBAF).
-
Caption: A protecting group strategy for selective substitution.
2. Leveraging the Hydroxyl Group's Directing Effect:
-
In some cases, the hydroxyl group can be used to direct metallation to an adjacent position, which can then be functionalized. This is a more advanced strategy that falls outside of direct SNAr but is a powerful tool in anthraquinone chemistry.
FAQ 4: My reaction is very slow, even at high temperatures. Are there any catalytic options?
Catalysis can be a powerful tool to accelerate sluggish reactions.
Answer:
While many SNAr reactions proceed thermally, certain catalysts can provide alternative, lower-energy pathways.
1. Copper Catalysis (Ullmann Condensation):
-
The Principle: For less activated aryl halides (especially bromides and iodides), copper(I) catalysts can facilitate the reaction, particularly with N- and O-nucleophiles. This is known as the Ullmann condensation.
-
Typical Conditions: CuI or Cu₂O as the catalyst, often with a ligand such as 1,10-phenanthroline, in a high-boiling polar solvent like DMF or NMP.
2. Palladium Catalysis (Buchwald-Hartwig Amination):
-
The Principle: While more commonly used for forming C-N bonds on a wider range of aryl halides, palladium catalysis can also be applied to activated systems like anthraquinones.
-
Typical Conditions: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., Cs₂CO₃, NaOtBu) in a solvent like toluene or dioxane.
3. Phase-Transfer Catalysis:
-
The Principle: If the nucleophile is an anionic salt that is insoluble in the organic reaction solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can transport the nucleophile anion into the organic phase to react with the anthraquinone.
-
Application: This is particularly useful for reactions involving nucleophiles like cyanide, azide, or fluoride salts.
By systematically addressing these common issues and carefully optimizing the key reaction parameters, you can significantly improve the outcome of your nucleophilic substitution reactions on anthraquinones. Always prioritize safety and consult the relevant literature for specific substrate and nucleophile combinations.
References
- Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2018). Molecules. [Link]
- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2022). Pharmaceutical Chemistry Journal. [Link]
- Anthraquinon-2-ylmethoxycarbonyl (Aqmoc): A New Photochemically Removable Protecting Group for Alcohols. (2009). Organic Letters. [Link]
- Protecting groups. (2002). Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Nucleophilic arom
- An Efficient Synthesis of Substituted Anthraquinones and Naphthoquinones.
- Podand-catalyzed nucleophilic aromatic substitutions of anthraquinones: a novel synthetic approach and a mechanistic suggestion from solid-state data. (1996). The Journal of Organic Chemistry. [Link]
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
- Recent total syntheses of anthraquinone-based natural products. (2020). Beilstein Journal of Organic Chemistry. [Link]
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions.
- Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. (2024). Chemical Science. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Nucleophilic Substitution Reactions. SlidePlayer. [Link]
- Nucleophilic arom
- Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. (2018). PMC. [Link]
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
- Methods for functionalization of anthraquinones. Russian Chemical Reviews. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
- Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]
- Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
- ACS Catalysis Journal.
- Synthesis of some NH- and NH,S- substituted 1,4-quinones. (2014). Arkivoc. [Link]
- Protective Groups. Organic Chemistry Portal. [Link]
- How To: Troubleshoot a Reaction. University of Rochester. [Link]
- Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]
- Leaving group. Wikipedia. [Link]
- Protecting Groups List. SynArchive. [Link]
- Anthraquinone. Wikipedia. [Link]
- Thermophilic fungus uses anthraquinones to modulate ferrous excretion, sterol‐mediated endocytosis, and iron storage in response to cold stress. (2024). Molecular Microbiology. [Link]
- Synthesis of anthraquinonyl glucosaminosides and studies on the influence of aglycone hydroxyl substitution on superoxide generation, DNA binding, and antimicrobial properties. (1985). Journal of Medicinal Chemistry. [Link]
- α-CHLOROANTHRAQUINONE. Organic Syntheses. [Link]
- Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties. (2020). Polymers. [Link]
- Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2). (2013). YouTube. [Link]
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2020). Chemical Science. [Link]
- Nucleophilic Substitution Reactions (Problems). (2020). Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution Practice Problems. (2022). Chemistry Steps. [Link]
- Nucleophilic Substitution: Practice Problems. (2015). YouTube. [Link]
- Nucleophilic Substitution Reactions MCQ Problems Stereochemistry SN1 SN2 SNi NEET JEE PG TRB UG TRB. (2024). YouTube. [Link]
- Nucleophilic Aromatic Substitution Practice Problems. ChemQuiz. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Leaving group - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. One moment, please... [chemistrysteps.com]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. agroipm.cn [agroipm.cn]
- 14. Protective Groups [organic-chemistry.org]
Technical Support Center: Purifying Anthraquinone Derivatives with Column Chromatography
Welcome to the technical support center for the purification of anthraquinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing column chromatography for this specific class of compounds. Here, we move beyond generic protocols to address the nuanced challenges you may encounter, ensuring your purification process is both efficient and robust.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying anthraquinone derivatives?
A1: The choice of stationary phase is critical and depends on the polarity of your specific anthraquinone derivative.
-
Normal-Phase Chromatography: For most naturally occurring anthraquinones, which are often moderately polar (e.g., emodin, chrysophanol, rhein), silica gel (60 Å, 200-400 mesh) is the most common and effective choice. Its hydroxyl groups interact with the polar functional groups (hydroxyl, carboxyl) of the anthraquinones, allowing for separation based on polarity differences. For derivatives with very similar polarities, high-purity silica is recommended to improve resolution.
-
Reverse-Phase Chromatography: For non-polar or very weakly polar anthraquinone derivatives, or when separating glycosides, C18-bonded silica is the preferred stationary phase. In this mode, separation is based on hydrophobicity.
Q2: How do I select an appropriate mobile phase system?
A2: Mobile phase selection is a balancing act between solubility and selectivity. The goal is to find a system where your target compound has a retention factor (Rƒ) between 0.2 and 0.4 on a TLC plate, which generally translates well to column chromatography.
-
For Silica Gel (Normal-Phase):
-
Initial System: A mixture of a non-polar solvent (like n-hexane or chloroform) and a more polar solvent (like ethyl acetate or acetone) is a standard starting point. A common initial ratio to test is 8:2 or 7:3 (Hexane:Ethyl Acetate).
-
For Highly Polar Anthraquinones: If your compound contains multiple hydroxyl or carboxyl groups (e.g., Rhein), you may need to add a small amount of an even more polar solvent like methanol or a few drops of acetic acid to the mobile phase. The acid helps to suppress the ionization of carboxylic acid groups, reducing tailing on the silica gel.
-
-
For C18 (Reverse-Phase):
-
Common System: A gradient of water and an organic modifier like methanol or acetonitrile is typically used. You would start with a higher percentage of water and gradually increase the organic solvent concentration to elute compounds of increasing hydrophobicity.
-
Q3: My anthraquinone derivatives are streaking on the TLC plate and the column. What's causing this and how can I fix it?
A3: Streaking, or "tailing," is a common issue, especially with acidic anthraquinones like rhein or emodin. It is often caused by strong, non-ideal interactions between the analyte and the stationary phase.
-
Cause: The acidic phenolic hydroxyls or carboxylic acid groups on the anthraquinone backbone can interact too strongly with the slightly acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow desorption kinetics, resulting in tailing.
-
Solution: Add a small amount (0.1% to 1%) of a modifier to your mobile phase to sharpen the peaks.
-
Acetic Acid or Formic Acid: Adding a small amount of acid will protonate the acidic functional groups on your anthraquinone, reducing their interaction with the silica surface and resulting in more symmetrical peaks.
-
Triethylamine (TEA): While less common for acidic compounds, a trace amount of a basic modifier can be used if the silica itself has basic impurities causing the issue. However, acid is the standard choice for acidic analytes.
-
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography process.
Problem 1: Poor Separation Between Two Closely Related Anthraquinones
You have two derivatives with very similar Rƒ values on the TLC, and they are co-eluting from the column.
Workflow for Improving Resolution
Caption: Decision workflow for improving compound resolution.
Problem 2: The Compound is Stuck on Top of the Column and Won't Elute
You've loaded your sample, but even with increasing solvent polarity, your target compound remains at the origin.
-
Cause A: Insufficient Mobile Phase Polarity: The chosen solvent system may simply not be strong enough to displace the highly polar analyte from the silica gel.
-
Solution A: Drastically increase the polarity. If a Hexane/Ethyl Acetate system fails, switch to a Chloroform/Methanol or Ethyl Acetate/Methanol system. Start with a 9.5:0.5 ratio and gradually increase the methanol content.
-
Cause B: Irreversible Adsorption/Degradation: Some anthraquinones can be sensitive and may degrade or irreversibly bind to the silica, especially if the silica is too acidic or if the compound is exposed to it for a prolonged period.
-
Solution B:
-
Deactivate the Silica: Before packing the column, prepare a slurry of silica gel in your initial, non-polar mobile phase and add 1% triethylamine. This will cap the most acidic silanol groups.
-
Use a Different Adsorbent: Consider using neutral alumina or a less acidic stationary phase like Florisil.
-
Problem 3: Compound Color Changes on the Column
Your yellow or orange anthraquinone turns red or purple upon application to the silica gel column.
-
Cause: This is often an indicator of deprotonation. The phenolic hydroxyl groups on many anthraquinones are acidic and can be deprotonated by basic sites on the silica gel, leading to a color change as the electronic conjugation of the molecule is altered.
-
Solution: This is a classic sign that you need to add an acid modifier to your mobile phase. Add 0.5-1% acetic acid to your solvent system. This will ensure the anthraquinone remains in its protonated, neutral state, preserving its original color and improving its chromatographic behavior.
Quantitative Data & Protocols
Table 1: Starting Mobile Phase Ratios for Anthraquinone Derivatives on Silica Gel
| Polarity of Derivative | Example Compounds | Non-Polar Component | Polar Component | Starting Ratio (v/v) | Modifier (if needed) |
| Low | Quinizarin, Chrysophanol | n-Hexane | Ethyl Acetate | 9:1 to 8:2 | N/A |
| Medium | Emodin, Physcion | Chloroform | Ethyl Acetate | 8:2 to 7:3 | N/A |
| High (Acidic) | Rhein, Aloe-emodin | Chloroform | Methanol | 9.5:0.5 to 9:1 | 0.5% Acetic Acid |
| Glycosides | Emodin-8-O-β-D-glucoside | Ethyl Acetate | Methanol | 9:1 to 8:2 | 1% Acetic Acid |
Protocol: Standard Silica Gel Column Chromatography for Emodin Purification
This protocol assumes a crude plant extract containing emodin as the target compound.
1. Preparation of the Stationary Phase (Slurry Packing): a. Weigh out an appropriate amount of silica gel (60 Å, 200-400 mesh). A general rule is a 30:1 to 50:1 ratio of silica to crude sample weight. b. In a beaker, create a slurry by mixing the silica gel with the initial mobile phase (e.g., Hexane:Ethyl Acetate 8:2). Stir gently to remove air bubbles. c. Secure your column vertically. Pour the slurry into the column in a single, continuous motion. d. Open the stopcock to allow the solvent to drain, tapping the side of the column gently to ensure even packing. Do not let the top of the silica bed run dry.
2. Sample Loading: a. Dissolve your crude extract in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 1-2 times the sample weight) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution. d. Carefully add the dry-loaded sample to the top of the packed silica bed, creating a thin, even layer.
3. Elution and Fraction Collection: a. Gently add the initial mobile phase to the column without disturbing the sample layer. b. Pressurize the column with gentle air pressure ("flash chromatography") to achieve a steady flow rate. c. Begin collecting fractions. Monitor the elution of your colored compound visually. d. If separation is poor, you can switch to a gradient elution by gradually increasing the percentage of the polar solvent (ethyl acetate). For example, move from 8:2 to 7:3 Hexane:EtOAc after collecting a set number of fractions. e. Analyze collected fractions using TLC to identify those containing the pure compound.
Workflow for Column Chromatography Protocol
Caption: General workflow for purifying anthraquinones.
References
- Title: Isolation and purification of chrysophanol, physcion and emodin from Rumex nepalensis Spreng. by high-speed counter-current chromatography.
- Title: Preparative isolation and purification of anthraquinones from Rheum palmatum L. by high-speed counter-current chromatography.
- Title: A new anthraquinone from the roots of Prismatomeris tetrandra.
- Title: Isolation and Purification of Five Anthraquinones from the Root of Rheum palmatum L. by High-Speed Counter-Current Chromatography. Source: MDPI (Multidisciplinary Digital Publishing Institute) URL:[Link]
Technical Support Center: Recrystallization of 1,4-Diamino-2,3-dichloroanthraquinone
Welcome to the technical support center for the purification of 1,4-Diamino-2,3-dichloroanthraquinone (CAS 81-42-5), also known as Disperse Violet 28. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary information to overcome common challenges and achieve high-purity crystalline material.
I. Overview of Recrystallization for this compound
This compound is a dark purple to black crystalline powder.[1] The purification of this compound is critical for its use as an intermediate in the synthesis of other high-value dyes and materials.[1] Recrystallization is a powerful technique for this purpose, leveraging the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
The key to a successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble. Based on available data, this compound is soluble in acetone, ethanol, and benzene, while being insoluble in water.[1][2] This solubility profile suggests that single solvent recrystallization with these organic solvents or a mixed-solvent system, such as ethanol-water or acetone-water, are promising approaches.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This is a common issue that can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Add small increments of the hot solvent until the solid dissolves completely.
-
Inappropriate Solvent Choice: The solvent you have chosen may not be suitable for this compound. Refer to the solvent selection table below. If you are using a single solvent system, consider switching to a more polar one like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for highly impure samples, as related diaminoanthraquinone compounds show solubility in these.
-
Heating Inadequacy: Ensure your solvent is heated to its boiling point to maximize the solubility of the compound.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too concentrated or cooling too rapidly.
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before transferring it to an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Increase Solvent Volume: The concentration of your compound in the hot solution might be too high. Reheat the mixture to dissolve the oil, then add a small amount of hot solvent to decrease the saturation.
-
Change Solvent System: If the problem persists, consider a different solvent system. "Oiling out" can be more prevalent in mixed-solvent systems if the second solvent (the "anti-solvent") is added too quickly or is too dissimilar in polarity to the first.
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A3: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize it again.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some of your product may crystallize out along with the impurities. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.
Solvent Selection and Expected Outcomes
| Solvent System | Suitability for Recrystallization | Expected Purity | Potential Issues |
| Ethanol | Good | High | May require a relatively large volume of solvent. |
| Acetone | Good | High | Volatility can make it difficult to maintain a constant volume during heating. |
| Ethanol/Water | Very Good | Very High | Prone to "oiling out" if the water is added too quickly or the solution is too concentrated. |
| Acetone/Water | Very Good | Very High | Similar to ethanol/water, with the added challenge of acetone's volatility. |
| Chlorobenzene | Good for initial purification | Moderate to High | Useful for removing certain synthesis byproducts through hot filtration.[3] |
| DMF/DMSO | Use for difficult samples | Potentially High | High boiling points can make solvent removal challenging. May be necessary for very impure starting material. |
III. Detailed Experimental Protocol: Recrystallization using an Ethanol/Water System
This protocol provides a step-by-step method for the recrystallization of this compound using a mixed-solvent system.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing your compound.
-
Addition of Anti-Solvent: While the ethanolic solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. You should observe the formation of dark purple to black crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound should be a dark purple to black crystalline solid.[1]
Q2: How can I assess the purity of my recrystallized product?
A2: The purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative data on the purity of the sample.
Q3: Can I reuse the mother liquor from the recrystallization?
A3: The mother liquor will contain dissolved product. It is possible to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and repeating the cooling process. However, this second crop will likely be less pure than the first.
V. Visualizing the Workflow
Decision Tree for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.
Troubleshooting Common Recrystallization Issues
Caption: A troubleshooting guide for common problems encountered during recrystallization.
VI. References
-
CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. (URL not available)
-
Removal of disperse violet 28 from water using self-assembled organo-layered double hydroxides through a one-step process. RSC Publishing. (URL not available)
-
CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents.
-
Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone. Google Patents.
-
US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone. Google Patents.
-
EP0034257A2 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone. Google Patents.
-
Recrystallization and Melting Point Analysis. YouTube. [Link]
-
Recrystallization - Organic Chemistry Lab Technique. YouTube. [Link]
-
Disperse Violet 28 (CAS 81-42-5) | Intermediate for Disperse Blue | Royalchem. [Link]
-
Disperse Violet 28 (Solvent violet 31). (URL not available)
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Sourcing High-Quality Disperse Violet 28: A Guide for Global Buyers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organic Chemistry Lab: Recrystallization. YouTube. [Link]
Sources
Technical Support Center: Scale-Up of 1,4-Diamino-2,3-dichloroanthraquinone Production
Welcome to the Technical Support Center for the production of 1,4-Diamino-2,3-dichloroanthraquinone (DCDA), also known as Disperse Violet 28. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of this important dye intermediate.
Introduction
This compound is a key intermediate in the synthesis of various high-performance anthraquinone dyes, such as Disperse Blue 60. The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges, from managing highly exothermic reactions to ensuring product purity and consistency. This guide provides practical, experience-driven advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: A prevalent industrial synthesis involves the chlorination of a 1,4-diaminoanthraquinone derivative. One common method starts with the leuco form of 1,4-diaminoanthraquinone, which is dissolved in a suitable solvent like chlorobenzene. The chlorination is then carried out using a strong chlorinating agent, such as chlorosulfonic acid or sulfuryl chloride.[1][2]
Q2: What are the primary safety concerns when scaling up this process?
A2: The primary safety concerns revolve around the handling of highly corrosive and reactive chlorinating agents like chlorosulfonic acid, which reacts violently with water. Additionally, the chlorination reaction is often highly exothermic, posing a risk of thermal runaway if not properly controlled in large reactors.[3][4] The manufacturing process of dye intermediates can also involve the release of hazardous gases, requiring robust ventilation and personal protective equipment (PPE).[3]
Q3: Why is temperature control so critical during the chlorination step?
A3: Temperature control is crucial for two main reasons: safety and selectivity. The reaction is highly exothermic, and poor heat management can lead to a dangerous increase in temperature and pressure. From a chemical perspective, elevated temperatures can lead to the formation of undesirable byproducts, such as over-chlorinated species or decomposition products, which complicates purification and reduces the final product yield and quality.
Q4: What are the typical purity requirements for this compound?
A4: As a dye intermediate, the purity of this compound is critical to the performance of the final dye product. Impurities can lead to inconsistent shades and reduced color fastness. While specific requirements vary, a purity of >93% (by HPLC) is often expected for commercial grades.[5]
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of this compound production.
Part 1: Reaction Stage
Problem 1: Low yield of the desired this compound.
-
Potential Cause 1: Incomplete Chlorination.
-
Explanation: The chlorinating agent may not be sufficiently active, or the reaction time and temperature may be inadequate for complete conversion.
-
Solution:
-
Ensure the chlorinating agent is of high quality and free from moisture.
-
Gradually increase the reaction temperature in small increments (5-10°C), monitoring for improvements in conversion by in-process controls (e.g., TLC or HPLC).
-
Consider a slight excess of the chlorinating agent, but be cautious of over-chlorination.
-
-
-
Potential Cause 2: Formation of Byproducts.
-
Explanation: Side reactions, such as the formation of isomers or over-chlorinated products, can consume the starting material and reduce the yield of the desired product. The amino groups of the anthraquinone are activating, making the aromatic rings susceptible to further electrophilic substitution.
-
Solution:
-
Optimize the reaction temperature. Lowering the temperature can often improve selectivity.
-
Control the addition rate of the chlorinating agent to maintain a low instantaneous concentration, which can disfavor the formation of polysubstituted byproducts.
-
-
Problem 2: Runaway reaction or poor temperature control during chlorination.
-
Potential Cause: Inadequate Heat Dissipation.
-
Explanation: The chlorination of the anthraquinone ring is a highly exothermic process. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.
-
Solution:
-
Controlled Reagent Addition: Implement a slow, controlled addition of the chlorinating agent. The addition rate should be determined by reaction calorimetry studies to ensure the heat generation rate does not exceed the reactor's cooling capacity.
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale. This may involve using a jacketed reactor with a high-performance heat transfer fluid and ensuring good agitation to improve heat transfer from the bulk of the reaction mixture to the reactor walls.
-
Solvent Volume: Increasing the solvent volume can act as a heat sink, although this will impact process throughput.
-
-
Part 2: Work-up and Isolation
Problem 3: Difficulty in filtering the crude product.
-
Potential Cause 1: Fine Particle Size.
-
Explanation: Rapid precipitation or crystallization can lead to the formation of very fine particles that can clog the filter medium.
-
Solution:
-
Control the cooling rate during crystallization. A slower, more controlled cooling profile can promote the growth of larger, more easily filterable crystals.
-
Consider adding a filter aid, but be aware that this will require a subsequent removal step.
-
-
-
Potential Cause 2: Tarry or Oily Product.
-
Explanation: The presence of impurities can sometimes inhibit crystallization, leading to an oily or tarry crude product.
-
Solution:
-
Attempt to "seed" the solution with a small amount of pure crystalline product to induce crystallization.
-
If the product remains oily, it may be necessary to perform an initial purification step, such as a solvent wash or a preliminary column chromatography, before attempting crystallization.
-
-
Part 3: Purification
Problem 4: Low purity of the final product after crystallization.
-
Potential Cause: Inappropriate Crystallization Solvent.
-
Explanation: The chosen solvent may not provide a sufficient difference in solubility for the product and its impurities at different temperatures.
-
Solution:
-
Conduct a solvent screen to identify a more suitable solvent or solvent mixture. Ideal solvents will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at lower temperatures.
-
Consider a two-solvent system, where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). The crude product is dissolved in a minimal amount of the good solvent, and the anti-solvent is slowly added to induce crystallization.
-
-
Key Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
This protocol is a representative procedure based on common synthetic methods.[1] Extreme caution should be exercised when handling chlorosulfonic acid.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve 1,4-diaminoanthraquinone leuco body in chlorobenzene.
-
Reagent Addition: Cool the solution to 0-5°C in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and water.
-
Isolation: The precipitated crude product is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dry this compound in a flask.
-
Dissolution: Add a suitable solvent (e.g., a mixture of an organic solvent and water) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Process Visualization
Workflow for Synthesis and Purification
Caption: A decision tree for troubleshooting low product purity issues.
Data Summary
| Parameter | Typical Value/Range | Significance |
| Purity (HPLC) | >93% | Essential for the quality of downstream dye products. [5] |
| Melting Point | Approx. 295°C | A sharp melting point indicates high purity. |
| Appearance | Dark purple to black powder | Visual quality control check. |
| Solubility | Soluble in acetone, ethanol, benzene; insoluble in water | Important for selecting purification solvents and for its application as a disperse dye. [2][6] |
References
- AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions.
- CN1069896C - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- ESPM SENSE.
- Google Patents. Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.
- Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023, May 24).
- The Role of Dye Intermediates in Sustainable Chemical Manufacturing.
- Direct Dyes Manufacturers and Global Regulations: Compliance and Safety Measures. (2023, July 12).
- Runaway reaction during production of an Azo dye intermedi
- CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.
- CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body.
- US4661292A - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone.
- JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
- 1,4-Diamino anthraquinone | 128-95-0. ChemicalBook.
- Benchchem.
- Wikipedia. 1,4-Diamino-2,3-dihydroanthraquinone.
- 1,4-Diamino-2,3-dihydroanthraquinone synthesis. ChemicalBook.
- This compound >93.0%(HPLC) - CAS 81-42-5. Şahinler Kimya.
- EP0034257A2 - Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone.
- Sourcing Disperse Violet 28: Key Factors for Buyers in the Chemical Industry.
- Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. (2023, May 21).
- Disperse Violet 28. (2012, March 19). World dye variety.
- Disperse Violet 28 81-42-5 wiki. Guidechem.
- α-CHLOROANTHRAQUINONE. Organic Syntheses Procedure.
- US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermedi
- 1,4-Diaminoanthraquinone for synthesis 128-95-0. Sigma-Aldrich.
- Experimental Studies on Hydrogenation of Anthraquinone Derivative in a Microreactor. (2025, August 10).
- MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE P
- CN101863752A - A kind of method for the direct chlorination of chlorine to synthesize 1-chloroanthraquinone.
- Synthesis and characterization of a novel aqueous dispersion poly[urethane-(disperse blue 14)-urethane] dye. (2025, August 7).
- Analytical standards hplc. Sigma-Aldrich.
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
- US5149850A - Process for the production of high-purity tetrachloro-1,4-benzoquinone.
- Synthesis and characterization of a novel aqueous dispersion poly[urethane-(disperse blue 14)-urethane] dye. (2025, August 7).
- Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts
- Hydrolysis and Chlorination of 2,6-Dichloro-1,4-benzoquinone under conditions typical of drinking water distribution systems. (2021, July 15). PubMed.
- An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering (RSC Publishing).
Sources
- 1. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Dyes & Dyes Intermediate [espmsense.com]
- 4. Direct Dyes Manufacturers and Global Regulations: Compliance and Safety Measures [meghmaniglobal.com]
- 5. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Minimizing Impurities in the Synthesis of Disperse Dyes
Welcome to the Technical Support Center for the synthesis of disperse dyes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to minimizing impurities during the synthesis process. Our focus is on providing practical, in-depth solutions grounded in scientific principles to ensure the highest purity of your final products.
Troubleshooting Guide: Common Issues in Disperse Dye Synthesis
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: Low Yield or Complete Failure of the Azo Dye Synthesis
You've followed the procedure, but the yield of your disperse dye is significantly lower than expected, or the reaction failed to produce any of the desired product.
Possible Causes & Solutions:
-
Improper Temperature Control during Diazotization: The formation of the diazonium salt is a highly temperature-sensitive step. Aryl diazonium salts are thermally unstable and can readily decompose at temperatures above 5°C, leading to the formation of phenols and other byproducts.[1][2]
-
Incorrect pH for Diazotization and Coupling: The pH of the reaction medium is critical for both stages of the synthesis.
-
Diazotization: Requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like hydrochloric acid.[1][2]
-
Coupling: The optimal pH depends on the coupling component. Phenols require mildly alkaline conditions (pH > 7.5) to form the more reactive phenoxide ion, while aromatic amines need mildly acidic conditions (pH < 6).[1]
-
Solution: Carefully monitor and adjust the pH at each stage using a calibrated pH meter. For diazotization, ensure a sufficient excess of mineral acid. For the coupling reaction, adjust the pH to the optimal range for your specific coupling agent before adding the diazonium salt solution.
-
-
Slow or Improper Reagent Addition: The rate of addition of sodium nitrite during diazotization and the diazonium salt solution during coupling is a critical factor.[1][2]
-
Solution: Add the sodium nitrite solution dropwise and slowly to the amine solution to control the exothermic reaction and prevent localized temperature increases.[2] Similarly, add the cold diazonium salt solution slowly to the coupling component solution with vigorous stirring to ensure a homogenous reaction and prevent side reactions.[1][2]
-
-
Impure Starting Materials: The purity of the primary aromatic amine and the coupling agent is paramount. Impurities can lead to the formation of unwanted side products that are difficult to remove.[1][2]
-
Solution: Use reagents of the highest possible purity. If necessary, purify the starting materials by recrystallization or distillation before use.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete reactions and the formation of byproducts.
Problem 2: The Final Dye Product has an "Off" or Inconsistent Color
The color of your synthesized disperse dye is not what you expected, or you are observing batch-to-batch color variations.
Possible Causes & Solutions:
-
Presence of Impurities and Side Products: One of the most common side reactions is the self-coupling of the diazonium salt with the unreacted primary aromatic amine, which can form colored triazene impurities.[1] Decomposition of the diazonium salt can also lead to colored phenolic byproducts.[4]
-
pH of the Final Product: Many azo dyes exhibit pH-indicator properties, meaning their color can change significantly with the pH of the solution.[1][4]
-
Solution: After synthesis, ensure the final product is isolated and purified at a consistent, neutral pH unless a specific salt form is desired. This will help in achieving a reproducible color.
-
-
Crystal Polymorphism: The final crystalline structure of the dye can influence its perceived color. Different crystallization conditions can lead to the formation of different polymorphs, each with a unique color shade.[1]
-
Solution: Standardize your crystallization and drying procedures to ensure consistency between batches. This includes solvent system, cooling rate, and drying temperature and time.
-
Problem 3: Poor Dispersion Stability of the Final Dye
The synthesized disperse dye does not disperse well in the dye bath, leading to spotting, uneven dyeing, and agglomeration.[5][6]
Possible Causes & Solutions:
-
Impurities in the Crude Dye: The presence of tar-like impurities, often from impure diffusing agents used in commercial preparations, can negatively impact dispersion.[7][8]
-
Solution: During synthesis, focus on minimizing side reactions that can produce tarry byproducts. After synthesis, purify the dye thoroughly. For commercial dyes, perform a filter test to check for impurities.[9]
-
-
Incorrect Particle Size: The particle size of disperse dyes is crucial for stable dispersion; a size of around one micron is generally required.[10]
-
Solution: After synthesis and purification, the dye may need to be milled or ground with dispersing agents to achieve the desired particle size distribution.
-
-
Changes in Dye Crystallization: Some crystalline forms of a dye are easier to disperse than others.[5][11]
-
Solution: Control the crystallization process to favor a form that is known to have good dispersion properties. This may involve screening different solvents and crystallization conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the diazotization step to minimize impurities?
The two most critical parameters are temperature and the rate of sodium nitrite addition . Diazonium salts are notoriously unstable at elevated temperatures, and decomposition is a primary source of impurities.[1][2] Maintaining a temperature of 0-5°C is essential.[2][3] The slow, dropwise addition of sodium nitrite prevents localized overheating from the exothermic reaction and ensures the steady formation of nitrous acid.[2]
Q2: How does the purity of the starting aromatic amine affect the final dye purity?
The purity of the primary aromatic amine is crucial. Impurities in the starting amine can lead to the formation of colored byproducts that can be difficult to separate from the desired dye, impacting the final color and purity.[2] These impurities can also participate in side reactions, reducing the overall yield.
Q3: What are common side reactions in azo coupling, and how can they be minimized?
A common side reaction is the coupling of the diazonium salt with itself or with unreacted aromatic amine, leading to diazoamino compounds (triazenes).[1] Another is the decomposition of the diazonium salt to form phenols, especially if the temperature rises.[4]
Minimization Strategies:
-
Temperature Control: Keep the temperature at 0-5°C.[1][2][3]
-
pH Control: Maintain the optimal pH for the specific coupling reaction.[1]
-
Slow Addition: Add the diazonium salt solution slowly to the coupling component.[1][2]
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately, as it is unstable.[2]
Q4: What are the recommended methods for purifying crude disperse dyes?
After synthesis, the crude dye often contains residual reactants, salts, and byproducts. Common purification methods include:
-
Washing: Thoroughly washing the filtered dye cake with water to remove soluble salts and impurities.
-
Recrystallization: Dissolving the crude dye in a suitable hot solvent and allowing it to cool slowly to form pure crystals. The choice of solvent is critical and depends on the specific dye's solubility profile.
-
Reduction Clearing: In textile applications, a post-dyeing reduction clearing process using agents like sodium dithionite is used to remove surface dye deposits, which can be considered impurities on the dyed fabric.[12]
Q5: Which analytical techniques are best for identifying and quantifying impurities in disperse dyes?
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique.[13][14]
-
HPLC with a Diode Array Detector (DAD) or UV-Vis Detector: This is a robust method for routine quality control and quantifying known impurities. The DAD provides spectral information that aids in the identification of peaks.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for identifying unknown impurities by providing molecular weight and fragmentation data.[14][15][16]
Experimental Protocols & Data
Table 1: Optimized Reaction Conditions for Azo Dye Synthesis
| Parameter | Diazotization | Coupling (with Phenols) | Coupling (with Amines) | Rationale |
| Temperature | 0-5°C[2][3] | 0-5°C | 0-5°C | Prevents decomposition of the unstable diazonium salt.[1] |
| pH | Strongly Acidic (e.g., excess HCl)[1] | Mildly Alkaline (pH > 7.5)[1] | Mildly Acidic (pH < 6)[1] | Optimizes the formation of the reactive species (diazonium ion, phenoxide ion, free amine). |
| Reagent Ratio | Amine:NaNO₂ ≈ 1:1.1[1] | Diazo:Coupler ≈ 1:1[1] | Diazo:Coupler ≈ 1:1[1] | A slight excess of NaNO₂ ensures complete diazotization. |
| Reagent Addition | Slow, dropwise addition of NaNO₂ solution[2] | Slow, dropwise addition of diazonium salt solution[2] | Slow, dropwise addition of diazonium salt solution | Controls the reaction rate and temperature.[1][2] |
Protocol: General Synthesis of an Azo Disperse Dye
-
Diazotization: a. Dissolve the primary aromatic amine in an excess of a mineral acid (e.g., hydrochloric acid) and water in a reaction vessel. b. Cool the solution to 0-5°C in an ice-salt bath with constant stirring.[2] c. Prepare a solution of sodium nitrite in water. d. Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature does not exceed 5°C.[2] e. Continue stirring for a short period after the addition is complete to ensure the reaction is finished. The resulting solution contains the diazonium salt and should be used immediately.[2]
-
Coupling: a. Dissolve the coupling component (e.g., a phenol or an aromatic amine) in an appropriate solvent. b. Adjust the pH of the coupling component solution to the optimal range using an acid or base (e.g., sodium hydroxide for phenols).[2] c. Cool the solution to 0-5°C in an ice bath. d. Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo dye should form.[2] e. Continue stirring for a specified time to ensure the completion of the coupling reaction.
-
Isolation and Purification: a. Isolate the pigment by filtration. b. Wash the filter cake thoroughly with water to remove salts and soluble impurities. c. Dry the purified dye. Further purification can be achieved by recrystallization from a suitable solvent.
Visualizations
Caption: Workflow for the synthesis and purification of azo disperse dyes.
Caption: Troubleshooting logic for common synthesis issues.
References
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. AKJournals.
- "optimizing coupling reaction conditions for azo dyes". Benchchem.
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. Benchchem.
- Refinement of analytical methods for detecting Disperse Blue 54 impurities. Benchchem.
- Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. NIH.
- A Review on the Different Methods of Clearing Disperse Dyes from the Surface of the Dyed Polyester Fibre.
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors.
- Diazonium Salt Side Reaction (Azo Dye Form
- REVIEW OF DIFFERENT TRE
- (PDF)
- Environment friendly approach to remove unbound disperse dyes
- Removal of Disperse Orange and Disperse Blue dyes present in textile mill effluent using zeolite synthesized
- a facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors.
- 5 ways to identify the quality of disperse dyes. Tiansheng Chemical.
- Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. ACS Omega.
- How To Identify The Quality Of Disperse Dyes - News - Tongxiang Bangtex Textile Co.,Ltd.
- The Synthesis of Azo Dyes.
- Researchers introduce a cleaner production method to synthesize disperse fluorescent dyes.
- Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. MDPI.
- Azo coupling. Wikipedia.
- Making an Azo Dye
- Azo Dye Form
- Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods: Demonstration of Their Antibacterial and Anticancer Activities. MDPI.
- Analysis and Discrimination of Disperse Dyes Extracted
- Synthesis and dyeing properties of new disazo disperse dyes for polyester and nylon fabrics.
- Disperse Dyes. Hangzhou Epsilon Chemical Co.,Ltd.
- The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. PMC.
- Extraction and Analysis of Disperse Dyes from Colored Polyester Single Fibers Using Liquid Chromatography/Linear Ion Trap Tandem Mass Spectrometry.
- Exploring High-Purity Dyes for Analytical Applic
- Understanding Disperse Dyes: Mechanisms, Applications, and Innov
- Disperse Dyes: Properties, Classification, Dyeing & Printing Method. Textile Learner.
- How to Prevent Spotting When Using Disperse Dyes. First Source Worldwide.
- The DISPERSION of disperse dyes - Knowledge - Hangzhou Fucai Chem Co., Ltd.
- Methods for Testing The Quality of Disperse Dyes. Tiankun Chemical.
- What are the common quality problems of disperse dyeing?. Tiankun Chemical.
- Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics. George Weil.
- Problems and Solutions of Dyeing Polyester with Disperse Dyes. Textile Learner.
- What is the stability of disperse dyes?. Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. akjournals.com [akjournals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The DISPERSION of disperse dyes - Knowledge [colorfuldyes.com]
- 6. What are the common quality problems of disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. tianshengchem.com [tianshengchem.com]
- 8. bangtextile.com [bangtextile.com]
- 9. fsw.cc [fsw.cc]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. What is the stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 12. ijarbs.com [ijarbs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Lightfastness of Dyes Derived from 1,4-Diamino-2,3-dichloroanthraquinone
Prepared by: Senior Application Scientist, Advanced Chromophore Division
Welcome to the technical support center for researchers, scientists, and professionals working with dyes derived from 1,4-Diamino-2,3-dichloroanthraquinone. This molecule serves as a critical intermediate for high-performance violet and blue dyes, prized for their initial color strength and thermal stability[1]. However, achieving superior lightfastness—the resistance to fading or color change upon exposure to light—remains a primary experimental challenge.
This guide is structured to provide both foundational knowledge and actionable troubleshooting advice. We will delve into the mechanisms of photodegradation and present scientifically-grounded strategies to mitigate these effects, ensuring the long-term stability of your novel dye systems.
Section 1: Understanding the Fundamentals of Photodegradation
Before troubleshooting, it is crucial to understand the underlying cause of color fading in anthraquinone dyes. Photodegradation is not a simple bleaching process; it is a complex series of photochemical reactions initiated by the absorption of light energy, particularly in the ultraviolet (UV) spectrum.
The core mechanism involves the dye molecule absorbing photons, which elevates it to an electronically excited state. This excited molecule can then follow several damaging pathways, most commonly involving reaction with atmospheric oxygen. This process, known as photo-oxidation, generates highly reactive free radicals that attack the dye's chromophore—the very part of the molecule responsible for its color—leading to irreversible fading[2][3]. Anthraquinone dyes are known for their good lightfastness in general, but specific derivatives can be susceptible to these degradation pathways[4].
Caption: Simplified pathway of dye photodegradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is "lightfastness" and how is it measured? A: Lightfastness is the resistance of a material to color change after exposure to a light source. It is formally quantified using a standardized scale, typically the Blue Wool Scale (grades 1-8), where 8 represents the highest fastness[5]. The internationally recognized testing standard is ISO 105-B02, which uses a calibrated xenon arc lamp to simulate natural daylight under controlled conditions of temperature and humidity[6][7].
Q2: Why are dyes based on this compound used if lightfastness is a concern? A: This intermediate provides a robust molecular scaffold that is foundational for creating dyes with high color purity, excellent thermal stability, and good affinity for synthetic fibers like polyester[1][8]. While inherent lightfastness is generally good, for high-performance applications (e.g., automotive textiles, outdoor materials), enhancement is often necessary.
Q3: What are the main chemical classes of light stabilizers? A: There are three primary categories of additives used to enhance lightfastness:
-
UV Absorbers (UVAs): Compounds that preferentially absorb damaging UV radiation and dissipate it as harmless thermal energy[9].
-
Hindered Amine Light Stabilizers (HALS): Radical scavengers that interrupt the photo-oxidative degradation cycle. They are highly efficient as they are regenerated and can participate in the cycle many times[2][10].
-
Antioxidants: Compounds that inhibit oxidation reactions, thereby protecting the dye from photo-oxidative degradation[11][12].
Section 3: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your research and development process.
Scenario 1: My newly synthesized dye derivative shows poor results (e.g., Blue Wool Scale rating of 3-4) in initial lightfastness screening. Where do I start?
A: Initial Investigation Checklist:
-
Purity of the Dye: Impurities from the synthesis, such as unreacted starting materials or side-products, can act as photosensitizers, accelerating degradation.
-
Action: Re-purify the dye using column chromatography or recrystallization. Confirm purity via HPLC and NMR.
-
-
Substrate Effects: The polymer or substrate into which the dye is incorporated plays a significant role. Some polymers are more permeable to oxygen or may contain residual catalysts that promote degradation.
-
Action: Test the dye on a different, well-characterized substrate to determine if the issue is substrate-specific.
-
-
Dye Concentration: The concentration of the dye can influence its lightfastness. At very low concentrations, a higher proportion of dye molecules are exposed to light and oxygen, which can sometimes lead to faster fading[13].
-
Action: Conduct a concentration-dependent study to find the optimal dye loading for your application.
-
Scenario 2: My control dye is stable, but when I add other formulation components (e.g., binders, plasticizers), the lightfastness drops significantly.
A: Investigating Formulation Incompatibility:
This strongly suggests a negative interaction between your dye and another component. Certain additives can promote the formation of free radicals or degrade the effectiveness of stabilizers.
-
Systematic Elimination: Formulate a series of samples, each containing the dye and only one other component. Expose these to light to identify the problematic additive.
-
Chemical Nature of Additives: Be particularly cautious with additives that have peroxide groups or can easily form radicals. For example, some finishing agents and softeners are known to reduce the lightfastness of dyes[13].
-
Consult Technical Data Sheets (TDS): Review the TDS for each formulation component for any known incompatibilities or pro-degradant effects.
Scenario 3: I've incorporated a UV absorber, but the improvement in lightfastness is minimal. What could be the issue?
A: Optimizing the Use of UV Absorbers:
-
Spectral Mismatch: The effectiveness of a UVA depends on its absorption spectrum overlapping with the wavelengths that cause the dye to degrade.
-
Action: Obtain the UV-Vis absorption spectra for both your dye and the UVA. The UVA should strongly absorb in the 300-400 nm range where the dye might be susceptible, without absorbing significantly in the visible region, which would alter the color. Benzotriazole-based UVAs are often a good starting point[14][15].
-
-
Insufficient Concentration: There may not be enough UVA present to adequately protect the dye.
-
Action: Create a dose-response curve by testing samples with varying concentrations of the UVA (e.g., 0.5%, 1.0%, 2.0% by weight of the polymer).
-
-
Poor Dispersibility or Migration: The UVA must be molecularly dispersed within the substrate to be effective. If it crystallizes or leaches out over time, its protective effect will be lost[16].
-
Action: Analyze the substrate using techniques like microscopy to check for uniform dispersion. Consider using a higher molecular weight or polymer-bound UVA for better permanence.
-
Scenario 4: Should I use a UV Absorber, a HALS, or both?
A: Leveraging Synergistic Effects:
UVAs and HALS operate via different mechanisms, and their combination is often synergistic, providing a level of protection greater than the sum of the individual components[16].
-
UVA as the First Line of Defense: The UVA acts as a "shield," absorbing a significant portion of the incoming UV radiation[9].
-
HALS as the Second Line of Defense: The HALS "cleans up" any free radicals that are formed despite the presence of the UVA, effectively quenching the degradation chain reaction[2][17].
A common starting point for a robust stabilization package is a combination of a benzotriazole or benzophenone UVA with an oligomeric HALS[16]. The oligomeric nature of the HALS reduces its volatility and migration, ensuring long-term protection[18][19].
Section 4: Key Experimental Protocols
Protocol 1: Standardized Lightfastness Testing (Adapted from ISO 105-B02)
This protocol outlines the procedure for evaluating the lightfastness of your dyed substrate using a xenon arc weathering instrument.
-
Specimen Preparation:
-
Prepare multiple identical samples of your dyed substrate (e.g., polymer film, textile swatch).
-
Create a mask for each sample using an opaque material (e.g., white card stock) to cover a portion of the dyed surface. This will serve as the unexposed reference area[20].
-
Simultaneously prepare to expose a set of Blue Wool standards (e.g., L2 through L7) in the same manner. These are fabrics with known, graded lightfastness and serve as the benchmark[6].
-
-
Apparatus Setup:
-
Use a xenon arc tester equipped with filters that simulate natural daylight (D65)[21].
-
Calibrate the instrument's irradiance to the standard setpoint, typically (42 ± 2) W/m² in the 300-400 nm range[6].
-
Set the Black Standard Temperature (BST) and chamber humidity according to the specific conditions outlined in ISO 105-B02 (e.g., "Normal" European conditions)[7][21].
-
-
Exposure:
-
Mount the masked test specimens and Blue Wool standards onto the sample holders in the instrument.
-
Initiate the exposure cycle. The duration of the test is determined by observing the fading of the Blue Wool standards.
-
-
Evaluation:
-
Periodically remove a test specimen and the Blue Wool standards from the chamber.
-
Allow them to condition in the dark for at least one hour.
-
Using a standard grey scale for assessing change in color (ISO 105-A02), compare the color difference between the exposed and unexposed (masked) portion of your test specimen[7].
-
Find the Blue Wool standard that shows a similar degree of color change (contrast) as your test specimen. The lightfastness rating of your specimen corresponds to the number of that Blue Wool standard.
-
Caption: Workflow for lightfastness evaluation.
Protocol 2: Incorporation of a Light Stabilizer Package into a Polymer Matrix
This protocol describes a general method for adding a UVA/HALS combination to a thermoplastic polymer for subsequent dyeing or coloration.
-
Selection of Stabilizers:
-
Choose a UVA (e.g., a 2-hydroxyphenyl-benzotriazole derivative) and a HALS (e.g., an oligomeric HALS like bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) that are thermally stable at the polymer's processing temperature.
-
-
Pre-Blending:
-
Thoroughly dry the polymer pellets to remove moisture.
-
In a separate container, create a masterbatch or pre-blend. For example, for a 1% UVA and 1% HALS loading, weigh out 10g of UVA, 10g of HALS, and 980g of polymer pellets.
-
Tumble-blend the components until the stabilizer powders have evenly coated the polymer pellets.
-
-
Melt Compounding:
-
Set the temperature profile on a twin-screw extruder appropriate for the polymer being used.
-
Feed the pre-blended material into the extruder. The melt-compounding process will ensure a high degree of dispersion of the stabilizers within the polymer matrix.
-
-
Pelletizing and Characterization:
-
Extrude the molten polymer strand, cool it in a water bath, and pelletize it.
-
The resulting pellets now contain the light stabilizer package and are ready to be used for dye incorporation via melt spinning (fibers) or injection molding (plaques).
-
-
Verification (Optional but Recommended):
-
Use solvent extraction followed by HPLC or GC-MS to verify the final concentration of the UVA and HALS in the compounded polymer.
-
Section 5: Summary of Lightfastness Enhancement Strategies
| Strategy | Mechanism of Action | Typical Examples | Pros | Cons |
| UV Absorbers (UVAs) | Competitively absorb incident UV radiation and dissipate it as heat.[9] | Benzotriazoles, Benzophenones, Triazines | Highly effective at preventing initiation of degradation; well-understood. | Can be consumed over time; effectiveness is concentration-dependent; potential for migration.[16] |
| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals to terminate the chain reaction of photo-oxidation; regenerative cycle.[2] | Tetramethylpiperidine derivatives (monomeric, oligomeric, polymeric) | Extremely high efficiency; provide long-term protection; protect both surface and bulk.[18] | Do not absorb UV light, so they don't prevent the initial excitation; basicity can interact with acidic components.[22] |
| Antioxidants | Inhibit oxidation by donating a hydrogen atom to radical species, neutralizing them.[3][11] | Hindered Phenols (e.g., BHT), Phosphites, Ascorbic Acid | Effective against thermal and photo-oxidation; can be synergistic with HALS. | Can be consumed; may introduce color (e.g., yellowing); less effective than HALS for pure photoprotection.[23] |
| Synergistic UVA + HALS Combination | UVA blocks most UV light, and HALS quenches any radicals that still form.[16] | Benzotriazole + Oligomeric HALS | The most robust and widely used system for high-performance applications; provides multi-faceted protection. | Higher formulation cost and complexity; requires careful selection to ensure compatibility. |
References
- Imaging Studies of Photodegradation and Self-healing in Anthraquinone Derivative Dye-doped PMMA - RSC Publishing. (2020-11-23).
- Imaging studies of photodegradation and self-healing in anthraquinone derivative dye-doped PMMA - PubMed. (2020-12-23).
- Molecular structure and reversible photodegradation in anthraquinone dyes. (2016-04-25).
- UVAPOL RAY | UV absorber for excellent light fastness, colour intensity and brilliance - CHT Group. (2021-01-08).
- UV-absorber - TANATEX Chemicals.
- HALS (Hindered Amine Light Stabilizer) - Ba Special Chem & Color.
- Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles - UNL Digital Commons.
- UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents.
- Making high-end textiles UV-resistant - Partners in Chemicals. (2022-03-30).
- CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants.
- Hindered Amine Light Stabilizers (HALS) - Ecochem.
- Hindered Amine Light Stabilizers (HALS): All About Hindered Amines - Wellt Chemicals. (2025-09-25).
- Hindered amine light stabilizers - Wikipedia.
- INTERNATIONAL STANDARD ISO 105-B02. (2014-09-01).
- LOWILITE™ Hindered Amine Light Stabilizers, Product Article - ChemPoint.
- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents.
- Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000. (2024-06-04).
- BS EN ISO 105-B02:2014 - Wewon Environmental Chambers Co. Ltd. (2014-06-14).
- Innovations in Hair Damage Prevention During Coloring - XRAY. (2025-11-25).
- How to avoid the loss of properties of colors and pigments? - BTSA.
- Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators - MDPI. (2023-01-10).
- Hindered Amine Light Stabilizers (HALS) | 3V Sigma USA.
- How to Improve Colorfastness in Vat Dyeing - My Textile Notes. (2009-06-22).
- How to avoid oxidation in cosmetics and improve color stability with natural antioxidants.
- ISO 105-B02 | Q-Lab.
- Vat Dye Failing To Color Cotton Properly? Here's The Real Reason And The Right Dyeing Procedure - Tiankun Chemical.
- ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com. (2025-11-10).
- What about poor color fastness? These factors and the solutions you need to know. (2025-11-18).
- Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples - SpecialChem. (2025-06-30).
- How to solve the problem of color fastness? - FAQ - Emperor Chem. (2020-04-09).
- This compound - MySkinRecipes.
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents.
- Anthraquinone dyes - Wikipedia.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 5. How to solve the problem of color fastness? - FAQ - Emperor Chem [emperordye.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. ISO 105-B02 | Q-Lab [q-lab.com]
- 8. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. welltchemicals.com [welltchemicals.com]
- 11. btsa.com [btsa.com]
- 12. btsa.com [btsa.com]
- 13. What about poor color fastness? These factors and the solutions you need to know [boshitex.com]
- 14. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 15. partinchem.com [partinchem.com]
- 16. specialchem.com [specialchem.com]
- 17. ecochemchina.com [ecochemchina.com]
- 18. chempoint.com [chempoint.com]
- 19. 3vsigmausa.com [3vsigmausa.com]
- 20. wewontech.com [wewontech.com]
- 21. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 22. HALS (Hindered Amine Light Stabilizer) | Ba Special Chem & Color [bacolor.it]
- 23. xray.greyb.com [xray.greyb.com]
Technical Support Center: Strategies to Improve the Process Efficiency of Anthraquinone Dye Synthesis
Welcome to the technical support center for anthraquinone dye synthesis. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or developing processes involving anthraquinone and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic and field-proven insights to help you troubleshoot common issues and optimize your synthetic routes for greater efficiency and purity.
This center is structured to address the most critical stages and common pitfalls in anthraquinone synthesis, primarily focusing on the foundational Friedel-Crafts acylation and subsequent sulfonation reactions. We will explore the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting advice.
Section 1: Troubleshooting Guide for Core Synthesis Reactions
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Friedel-Crafts Acylation: Synthesis of the 2-Benzoylbenzoic Acid Intermediate
The reaction of phthalic anhydride with benzene (or its derivatives) using a Lewis acid catalyst like aluminum chloride (AlCl₃) is the cornerstone of many anthraquinone syntheses. However, its efficiency can be hampered by several factors.
Question 1: My Friedel-Crafts acylation reaction is resulting in a very low yield or has failed completely. What are the most likely causes?
Answer:
Low yields in this reaction are a common issue and can almost always be traced back to a few critical factors. The primary culprits are related to the catalyst, the reactants, or the reaction conditions.
-
Catalyst Inactivity (Moisture is the Enemy): The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely hygroscopic. Any moisture present in your glassware, solvents, or even the reactants themselves will hydrolyze the AlCl₃, rendering it inactive.[1][2] This is the most frequent cause of reaction failure.
-
Causality: AlCl₃ functions by coordinating with the phthalic anhydride, creating a highly electrophilic acylium ion intermediate that attacks the benzene ring.[3] Water reacts preferentially with AlCl₃ in an exothermic reaction to form aluminum hydroxides, consuming the catalyst before it can activate the anhydride.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a high-purity grade of anhydrous AlCl₃ from a freshly opened container. Solvents like benzene should be dried using an appropriate drying agent (e.g., distillation from sodium/benzophenone) and handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: Unlike true catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid.[4]
-
Causality: The ketone group in the 2-benzoylbenzoic acid product is also a Lewis base and forms a stable complex with AlCl₃. This complexation effectively sequesters the catalyst, removing it from the reaction cycle.[4][5] Therefore, you need at least one equivalent of AlCl₃ for the phthalic anhydride and another for the product.
-
Solution: A general rule is to use at least 2.2 equivalents of AlCl₃ relative to the phthalic anhydride. This ensures there is enough free catalyst to drive the reaction to completion.
-
-
Deactivated Aromatic Substrate: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If your benzene ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), the ring will be too "electron-poor" to be attacked by the acylium ion.[1]
-
Solution: If you must use a deactivated arene, more forcing conditions (higher temperatures, longer reaction times, stronger Lewis acids) may be required, but this often leads to an increase in side products. Alternatively, a different synthetic route may be necessary.
-
-
Sub-optimal Temperature: While heat can increase the reaction rate, excessive temperatures can promote side reactions and decomposition of reactants or products.
-
Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of AlCl₃ to control the initial exotherm. The reaction is then gently warmed, often to reflux in benzene (around 80 °C), to proceed at a reasonable rate.[6] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
Question 2: My reaction worked, but I am struggling with the workup. I've formed a persistent emulsion that won't separate.
Answer:
Emulsion formation is a frequent and frustrating issue during the aqueous workup of Friedel-Crafts reactions. This is typically caused by the quenching process itself.
-
Causality: The reaction is quenched by adding water and acid (usually HCl) to decompose the aluminum-product complex. This process generates fine, gelatinous aluminum hydroxide or oxychloride precipitates that stabilize the interface between the organic and aqueous layers, preventing coalescence.[7] Vigorous shaking of the separatory funnel exacerbates this issue.
-
Solutions (Proceed in this order):
-
Patience and Gentle Agitation: First, simply let the separatory funnel stand undisturbed for 15-30 minutes. Sometimes, the emulsion will break on its own. Gently swirling the funnel or stirring the interface with a glass rod can help coalesce the dispersed droplets.[7]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[7][8] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to force the separation of the two phases.
-
Filtration through Celite®: If the emulsion is caused by fine suspended solids (the aluminum salts), filtering the entire mixture through a pad of Celite® can be very effective.[5][8] Celite is an inert filter aid that traps the fine particulates, allowing the now distinct organic and aqueous layers to pass through.
-
Solvent Addition: Adding a small amount of a different, water-immiscible organic solvent in which your product is soluble can sometimes alter the phase dynamics enough to break the emulsion.
-
pH Adjustment: If your product has acidic or basic properties, carefully adjusting the pH of the aqueous layer can sometimes help by changing the charge state of stabilizing species.
-
Sulfonation of Anthraquinone
Sulfonation is a key step for creating many water-soluble anthraquinone dyes and important intermediates. The primary challenge is controlling the position and degree of sulfonation.
Question 3: I am trying to synthesize a monosulfonated anthraquinone, but I am getting significant amounts of di- and tri-sulfonated byproducts.
Answer:
Over-sulfonation is a classic process control issue in this chemistry, driven primarily by the concentration of the sulfonating agent and the reaction temperature.
-
Causality: The sulfonating agent is typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. The higher the concentration of free SO₃ and the higher the temperature, the more aggressive the sulfonating conditions, leading to multiple substitutions on the anthraquinone ring.
-
Solutions:
-
Control Oleum Concentration: For monosulfonation, it is crucial to use oleum with a lower percentage of free SO₃. For example, to favor monosulfonates, using oleum with over 95% excess SO₃ (approaching anhydrous SO₃) is recommended, whereas for disulfonates, an oleum with 50-70% excess SO₃ is preferred.[9] For specific substrates like alizarin, an oleum with 16-18% SO₃ is suggested to avoid decomposition.[10]
-
Lower the Reaction Temperature: Reducing the reaction temperature will decrease the rate of all sulfonation reactions, but it will disproportionately affect the rate of the second and third substitutions, which require more forcing conditions. Typical temperatures for disulfonation might be 120-130 °C, while monosulfonation can be achieved at lower temperatures.[10]
-
Reduce Reaction Time: Monitor the reaction progress using a suitable analytical technique (like HPLC on a quenched sample). Stop the reaction as soon as the desired level of monosulfonation is achieved to prevent further reaction.
-
Question 4: How can I control the regioselectivity of sulfonation to get the alpha- (e.g., anthraquinone-1-sulfonic acid) versus the beta- (e.g., anthraquinone-2-sulfonic acid) isomer?
Answer:
The regioselectivity of anthraquinone sulfonation is a well-understood phenomenon that is controlled by the presence or absence of a specific catalyst.
-
For β-Sulfonation (Position 2): Conduct the reaction in the absence of a mercury catalyst. The thermodynamically favored product is the beta-isomer.[11]
-
For α-Sulfonation (Position 1): The addition of a small amount of a mercury salt, such as mercuric sulfate (HgSO₄) or mercuric oxide (HgO), is essential to direct the sulfonation to the alpha-position.[12]
-
Causality: The mercury catalyst forms a complex with the anthraquinone at the carbonyl oxygen and the adjacent peri-position. This complex directs the incoming electrophile (SO₃) to the alpha-position, leading to the kinetically controlled product.
-
Protocol Insight: A typical procedure involves using about 1 gram of mercuric oxide for every 100 grams of anthraquinone in 19-22% oleum, with the reaction conducted at around 147-152 °C.[12] It is critical to note the high toxicity of mercury compounds and to handle them with extreme caution and appropriate waste disposal procedures. Modern industrial processes are increasingly moving away from mercury-based catalysis due to environmental concerns, opting for routes involving nitration followed by sulfonation.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my crude 2-benzoylbenzoic acid after the Friedel-Crafts reaction?
A1: The crude product often contains unreacted phthalic anhydride and various side products. A robust purification involves dissolving the crude material in a dilute aqueous base (like 10% sodium carbonate solution) to form the water-soluble sodium salt.[6] The solution can then be treated with activated charcoal to remove colored impurities and filtered. Subsequent acidification with a strong acid (e.g., HCl) will precipitate the purified 2-benzoylbenzoic acid, which can be collected by filtration.[6] For very high purity, recrystallization from a solvent mixture like benzene/ligroin or toluene/petroleum ether is effective.[5]
Q2: How can I purify my final anthraquinone dye product?
A2: The choice of purification method depends heavily on the specific properties of your dye (e.g., solubility, polarity, thermal stability). Common and effective techniques include:
-
Recrystallization: This is often the first choice for solid, crystalline products. The key is finding a suitable solvent or solvent system where the dye has high solubility at elevated temperatures and low solubility at room or cold temperatures. Common solvents include glacial acetic acid, ethanol, toluene, and furfural.[6][9][14]
-
Column Chromatography: For complex mixtures or when high purity is essential, column chromatography is very effective. For moderately polar anthraquinones, silica gel is a standard stationary phase, using a gradient of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents.[9] For more polar or water-soluble dyes, reversed-phase chromatography (e.g., using a C-18 stationary phase with water/acetonitrile or water/acetone gradients) is more appropriate.[10]
-
Sublimation: For thermally stable, non-ionic dyes, vacuum sublimation is an excellent method for achieving very high purity (>99.5%).[9][15] It is particularly effective at removing non-volatile inorganic impurities and colored polymeric byproducts.
Q3: Are there "greener" or more efficient alternatives to the traditional AlCl₃-catalyzed Friedel-Crafts reaction?
A3: Yes, significant research has focused on developing more sustainable alternatives to overcome the drawbacks of using stoichiometric amounts of corrosive and moisture-sensitive AlCl₃. These include:
-
Solid Acid Catalysts: Zeolites (such as H-Beta and Y-zeolites) and heteropoly acids have shown significant promise as reusable, heterogeneous catalysts for Friedel-Crafts acylation.[13][16] They are generally less corrosive, easier to handle, and can be recovered and regenerated, reducing waste.
-
Palladium-Catalyzed Acylation: Modern methods have been developed using palladium catalysts to achieve a one-pot synthesis of anthraquinones from o-iodoesters and aromatic aldehydes, followed by an intramolecular Friedel-Crafts cyclization.[17][18] This approach avoids the use of toxic carbon monoxide gas and offers a more efficient route to functionalized anthraquinones.[17]
-
Solvent-Free Reactions: Microwave-assisted, solvent-free syntheses using solid acid catalysts are also being explored to reduce solvent waste and dramatically shorten reaction times.[1]
Q4: How can I separate the different isomers of anthraquinone sulfonic acids after sulfonation?
A4: The separation of sulfonic acid isomers is typically achieved by exploiting the different solubilities of their salts. A common laboratory method involves neutralizing the sulfonic acid mixture with a base (e.g., sodium hydroxide) and then carefully concentrating the solution. The salts of the different isomers (e.g., mono-β-, 2,6-di-, and 2,7-disulfonates) will precipitate at different concentrations and can be separated by fractional crystallization.[19] The addition of alcohol can also be used to precipitate sodium sulfate, leaving the more soluble sulfonate salts in solution.[19]
Section 3: Data Presentation & Protocols
Quantitative Data Summary
Optimizing a reaction requires understanding the quantitative impact of changing variables. The tables below summarize representative data for key steps in anthraquinone synthesis.
Table 1: Comparison of Laboratory-Scale Protocols for 2-Benzoylbenzoic Acid Synthesis
| Parameter | Protocol 1[6] | Protocol 2[5] |
| Phthalic Anhydride | 5 g | 1 mole |
| Benzene | 25 mL | ~10 moles (solvent) |
| Anhydrous AlCl₃ | 10 g (~2.2 eq) | 2.2 moles |
| Reaction Temperature | Water bath heating (70-80 °C) | 70-80 °C |
| Reaction Time | 1 hour | 1.5 hours |
| Reported Yield | High | 85-95% |
| Key Work-up Step | Steam distillation of excess benzene | Dissolution in Na₂CO₃ solution |
Table 2: Influence of Oleum (Free SO₃) Concentration on Sulfonation Product
| Starting Material | Oleum (% Free SO₃) | Predominant Product | Reference |
| Anthraquinone | > 95% | Monosulfonic Acids | [9] |
| Anthraquinone | 50-70% | Disulfonic Acids | [9] |
| Anthraquinone | 22-30% | Disulfonic Acids (with Na₂SO₄) | [10] |
| Alizarin (1,2-dihydroxy-AQ) | 16-18% | Monosulfonic Acid | [10] |
Experimental Protocols
These protocols are provided as a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Friedel-Crafts Synthesis of 2-Benzoylbenzoic Acid
This protocol is adapted from established laboratory procedures.[6][17]
Objective: To synthesize 2-benzoylbenzoic acid from phthalic anhydride and benzene.
Materials:
-
Phthalic Anhydride (5.0 g)
-
Anhydrous Benzene (25 mL, thiophene-free)
-
Anhydrous Aluminum Chloride (10.0 g)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Aqueous Sodium Carbonate (Na₂CO₃) Solution
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl gas), add phthalic anhydride (5.0 g) and anhydrous benzene (25 mL).
-
Catalyst Addition: Cool the flask in an ice bath. Cautiously and portion-wise, add anhydrous aluminum chloride (10.0 g). Swirl the flask after each addition.
-
Reaction: Once all the AlCl₃ is added, remove the ice bath and gently warm the mixture on a water bath to initiate the reaction (indicated by the evolution of HCl gas). Once the reaction begins, it may become vigorous; be prepared to cool the flask if necessary. After the initial vigorous reaction subsides, heat the mixture under reflux on a water bath for 1 hour.
-
Quenching: Cool the reaction flask thoroughly in an ice bath. Very slowly and cautiously, add crushed ice to the flask to decompose the aluminum chloride complex. Once the vigorous reaction ceases, add 20 mL of water, followed by 25 mL of concentrated HCl to dissolve the aluminum salts.
-
Isolation of Crude Product: Remove the excess benzene via steam distillation or a rotary evaporator. The crude 2-benzoylbenzoic acid will remain as a solid or oil. Cool the mixture and collect the crude product by vacuum filtration.
-
Purification: a. Transfer the crude product to a beaker and dissolve it in a minimal amount of warm 10% Na₂CO₃ solution. b. Add a small amount of activated charcoal and heat the solution to boiling for a few minutes. c. Filter the hot solution by gravity or suction to remove the charcoal. d. Cool the filtrate and carefully acidify it with concentrated HCl while stirring. The purified 2-benzoylbenzoic acid will precipitate. e. Collect the white crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Protocol 2: α-Sulfonation of Anthraquinone
This protocol is adapted from the procedure described in Organic Syntheses.[12]
Objective: To synthesize potassium anthraquinone-1-sulfonate.
Materials:
-
Anthraquinone (100 g)
-
Oleum (19-22% free SO₃) (120 g)
-
Yellow Mercuric Oxide (HgO) (1.0 g) - EXTREME CAUTION: TOXIC
-
Potassium Chloride (KCl) (32 g)
-
Hot Water
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer and a thermometer, place the oleum (120 g) and mercuric oxide (1.0 g). Place the flask in an oil bath and warm to 100 °C.
-
Addition of Anthraquinone: While stirring, add the anthraquinone (100 g) through a powder funnel.
-
Sulfonation: Heat the stirred mixture to 147-152 °C and maintain this temperature for 45-60 minutes.
-
Quenching: Cool the reaction mixture. In a large beaker containing 1 L of hot water, cautiously pour the reaction mixture with vigorous stirring. Boil the resulting solution for an additional 5 minutes.
-
Isolation of Unreacted Material: Filter the hot solution through a Büchner funnel to recover unreacted anthraquinone (typically 50-60 g). Wash the solid with 200 mL of hot water.
-
Precipitation of Product: Combine the filtrate and washings. Heat the solution to 90 °C and add a solution of potassium chloride (32 g) in 250 mL of water.
-
Crystallization and Isolation: Cool the mixture to room temperature to allow the potassium salt of anthraquinone-1-sulfonic acid to crystallize. Collect the product by vacuum filtration, wash with cold water, and dry.
Section 4: Visualization of Workflows
The following diagrams illustrate the logical flow of the key processes described in this guide.
General Synthesis and Purification Workflow
Caption: Workflow for anthraquinone synthesis, purification, and derivatization.
Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.
References
- US Patent 4124606A, "Sulfonation of anthraquinone in sulfur dioxide solvent," issued November 7, 1978.
- "EAS Reactions (3)
- "Suggestions to purify anthraquinone dyes for electronic displays?" Reddit r/chemistry. [Link]
- "Zeolite Catalyzed Friedel-Crafts Acylations.
- Shapiro, B. L. "THE SEPARATION OF MONO-β-, 2,6- AND 2,7-SULFONIC ACIDS OF ANTHRAQUINONE." Zenodo. [Link]
- US Patent 1963383A, "Process of sulphonating anthraquinone and its deriv
- "Synthesis of Anthraquinones via Pd-Catalyzed Acyl
- CN Patent 106045840A, "Synthetic process of 2-benzoylbenzoic acid," issued October 26, 2016.
- "A preparation method of anthraquinone-2-sulfonic acid compound.
- "Tips & Tricks: Emulsions." University of Rochester, Department of Chemistry. [Link]
- "Recent advances in the syntheses of anthracene derivatives." Beilstein Journal of Organic Chemistry. [Link]
- "POTASSIUM ANTHRAQUINONE-α-SULFON
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0532962A2 - Process for the preparation of 2-benzoylbenzoic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Zeolite Catalyzed Friedel-Crafts Reactions: A Review (2020) | Yogeesha N. Nayak | 15 Citations [scispace.com]
- 8. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 10. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijstm.com [ijstm.com]
- 16. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 17. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 18. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 19. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Film Formation for Organic Electronic Applications
A Guide for Researchers and Scientists
The performance and reproducibility of organic electronic devices are critically dependent on the quality and morphology of the thin films that constitute their active layers. Achieving a uniform, defect-free film is a multifaceted challenge where material properties, solution formulation, deposition technique, and environmental conditions intersect. This guide, designed from the perspective of a Senior Application Scientist, provides practical, in-depth troubleshooting advice to navigate the common pitfalls encountered during the film formation process.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial problems.
Q1: My spin-coated film has pinholes and comet-like streaks. What is the primary cause? A: The most common cause of pinholes and comet streaks is particulate contamination.[1][2] This can originate from dust in the environment, contaminated substrates, or aggregates in the solution itself.[1][2][3] Ensure all substrate cleaning steps are performed meticulously in a clean environment (e.g., a laminar flow hood), and consider filtering your solution before deposition.[3]
Q2: The solution is dewetting from my substrate during spin coating, leading to an incomplete film. Why is this happening? A: Dewetting occurs when the surface energy of the substrate is significantly lower than the surface tension of the deposition solution, preventing the liquid from spreading evenly.[4] To resolve this, you can increase the substrate's surface energy using treatments like UV/Ozone or oxygen plasma.[2] Alternatively, modifying the solution by choosing a solvent with a lower surface tension can also improve wetting.[2]
Q3: My film has a thick ring of material at the edge (the "coffee ring effect"). How can I achieve a more uniform thickness? A: The coffee ring effect is caused by faster evaporation at the edge of a droplet, which induces a capillary flow that transports solute to the periphery.[5][6][7] To mitigate this, you can try increasing the spin speed, using a solvent with a higher boiling point to slow evaporation, or employing a solvent vapor annealing step during or after spinning.[8] Increasing the substrate temperature during deposition can also help control this phenomenon.[6][9][10]
Q4: After drying, my film is cracking. What causes this? A: Cracking is typically a result of high internal stress within the film exceeding its mechanical flexibility.[11] This can be caused by a mismatch in the thermal expansion coefficients between the film and the substrate, or by rapid solvent removal causing excessive shrinkage.[11] Try slowing the drying process by using a solvent with a higher boiling point or by drying the film in a solvent-saturated environment.
Q5: The film looks hazy or cloudy. What's the likely issue? A: Haziness often indicates uncontrolled crystallization or aggregation of the organic material within the film, leading to light scattering. This can be influenced by poor solubility of the material in the chosen solvent, a solution concentration that is too high, or a solvent that evaporates too quickly.[12] Consider heating the solution or using a better solvent to ensure complete dissolution.
Part 2: In-depth Troubleshooting Guides
This section explores complex issues in a detailed question-and-answer format, explaining the underlying science and providing systematic solutions.
Guide 1: Optimizing Film Uniformity and Morphology
Question: I'm observing poor film uniformity with variations in thickness and color across the substrate. What experimental parameters should I investigate?
Answer: Achieving a highly uniform film requires precise control over the interplay between the solution, the substrate, and the deposition dynamics. The key factors to investigate are:
-
Solution Properties:
-
Solvent Choice: The solvent system is paramount. A solvent's boiling point, viscosity, and surface tension dictate the drying time and how the material deposits. High-boiling-point solvents like dichlorobenzene (DCB) or trichlorobenzene (TCB) evaporate more slowly, allowing more time for molecular self-assembly and potentially leading to higher crystallinity and more uniform films.[8] However, a solvent that evaporates too slowly can also lead to issues like excessive phase separation in bulk heterojunctions.[13]
-
Concentration & Viscosity: Solution viscosity, which is related to concentration and polymer molecular weight, directly impacts the final film thickness. Low viscosity solutions can lead to instabilities during drying, while very high viscosity can result in non-uniform spreading and thicker films.[14] Systematically varying the concentration is a critical step in optimization.
-
Material Solubility: Ensure your organic semiconductor is fully dissolved. Incompletely dissolved aggregates can act as nucleation sites, leading to rough, non-uniform films and defects like comet streaks.[2][8] Gentle heating or longer stirring times may be necessary.
-
-
Deposition Parameters (Spin Coating):
-
Spin Speed and Acceleration: Higher spin speeds lead to thinner films. The acceleration rate is also crucial; a slow ramp-up can allow the solution to spread more evenly before the solvent rapidly evaporates. Experiment with a two-step program: a low-speed step for spreading followed by a high-speed step for thinning and drying.
-
Dispensing Method: The way the solution is applied matters. Dispensing onto a static substrate versus a slowly rotating one can affect the initial wetting and final uniformity.[3] Static dispensing followed by a delayed start can sometimes allow for better initial substrate wetting.
-
-
Substrate-Solution Interface:
-
Surface Energy Mismatch: As mentioned in the FAQs, dewetting is a common problem. The surface energy of your substrate must be higher than the surface tension of your ink for proper wetting to occur.[4] If you are using a hydrophobic organic layer on a hydrophilic substrate (like untreated glass or ITO), surface treatment is essential.
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for non-uniform films.
Guide 2: Managing Material Properties and Post-Deposition Treatments
Question: My film morphology is not optimal for device performance (e.g., low crystallinity, poor phase separation). How can I improve it after deposition?
Answer: The as-cast film often represents a kinetically trapped, non-equilibrium state. Post-deposition treatments are powerful tools to manipulate film morphology and unlock better performance.
-
Thermal Annealing:
-
Mechanism: Heating the film above its glass transition temperature (Tg) provides the necessary thermal energy for polymer chains or small molecules to rearrange into more thermodynamically favorable, ordered structures (e.g., crystallites).[13] This can improve charge carrier mobility significantly.
-
Troubleshooting:
-
Temperature is too low: If the annealing temperature is below the Tg, molecular motion will be too restricted to see a significant change in morphology.
-
Temperature is too high: Excessive temperatures can lead to large-scale phase separation in blends (undesirable for OPVs), potential film degradation, or dewetting.[13]
-
Optimization: A systematic study of annealing temperatures is required. The optimal temperature is often a narrow window that balances improved crystallinity against excessive phase separation.[13] Characterization techniques like UV-Vis spectroscopy, XRD, or AFM can track morphological changes.
-
-
-
Solvent Vapor Annealing (SVA):
-
Mechanism: Exposing the film to a saturated vapor of a good solvent plasticizes the film, effectively lowering its Tg and increasing molecular mobility without high temperatures.[15] This allows for molecular rearrangement and morphology optimization. SVA is particularly effective for block copolymers and bulk heterojunctions.
-
Troubleshooting:
-
Incorrect Solvent: The choice of solvent vapor is critical. A vapor that is too good a solvent can dissolve the film entirely. A poor solvent will not provide enough mobility.
-
Exposure Time: Insufficient time will result in incomplete reorganization. Excessive time can lead to extreme phase separation or swelling that damages the film upon solvent removal.
-
Optimization: The process is sensitive to the solvent, exposure time, and temperature. In-situ monitoring (e.g., with an ellipsometer) can be highly beneficial to control the degree of film swelling.[15]
-
-
-
Material Properties:
-
Molecular Weight (MW): For polymers, MW is a critical parameter. Higher MW polymers generally have higher solution viscosities and increased chain entanglement, which can hinder crystallization.[16][17] Conversely, lower MW polymers may form films with lower void concentrations and roughness.[16][17] The choice of MW often involves a trade-off between processability and the desired electronic properties.[18]
-
Quantitative Data Summary:
The choice of solvent is a critical first step. The following table provides properties of common solvents used in organic electronics to guide your selection process.
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Surface Tension (mN/m) |
| Chloroform | 61.2 | 21.3 | 27.1 |
| Toluene | 110.6 | 2.9 | 28.5 |
| Chlorobenzene (CB) | 131.7 | 1.2 | 33.3 |
| Dichlorobenzene (DCB) | 180.5 | 0.1 | 36.6 |
| Trichlorobenzene (TCB) | 214.0 | <0.1 | 42.0 |
Data compiled from various chemical supplier databases. A higher boiling point generally correlates with a slower evaporation rate, which can be beneficial for achieving more ordered films.[8]
Part 3: Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure (for ITO/Glass)
A pristine substrate surface is non-negotiable for high-quality film formation. Contaminants can act as nucleation sites for defects or create regions of low surface energy, leading to dewetting.[11][19][20]
Materials:
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropyl alcohol (IPA, semiconductor grade)
-
Detergent solution (e.g., 2% Hellmanex III in DI water)
-
Substrate holders/racks
-
Ultrasonic bath
-
Nitrogen gas gun
-
UV/Ozone or Plasma Cleaner
Procedure:
-
Mechanical Scrub & Detergent Wash: Gently scrub the substrates with a lint-free wipe soaked in detergent solution to remove gross particulate and organic contamination.
-
Ultrasonication Sequence: Place substrates in a holder and sonicate sequentially in the following solvents for 15 minutes each:
-
Drying: Immediately after the final rinse, dry the substrates thoroughly with a stream of high-purity nitrogen gas. Do not allow the water to evaporate from the surface, as this can leave residues.
-
Surface Activation (Crucial Step): Before deposition, treat the substrates with UV/Ozone for 10-15 minutes or expose them to an oxygen plasma. This step removes the final layer of organic contaminants and increases the surface energy by creating hydrophilic hydroxyl (-OH) groups, which promotes wetting for many solutions.[2]
-
Storage: Use the substrates immediately after activation. If storage is necessary, keep them in a clean, sealed container or a vacuum desiccator.
Protocol 2: Spin Coating Process Flow
Caption: A typical workflow for the spin coating process.
References
- Title: Molecular weight effects on the film formation of latex and on surfactant distribution and morphology Source: University of Surrey URL:[Link]
- Title: Common Problems with Improper Spin Coating Technique Source: Co
- Title: Minimizing the outgassing of spin-coated organic materials to reduce defects Source: SPIE Digital Library URL:[Link]
- Title: Molecular Weight Effects on the Film Formation of Latex and on Surfactant Distribution and Morphology Source: ResearchG
- Title: Effect of Polymer Molecular Weight on the Structure and Properties of Ultra-High-Molecular-Weight Polyethylene Membranes Prepared via Controlled Swelling Source: MDPI URL:[Link]
- Title: Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy Source: Nanoscale Advances (RSC Publishing) URL:[Link]
- Title: Impact of Polymer Molecular Weight on Polymeric Photodiodes Source: The University of Queensland eSpace URL:[Link]
- Title: THE INFLUENCE OF MOLECULAR WEIGHT ON DEFORMATION-STRENGTH PROPERTIES OF ORIENTED AMORPHOUS POLYMERS Source: Defense Technical Inform
- Title: How to avoid pinholes while coating ZnO thin films by spin coating?
- Title: Minimizing the outgassing of spin-coated organic materials to reduce defects Source: Brewer Science URL:[Link]
- Title: Preventing the coffee-ring effect and aggregate sedimentation by in situ gelation of monodisperse materials Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing Source: ACS Omega (ACS Public
- Title: Taming the Coffee Ring Effect: Enhanced Thermal Control as a Method for Thin-Film Nanopatterning Source: PubMed Central URL:[Link]
- Title: What Causes Pinholes In Coating Applic
- Title: Novel detection and process improvement for Organic coating-film defects Source: SPIE Digital Library URL:[Link]
- Title: Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties Source: Soft M
- Title: What is the best cleaning procedures for ITO substrates?
- Title: Interplay of Substrate Surface Energy and Nanoparticle Concentration in Suppressing Polymer Thin Film Dewetting Source: ResearchG
- Title: What are the common problems of spin coating experiment? Source: NBchao.Com URL:[Link]
- Title: Pinholes in thin-films Source: Omega Optical URL:[Link]
- Title: Substr
- Title: Taming the Coffee Ring Effect: Enhanced Thermal Control as a Method for Thin-Film Nanopatterning Source: Langmuir (ACS Public
- Title: Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study Source: ResearchG
- Title: Spin Coating: Process, Applications, Challenges, and Characterization Techniques Source: Preprints.org URL:[Link]
- Title: Preventing the coffee ring effect Source: YouTube URL:[Link]
- Title: Taming the Coffee Ring Effect – Enhanced Thermal Control as Method for Thin-Films Nanopatterning Source: ResearchG
- Title: Evolution and Morphology of Thin Films Formed by Solvent Evaporation: An Organic Semiconductor Case Study Source: PubMed URL:[Link]
- Title: Temperature-Controlled Solvent Vapor Annealing of Thin Block Copolymer Films Source: MDPI URL:[Link]
- Title: Wet Substrate Surface Cleaning Source: MKS Instruments URL:[Link]
- Title: 5 Challenges in Thin Film Manufacturing and How to Overcome Them Source: Denton Vacuum URL:[Link]
- Title: C-212 Troubleshooting for Thin Film Deposition Processes Source: The Society of Vacuum Co
- Title: Rationalizing Phase Transitions with Thermal Annealing Temperatures for P3HT:PCBM Organic Photovoltaic Devices Source: Macromolecules (ACS Public
- Title: How to Prevent Dewetting of Liquid Thin Films? Source: Advanced Science News URL:[Link]
- Title: Methods for cleaning substrates and glass chambers for electrochemical measurements Source: Redox.me URL:[Link]
- Title: Troubleshooting Common Blown Film Issues Source: Davis-Standard URL:[Link]
- Title: Surface Energy Demystified - The Role of Surface Energy in Manufacturing Performance Source: Metrology and Quality News URL:[Link]
- Title: How to solve these defects in the film fundamentally? Source: Defect Detection URL:[Link]
- Title: Thin films dewetting with phase separation: Dependence of surface tension and Hamaker constant on concentration Source: 75th Annual Meeting of the Division of Fluid Dynamics URL:[Link]
- Title: Inkjet printing of organic electronics – comparison of deposition techniques and state-of-the-art developments Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
- Title: What is the cleaning process of semiconductors? Source: MSR-FSR URL:[Link]
- Title: Reducing Defects in Organic-Lead Halide Perovskite Film by Delayed Thermal Annealing Combined with KI/I2 for Efficient Perovskite Solar Cells Source: PubMed URL:[Link]
- Title: Optimizing thermal annealing temperatures towards improved and stable electrochromic polymeric films and devices Source: ResearchG
- Title: Inkjet printing: technique and applications for organic electronic devices Source: UniCA IRIS URL:[Link]
- Title: Development and application of blade-coating technique in organic solar cells Source: Journal of Semiconductors URL:[Link]
Sources
- 1. coatingsystems.com [coatingsystems.com]
- 2. What are the common problems of spin coating experiment? [en1.nbchao.com]
- 3. researchgate.net [researchgate.net]
- 4. Surface Energy Demystified - The Role of Surface Energy in Manufacturing Performance – Metrology and Quality News - Online Magazine [metrology.news]
- 5. Preventing the coffee-ring effect and aggregate sedimentation by in situ gelation of monodisperse materials - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03302A [pubs.rsc.org]
- 6. Taming the Coffee Ring Effect: Enhanced Thermal Control as a Method for Thin-Film Nanopatterning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Solvent influence on the surface morphology of P3HT thin films revealed by photoemission electron microscopy - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00419J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. msesupplies.com [msesupplies.com]
- 12. Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cetjournal.it [cetjournal.it]
- 15. mdpi.com [mdpi.com]
- 16. Research Portal [openresearch.surrey.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 19. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 20. svc.org [svc.org]
- 21. researchgate.net [researchgate.net]
- 22. What is the cleaning process of semiconductors? - MSR-FSR – Providing Innovative Technical Solutions since 2004 [msr-fsr.com]
Validation & Comparative
A Senior Scientist's Guide to Disperse Dyes: A Comparative Study of C.I. Disperse Violet 28
For Researchers, Scientists, and Drug Development Professionals
In the specialized fields of material science, textile engineering, and even in niche applications within drug delivery systems, the selection of colorants and functional molecules is a decision underscored by rigorous performance requirements. This guide provides a detailed comparative analysis of 1,4-Diamino-2,3-dichloroanthraquinone, known in the industry as C.I. Disperse Violet 28, against a curated selection of other high-performance disperse dyes. Our objective is to furnish a deep, evidence-based understanding of its performance profile, enabling informed selection for advanced applications.
The Landscape of Disperse Dyes: Structure Defines Function
Disperse dyes are non-ionic molecules with low water solubility, engineered to penetrate and color hydrophobic fibers like polyester and acetate from an aqueous dispersion.[1] Their efficacy is fundamentally dictated by their molecular structure, or chromophore. The two most dominant classes are the economical and versatile azo dyes and the robust, brilliant anthraquinone dyes .[2]
Our subject, this compound (C.I. Disperse Violet 28), is a member of the anthraquinone class, a family of dyes renowned for its stable fused-ring structure that often translates to superior light fastness and thermal stability.[3] This guide will objectively compare its performance against representative dyes from both the anthraquinone and other structural classes to highlight its specific advantages and limitations.
Profile of the Subject Compound: C.I. Disperse Violet 28
This compound is a potent violet dye valued for its bright, reddish-purple shade and, most notably, its exceptional resistance to photodegradation.[4][5]
Caption: Chemical Structure of C.I. Disperse Violet 28.
The performance of this molecule is a direct result of its specific substitutions:
-
Anthraquinone Core: The rigid, planar three-ring system is inherently stable and provides the foundation for its high light fastness.
-
1,4-Diamino Groups: These primary amino groups act as powerful auxochromes (color enhancers), deepening the color to a violet shade and improving the dye's affinity for the polyester substrate.
-
2,3-Dichloro Substituents: The electron-withdrawing chlorine atoms further modulate the shade and, critically, increase the molecule's size and polarity, which can influence its thermal properties, such as sublimation fastness.[5]
A Data-Driven Comparative Analysis
A dye's utility is measured by its fastness—its ability to retain color integrity against environmental and processing stresses. We compare C.I. Disperse Violet 28 against an intra-class competitor (C.I. Disperse Red 60, another anthraquinone) and high-performance dyes from other classes (C.I. Disperse Blue 79, an azo dye, and C.I. Disperse Yellow 54, a quinoline dye).
Table 1: Comparative Fastness Properties of Selected Disperse Dyes on Polyester
| Dye Name & C.I. Number | Chemical Class | Light Fastness (ISO 105-B02) [1-8 Scale] | Wash Fastness (ISO 105-C06) [1-5 Scale] | Sublimation Fastness (180°C, 30s) [1-5 Scale] |
| Disperse Violet 28 | Anthraquinone | 7 [6][7] | 4-5 [5] | 4 (Fade), 2-3 (Stain) [5] |
| Disperse Red 60 | Anthraquinone | 5-7[6] | 4-5[6] | 4 |
| Disperse Blue 79 | Azo | 5-6 | 4-5 | 4-5 |
| Disperse Yellow 54 | Quinoline | 6-7 | 5[8] | 4[8] |
Expert Analysis of Performance Data:
The data reveals a distinct performance profile for C.I. Disperse Violet 28. Its light fastness rating of 7 is exceptional , making it a prime candidate for applications with high sun exposure, such as automotive textiles and outdoor furnishings.[9] Its wash fastness is also very good, on par with other high-quality dyes.
However, a critical trade-off is its poor sublimation fastness , particularly concerning staining (rated 2-3).[5][6] This means that during high-temperature processes like heat-setting or ironing, the dye is prone to vaporizing and staining adjacent materials.[1] This significantly limits its use in applications that require post-dyeing thermal treatments. In contrast, C.I. Disperse Blue 79 and C.I. Disperse Yellow 54 offer a more balanced profile with good-to-excellent ratings across all three key parameters.
Self-Validating Experimental Protocols
To ensure the reproducibility and integrity of such comparative data, standardized methodologies are crucial. Below are detailed protocols for the dyeing process and a key fastness test.
Protocol: High-Temperature Exhaustion Dyeing of Polyester
This protocol describes the standard laboratory procedure for applying disperse dyes to polyester fabric, ensuring maximum dye penetration and fixation.
-
Fabric Preparation: Begin with a 10g scoured and bleached 100% polyester knit fabric sample.
-
Dye Bath Formulation: Prepare a dye bath with a 20:1 liquor-to-goods ratio. The formulation should include:
-
1.0% o.w.f (on weight of fabric) of the disperse dye, first pasted with a small amount of water.
-
1.0 g/L dispersing agent.
-
Acetic acid to adjust the pH to a stable 4.5 - 5.5.
-
-
Dyeing Cycle:
-
Place the fabric in the dye bath at 50°C.
-
Increase the temperature to 130°C at a rate of 1.5°C per minute.
-
Maintain the temperature at 130°C for 45-60 minutes to allow for full dye diffusion.
-
Cool the bath down to 70°C at a rate of 2°C per minute.
-
-
Reduction Clearing (Post-Treatment):
-
Rinse the dyed fabric thoroughly.
-
Prepare a clearing bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.
-
Treat the fabric at 80°C for 20 minutes to remove any unfixed dye from the fiber surface, which is critical for good wash fastness.
-
Rinse thoroughly and neutralize with a weak acetic acid solution before final rinsing and drying.
-
Caption: Experimental workflow for high-temperature exhaustion dyeing.
Protocol: Color Fastness to Washing (ISO 105-C06)
This test evaluates the resistance of the color to domestic and commercial laundering.
-
Specimen Preparation: Cut a 40mm x 100mm piece of the dyed fabric. Sew it together with a multi-fiber adjacent fabric strip (containing wool, acrylic, polyester, nylon, cotton, and acetate).
-
Test Conditions (Example: A2S Test):
-
Prepare a wash solution containing 4 g/L of a standard ECE reference detergent without phosphate.
-
Place the composite specimen in a stainless steel container with 150 mL of the detergent solution and 10 steel balls to simulate mechanical action.
-
Set the testing apparatus (e.g., a Launder-Ometer) to maintain a temperature of 40°C for a duration of 30 minutes.
-
-
Rinsing and Drying:
-
After the cycle, remove the specimen and rinse it twice in deionized water.
-
Squeeze out excess water and hang it to dry in air at a temperature not exceeding 60°C. The specimen should only be in contact at the point of the original stitching.
-
-
Assessment:
-
Once dry, evaluate the change in color of the dyed sample using the Grey Scale for Color Change (ISO 105-A02).
-
Evaluate the degree of staining on each fiber of the multi-fiber strip using the Grey Scale for Staining (ISO 105-A03).
-
Ratings are given on a 1 to 5 scale, with 5 representing no change/staining.
-
Senior Scientist's Conclusion & Recommendations
C.I. Disperse Violet 28 (this compound) is a highly specialized dye. Its primary, and most compelling, feature is its outstanding light fastness .
Recommendations for Use:
-
Highly Recommended for: Applications where resistance to fading from light is the most critical parameter. This includes automotive upholstery, outdoor fabrics (awnings, cushions), and other textiles subjected to prolonged sun exposure.
-
Use with Caution: For general apparel or textiles where its bright shade is desired but light exposure is moderate.
-
Not Recommended for: Any application that requires a high-temperature finishing step after dyeing, such as permanent press finishing or heat-setting of polyester/spandex blends. Its poor sublimation fastness will lead to process contamination and potential staining of the final product.
For applications requiring a more balanced, all-around performance profile, especially good thermal stability, alternatives like C.I. Disperse Blue 79 or C.I. Disperse Yellow 54 would be more appropriate choices. The selection of a disperse dye is always a matter of matching the specific performance profile of the molecule to the end-use requirements of the material.
References
- Enoch dye. Disperse violet 28 TDS.
- Royalchem. Disperse Violet 28: A High-Performance Dye for Polyester and Nylon Textiles.
- World dye variety. Disperse Violet 28. [Online] 2012-03-19.
- VICHEM. Comparison of disperse and reactive dyes in the textile dyeing industry. [Online] 2025-03-28.
- Taiwan Dyestuffs & Pigments Corp. Disperse Dye.
- AATCC. Disperse Dyes: A Dye Chemist's Perspective.
- Hangzhou Tiankun Chem Co.,Ltd. Disperse Yellow 54.
Sources
- 1. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 2. fyitester.com [fyitester.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. researchgate.net [researchgate.net]
- 5. CN108841202B - Disperse yellow dye mixture with improved sublimation fastness - Google Patents [patents.google.com]
- 6. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 7. textilelearner.net [textilelearner.net]
- 8. China Disperse Yellow 54 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. chiuvention.com [chiuvention.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,4-Diamino-2,3-dichloroanthraquinone
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical methods for validating the purity of 1,4-Diamino-2,3-dichloroanthraquinone, a crucial intermediate in the synthesis of various dyes and potentially bioactive molecules. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system.
The Significance of this compound and Its Synthesis
This compound is a key building block in the chemical industry, particularly for producing disperse dyes. Its purity directly impacts the quality, yield, and safety of the final products. The most common synthesis route involves the chlorination of the 1,4-diaminoanthraquinone leuco body.[1] This process, while effective, can lead to several impurities that must be identified and quantified.
Potential Impurities in Synthesis:
-
Unreacted Starting Material: 1,4-diaminoanthraquinone.
-
Monochloro Isomers: 1,4-Diamino-2-chloroanthraquinone.
-
Over-chlorinated Products: 1,4-Diamino-2,3,X-trichloroanthraquinone.
-
Isomeric Impurities: Other positional isomers of diamino-dichloroanthraquinone.
-
Residual Solvents and Reagents: From the reaction and workup steps.
A robust analytical workflow is therefore essential to ensure the synthesized product meets the required specifications. This guide will compare and contrast the most effective techniques for this purpose.
A Comparative Analysis of Purity Validation Techniques
No single analytical technique can provide a complete picture of a compound's purity. An integrated approach, leveraging the strengths of multiple methods, is the most rigorous strategy. Below, we compare Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Principle | Information Provided | Strengths | Limitations |
| TLC | Adsorption Chromatography | Qualitative assessment of purity, identification of major impurities. | Rapid, inexpensive, simple to perform. | Low resolution, not quantitative, limited sensitivity. |
| HPLC | Partition Chromatography | Quantitative determination of purity and impurities. | High resolution, high sensitivity, quantitative. | More expensive, requires method development. |
| MS | Mass-to-charge ratio | Molecular weight confirmation, structural information from fragmentation. | Highly sensitive, provides molecular formula with high resolution MS. | Isomers may not be distinguishable, requires pure sample for accurate fragmentation analysis. |
| NMR | Nuclear spin properties | Detailed structural elucidation, identification of impurities with distinct signals. | Provides unambiguous structural information, can quantify impurities with internal standards. | Lower sensitivity than MS, complex spectra can be difficult to interpret. |
| Elemental Analysis | Combustion analysis | Elemental composition (%C, H, N, Cl). | Confirms empirical formula. | Does not distinguish between isomers, requires a pure sample for accurate results. |
Experimental Protocols and Data Interpretation
Thin-Layer Chromatography (TLC): The First Line of Assessment
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress and for a preliminary assessment of purity. The choice of the mobile phase is critical for achieving good separation.
Experimental Protocol:
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 1 mg/mL.
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Development: Develop the plate in a chamber saturated with a suitable mobile phase. A good starting point for anthraquinone derivatives is a mixture of toluene and acetone.
-
Visualization: Visualize the separated spots under UV light (254 nm and 366 nm).
Interpretation of Results:
A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) values can be used for preliminary identification by comparing them to standards. For a better separation of non-glycosylated anthraquinones, a mobile phase of toluene-acetone-formic acid (6:6:1 v/v) can be effective.[1]
Diagram 1: TLC Workflow
Caption: A simplified workflow for Thin-Layer Chromatography.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for the quantitative analysis of purity and the determination of impurity profiles. A well-developed HPLC method can separate the target compound from closely related impurities.
Experimental Protocol:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for anthraquinone analysis.[2][3][4]
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase could be a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[2][5]
-
Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[3]
-
Detection: A UV-Vis detector is suitable for anthraquinones, which have strong absorbance in the visible region. The detection wavelength can be set at the λmax of the target compound.
-
Sample Preparation: Prepare a stock solution of the synthesized product in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute to an appropriate concentration for injection.
Interpretation of Results:
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of known impurities can be used for their identification and quantification.
Diagram 2: HPLC Purity Analysis Workflow
Caption: A schematic of the High-Performance Liquid Chromatography workflow.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. When coupled with a chromatographic technique (e.g., LC-MS), it becomes a powerful tool for identifying unknown impurities.
Experimental Protocol:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules, including anthraquinones.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer will provide high-resolution mass data, allowing for the determination of the elemental composition.
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) can be used to fragment the molecular ion and generate a characteristic fragmentation pattern that can aid in structural elucidation.[6]
Interpretation of Results:
The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]+ or [M-H]-) of this compound (C14H8Cl2N2O2, exact mass: 305.9963). The isotopic pattern for two chlorine atoms (a characteristic 3:1 ratio for the M and M+2 peaks) should be observed. Fragmentation may involve the loss of CO groups, a common fragmentation pathway for anthraquinones.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, making it the most powerful technique for unambiguous structure elucidation.
Experimental Protocol:
-
Solvent: A deuterated solvent that can dissolve the sample is required (e.g., DMSO-d6 or CDCl3).
-
Spectra to Acquire:
-
¹H NMR: Provides information about the number and connectivity of protons.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, aiding in the complete assignment of the structure.
-
Predicted ¹H NMR Spectrum of this compound:
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons (around 180-190 ppm) and the aromatic carbons. The carbons attached to the chlorine atoms will be significantly shifted downfield compared to the unsubstituted analog.
Elemental Analysis: The Final Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample.
Experimental Protocol:
A small, accurately weighed amount of the purified sample is subjected to combustion analysis.
Interpretation of Results:
The experimentally determined percentages should be in close agreement with the theoretical values for C14H8Cl2N2O2 (C: 54.75%, H: 2.63%, N: 9.12%, Cl: 23.08%).
Integrated Approach for Robust Purity Validation
A comprehensive approach to validating the purity of synthesized this compound would involve the following workflow:
Diagram 3: Integrated Purity Validation Workflow
Caption: An integrated workflow for purity validation.
Conclusion
Validating the purity of synthesized this compound requires a multi-faceted analytical approach. While TLC offers a quick preliminary check, HPLC provides robust quantitative data on purity and impurity profiles. Mass spectrometry and NMR spectroscopy are indispensable for definitive structural confirmation, and elemental analysis serves as a final verification of the elemental composition. By employing this integrated strategy, researchers can be confident in the quality and integrity of their synthesized material, a critical factor for success in drug development and other high-tech applications.
References
- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google P
- Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry - PMC - NIH. (URL: [Link])
- An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed. (URL: [Link])
- Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - NIH. (URL: [Link])
- An HPLC method development for the assessment of degradation products of anthraquinone dye - ResearchG
- The thin layer chromatography of v
- Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection - MDPI. (URL: [Link])
- TLC test mixture for Micro-Set A, individual, anthraquinone dyes - macherey-nagel. (URL: [Link])
- A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts - Pharmacia. (URL: [Link])
- 1,4-Diaminoanthra-9,10-quinone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
- Organochlorine chemistry - Wikipedia. (URL: [Link])
- Element specific gas chromatographic analyses of organochlorine pesticides in the presence of PCB's [polychlorinated biphenyls] by selective cancellation of interfering peaks | Journal of Agricultural and Food Chemistry - ACS Public
- 1H and13C NMR assignments for five anthraquinones from the mangrove endophytic fungus Halorosellinia sp. (No. 1403) - CityUHK Scholars. (URL: [Link])
- MASS SPECTROMETRY: FRAGMENTATION P
- Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
- Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides - SciELO. (URL: [Link])
- Fragmentation (mass spectrometry) - Wikipedia. (URL: [Link])
- PART F. Organochlorine (OC) Compounds - US EPA. (URL: [Link])
- Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - NIH. (URL: [Link])
- METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. (URL: [Link])
- Organochlorine Pesticides Analysis in W
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
- 16.10: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Diamino anthraquinone(128-95-0) 1H NMR [m.chemicalbook.com]
A Spectroscopic Investigation of 1,4- and 1,5-Diaminoanthraquinone: A Comparative Guide
This technical guide provides a detailed spectroscopic comparison of two key structural isomers of diaminoanthraquinone (DAAQ): 1,4-diaminoanthraquinone (1,4-DAAQ) and 1,5-diaminoanthraquinone (1,5-DAAQ). As vital chromophores in the fields of dye chemistry, materials science, and drug development, a nuanced understanding of how substituent position dictates their electronic and vibrational properties is paramount. This document is intended for researchers, scientists, and professionals who utilize these molecules and require a foundational understanding of their characterization.
We will explore the distinct signatures of these isomers using three core spectroscopic techniques: UV-Visible (UV-Vis) Absorption, Fluorescence, and Fourier-Transform Infrared (FTIR) spectroscopy. Beyond presenting the data, this guide will delve into the mechanistic basis for the observed spectral differences, grounding the analysis in the principles of molecular structure and electronic transitions. The protocols herein are described with sufficient detail to be replicable, ensuring the trustworthiness and validity of the comparative data.
Molecular Structure: The Basis of Spectroscopic Diversity
The fundamental difference between 1,4-DAAQ and 1,5-DAAQ lies in the placement of the two amino (-NH₂) groups on the anthraquinone core. This seemingly subtle change has profound implications for the molecule's symmetry, electronic distribution, and capacity for intramolecular interactions.
-
1,4-Diaminoanthraquinone (Disperse Violet 1): The amino groups are positioned on the same aromatic ring, peri to the two carbonyl groups. This arrangement facilitates strong intramolecular hydrogen bonding and creates a pronounced intramolecular charge-transfer (ICT) character, as the electron-donating amino groups are in direct conjugation with the electron-withdrawing quinone system.
-
1,5-Diaminoanthraquinone (Disperse Red 11): The amino groups are located on separate aromatic rings, each peri to one carbonyl group. This results in a more symmetric (C₂h) structure compared to the 1,4-isomer (C₂v). While intramolecular hydrogen bonding is still present, the charge transfer characteristics are different from the 1,4-isomer.
These structural distinctions are the primary cause of the unique spectroscopic fingerprints discussed in the following sections.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals. For anthraquinones, the key electronic transitions are the high-intensity π → π* transitions of the aromatic system and the lower-intensity n → π* transitions involving the non-bonding electrons of the carbonyl oxygens.[1] The introduction of amino groups, which are powerful auxochromes, dramatically alters this landscape.
Experimental Protocol: UV-Vis Spectroscopy
A standardized protocol is essential for accurate comparative analysis. The following steps outline a robust procedure for acquiring UV-Vis spectra of DAAQ isomers.[2][3][4][5]
-
Sample Preparation: Accurately weigh approximately 1 mg of the DAAQ isomer. Dissolve the sample in a 100 mL volumetric flask using a spectroscopic grade solvent (e.g., acetonitrile or ethanol) to create a stock solution. From this stock, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).
-
Instrumentation & Blanking: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as the reference/blank.
-
Measurement: Record the absorbance spectrum of the blank to establish a baseline. Following this, rinse the sample cuvette with the analyte solution before filling it. Place the sample cuvette in the spectrophotometer.
-
Data Acquisition: Scan the sample across a wavelength range of 200-800 nm. The resulting spectrum should be baseline-corrected automatically by the instrument's software. Identify the wavelength of maximum absorbance (λmax).
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Comparative UV-Vis Data & Analysis
The position of the amino groups results in a significant and analytically useful difference in the absorption spectra.
| Compound | Solvent | λmax (Visible Region) | Appearance |
| 1,4-DAAQ | Acetonitrile | ~590 nm, ~635 nm | Blue |
| 1,5-DAAQ | Acetonitrile | ~517 nm | Red |
Source: Data compiled from representative literature values.[6][7]
Analysis of Causality:
-
Bathochromic Shift in 1,4-DAAQ: The 1,4-isomer exhibits a pronounced bathochromic (red) shift, with its primary absorption band extending into the longer wavelengths of the visible spectrum (~550-650 nm). This is a direct consequence of the enhanced intramolecular charge-transfer (ICT) character. The alignment of the two electron-donating amino groups with the electron-withdrawing carbonyls across the same ring system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), requiring less energy (longer wavelength light) for the electronic transition.[8]
-
1,5-DAAQ Spectrum: In the 1,5-isomer, the amino groups are on separate rings. While each group still participates in conjugation and intramolecular hydrogen bonding with its adjacent carbonyl, the overall ICT is less pronounced than in the 1,4-isomer.[7][9] This results in a higher energy HOMO-LUMO gap and a λmax at a shorter wavelength, leading to its characteristic red color.
-
Intramolecular Hydrogen Bonding: In both isomers, the formation of a six-membered ring via hydrogen bonding between the N-H of the amino group and the C=O of the quinone is a critical factor. This interaction planarizes the system and contributes significantly to the red-shift observed for both isomers compared to unsubstituted anthraquinone.[10][11]
Fluorescence Spectroscopy: Emission Properties
While many anthraquinone derivatives are non-fluorescent, the introduction of amino groups can induce emissive properties.[1] Fluorescence spectroscopy provides insight into the molecule's excited-state behavior.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the DAAQ isomer in a fluorescence-grade solvent. The concentration must be low enough to yield an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.
-
Measurement: Set the excitation wavelength (λex) at or near the λmax determined from the UV-Vis spectrum. Scan the emission monochromator over a longer wavelength range to capture the entire fluorescence spectrum.
-
Data Acquisition: Record the emission spectrum and identify the wavelength of maximum emission (λem). The difference between the absorption and emission maxima (in wavenumbers or nm) is the Stokes shift.
Caption: Workflow for Fluorescence Spectroscopic Analysis.
Comparative Fluorescence Data & Analysis
The fluorescence behavior of the two isomers is markedly different, largely influenced by their symmetry and the nature of their lowest singlet excited state (S₁).
| Compound | Solvent | λex (nm) | λem (nm) | Stokes Shift (nm) |
| 1,4-DAAQ | Various | ~590 | Variable, often weak | Variable |
| 1,5-DAAQ | Various | ~480 | ~620 | ~140 |
Source: Data compiled from representative literature values.[12][13]
Analysis of Causality:
-
Fluorescence in 1,5-DAAQ: The 1,5-isomer is known to exhibit more significant fluorescence. Its photophysical properties have been studied across various solvents, showing that hydrogen bonding and solvent relaxation play a large role in its emission characteristics.[12][13] The Stokes shift is typically large, indicating a significant change in geometry or electronic distribution upon excitation.
-
Weak Emission of 1,4-DAAQ: The 1,4-isomer often shows very weak or negligible fluorescence. This is commonly attributed to efficient non-radiative decay pathways from the excited state. The strong ICT character can promote processes like intersystem crossing to the triplet state or internal conversion, which compete with fluorescence emission.
-
Excited State Character: The nature of the lowest excited state is crucial. Transitions with n-π* character are often less fluorescent than those with π-π* character. The relative energies of these states, which are influenced by the isomer structure and solvent polarity, dictate the emissive properties of the molecule.[14]
FTIR Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on the stretching and bending of its chemical bonds. For the DAAQ isomers, the most informative regions are the N-H stretching, C=O stretching, and C-N stretching regions.
Experimental Protocol: FTIR Spectroscopy
The KBr pellet method is a common and reliable technique for analyzing solid samples.[15]
-
Sample Preparation: Weigh approximately 1-2 mg of the DAAQ isomer and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment is collected first.
Caption: Workflow for FTIR Spectroscopic Analysis via KBr Pellet.
Comparative FTIR Data & Analysis
The key vibrational bands provide structural confirmation and insight into intramolecular interactions.
| Vibrational Mode | 1,4-DAAQ (cm⁻¹) | 1,5-DAAQ (cm⁻¹) |
| N-H Stretch | ~3300-3450 | ~3300-3450 |
| C=O Stretch (Quinone) | ~1610-1640 | ~1630-1660 |
| C-N Stretch | ~1250-1280 | ~1250-1280 |
Source: Data compiled from representative literature values.[6][15][16][17][18]
Analysis of Causality:
-
N-H Stretching: Both isomers show characteristic N-H stretching bands in the 3300-3450 cm⁻¹ region, typical for amino groups. The broadness and position of these bands are indicative of hydrogen bonding.
-
C=O Stretching: This is a highly diagnostic region. In unsubstituted anthraquinone, the carbonyl stretch appears at a higher frequency (~1675 cm⁻¹). In both DAAQ isomers, this band is shifted to a lower wavenumber. This shift is a direct result of two factors: the electronic effect of the electron-donating amino groups and, more significantly, the intramolecular hydrogen bonding which weakens the C=O double bond, lowering the energy required to stretch it. The C=O stretching frequency in the 1,4-isomer is often observed at a slightly lower wavenumber than in the 1,5-isomer, suggesting a potentially stronger overall effect of the H-bonding and resonance in the 1,4-DAAQ structure.
-
C-N Stretching: Both isomers display C-N stretching vibrations in the aromatic amine region, confirming the presence of the amino substituents on the aromatic core.
Conclusion
The spectroscopic properties of 1,4- and 1,5-diaminoanthraquinone are fundamentally governed by the positional isomerism of the amino groups. This structural difference dictates the molecule's symmetry, the extent of intramolecular charge transfer, and the nature of its excited states.
Key Distinctions Summarized:
-
UV-Vis: 1,4-DAAQ absorbs at significantly longer wavelengths (blue color) than 1,5-DAAQ (red color) due to a more effective intramolecular charge-transfer pathway.
-
Fluorescence: 1,5-DAAQ is generally more fluorescent than the 1,4-isomer, which often exhibits efficient non-radiative decay due to its strong ICT character.
-
FTIR: Both isomers show a downward shift in their carbonyl stretching frequency compared to unsubstituted anthraquinone, confirming intramolecular hydrogen bonding. Subtle differences in this band's position can reflect variations in the strength of these interactions between the two isomers.
This guide demonstrates that a multi-technique spectroscopic approach provides a comprehensive and powerful framework for distinguishing between these isomers and understanding the deep connection between their molecular structure and physical properties.
References
- Sivakumar, P., Nayaki, S. K., & Swaminathan, M. (n.d.).
- Taylor & Francis Online. (n.d.).
- PubMed. (2013). Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety.
- ResearchGate. (n.d.). (PDF)
- Suganthi, G., Meenakshi, C., & Ramakrishnan, V. (2010). Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures. Journal of Fluorescence, 20(1), 95-103.
- (n.d.).
- SciSpace. (1985).
- ACS Sustainable Chemistry & Engineering. (2020).
- Kabir Yakubu, M., Sani Gumel, M., Bala Ibrahim, M., & Kumar, R. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2, 300-308.
- ResearchGate. (n.d.). (PDF) Spectroscopic studies of 1,2-diaminoanthraquinone (DAQ) as a fluorescent probe for the imaging of nitric oxide in living cells.
- PubMed. (2011). Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells.
- ResearchGate. (n.d.). Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety.
- NIH. (2022). Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene.
- JoVE. (2020). Video: UV-Vis Spectroscopy of Dyes - Procedure.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study.
- SpectraBase. (n.d.). 1,5-diamino-4,8-dihydroxy-2-(2-hydroxy-p-tolyl)anthraquinone - UV-VIS - Spectrum.
- MDPI. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus.
- Semantic Scholar. (2022). Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties.
- ACS Publications. (n.d.). Solvatochromic Fluorescence Emission of an Anthranol Derivative without Typical Donor–Acceptor Structure: An Experimental and Theoretical Study. The Journal of Physical Chemistry C.
- JoVE. (2020). Video: UV-Vis Spectroscopy of Dyes - Prep.
- ACS Publications. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega.
- BenchChem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.
- RSC Publishing. (2020).
- Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- Science Department. (n.d.).
- Scribd. (n.d.). Jove Protocol 10204 Ultraviolet Visible Uv Vis Spectros.
- PubChem. (n.d.). 1,5-Diaminoanthraquinone.
- ChemicalBook. (n.d.). 1,4-Diamino anthraquinone(128-95-0) IR Spectrum.
- Semantic Scholar. (n.d.). Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study.
- NIH. (n.d.). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones.
- PubMed. (n.d.). Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions.
- Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes.
- ResearchGate. (n.d.). Figure 4: UV-Vis spectra of the products 1-4.
- IJISET. (n.d.). Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd.
- (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 3. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. science.valenciacollege.edu [science.valenciacollege.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of different amino substituents in position 1 and 4 on spectroscopic and acid base properties of 9,10-anthraquinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. ifmmi.com [ifmmi.com]
- 15. Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides [scirp.org]
- 16. A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus | MDPI [mdpi.com]
- 17. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,4-Diamino anthraquinone(128-95-0) IR Spectrum [chemicalbook.com]
Performance Evaluation of 1,4-Diamino-2,3-dichloroanthraquinone in Photovoltaic Devices: A Comparative Guide
This guide provides a comprehensive framework for evaluating the performance of 1,4-Diamino-2,3-dichloroanthraquinone as a potential electron acceptor in organic photovoltaic (OPV) devices. While direct experimental data on the photovoltaic performance of this specific compound is not yet prevalent in published literature, this document outlines the necessary experimental protocols and establishes a comparative analysis against well-established, high-performing non-fullerene acceptors (NFAs). This guide is intended for researchers and scientists in the field of organic electronics and materials science, offering a structured approach to investigating novel materials for solar energy applications.
Introduction: The Potential of Anthraquinone Derivatives in Organic Photovoltaics
Anthraquinone derivatives are a class of organic compounds that have garnered interest in the field of organic electronics due to their inherent electronic properties and structural versatility.[1][2] Their electron-deficient nature makes them potential candidates for n-type semiconductors, a crucial component in bulk heterojunction (BHJ) organic solar cells. This compound, with its electron-withdrawing chloro and amino functional groups, presents an intriguing molecular structure for investigation as a non-fullerene acceptor. The exploration of new acceptor materials is critical for advancing OPV technology, with the goal of achieving higher power conversion efficiencies (PCE), improved stability, and lower production costs compared to traditional fullerene-based acceptors.[3][4]
This guide will focus on a comparative evaluation framework using the well-characterized polymer donor, poly(3-hexylthiophene) (P3HT), due to its widespread use and established performance benchmarks.[5][6] We will compare the projected performance of a P3HT:this compound device with state-of-the-art P3HT-based devices employing the high-performance non-fullerene acceptors, ITIC and Y6.
Comparative Landscape: Fullerene vs. Non-Fullerene Acceptors
The evolution of organic solar cells has seen a significant shift from fullerene-based acceptors to non-fullerene acceptors (NFAs). While fullerenes like PCBM have been instrumental in the development of OPVs, they possess inherent limitations such as weak absorption in the visible spectrum and limited tunability of energy levels.[3] NFAs, on the other hand, offer significant advantages, including:
-
Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of NFAs can be readily modified through chemical synthesis, allowing for better optimization of the open-circuit voltage (Voc) and efficient charge transfer.[7][8]
-
Broad and Strong Absorption: Many NFAs exhibit strong absorption in the visible and even near-infrared regions, contributing to a higher short-circuit current density (Jsc).[7][8]
-
Morphological Control: The planar structure of many NFAs can facilitate more ordered molecular packing and favorable blend morphology with the donor polymer, which is crucial for efficient charge separation and transport.[7]
This compound falls into the category of small molecule NFAs, and its performance will be benchmarked against established NFA frontrunners.
Experimental Roadmap: Fabrication and Characterization of a P3HT:this compound Photovoltaic Device
This section provides a detailed, step-by-step methodology for the fabrication and characterization of a bulk heterojunction organic solar cell using P3HT as the donor and this compound as the acceptor.
Device Architecture and Materials
A conventional device architecture will be employed for this evaluation.
Figure 1: Conventional device architecture for the proposed organic solar cell.
Materials Required:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Poly(3-hexylthiophene-2,5-diyl) (P3HT)
-
This compound
-
Chlorobenzene (or other suitable organic solvent)
-
Calcium (Ca)
-
Aluminum (Al)
Fabrication Protocol
-
Substrate Cleaning:
-
Ultrasonically clean the ITO-coated glass substrates sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of P3HT and this compound in chlorobenzene. A starting point for optimization would be a 1:1 weight ratio with a total concentration of 20 mg/mL.
-
Stir the solution at 50°C for at least 12 hours in the glovebox to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds.
-
Anneal the active layer at a temperature range of 110-150°C for 10 minutes to optimize the morphology. The optimal temperature will need to be determined experimentally.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a 20 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) at a pressure below 1 x 10-6 Torr.
-
Characterization Workflow
Figure 2: Workflow for the characterization of the fabricated photovoltaic device.
Key Characterization Techniques:
-
Current Density-Voltage (J-V) Measurement: This is the primary technique to determine the key performance metrics of the solar cell. The device is illuminated under a solar simulator with a standard Air Mass 1.5 Global (AM 1.5G) spectrum at 100 mW/cm2. The following parameters are extracted:
-
Power Conversion Efficiency (PCE): The overall efficiency of the device in converting sunlight to electricity.
-
Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power can be extracted.
-
-
External Quantum Efficiency (EQE): This measurement determines the ratio of collected charge carriers to the number of incident photons at a specific wavelength. The integral of the EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Atomic Force Microscopy (AFM): AFM is used to investigate the surface morphology of the P3HT:this compound blend film. A well-mixed, phase-separated morphology with domain sizes on the order of 10-20 nm is generally desirable for efficient exciton dissociation and charge transport.[2]
Performance Benchmarking: A Comparative Analysis
The performance of the P3HT:this compound device should be compared against well-established P3HT-based systems to gauge its potential.
| Acceptor Material | Typical PCE (%) | Typical Voc (V) | Typical Jsc (mA/cm²) | Typical FF (%) |
| PCBM | 3 - 4 | ~0.6 | 8 - 10 | 60 - 65 |
| ITIC | 5 - 7 | ~0.7 | 10 - 12 | 65 - 70 |
| Y6 | 6 - 8 | ~0.8 | 12 - 14 | 70 - 75 |
| This compound | To be determined | Expected > 0.6 | To be determined | To be determined |
Table 1: Typical performance parameters of P3HT-based organic solar cells with different acceptor materials. Data for PCBM, ITIC, and Y6 are based on published literature.[1][9][10] The values for this compound are to be determined experimentally.
Analysis of Expected Performance:
-
Open-Circuit Voltage (Voc): The Voc is primarily determined by the energy difference between the HOMO of the donor (P3HT,
-5.0 eV) and the LUMO of the acceptor. Anthraquinone derivatives generally possess deep LUMO levels. A deeper LUMO level in this compound compared to PCBM (-4.0 eV) could potentially lead to a higher Voc. -
Short-Circuit Current Density (Jsc): The Jsc is influenced by the absorption spectrum of the active layer and the efficiency of charge generation and collection. The absorption profile of this compound will be critical. A broad absorption that complements that of P3HT would be advantageous.
-
Fill Factor (FF): The FF is sensitive to the charge carrier mobility and the morphology of the blend. A balanced electron and hole mobility and an optimal morphology are necessary for a high FF. The charge transport properties of this compound will play a significant role here.
Causality and Self-Validation in Experimental Design
The proposed experimental plan is designed to be a self-validating system. The consistency between the Jsc value obtained from the J-V curve and the integrated EQE spectrum serves as a crucial cross-validation of the accuracy of the measurements. Furthermore, the correlation between the AFM-observed morphology and the device performance parameters (particularly Jsc and FF) provides insights into the structure-property relationships. For instance, large-scale phase separation observed in AFM would be expected to correlate with a low Jsc and FF due to inefficient exciton dissociation and charge trapping.
Conclusion and Future Outlook
This guide provides a systematic approach for the comprehensive evaluation of this compound as a novel non-fullerene acceptor in organic photovoltaic devices. By following the detailed fabrication and characterization protocols and comparing the results against established benchmarks, researchers can effectively assess the potential of this and other new materials. The exploration of anthraquinone derivatives and other novel acceptor architectures is a promising avenue for the continued advancement of organic solar cell technology, with the ultimate goal of developing low-cost, efficient, and stable renewable energy solutions.
References
- Chen, H., et al. (2019). A non-fullerene acceptor enables efficient P3HT-based organic solar cells with small voltage loss and thickness insensitivity. Chinese Chemical Letters, 30(12), 2235-2239.
- Holliday, S., et al. (2016). High-efficiency and air-stable P3HT-based polymer solar cells with a new non-fullerene acceptor.
- Hou, J., et al. (2018). Organic solar cells based on non-fullerene acceptors.
- Kim, T., et al. (2023). Nonfullerene acceptors for P3HT-based organic solar cells.
- Li, G., et al. (2005). High-efficiency solution processable polymer photovoltaic cells by self-organization of polymer blends.
- Lin, Y., et al. (2015). A Non-Fullerene Acceptor with a Perylenediimide Dimer Core for High-Performance Polymer Solar Cells.
- Mishra, A., & Bäuerle, P. (2012). Small molecule organic semiconductors on the move: promises for future solar energy technology.
- Nielsen, C. B., et al. (2015). Non-Fullerene Electron Acceptors for Use in Organic Solar Cells. Accounts of Chemical Research, 48(9), 2803-2811.
- Tarikhum, H., et al. (2023). Optical, Structural, and Electrochemical Properties of P3HT:Y6 Photoactive Layer for Organic Photovoltaics. Results in Optics, 13, 100527.
- Wadsworth, A., et al. (2018). P3HT:non-fullerene acceptor based large area, semi-transparent PV modules with power conversion efficiencies of 5%, processed by industrially scalable methods. Energy & Environmental Science, 11(8), 2225-2234.
- Yan, C., et al. (2018). Non-fullerene acceptors for organic solar cells.
- Zhao, W., et al. (2016). Fullerene-Free Organic Solar Cells with an Efficiency of 8.5% Based on a P3HT Donor and a Dithienonaphthalene-Based Acceptor.
Sources
- 1. A non-fullerene acceptor enables efficient P3HT-based organic solar cells with small voltage loss and thickness insensitivity [html.rhhz.net]
- 2. stinstruments.com [stinstruments.com]
- 3. Frontiers | Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nonfullerene acceptors for P3HT-based organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Organic solar cells based on non-fullerene acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additive engineering for high-performance P3HT:non-fused ring electron acceptor organic solar cell - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00541K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Halogenated Anthraquinones
In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical entities that can effectively combat pathogenic microorganisms. Among the promising candidates, halogenated anthraquinones have emerged as a class of compounds with significant therapeutic potential. This guide provides a comprehensive benchmark of their antimicrobial activity, offering researchers, scientists, and drug development professionals a detailed comparison supported by experimental data and protocols.
The Rationale for Halogenation: Enhancing Antimicrobial Efficacy
Anthraquinones, a class of aromatic compounds derived from anthracene, are known for their diverse biological activities. The introduction of halogen atoms—such as chlorine and bromine—into the anthraquinone scaffold can profoundly modulate their physicochemical and biological properties. This strategic modification, known as halogenation, often leads to an enhancement of antimicrobial activity. The increased lipophilicity and altered electronic properties of the molecule can facilitate cell membrane penetration and interaction with microbial targets. Studies have shown that the presence of chlorine, bromine, and nitro groups can have a significant effect on the antimicrobial properties of aromatic compounds[1][2][3][4]. For instance, 6-chloro-8-nitroflavone, a related halogenated aromatic compound, has demonstrated potent inhibitory activity against pathogenic bacteria[1][2][3].
Benchmarking Antimicrobial Performance: A Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various anthraquinone derivatives against key pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a fundamental measure of antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Anthraquinones
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference(s) |
| Non-Halogenated Anthraquinones | ||||
| Rhein | 12.5 | >256 | - | [5][6] |
| Emodin | 4 - 64 | 128 - >256 | 76% inhibition at 5mM | [6][7][8] |
| Chrysazin | >1000 | - | >2000 | [9][10] |
| Alizarin | - | - | >2000 | [10] |
| Halogenated Anthraquinones | ||||
| 2-Chloromethyl anthraquinone | - | - | Inhibits biofilm at 2 µg/mL | [11] |
| Conventional Antibiotics (for comparison) | ||||
| Ciprofloxacin | 0.125 - 1 | 0.007 - 32 | - | [12] |
| Vancomycin | 0.5 - 4 | - | - | [6] |
| Fluconazole | - | - | 0.25 - 16 | [10] |
Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available in the cited sources.
Unraveling the Mechanism of Action: How Halogenated Anthraquinones Combat Microbes
The antimicrobial activity of halogenated anthraquinones is believed to be multifactorial, primarily revolving around the generation of reactive oxygen species (ROS) and the inhibition of essential microbial enzymes.
Reactive Oxygen Species (ROS) Generation
Anthraquinones can undergo redox cycling, a process that generates superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH). These ROS can inflict widespread damage to microbial cells, including:
-
Lipid Peroxidation: Damage to the cell membrane, leading to increased permeability and leakage of cellular contents.
-
Protein Oxidation: Alteration of protein structure and function, disrupting vital cellular processes.
-
DNA Damage: Oxidative damage to nucleic acids, resulting in mutations and cell death.
The presence of halogens can enhance the efficiency of this redox cycling process, thereby augmenting ROS production and antimicrobial potency.
Caption: Mechanism of ROS generation by halogenated anthraquinones leading to microbial cell death.
Inhibition of Microbial Enzymes
Halogenated anthraquinones can also directly interact with and inhibit the activity of essential microbial enzymes. This inhibition can disrupt critical metabolic pathways necessary for microbial survival. For example, some anthraquinones have been shown to inhibit enzymes involved in the tricarboxylic acid (TCA) cycle and electron transport chain, thereby blocking energy metabolism[7]. The halogen atoms can enhance the binding affinity of the anthraquinone to the active site of these enzymes, leading to more potent inhibition.
Experimental Protocols for Antimicrobial Activity Assessment
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method, a widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Test compound (Halogenated Anthraquinone)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare Compound Dilutions: Prepare a stock solution of the halogenated anthraquinone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculate Plates: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed as a follow-up to the MIC assay.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculture from MIC Wells: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto fresh agar plates.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Conclusion and Future Directions
Halogenated anthraquinones represent a promising class of antimicrobial agents with potent activity against a range of pathogenic bacteria and fungi. Their multifaceted mechanism of action, involving ROS generation and enzyme inhibition, makes them attractive candidates for further drug development. The structure-activity relationship clearly indicates that the addition of halogen moieties can significantly enhance their antimicrobial efficacy.
Further research should focus on synthesizing and screening a broader library of halogenated anthraquinones to identify lead compounds with optimal activity and safety profiles. In vivo studies are also crucial to validate the therapeutic potential of these compounds in preclinical models of infection. The synergistic effects of halogenated anthraquinones with existing antibiotics should also be explored as a strategy to combat multidrug-resistant pathogens[13][14][15][16].
References
- Perz, M., Janeczko, T., Dmochowska, B., Hubka, A., & Kostrzewa-Susłow, E. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]
- Perz, M., Janeczko, T., Dmochowska, B., Hubka, A., & Kostrzewa-Susłow, E. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
- Perz, M., Janeczko, T., Dmochowska, B., Hubka, A., & Kostrzewa-Susłow, E. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.
- Perz, M., et al. (2024).
- Hurtová, M., et al. (2021). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Pharmaceuticals, 14(9), 885. [Link]
- Hurtová, M., et al. (2021). Prepared brominated derivatives of flavonoids. Bromines are highlighted in red.
- Bouyahya, A., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions.
- Chilin, A., et al. (2008). Synthesis and antibacterial activity of substituted flavones, 4-thioflavones and 4-iminoflavones.
- El-Sayed, M. T., et al. (2022). In Silico-Based Discovery of Natural Anthraquinones with Potential against Multidrug-Resistant E. coli.
- Wang, Y., et al. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 12, 709826. [Link]
- Manoharan, R. K., et al. (2017). Antibiofilm Activity of Anthraquinones against Candida. Frontiers in Cellular and Infection Microbiology, 7, 433. [Link]
- Perz, M., et al. (2024). The Influence of Flavonoids with -Br, -Cl Atoms and -NO2, -CH3 Groups on the Growth Kinetics and the Number of Pathogenic and Probiotic Microorganisms. MDPI. [Link]
- Wang, Y., et al. (2021). Anthraquinones as Potential Antibiofilm Agents Against Methicillin-Resistant Staphylococcus aureus. Frontiers. [Link]
- Lee, J., et al. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. PubMed. [Link]
- Acar Çevik, U., et al. (2021). Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l).
- Spagnuolo, C., et al. (2022). Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus. MDPI. [Link]
- Wang, Y., et al. (2025). Antimicrobial and Antibiofilm Activity of Marine Streptomyces sp. NBUD24-Derived Anthraquinones Against MRSA.
- Boi, D., et al. (2023). Minimum inhibitory concentration (MIC) values against E. coli of the selected antibiotics (Figure S2), grouped by class.
- Ifesan, B. O., et al. (2013). MICs of pure compounds from E. Americana for S. aureus.
- Spagnuolo, C., et al. (2025). Anthraquinone Rhein Exhibits Antibacterial Activity against Staphylococcus aureus.
- Friedman, M., et al. (2020).
- Yilmaz, M., et al. (2018). The minimum inhibitory concentration values of anthraquinones obtained from the test against standard bacteria and MRSA isolates.
- Lee, J., et al. (2022). Hydroquinones Inhibit Biofilm Formation and Virulence Factor Production in Staphylococcus aureus.
- Giguère, S., & Grenier, D. (2015). The anthraquinone rhein exhibits synergistic antibacterial activity in association with metronidazole or natural compounds and attenuates virulence gene expression in Porphyromonas gingivalis. Archives of Oral Biology, 60(3), 446–452. [Link]
- Giguère, S., & Grenier, D. (2015). The anthraquinone rhein exhibits synergistic antibacterial activity in association with metronidazole or natural compounds and attenuates virulence gene expression in Porphyromonas gingivalis.
- Li, Y., et al. (2025). 2-Chloromethyl anthraquinone inhibits Candida albicans biofilm formation by inhibiting the Ras1-cAMP-Efg1 pathway. Research in Microbiology, 176(1), 104280. [Link]
- Li, X., et al. (2023). Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms. RSC Medicinal Chemistry, 14(8), 1437–1456. [Link]
- Kim, D., et al. (2022). Microbial Biosynthesis of Chrysazin Derivatives in Recombinant Escherichia coli and Their Biological Activities.
- Asgary, S., et al. (2014). Determining the minimum inhibitory concentration of Tetraclean against Candida albicans. Dental Research Journal, 11(4), 488–491. [Link]
- Ovchinnikov, K., et al. (2016). Synergistic effect of haloduracin and chloramphenicol against clinically important Gram-positive bacteria.
- Ovchinnikov, K., et al. (2016). Synergistic effect of haloduracin and chloramphenicol against clinically important Gram-positive bacteria. PubMed. [Link]
- Wijesinghe, P., et al. (2022). A structure-activity relationship analysis of anthraquinones with antifouling activity against marine biofilm-forming bacteria. Frontiers in Marine Science, 9. [Link]
- Yap, P. S. X., et al. (2022). Minimum Inhibitory Concentrations (MICs) of the EOs with anti-Candida activity.
- Wiegand, I., et al. (2008). MIC values (mg/mL) of antimicrobial agents against E. coli strains.
- Li, X., et al. (2023). Structure–activity relationship between anthraquinone compounds and E. coli and S. aureus.
- Zainin, N. S., et al. (2013). The Effect of Anthraquinones Fractions from Morinda Citrifolia Leaves against Pathogenic Bacteria with Antioxidant Activities. SID. [Link]
Sources
- 1. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microbial Biosynthesis of Chrysazin Derivatives in Recombinant Escherichia coli and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. 2-Chloromethyl anthraquinone inhibits Candida albicans biofilm formation by inhibiting the Ras1-cAMP-Efg1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The anthraquinone rhein exhibits synergistic antibacterial activity in association with metronidazole or natural compounds and attenuates virulence gene expression in Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic effect of haloduracin and chloramphenicol against clinically important Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Anticancer Anthraquinone Derivatives
Anthraquinone derivatives represent a cornerstone in the development of anticancer therapeutics, with several compounds in this class, such as doxorubicin and mitoxantrone, being mainstays in clinical oncology for decades.[1][2][3] The planar tricyclic core of the anthraquinone scaffold provides a unique platform for DNA intercalation, a primary mechanism of their cytotoxic action.[1][2][3] However, the therapeutic window of these agents is often limited by significant side effects, most notably cardiotoxicity, which is linked to the generation of reactive oxygen species (ROS).[2][3][4] This has spurred extensive research into modifying the anthraquinone structure to enhance anticancer efficacy while mitigating toxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various anticancer anthraquinone derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for safer and more potent cancer therapies.
The Anthraquinone Core and Its Modifications: A Balancing Act
The fundamental structure of an anthraquinone consists of a tricyclic aromatic system. The planarity of this system is a critical feature, allowing it to insert between the base pairs of DNA, thereby interfering with DNA replication and transcription, and ultimately leading to cancer cell death.[1][2][3] The anticancer activity, however, is not solely dependent on this intercalation. The nature and position of substituents on the anthraquinone rings profoundly influence the biological activity, target specificity, and toxicity profile of the derivatives.[2][3]
Key structural modifications and their impact on activity include:
-
Hydroxyl and Amino Groups: The incorporation of hydroxyl (-OH) and amino (-NH2) groups can enhance the interaction of the derivatives with biological targets.[2][3] These groups can form hydrogen bonds with DNA and topoisomerase II, a critical enzyme in DNA replication and a key target of many anthraquinone drugs.[2][3][5]
-
Side Chains: The addition of side chains, particularly at the C1, C4, and C2 positions, can significantly modulate the pharmacological properties of the compounds. For instance, the sugar moiety in doxorubicin is crucial for its activity, while the aminoalkyl side chains in mitoxantrone are associated with reduced cardiotoxicity compared to doxorubicin.[6][7]
-
Substitution Patterns: The specific arrangement of substituents on the anthraquinone rings dictates the compound's potency and selectivity. For example, studies have shown that 3-sulfonamide substituents on the anthraquinone scaffold play a crucial role in determining the potency of the compounds.[1]
Comparative Analysis of Key Anthraquinone Derivatives
To illustrate the principles of SAR, we will compare a selection of well-established and novel anthraquinone derivatives.
| Compound | Key Structural Features | Primary Mechanism(s) of Action | Anticancer Activity (IC50/GI50) | Key Advantages | Limitations |
| Doxorubicin | Glycosidic side chain at C7, hydroxyl group at C14. | DNA intercalation, Topoisomerase II inhibition, ROS generation. | Potent activity against a broad spectrum of cancers. | High efficacy. | Significant cardiotoxicity, myelosuppression, development of drug resistance.[2][3][6][7] |
| Mitoxantrone | Two aminoalkyl side chains, lacks the quinone moiety responsible for significant ROS production. | DNA intercalation, Topoisomerase II inhibition. | Effective against various cancers, including breast cancer and leukemia.[6][7][8][9] | Reduced cardiotoxicity compared to doxorubicin.[6][7] | Myelosuppression, less effective against some solid tumors compared to doxorubicin. |
| Emodin | 1,3,8-trihydroxy-6-methylanthraquinone. | Inhibition of protein kinases, induction of apoptosis, anti-proliferative effects. | Moderate activity against various cancer cell lines (e.g., IC50 of 35.62 µM against MCF-7).[10] | Natural product with diverse biological activities. | Lower potency compared to synthetic derivatives. |
| Aloe-emodin | 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone. | Induction of apoptosis, inhibition of cell proliferation, modulation of signaling pathways. | More potent than Emodin against certain cell lines (e.g., IC50 of 9.872 µM against MCF-7).[10] | Natural product with promising anticancer potential. | Further optimization is needed to enhance efficacy. |
| Novel Synthetic Derivatives (e.g., bis-anthraquinones, thiosemicarbazones) | Dimeric structures or novel side chains. | Varied, often targeting multiple pathways including topoisomerase inhibition and induction of apoptosis. | Some derivatives show potent activity, with IC50 values in the low micromolar range against various cancer cell lines.[1][11][12][13] | Potential for increased potency, selectivity, and overcoming drug resistance. | Require extensive preclinical and clinical evaluation to determine their safety and efficacy. |
Mechanistic Insights: Beyond DNA Intercalation
While DNA intercalation and topoisomerase II inhibition are the classical mechanisms of action for anthraquinone derivatives, recent research has unveiled a more complex picture.[5][9][14][15]
Many anthracyclines and related compounds act as "topoisomerase II poisons."[5] They stabilize the transient covalent complex formed between the enzyme and DNA, leading to double-strand breaks that, if not repaired, trigger apoptosis.[5] The efficiency of topoisomerase II poisoning is a key determinant of the cytotoxic potency of these drugs.[9]
Caption: Anthraquinone derivatives stabilize the Topoisomerase II-DNA cleavage complex, leading to apoptosis.
The quinone moiety of some anthraquinones, particularly doxorubicin, can undergo redox cycling, leading to the production of ROS such as superoxide anions and hydrogen peroxide.[4][16] While ROS can contribute to the anticancer effect by inducing oxidative stress and DNA damage, they are also a major contributor to the cardiotoxicity of these drugs.[4][16][17] The generation of ROS is a critical factor to consider in the design of new anthraquinone derivatives, with a focus on minimizing this effect to improve the safety profile.[18]
Caption: Redox cycling of anthraquinones can lead to the generation of ROS and subsequent cardiotoxicity.
Beyond direct DNA damage, anthraquinone derivatives can trigger programmed cell death, or apoptosis, through various signaling pathways.[19][20][21] They can also cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from dividing.[19][20][21] For example, some derivatives have been shown to up-regulate the expression of p21 and cyclin B1, and increase the levels of Bax and p53, all of which are key regulators of the cell cycle and apoptosis.[19][20]
Experimental Protocols for Evaluation
The comparative analysis of anthraquinone derivatives relies on robust and standardized experimental protocols.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10][22][23][24]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[23][25]
-
Compound Treatment: Treat the cells with various concentrations of the anthraquinone derivatives for a specified period (e.g., 24, 48, or 72 hours).[10][23]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][23]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[23][24][25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][23] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Caption: Workflow of the MTT assay for determining the cytotoxicity of anthraquinone derivatives.
Flow cytometry is a powerful technique to analyze the effects of anthraquinone derivatives on the cell cycle and to quantify apoptosis.
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cancer cells with the desired concentration of the anthraquinone derivative for a specific time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol for Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Treatment: Treat cells as described for cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Future Directions
The development of novel anthraquinone derivatives with improved therapeutic indices remains a key objective in cancer drug discovery. Future research should focus on:
-
Targeted Delivery: Developing drug delivery systems, such as nanoparticles and antibody-drug conjugates, to specifically deliver anthraquinones to tumor cells, thereby reducing systemic toxicity.[1]
-
Combination Therapies: Investigating the synergistic effects of anthraquinone derivatives with other anticancer agents to enhance efficacy and overcome drug resistance.
-
Multi-Targeting Agents: Designing single molecules that can modulate multiple cancer-related targets to achieve a more potent and durable therapeutic response.[26]
-
Reducing Cardiotoxicity: Continuing to explore structural modifications that minimize the generation of ROS without compromising anticancer activity.
By leveraging a deep understanding of the structure-activity relationships of anthraquinone derivatives and employing robust experimental methodologies, the scientific community can continue to innovate and develop the next generation of safer and more effective anticancer therapies based on this remarkable chemical scaffold.
References
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC - NIH. (n.d.).
- Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells. (n.d.).
- Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents - PubMed. (n.d.).
- Novel anthraquinone compounds as anticancer agents and their potential mechanism. (n.d.).
- - Benchchem. (n.d.).
- Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents - Stork. (n.d.).
- Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed. (n.d.).
- Comparative cytotoxicity of bisantrene, mitoxantrone, ametantrone, dihydroxyanthracenedione, dihydroxyanthracenedione diacetate, and doxorubicin on human cells in vitro - PubMed. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- (PDF) Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - ResearchGate. (n.d.).
- Design, synthesis and antitumour evaluation of novel anthraquinone derivatives - PubMed. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (2021, November 5).
- Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review - Frontiers. (2020, May 26).
- Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - NIH. (n.d.).
- Journey of anthraquinones as anticancer agents – a systematic review of recent literature. (n.d.).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, April 24).
- Health functions and structure-activity relationships of natural anthraquinones from plants - PubMed. (2018, December 13).
- Interaction of anthraquinone anti-cancer drugs with DNA:Experimental and computational quantum chemical study | Request PDF - ResearchGate. (n.d.).
- Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed. (n.d.).
- Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications | Bentham Science Publishers. (n.d.).
- Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells | Request PDF - ResearchGate. (n.d.).
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - Semantic Scholar. (2022, January 5).
- Effect of Anticancer Quinones on Reactive Oxygen Production by Adult Rat Heart Myocytes. (2020, October 22).
- Mechanisms of Anthracycline-Enhanced Reactive Oxygen Metabolism in Tumor Cells - PMC. (2019, December 3).
- The structure-activity relationships of anthraquinones. - ResearchGate. (n.d.).
- Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. (2018, November 6).
- Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed Central. (n.d.).
- Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PMC - NIH. (n.d.).
- Mitoxantrone (A), emodin (B), doxorubicin (C) and daunorubicin (D) that have been used for clinical tumor treatment. The red part in the figure is the ternary coplanar structure of the anthraquinone core. - ResearchGate. (n.d.).
- A comparison of mitoxantrone and doxorubicin in breast cancer - PubMed. (n.d.).
- Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed. (1994, August 17).
- Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments - NIH. (n.d.).
- Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PubMed. (n.d.).
- Mitoxantrone: A Replacement for Doxorubicin? | Semantic Scholar. (n.d.).
- A randomized trial comparing mitoxantrone with doxorubicin in patients with stage IV breast cancer - PubMed. (n.d.).
- The role of reactive oxygen species in tumor treatment - RSC Publishing. (2020, February 24).
Sources
- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Effect of Anticancer Quinones on Reactive Oxygen Production by Adult Rat Heart Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of mitoxantrone and doxorubicin in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial comparing mitoxantrone with doxorubicin in patients with stage IV breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxicity of bisantrene, mitoxantrone, ametantrone, dihydroxyanthracenedione, dihydroxyanthracenedione diacetate, and doxorubicin on human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. storkapp.me [storkapp.me]
- 13. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05686G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of human DNA topoisomerase II by hydroquinone and p-benzoquinone, reactive metabolites of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Anthracycline-Enhanced Reactive Oxygen Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of reactive oxygen species in tumor treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Impact of Reactive Oxygen Species Scavenging on the Intermediate Production of Anthracene and Anthraquinone in Fresh vs Saltwater Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 26. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Experimental Results with Quantum Chemical Calculations
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical and pharmaceutical research, the synergy between experimental investigation and computational modeling is no longer a novelty but a cornerstone of rigorous scientific inquiry. Experimental results provide the tangible, real-world data that grounds our understanding, while quantum chemical calculations offer a window into the underlying electronic structure and energetic principles governing molecular behavior.[1] When these two domains are brought together in a carefully controlled dialogue, the result is a validated, high-confidence model that can accelerate discovery, from elucidating complex reaction mechanisms to designing next-generation therapeutics.[2][3]
This guide is structured not as a rigid protocol, but as a comprehensive framework built on three pillars: understanding the theoretical tools, executing a robust validation workflow, and critically comparing the resulting data. As a senior application scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind our choices, empowering you to design and execute self-validating computational studies that stand up to the highest levels of scientific scrutiny.
Pillar 1: The Theoretical Foundation - Selecting Your Computational Microscope
The first and most critical step in any computational study is the selection of the theoretical method and basis set. This choice is akin to selecting the objective lens on a microscope; it determines the level of detail you can resolve and, consequently, the questions you can answer. An inappropriate choice at this stage can lead to results that are not only inaccurate but fundamentally misleading.
Choosing the Level of Theory: A Balance of Accuracy and Cost
Quantum chemical methods are the engines that solve the Schrödinger equation (or its approximations) to determine the electronic structure of a molecule.[4] They exist on a spectrum of accuracy versus computational cost.
-
Semi-Empirical Methods: These are the fastest methods, incorporating parameters derived from experimental data to simplify calculations. They are best suited for very large systems or high-throughput screening where qualitative trends are more important than quantitative accuracy.
-
Hartree-Fock (HF) Theory: This is the foundational ab initio (from first principles) method. It treats electrons independently in an average field of all other electrons, neglecting the instantaneous electron-electron correlation. HF systematically provides a reasonable first approximation but is often insufficient for high-accuracy work.[5]
-
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry.[4][6] Instead of calculating the complex many-electron wavefunction, it calculates the total electron density.[6] Its popularity stems from offering a favorable balance of accuracy and computational cost, often approaching the accuracy of more expensive methods.[4] The accuracy of DFT is dependent on the chosen exchange-correlation functional (e.g., B3LYP, M06-2X, PBE0).
-
Post-Hartree-Fock Methods: These methods systematically improve upon the HF approximation by explicitly including electron correlation. Examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)).[4][5] They are considered the "gold standard" for accuracy but are computationally very demanding, limiting their application to smaller molecular systems.[5]
The Crucial Role of the Basis Set
If the method is the engine, the basis set is the fuel. A basis set is a set of mathematical functions used to build the molecular orbitals.[7][8][9] In essence, these functions represent the atomic orbitals of the atoms within the molecule.[10] The size and type of basis set directly impact the accuracy and cost of the calculation.
-
Minimal Basis Sets (e.g., STO-3G): These include only the minimum number of functions required to describe the electrons of a neutral atom. They are computationally cheap but generally provide only qualitative results.[11]
-
Pople-Style Split-Valence Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are highly popular for their efficiency. "Split-valence" means that valence orbitals are represented by more than one function, allowing for more flexibility in describing chemical bonds.[11] Symbols like (d,p) add polarization functions , which allow orbitals to change shape, while a + indicates the addition of diffuse functions , which are important for describing anions or weak non-covalent interactions.
-
Dunning-Style Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit as you increase the size (D for double, T for triple, Q for quadruple-zeta).[11] They are optimized for post-HF methods that handle electron correlation and are essential for high-accuracy benchmark studies.[5][11]
Expertise in Action: For a typical drug-like organic molecule, a DFT method like B3LYP or M06-2X combined with a Pople-style basis set such as 6-31+G(d,p) often provides a robust starting point for geometry optimizations and vibrational frequency calculations.[12] However, for systems where weak interactions are dominant (e.g., protein-ligand binding), a method with better dispersion correction and an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) might be necessary to capture the physics correctly.[5]
Pillar 2: The Integrated Validation Workflow
A successful validation study is not a linear process but a cycle of preparation, calculation, and comparison. Each step must be executed with meticulous care and documented thoroughly to ensure reproducibility.[13]
Caption: A self-validating workflow for comparing experimental and computational data.
Detailed Protocol: Validating an Infrared (IR) Spectrum
This protocol outlines the steps to calculate the vibrational frequencies of a molecule and compare them to an experimentally obtained IR spectrum. This is a common task for confirming the structure of a newly synthesized compound.
Objective: To confirm that the calculated vibrational modes of a proposed molecular structure correspond to the peaks observed in an experimental IR spectrum.
Methodology:
-
Initial Structure Preparation:
-
Generate a 3D structure of the target molecule using molecular modeling software (e.g., Avogadro, GaussView).[12]
-
Perform a preliminary geometry cleanup using a low-cost method like a molecular mechanics force field (e.g., MMFF94) to ensure reasonable bond lengths and angles.[12] For flexible molecules, a conformational search is essential to locate the global minimum energy structure.[12]
-
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Level of Theory: B3LYP/6-31G(d). This level is often sufficient for the geometries of organic molecules.
-
Procedure: Submit a geometry optimization calculation. This process iteratively adjusts the positions of the atoms to find the lowest energy arrangement on the potential energy surface.[12] A successful optimization concludes when the forces on the atoms and the energy change between steps fall below a defined threshold.
-
-
Frequency Calculation:
-
Trustworthiness Check: This step is critical for self-validation. A frequency calculation must be performed at the exact same level of theory as the final geometry optimization.[12]
-
Procedure: Using the optimized geometry from the previous step, perform a frequency calculation. The output will provide a list of vibrational frequencies and their corresponding IR intensities.
-
Validation Point: A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable minimum, and the geometry must be re-optimized.
-
-
Data Analysis and Comparison:
-
Systematic Error Correction: Calculated vibrational frequencies are known to be systematically higher than experimental values due to the harmonic approximation used in the calculation. It is standard practice to apply a scaling factor to the computed frequencies. For B3LYP/6-31G(d), a scaling factor of ~0.96 is commonly used.
-
Visualization: Plot the scaled, calculated IR spectrum and overlay it with the experimental spectrum.
-
Comparison: Compare the positions and relative intensities of the major peaks. Do the calculated frequencies for key functional groups (e.g., C=O stretch, N-H bend) align with the experimental peaks?
-
Pillar 3: The Art and Science of Comparison
Quantitative Data Comparison
Always summarize quantitative comparisons in clear, well-structured tables. This not only aids in interpretation but also demonstrates a rigorous approach to the validation process.
Table 1: Comparison of Experimental and Calculated Geometrical Parameters for Fluoromethane (CH₃F)
| Parameter | Experimental Value | Computational Value (B3LYP/6-31G*) | Computational Value (CCSD(T)/aug-cc-pVTZ) |
| C-H Bond Length (Å) | 1.087 ± 0.001 | 1.091 | 1.086 |
| C-F Bond Length (Å) | 1.383 ± 0.001 | 1.385 | 1.382 |
| H-C-H Bond Angle (°) | 110.2 ± 0.1 | 109.8 | 110.1 |
Data adapted from established values for illustrative purposes.[16]
Table 2: Comparison of Key Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for Acetone
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G(d)) | Scaled Frequency (x 0.96) |
| C=O Stretch | 1715 | 1778 | 1707 |
| CH₃ Symmetric Stretch | 2925 | 3040 | 2918 |
| CH₃ Asymmetric Stretch | 2969 | 3105 | 2981 |
Hypothetical data for illustrative purposes.
Understanding Discrepancies
When computational and experimental results do not align perfectly, it is an opportunity for deeper insight.
-
Experimental Uncertainty: No experimental measurement is perfect. Always consider the reported experimental error.[14]
-
Theoretical Limitations: The chosen method or basis set may be insufficient. For example, neglecting solvent effects in a calculation for a reaction in solution can lead to significant errors.
-
Structural Mismatch: The lowest-energy conformer in the gas phase (as calculated) may not be the dominant conformer in the experimental conditions (e.g., in a crystal lattice or in solution).
Application in Drug Development
The validation of computational models is paramount in the pharmaceutical industry.[3] Quantum mechanics can be used to predict properties like binding affinity, reaction energetics, and molecular properties that are critical for drug design.[2][17] For instance, a QM calculation can validate the geometry of a ligand in a protein's active site, providing confidence in the results from faster, less accurate molecular docking simulations.[2] Furthermore, understanding reaction mechanisms through validated calculations can save significant time and resources in the development of synthetic routes for active pharmaceutical ingredients (APIs).[3]
Best Practices for Reporting Computational Results
To ensure the trustworthiness and reproducibility of your work, every publication should include sufficient detail for another researcher to repeat the calculations.[18]
-
Software: Clearly state all software packages and their versions used.[18]
-
Methodology: Explicitly state the level of theory (functional) and basis set used for every calculation.[18]
-
Validation: For geometry optimizations, confirm that no imaginary frequencies were found for the final structures.[18]
-
Data Availability: Provide the final optimized coordinates (e.g., in a supporting information file) for all reported structures.[18]
-
Clarity: Present results in a way that is clear and accessible to non-specialists. Avoid jargon where possible and explain the rationale for your computational choices.[19]
By rigorously integrating quantum chemical calculations with experimental data, we elevate our research from mere observation to predictive understanding. This validated approach provides a powerful engine for innovation, enabling us to tackle the most pressing challenges in chemistry and drug development with greater confidence and efficiency.
References
- Basis set (chemistry) - Wikipedia. (n.d.).
- Ghahremanpour, M. M., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help? Future Medicinal Chemistry, 10(7), 807-827.
- Basis sets and their selection. (n.d.). Fiveable.
- Quantum chemistry - Wikipedia. (n.d.).
- Quantum Applications in Chemistry: From Drug Discovery to Energy Research. (n.d.). QuantumGrad.
- Basis set. (2023, February 28). eduTinker.
- Introduction to Basis Sets. (n.d.). Q-Chem Manual.
- Quantum chemistry composite methods - Wikipedia. (n.d.).
- Validation of computational results with experimental data. (n.d.). Fiveable.
- Quantum Chemistry in Drug Discovery. (n.d.). Rowan Scientific.
- AI and Quantum Chemistry: Powering the Next Leap in Drug Design. (2025, May 6). Qubit Pharmaceuticals.
- Ananthula, R. S., et al. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. Organic Process Research & Development, 24(8), 1435-1454.
- Gaussian Basis Sets. (2023, June 30). Chemistry LibreTexts.
- Hickey, A. L., & Rowley, C. N. (2014). Benchmarking Quantum Chemical Methods for the Calculation of Molecular Dipole Moments and Polarizabilities. The Journal of Physical Chemistry A, 118(15), 3678-3687.
- Quantum Chemical Methods: Its history and future. (2019, December 12). Pillars at Taylor University.
- Jacquemin, D., et al. (2013). Insights for an Accurate Comparison of Computational Data to Experimental Absorption and Emission Spectra: Beyond the Vertical Transition Approximation. The Journal of Physical Chemistry A, 117(9), 1134-1138.
- Best Practices Computational Chemistry. (n.d.). Life on Numbers.
- Hospital, A., et al. (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. Molecules, 25(20), 4811.
- Jain, A. N., & Nicholls, A. (2008). Recommendations for evaluation of computational methods. Journal of Computer-Aided Molecular Design, 22(3-4), 133-139.
- Integrating Computational & Experimental Data. (n.d.). Fiveable.
- Experimental reporting. (n.d.). The Royal Society of Chemistry.
- Tips for reporting computational results. (n.d.). iCLOTS' documentation.
- van der Vlugt, J. I., & Dzik, W. I. (2019). How To Make Your Computational Paper Interesting and Have It Published. Organometallics, 38(5), 944-948.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pillars.taylor.edu [pillars.taylor.edu]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. edutinker.com [edutinker.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Best Practices Computational Chemistry – Life on Numbers [guido.vonrudorff.de]
- 14. fiveable.me [fiveable.me]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quantumgrad.com [quantumgrad.com]
- 18. Experimental reporting [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1,4-Diaminoanthraquinones for Researchers and Drug Development Professionals
Introduction: The Enduring Importance of 1,4-Diaminoanthraquinones
1,4-Diaminoanthraquinone and its derivatives are a critical class of compounds, serving as foundational intermediates in the synthesis of a wide array of high-performance dyes and pigments.[1] Their molecular architecture, featuring two amino groups on an anthraquinone scaffold, imparts exceptional chromatic intensity and thermal stability.[1] Beyond their traditional use in the textile industry, these molecules are gaining prominence in advanced materials and biomedical applications, including as potential therapeutic agents. The synthesis of these vital compounds can be approached through several distinct chemical pathways, each with its own set of advantages and challenges. This guide provides a comprehensive cross-comparison of the primary synthesis routes to 1,4-diaminoanthraquinones, offering an in-depth analysis of their methodologies, mechanistic underpinnings, and key performance indicators to aid researchers and drug development professionals in selecting the optimal strategy for their specific needs.
I. The Workhorse Route: Amination of 1,4-Dihydroxyanthraquinone (Quinizarin)
The most prevalent and industrially significant method for synthesizing 1,4-diaminoanthraquinones is the direct amination of 1,4-dihydroxyanthraquinone, commonly known as quinizarin. This route is favored for its use of readily available starting materials. The overall transformation involves the replacement of the two hydroxyl groups with amino groups.
Reaction Mechanism and Rationale
The core of this synthesis is a nucleophilic aromatic substitution. However, the hydroxyl group is a poor leaving group. Therefore, the reaction is typically facilitated by first reducing the quinizarin to its leuco form, 2,3-dihydro-1,4-dihydroxyanthraquinone. This intermediate is more susceptible to nucleophilic attack by ammonia or an amine. The resulting leuco-1,4-diaminoanthraquinone is then oxidized back to the aromatic state to yield the final product.
A common industrial approach utilizes a reducing agent such as sodium hydrosulfite or hydrazine hydrate in the presence of aqueous ammonia.[2] More recent, greener methodologies have focused on replacing these reagents to minimize the production of high chemical oxygen demand (COD), high-salt wastewater.[2]
Diagram: General Synthesis Route from Quinizarin
Caption: Synthesis of 1,4-diaminoanthraquinone from quinizarin via a leuco intermediate.
Experimental Protocols
Protocol 1: Traditional Synthesis of Leuco-1,4-diaminoanthraquinone
This protocol is adapted from established industrial practices.
-
In a high-pressure autoclave, charge 1,4-dihydroxyanthraquinone (1 part by weight) and an aqueous solution of sodium hydrosulfite.
-
Add aqueous ammonia (approximately 10-15 molar equivalents).
-
Heat the mixture to 80-90°C under pressure (typically 0.3-0.4 MPa) for 3-4 hours.
-
After the reaction is complete, cool the mixture and filter the precipitated leuco-1,4-diaminoanthraquinone.
-
Wash the filter cake with water and dry under vacuum.
Protocol 2: Greener Synthesis of Leuco-1,4-diaminoanthraquinone
This protocol utilizes hydrazine hydrate as a reducing agent in an organic solvent to reduce wastewater generation.[2]
-
In a high-pressure autoclave, charge 1,4-dihydroxyanthraquinone (1 part by weight), hydrazine hydrate (0.5-1.2 molar equivalents), and an organic solvent such as ethylene glycol methyl ether, DMF, or DMSO (2-5 parts by weight).[2]
-
Pressurize the reactor with ammonia gas to 0.2-0.5 MPa and heat to 50-100°C for 3-4 hours.[2]
-
After the reaction, vent the excess ammonia and cool the mixture to 0-20°C to crystallize the product.[2]
-
Filter the leuco-1,4-diaminoanthraquinone. The mother liquor can be recycled for subsequent batches.[2]
-
Wash the product with a small amount of cold solvent and dry. This method can achieve purities of over 99% and yields exceeding 95%.[2]
Oxidation of Leuco-1,4-diaminoanthraquinone
The leuco compound can be oxidized to 1,4-diaminoanthraquinone by various methods, including air oxidation in an alkaline medium or by using oxidizing agents like hydrogen peroxide. A common laboratory and industrial practice involves heating the leuco compound in an inert solvent in the presence of a dehydrogenation catalyst, such as Raney nickel.[3]
II. Synthesis of Unsymmetrical 1,4-Diaminoanthraquinones
For applications requiring unsymmetrically substituted 1,4-diaminoanthraquinones, a more strategic approach is necessary. A versatile method involves the use of 1,4-ditosylanthraquinone as an intermediate.
Reaction Mechanism and Rationale
This method relies on the sequential nucleophilic substitution of two different amine nucleophiles. 1,4-dihydroxyanthraquinone is first converted to 1,4-ditosylanthraquinone by reaction with p-toluenesulfonyl chloride. The tosyl group is an excellent leaving group, allowing for the first amination to occur under milder conditions. The resulting monoamino-monotosyl-anthraquinone can then be reacted with a second, different amine to yield the unsymmetrical product.[4]
Diagram: Synthesis of Unsymmetrical 1,4-Diaminoanthraquinones
Caption: A stepwise approach to unsymmetrical 1,4-diaminoanthraquinones.
Experimental Protocol
Step 1: Synthesis of 1,4-Ditosylanthraquinone [4]
-
Dissolve 1,4-dihydroxyanthraquinone (1 equivalent) in methylene chloride.
-
Add triethylamine (approximately 4 equivalents) and p-toluenesulfonyl chloride (approximately 2 equivalents).[4]
-
Stir the solution at room temperature for 24 hours.
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the product by recrystallization or chromatography.
Step 2: Sequential Amination [4]
-
React the 1,4-ditosylanthraquinone with the first amine in a suitable solvent (e.g., pyridine for alkylamines, DMSO for arylamines) to form the monoamino-monotosyl-anthraquinone intermediate.
-
Isolate and purify the intermediate.
-
React the intermediate with the second amine, often at a higher temperature, to yield the final unsymmetrically substituted 1,4-diaminoanthraquinone.[4]
III. Alternative Synthesis Routes
A. From Bromamine Acid
This route is particularly important for the synthesis of sulfonated 1,4-diaminoanthraquinones. Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is reacted with ammonia or an amine in the presence of a copper catalyst to replace the bromine atom.[5] This method is highly effective for producing water-soluble derivatives used in specific dye applications.
B. From Phthalic Anhydride and p-Phenylenediamine
While less common, it is possible to construct the anthraquinone skeleton through a Friedel-Crafts acylation reaction between phthalic anhydride and a substituted benzene, followed by cyclization. In principle, phthalic anhydride could be reacted with p-phenylenediamine or a derivative, although this route is not as well-documented in readily available literature for the direct synthesis of 1,4-diaminoanthraquinone. The reaction of phthalic anhydride with substituted benzenes is generally catalyzed by a Lewis acid like aluminum chloride or a Brønsted acid like sulfuric acid.[6]
Comparative Analysis of Synthesis Routes
| Parameter | Amination of Quinizarin | From 1,4-Ditosylanthraquinone | From Bromamine Acid |
| Starting Materials | 1,4-Dihydroxyanthraquinone, Ammonia/Amine | 1,4-Dihydroxyanthraquinone, p-Toluenesulfonyl Chloride, Amines | Bromamine Acid, Ammonia/Amine |
| Product Scope | Symmetrical or simple unsymmetrical derivatives | Symmetrical and complex unsymmetrical derivatives | Sulfonated derivatives |
| Typical Yield | High (>90% for greener methods) | Good to high (60-90% over two steps) | Good to high (>90%)[5] |
| Purity | Can be very high (>99%) with optimized protocols | Generally high after chromatographic purification | High |
| Reaction Conditions | High temperature and pressure often required | Milder conditions for the first step, potentially higher for the second | Elevated temperature and pressure, copper catalyst |
| Cost-Effectiveness | Generally cost-effective due to cheap starting materials | Higher cost due to the use of tosyl chloride and multiple steps | Dependent on the cost of bromamine acid |
| Environmental Impact | Traditional methods generate significant wastewater; greener alternatives are much improved[2] | Use of chlorinated solvents and organic bases can be a concern | Use of copper catalyst requires waste treatment |
| Safety Considerations | Use of high-pressure autoclaves and flammable/toxic solvents | Use of corrosive and hazardous reagents like tosyl chloride | Use of high-pressure ammonia and a heavy metal catalyst |
Conclusion: Selecting the Appropriate Synthetic Pathway
The choice of synthesis route for 1,4-diaminoanthraquinones is highly dependent on the desired final product and the scale of production.
-
For the large-scale, cost-effective production of unsubstituted or symmetrically substituted 1,4-diaminoanthraquinone, the amination of quinizarin remains the dominant method. The development of greener protocols has significantly mitigated its environmental drawbacks.
-
When the target is a complex, unsymmetrically substituted 1,4-diaminoanthraquinone , the route via 1,4-ditosylanthraquinone offers the necessary control and versatility, despite being more labor-intensive and costly.
-
For the synthesis of sulfonated, water-soluble derivatives , the pathway starting from bromamine acid is the most direct and efficient.
Researchers and process chemists must carefully weigh the factors of starting material availability, desired product complexity, yield and purity requirements, cost, and environmental and safety considerations when selecting the most appropriate synthetic strategy.
References
- U.S.
- Chinese Patent CN108395381B, "Synthesis method of 1, 4-diamino anthraquinone leuco body"
- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 2022.
- Synthesis of 1,4‐diaminoanthraquinones for the purification of lactate dehydrogenase. The FASEB Journal, 2018.
- U.S. Patent 3,433,811, "Production of 1,4-diaminoanthraquinone"
- Purification of 1,4-Anthraquinone
- Chinese Patent CN104926636A, "Method for preparing 1,4-dihydroxy anthraquinone"
- Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Sustainable Chemistry & Engineering, 2020.
- Emergent Organoboron Acid Catalysts.
- A Novel Synthetic Route to Cytotoxic 1,4-Anthraquinones from 1,4-Benzoquinones. Letters in Organic Chemistry, 2006.
- Synthesis of anthraquinone derivatives from phthalic anhydride with substituted benzenes in the presence of alum in water.
- Mechanistic insights into boron-catalysed direct amid
- Mechanistic insights into boron-catalysed direct amidation reactions. Royal Society of Chemistry, 2017.
- Purification Procedures for Synthetic Dyes.
- Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2012.
- Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. SciSpace, 2012.
- 1,4-Dihydroxyanthraquinone. Wikipedia.
- Boric acid in organic synthesis: scope and recent developments. Arkivoc, 2018.
- Boric acid in organic synthesis: Scope and recent developments.
- U.S. Patent Application 2008/0139830A1, "Preparation of substituted aminoanthraquinones"
- Clean production technique of 1,4-dihydroxy anthraquinone.
Sources
- 1. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 2. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]
- 3. US3433811A - Production of 1,4-diaminoanthraquinone - Google Patents [patents.google.com]
- 4. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative Electrochemical Analysis of Anthraquinone Derivatives
This guide provides an in-depth comparative analysis of the electrochemical behavior of various anthraquinone derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to explain the causal relationships between molecular structure and electrochemical performance. We will explore how substituent modifications on the core anthraquinone scaffold systematically tune its redox properties, supported by experimental data and validated methodologies.
Introduction: The Versatile Redox Core of Anthraquinones
Anthraquinone (AQ) and its derivatives are a remarkable class of organic compounds built upon the 9,10-dioxoanthracene core. Their prevalence in nature and synthesis is matched only by their diverse applications, which span from vibrant dyes and pigments to potent anticancer agents and innovative materials for electrochemical energy storage.[1][2][3] The common thread weaving through these disparate functions is the molecule's rich and tunable redox chemistry.
The ability of the anthraquinone moiety to reversibly accept and donate electrons is central to its utility.[4][5] In medicine, this redox activity is linked to the generation of reactive oxygen species in cancer cells and the interaction with biomolecules like DNA.[3][6] In the field of energy storage, the stable and reversible redox couples of AQ derivatives make them highly promising candidates for organic redox flow batteries.[2][7][8]
Understanding and predicting the electrochemical behavior of these derivatives is therefore paramount. This guide provides a comparative framework for this analysis, focusing on how the strategic placement of different functional groups—electron-donating and electron-withdrawing—alters the redox potentials and reaction kinetics of the parent AQ molecule.[9][10] By examining specific examples, we will establish a clear structure-activity relationship to inform the rational design of novel anthraquinone derivatives for targeted applications.
Fundamentals of Anthraquinone Electrochemistry
The electrochemical behavior of the anthraquinone core is characterized by a two-electron reduction process. The precise mechanism, however, is highly dependent on the chemical environment, particularly the availability of protons.
-
In aprotic (non-aqueous) media , the reduction typically occurs in two distinct, reversible one-electron steps. The anthraquinone (AQ) is first reduced to a stable radical anion (AQ•⁻) and subsequently to a dianion (AQ²⁻).[9]
-
In protic (aqueous) media , the process is often a concerted two-electron, two-proton transfer, converting the quinone carbonyls to hydroquinone hydroxyls (AQH₂). The exact pathway can be complex and pH-dependent.[5][11]
This inherent redox activity can be finely tuned. The introduction of substituents onto the aromatic rings alters the electron density of the quinone system, thereby making the molecule easier or harder to reduce. This principle is the cornerstone of designing AQ derivatives with specific redox potentials.[4][10]
-
Electron-Donating Groups (EDGs) like hydroxyl (-OH) or amino (-NH₂) groups increase the electron density on the anthraquinone core. This increased density destabilizes the acceptance of additional electrons, shifting the reduction potential to more negative values.[4][10]
-
Electron-Withdrawing Groups (EWGs) such as sulfonate (-SO₃H) or carboxyl (-COOH) groups decrease the electron density on the core. This makes the molecule more electrophilic and easier to reduce, thus shifting the reduction potential to more positive values.[5][12]
The following diagram illustrates the general redox transformation of the anthraquinone core.
Caption: General redox pathways for anthraquinone in aprotic and protic media.
Experimental Design and Methodology
To conduct a meaningful comparative analysis, a robust and reproducible experimental design is essential. The choice of electrochemical technique is dictated by the specific information required. Here, we detail the rationale for using Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) and provide standardized protocols.
Rationale for Technique Selection
-
Cyclic Voltammetry (CV): This is the workhorse technique for initial electrochemical characterization. Its primary strength lies in rapidly providing qualitative and quantitative information, including the redox potentials (anodic and cathodic peak potentials), the reversibility of the electron transfer process, and the stability of the redox species.[4][9] By observing the separation between the anodic and cathodic peaks (ΔEp), one can infer the kinetics of the electron transfer.
-
Differential Pulse Voltammetry (DPV): For applications requiring higher sensitivity and resolution, DPV is the superior choice. DPV minimizes the non-faradaic (charging) current by sampling the current twice during a potential pulse and plotting the difference.[13][14] This results in a peaked output that is directly proportional to the concentration of the analyte, making it ideal for quantitative analysis and for distinguishing between derivatives with very similar redox potentials.[15]
Experimental Workflow Diagram
The following diagram outlines the standardized workflow for the electrochemical analysis of an anthraquinone derivative.
Caption: Standardized workflow for electrochemical analysis of anthraquinone derivatives.
Detailed Experimental Protocols
These protocols are designed to be self-validating, ensuring consistency and reliability of the obtained data.
Protocol 1: Cyclic Voltammetry (CV) Analysis
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile for aprotic studies).[4] The solvent must be of high purity to avoid interfering peaks.
-
Analyte Preparation: Dissolve the anthraquinone derivative in the electrolyte solution to a final concentration of 1-5 mM.[4]
-
Cell Assembly: Assemble a three-electrode cell.
-
Working Electrode (WE): A glassy carbon electrode (GCE) is commonly used. Polish the GCE surface with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry before use.
-
Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag⁺ electrode is standard.[9] It is crucial to report potentials against a known standard, such as the Ferrocene/Ferrocenium (Fc/Fc⁺) couple, for cross-study comparison.
-
Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode.
-
-
Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas (high-purity nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range that encompasses the expected redox events of the anthraquinone derivative.
-
Set the scan rate, typically starting at 100 mV/s.[4]
-
Run the cyclic voltammogram for at least three cycles to ensure stability.
-
-
Analysis: From the stabilized voltammogram, determine the cathodic peak potential (Epc), anodic peak potential (Epa), and calculate the half-wave potential (E₁/₂) as (Epc + Epa) / 2. The peak separation (ΔEp = |Epa - Epc|) provides information on the reversibility.
Protocol 2: Differential Pulse Voltammetry (DPV) Analysis
-
Preparation: Follow steps 1-4 from the CV protocol. DPV is often performed on the same solution after an initial CV scan.
-
Data Acquisition:
-
Select the DPV mode on the potentiostat.
-
Set the potential range based on the results from the CV scan, typically scanning over the potential of the peak of interest.
-
Define the DPV parameters:
-
Run the DPV scan.
-
-
Analysis: The resulting plot will show a peak-shaped response. The potential at the peak maximum (Ep) is characteristic of the analyte, and the peak height (current) is proportional to its concentration.
Comparative Analysis: The Impact of Substitution
The true power of electrochemical analysis lies in comparing derivatives to understand how molecular structure dictates function. Here, we compare several classes of anthraquinone derivatives based on experimental data from the literature.
Structure-Activity Relationship Logic
The electrochemical properties of an AQ derivative are primarily governed by the electronic nature of its substituents and their position on the aromatic core.
Caption: Relationship between substituent type and observed redox potential.
Performance Data Summary
The following table summarizes the experimentally determined half-wave potentials (E₁/₂) for the first reduction of various anthraquinone derivatives. All potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple to ensure a standardized comparison.
| Derivative | Substituent(s) | Type | E₁/₂ (V vs. Fc/Fc⁺) | Key Observations | Reference |
| Anthraquinone (AQ) | None | - | -1.41 | Baseline for comparison. | [4] |
| 1-Hydroxy-AQ | 1-OH | EDG | -1.52 | The -OH group shifts the potential negatively as expected. | [4] |
| 1,5-Dihydroxy-AQ | 1,5-OH | EDG | -1.55 | Two EDGs result in a more negative shift than a single -OH. | [4] |
| 1-Amino-AQ | 1-NH₂ | EDG | -1.71 | The -NH₂ group is a stronger electron donor than -OH. | [4] |
| 1,4-Diamino-AQ | 1,4-NH₂ | EDG | -1.97 | Strongest negative shift among the listed EDGs. | [4] |
| Anth-1-Phenox | 1-Phenoxazine | EDG | -1.43 | A bulky, moderately donating group. | [9] |
| Anth-2-Phenox | 2-Phenoxazine | EDG | -1.37 | Positional isomerism matters; substitution at C2 has less impact. | [9] |
| AQ-2-Sulfonic Acid | 2-SO₃H | EWG | -0.65 (vs Ag/AgCl) | Note: Different reference. EWG makes reduction significantly easier. | [11] |
| Rhein | 1,8-OH, 3-COOH | EDG + EWG | -0.688 (Ep, vs SCE) | Complex interplay of donating and withdrawing groups. | [16] |
Note: Data from different sources may use varied experimental conditions (solvent, electrolyte), which can influence exact potential values. The general trends, however, remain consistent.
Analysis of Trends
-
Effect of Electron-Donating Groups (EDGs): As clearly shown in the table, the addition of hydroxyl (-OH) and amino (-NH₂) groups makes the anthraquinone core more difficult to reduce, resulting in more negative reduction potentials compared to the unsubstituted AQ.[4] The strength of the donating effect follows the order -NH₂ > -OH, and the effect is additive, as seen in the di-substituted derivatives.
-
Effect of Electron-Withdrawing Groups (EWGs): While direct comparison is complicated by different reference electrodes in the available data, the significant positive shift for derivatives like anthraquinone-2-sulfonic acid demonstrates the powerful effect of EWGs in facilitating reduction.[11]
-
Effect of Substituent Position: The comparison between Anth-1-Phenox and Anth-2-Phenox reveals that the position of the substituent is critical.[9] Substitution at the 1-position (alpha) generally has a more pronounced electronic influence on the carbonyl groups than substitution at the 2-position (beta).
Applications and Field-Proven Insights
The ability to tune the electrochemical properties of anthraquinones directly translates to their performance in various applications.
-
Anticancer Therapeutics: The redox potentials of derivatives like Emodin and Rhein are linked to their biological activity.[16][17] Their ability to undergo redox cycling in physiological environments can generate reactive oxygen species, inducing oxidative stress in cancer cells. Furthermore, their structure allows them to intercalate with DNA, a process that can be studied and monitored using electrochemical methods.[6][18]
-
Organic Redox Flow Batteries: For energy storage, the redox potential directly determines the cell voltage of a battery.[7] By pairing an AQ derivative with a high reduction potential (e.g., one with EWGs) as the catholyte and one with a low reduction potential (e.g., one with EDGs) as the anolyte, a high-voltage, all-organic battery can be designed.[8][10] The reversibility and stability of the redox couple, assessed by CV, are critical for ensuring long cycle life.
-
Biosensors: Water-soluble AQ derivatives, such as those with sulfonate groups, can act as electrochemical indicators.[18] They can bind differently to single-stranded (ssDNA) versus double-stranded (dsDNA) DNA. This differential interaction causes a measurable shift in the electrochemical signal, allowing for the label-free detection of DNA hybridization.[18]
Conclusion
The electrochemical analysis of anthraquinone derivatives is a powerful tool for elucidating fundamental structure-activity relationships. This guide has demonstrated that the redox behavior of the anthraquinone core is not static but can be systematically and predictably controlled through chemical substitution.
The key takeaways are:
-
Cyclic Voltammetry and Differential Pulse Voltammetry are complementary techniques essential for a full electrochemical characterization.
-
Electron-donating and electron-withdrawing groups provide a mechanism to tune the redox potential over a wide range, making reduction easier or more difficult.
-
The position of the substituent is a critical design parameter that significantly influences the electronic properties of the molecule.
These principles provide a robust framework for the rational design of new anthraquinone derivatives. By leveraging this understanding, researchers can develop novel molecules with precisely tailored electrochemical properties for advanced applications in medicine, energy storage, and diagnostics.
References
- Nowakowska, J., et al. (2018). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties.
- Yazıcı, G., et al. (2019). Cyclic voltammograms of anthraquinone derivatives.
- Gossen, T., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing.[Link]
- Gossen, T., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution.
- Senthilkumar, K., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
- Kowalczyk, A., et al. (2017). New Anthraquinone Derivatives as Electrochemical Redox Indicators for the Visualization of the DNA Hybridization Process.
- Burney, K. S., et al. (2021). Hydrophobic Quinones in Unusual Aqueous Environments: Electrochemical Studies of Anthraquinone in Water-in-Salt Electrolytes.
- Senthilkumar, K., et al. (2014). Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory.
- Mahmud, I., et al. (2010). Electrochemical behavior of anthraquinone in aqueous solution in presence of a non-ionic surfactant.
- Hofer, T. S., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. RSC Publishing.[Link]
- Mu, L., et al. (2017). Anthraquinone derivative as high-performance anode material for sodium-ion batteries using ether-based electrolytes.
- Gossen, T., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. Semantic Scholar.[Link]
- da Silva, A. C. G., et al. (2025).
- Gossen, T., et al. (2022). Anthraquinone and its derivatives as sustainable materials for electrochemical applications - a joint experimental and theoretical investigation of the redox potential in solution. PubMed.[Link]
- Al-Othabi, N., et al. (2020). Interaction of anthraquinone anti-cancer drugs with DNA:Experimental and computational quantum chemical study.
- Zhang, S., et al. (2019). Layer-by-Layer Assembly and Electrochemical Study of Alizarin Red S-Based Thin Films. MDPI.[Link]
- Various Authors. (2022). Effects of Rhein on the Kidney. Encyclopedia.pub.[Link]
- Zhang, H., et al. (2007). Study on the electrochemical behaviour of the anticancer herbal drug emodin.
- Wang, C., et al. (2021).
- Olasunkanmi, L. O., et al. (2016). Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. OUCI.[Link]
- Wikipedia. (n.d.). Differential pulse voltammetry. Wikipedia.[Link]
- ResearchGate. (n.d.). a) Differential pulse voltammetry (DPV) curves for determining...
- Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV). Pine Research.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quaternized anthraquinone derivative for pH-neutral aqueous organic redox flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Antitumor Activity and Electrochemical Studies of Bio-Electroactive Anthraquinone Derivatives in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 14. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. researchgate.net [researchgate.net]
Assessing the dichroic ratio of anthraquinone dyes in liquid crystal hosts
An In-Depth Guide to Assessing the Dichroic Ratio of Anthraquinone Dyes in Liquid Crystal Hosts
Foundational Principles: The Guest-Host System and the Dichroic Ratio
In the realm of display technology, the guest-host liquid crystal display (GH-LCD) offers a compelling alternative to traditional twisted nematic displays, primarily by eliminating the need for polarizers, which can enhance brightness and widen viewing angles.[1] The fundamental principle of a GH-LCD relies on the "guest-host" effect, first proposed by Heilmeier and Zanoni in 1968.[2][3] In this system, dichroic dye molecules (the "guest") are dissolved in a liquid crystal medium (the "host").[3][4] The elongated dye molecules align themselves with the director of the liquid crystal molecules. By applying an electric field, the orientation of the liquid crystal host—and consequently the dye guest—can be controlled, thus modulating the absorption of incident light.[5]
The efficacy of a dichroic dye is quantified by its dichroic ratio (R) . This is the ratio of the absorbance of light polarized parallel to the liquid crystal director (A∥) to the absorbance of light polarized perpendicular to it (A⊥).[6]
Dichroic Ratio (R) = A∥ / A⊥
A high dichroic ratio is paramount for achieving high contrast in a display. It signifies a significant difference in absorption between the "on" and "off" states, meaning the dye molecules are well-aligned with the host liquid crystal molecules in the ordered state. This alignment is described by the order parameter (S), to which the dichroic ratio is closely correlated.[2][7]
The Case for Anthraquinone Dyes: A Comparative Overview
While various classes of dyes can be used in GH-LCDs, two have dominated the field: azo dyes and anthraquinone dyes.[8][9]
-
Azo Dyes: These are characterized by their rod-like molecular shape and often exhibit very high dichroic ratios. However, their primary drawback is their relatively poor photostability, as the azo linkage (-N=N-) can be susceptible to cleavage under prolonged light exposure, leading to color fading and device degradation.
-
Anthraquinone Dyes: These dyes are based on the 9,10-anthraquinone core. They are renowned for their excellent chemical and photostability, a critical requirement for devices with long operational lifetimes.[10][11][12] Historically, they have often exhibited lower dichroic ratios compared to their azo counterparts.[11] This is often attributed to a less-than-perfect alignment between the dye's transition dipole moment (TDM)—the vector responsible for light absorption—and its long molecular axis.[8][12]
However, significant advancements in molecular engineering have led to the synthesis of novel anthraquinone dyes with vastly improved performance.[13] Researchers have demonstrated that strategic modifications to the dye's molecular structure can dramatically enhance its alignment and, therefore, its dichroic ratio, with some examples reaching values as high as 13.26.[8][13][14] This makes a thorough assessment of their dichroic properties more critical than ever.
Experimental Design: Causality and Key Choices
A robust assessment of a dye's dichroic ratio is not merely procedural; it is a series of informed decisions. As a senior scientist, the rationale behind each step is as important as the execution itself.
Selecting the Liquid Crystal Host
The choice of the liquid crystal host is not trivial, as guest-host interactions significantly influence performance.[4] Key factors include:
-
Solubility: The dye must be sufficiently soluble in the host to achieve the desired color intensity without aggregation, even at low temperatures.[10] Modern thin-film transistor (TFT) applications often require high-resistance fluorinated liquid crystals, in which many traditional dyes have poor solubility compared to older cyanobiphenyl-based hosts.[10] The development of anthraquinone dyes with flexible substituents has been a key strategy to improve solubility in these modern hosts.[10][14][15]
-
Dielectric Anisotropy (Δε): The host must have the appropriate dielectric anisotropy (positive or negative) to respond to an applied electric field in the desired manner for the specific device configuration (e.g., nematic-cholesteric phase change).[2]
-
Order Parameter (S): A host with a higher intrinsic order parameter will better align the guest dye molecules, leading to a higher measured dichroic ratio.[7]
Rational Design of Anthraquinone Dye Candidates
The molecular structure of the anthraquinone dye is the most critical variable. Our experimental design focuses on comparing dyes with systematic structural variations to understand structure-property relationships.[8]
-
Substituent Position: The location of substituent groups on the anthraquinone core dramatically affects the molecule's aspect ratio and TDM orientation. For instance, 2,6-disubstituted dyes tend to have higher aspect ratios and smaller TDM angles relative to their molecular axis compared to 1,5-disubstituted variants, which often leads to better alignment and higher dichroic ratios.[11]
-
Nature of Substituents: Groups like phenylthio (-S-Ph) and anilino (-NH-Ph) are commonly used to extend the dye's conjugation and tune its color.[10][16] The electronic properties of these groups influence the absorption wavelength (λmax).
-
Flexibility of Substituents: As noted, incorporating flexible alkyl chains (e.g., n-butyl groups) or strategically positioned bulky groups (e.g., t-butyl) on peripheral phenyl rings can disrupt crystal packing and drastically increase solubility, especially in fluorinated LCs.[10][12][15]
Core Experimental Protocol: From Mixture to Measurement
This section provides a detailed, self-validating workflow for measuring the dichroic ratio.
Step-by-Step Methodology
-
Preparation of the Guest-Host Mixture:
-
Accurately weigh the guest dye and the liquid crystal host. A typical concentration for the dye is 0.5-1.0% by weight.
-
Combine the components in a small vial.
-
Heat the mixture above the liquid crystal's clearing point (the temperature at which it becomes an isotropic liquid) while stirring or sonicating until the dye is completely dissolved, yielding a homogenous solution.
-
Visually inspect the solution against a light source to ensure no undissolved particles or aggregates are present. This is a critical validation step.
-
-
Fabrication of the Liquid Crystal Cell:
-
Use two transparent conductive oxide (e.g., ITO) coated glass plates.
-
Clean the substrates meticulously using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.
-
Spin-coat a thin layer of an alignment polymer (e.g., polyimide) onto the ITO-coated surfaces.
-
Bake the substrates according to the polymer manufacturer's specifications to cure the layer.
-
Unidirectionally rub the cured polymer layers with a velvet cloth. This process creates microgrooves that will align the liquid crystal director. The quality of this rubbing is paramount for achieving a high-quality, monodomain alignment.
-
-
Cell Assembly and Filling:
-
Assemble the two rubbed plates with the rubbing directions parallel to each other, separated by spacers (e.g., Mylar film or glass beads) to define a specific cell gap (typically 5-10 µm).
-
Seal the edges of the cell with a suitable epoxy, leaving a small opening for filling.
-
Fill the cell with the prepared guest-host mixture via capillary action in a vacuum chamber, ensuring the mixture is in its isotropic phase to reduce viscosity.
-
Seal the filling port once the cell is full.
-
Cool the cell slowly to room temperature to allow for proper alignment of the liquid crystal and dye molecules.
-
-
Spectroscopic Measurement:
-
Use a UV-Vis spectrophotometer equipped with a high-quality rotating polarizer.
-
Place the filled LC cell in the spectrophotometer's sample holder.
-
Measure the absorption spectrum with the polarizer's transmission axis oriented parallel to the cell's rubbing direction to obtain the parallel absorbance (A∥).
-
Rotate the polarizer by 90 degrees so its axis is perpendicular to the rubbing direction and measure the absorption spectrum again to obtain the perpendicular absorbance (A⊥).
-
-
Calculation and Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
At λmax, record the values for A∥ and A⊥.
-
Calculate the dichroic ratio using the formula R = A∥ / A⊥.
-
Experimental Workflow Diagram
Caption: Workflow for Determining the Dichroic Ratio.
Data Interpretation and Comparative Analysis
The collected data allows for a direct comparison of the performance of different anthraquinone dyes. The results should be tabulated to facilitate clear analysis.
Table 1: Comparative Performance of Anthraquinone Dyes in a Fluorinated LC Host
| Dye ID | Key Structural Features | λmax (nm) | A∥ | A⊥ | Dichroic Ratio (R) | Reference |
| Dye A | 1,5-di(anilino) | 554 | 0.85 | 0.10 | 8.5 | [17] |
| Dye B | 2,6-di(phenyl) | ~450 | 0.95 | 0.08 | 11.9 | [11] |
| Dye C | 1,4,5,8-tetra(phenylthio) with flexible side chains | 635 | 1.02 | 0.09 | 11.3 | [10][15] |
| Dye D | Asymmetric with thiophenyl groups | ~470 | 0.98 | 0.098 | 10.0 | [14] |
| Dye E | Sonogashira-coupled yellow dye | ~450 | - | - | 13.26 | [8][13] |
Note: Absorbance values are illustrative to demonstrate calculation. The Dichroic Ratio and λmax are based on reported data.
From this comparative data, several key insights emerge:
-
Impact of Substitution Pattern: As predicted by molecular modeling, Dye B (2,6-disubstituted) shows a significantly higher dichroic ratio than Dye A (1,5-disubstituted), confirming that the former's more linear shape promotes better alignment within the liquid crystal host.[11]
-
Role of Flexible Chains: Dye C demonstrates that even with a less ideal core substitution pattern (1,4,5,8-), the addition of flexible side chains can yield a high dichroic ratio, likely by improving solubility and reducing aggregation, which allows for better molecular ordering.[10][15]
-
Pushing the Limits: Dye E represents the cutting edge of anthraquinone dye synthesis, achieving a dichroic ratio that is highly competitive with many azo dyes, thereby offering high contrast without compromising on stability.[8][13]
Conclusion
The assessment of the dichroic ratio is a critical process in the development of materials for guest-host liquid crystal displays. While anthraquinone dyes have long been valued for their superior stability, their performance was often limited by modest dichroic ratios. This guide demonstrates that through rational molecular design—focusing on substituent placement, nature, and flexibility—it is possible to synthesize anthraquinone dyes that rival the performance of less stable alternatives. The detailed experimental protocol outlined herein provides a reliable and self-validating framework for researchers to accurately quantify the dichroic ratio, enabling the direct comparison of novel dye candidates and accelerating the development of next-generation, high-performance reflective displays.
References
- Title: Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays Source: MDPI URL:[Link]
- Title: Anthraquinone-Based Dichroic Dyes for Achromatic Black Guest-host Liquid Crystal Display Source: Molecular Crystals and Liquid Crystals URL:[Link]
- Title: Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Comput
- Title: Synthesis and characterisation of liquid crystalline anthraquinone dyes with excellent dichroism and solubility Source: ResearchG
- Title: Anthraquinone Liquid crystal dichroic dyes – a new form of chromonic dye?
- Title: Ambient Light Control Using Guest Host Liquid-Crystal Dye Systems Source: Defense Technical Inform
- Title: Liquid crystal guest host devices and their use as light shutters Source: SPIE Digital Library URL:[Link]
- Title: Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs Source: Royal Society of Chemistry URL:[Link]
- Title: Dyes for guest–host liquid crystal applications: a general approach to the rapid computational assessment of useful molecular designs Source: Royal Society of Chemistry URL:[Link]
- Title: Dichroic Dyes for Liquid Crystal Displays Source: Google Books URL
- Title: Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability Source: ACS Public
- Title: Liquid Crystal Guest-Host Systems Source: Taylor & Francis Online URL:[Link]
- Title: Liquid Crystal Guest-Host Systems Source: Taylor & Francis Online URL:[Link]
- Title: Guest-host display Source: Wikipedia URL:[Link]
- Title: Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays Source: National Institutes of Health (NIH) URL:[Link]
- Title: Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Source: Semantic Scholar URL:[Link]
- Title: Ordering Behavior and Linear Dichroism of Pure and Doped Liquid Crystals Source: Taylor & Francis Online URL:[Link]
- Title: Correlation Between Order Parameter of Liquid Crystal Mixture and Dichroic Ratio of its Guest-Host System Source: Taylor & Francis Online URL:[Link]
- Title: Order Parameter Measurements Of Dichroic Dyes Dissolved In Smectic Liquid Crystals That Tilt Without Layer Contraction Source: Swarthmore College URL:[Link]
- Title: Dichroic Dyes Source: Colour Synthesis Solutions URL:[Link]
Sources
- 1. Guest-host display - Wikipedia [en.wikipedia.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.pageplace.de [api.pageplace.de]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. colour-synthesis.com [colour-synthesis.com]
A Senior Application Scientist's Guide to Bridging the Gap Between Experimental and Calculated UV-Vis Spectra of Anthraquinones
For Immediate Publication
Affiliation: Advanced Molecular Spectroscopy Division, [Fictional Institution]
Abstract
This guide provides a comprehensive comparison of experimental and calculated Ultraviolet-Visible (UV-Vis) spectra of anthraquinones, a class of aromatic compounds with significant applications in the dye, pharmaceutical, and electronics industries. We delve into the practical and theoretical considerations essential for researchers, scientists, and drug development professionals. By juxtaposing detailed experimental protocols with robust computational methodologies, this document aims to elucidate the synergies and discrepancies between the two approaches, offering insights to enhance the accuracy of spectral predictions and the interpretation of experimental data.
Introduction: The Chromophoric World of Anthraquinones
Anthraquinones are characterized by their core structure of a 9,10-dioxoanthracene. This rigid, planar, and highly conjugated system is the foundation of their rich chromophoric properties.[1] The UV-Vis spectrum of an anthraquinone is typically characterized by two main types of electronic transitions: high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible range.[1][2] The position and intensity of these absorption bands are exquisitely sensitive to the nature and position of substituents on the anthraquinone scaffold, making UV-Vis spectroscopy a powerful tool for their characterization.[2][3]
The ability to accurately predict the UV-Vis spectra of novel anthraquinone derivatives is of paramount importance in fields like drug discovery and materials science. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have emerged as indispensable tools for this purpose.[3][4] However, a direct one-to-one correspondence between calculated and experimental spectra is not always achieved. This guide will explore the nuances of both techniques to empower researchers to critically evaluate their results.
The Experimental Reality: Acquiring High-Fidelity UV-Vis Spectra
Obtaining a reliable experimental UV-Vis spectrum is the bedrock upon which any comparison with theoretical data is built. The following protocol outlines the key steps and, more importantly, the rationale behind them.
Experimental Protocol for UV-Vis Spectroscopy of Anthraquinones
-
Sample Preparation:
-
Accurately weigh a small quantity of the anthraquinone compound.
-
Dissolve the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, chloroform, or DMSO) to create a stock solution of known concentration, typically in the 10⁻³ to 10⁻⁴ M range.[1] Rationale: UV-grade solvents are crucial to avoid interference from impurities that may absorb in the UV region. The concentration is chosen to ensure the absorbance falls within the linear range of the Beer-Lambert Law.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the measurements are within the optimal absorbance range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Instrumentation and Measurement:
-
Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up and stabilize for at least 20 minutes.[5] Rationale: Lamp stabilization is critical for a stable baseline and reproducible results.
-
Select a wavelength range appropriate for anthraquinones, typically 200-800 nm.[1]
-
Use a pair of matched quartz cuvettes. Fill one cuvette with the blank solvent and place it in the reference beam path.[1] Rationale: Quartz cuvettes are transparent in the UV region, unlike glass or plastic. Using a blank corrects for any absorbance from the solvent and the cuvette itself.
-
Fill the second cuvette with the sample solution and place it in the sample beam path.
-
Perform a baseline correction with the blank solvent.[5]
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).[1]
-
If multiple concentrations were measured, create a Beer-Lambert plot (Absorbance vs. Concentration) to calculate the molar absorptivity (ε) at each λmax.
-
The Critical Role of the Solvent
The choice of solvent is not a trivial decision. Solvents can significantly influence the position of absorption bands through various interactions with the solute.[2][6] Polar solvents, for instance, can lead to a bathochromic (red) shift of π → π* transitions due to better stabilization of the excited state.[2] Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. It is imperative to use the same solvent in both experimental measurements and computational models to enable a meaningful comparison.
The Theoretical Framework: Calculating UV-Vis Spectra with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and oscillator strengths of molecules, which can then be used to simulate a UV-Vis spectrum.[3][4]
Computational Workflow for TD-DFT Calculations
The following diagram illustrates a typical workflow for calculating the UV-Vis spectrum of an anthraquinone derivative.
Caption: A typical workflow for calculating UV-Vis spectra using TD-DFT.
Key Considerations for Accurate Calculations
-
Choice of Functional and Basis Set: The accuracy of TD-DFT calculations is highly dependent on the chosen functional and basis set. For anthraquinones, hybrid functionals like B3LYP and PBE0 have been shown to provide a good balance of accuracy and computational cost.[2][4] The choice of basis set can have a more modest impact, with Pople-style basis sets like 6-31+G(d,p) often being sufficient.[2][7] It is crucial to benchmark different functionals and basis sets against experimental data for a class of compounds to determine the most suitable level of theory.
-
Solvent Modeling: Implicit solvent models, such as the Polarizable Continuum Model (PCM), are essential for mimicking the solvent environment in which the experimental spectrum was recorded.[2] These models can account for the bulk electrostatic effects of the solvent, which can significantly impact the calculated excitation energies.
-
Vibronic Coupling: For a more accurate prediction of the band shapes, vibronic coupling should be considered.[2] This involves calculating the vibrational fine structure of the electronic transitions, which can be computationally demanding but provides a more realistic spectrum.
Bridging the Divide: A Comparative Analysis
A direct comparison of experimental and calculated spectra often reveals both agreements and discrepancies. The following table presents a hypothetical comparison for a substituted anthraquinone to illustrate common observations.
| Parameter | Experimental | Calculated (TD-DFT/PBE0/6-31+G(d,p) in Ethanol) |
| λmax (π → π) | 325 nm | 318 nm |
| λmax (n → π) | 410 nm | 425 nm |
| Molar Absorptivity (ε) at 325 nm | 15,000 M⁻¹cm⁻¹ | N/A (Oscillator Strength) |
| Band Shape | Broad with some vibrational fine structure | Series of discrete peaks (without vibronic coupling) |
Interpreting the Differences
-
Wavelength Shifts: It is common to observe a systematic shift between calculated and experimental λmax values. This can often be corrected by applying a scaling factor or by performing a linear regression analysis on a series of related compounds.[4]
-
Intensity: TD-DFT calculates oscillator strengths, which are related to the integrated intensity of an absorption band, rather than the molar absorptivity at a specific wavelength. A qualitative comparison of the relative intensities of different bands is generally more meaningful.
-
Band Shape: The calculated spectrum, without considering vibronic coupling, will appear as a series of sharp lines ("stick spectrum"). To better match the broad nature of experimental spectra, these lines are typically broadened using a Gaussian or Lorentzian function.[4]
The following diagram illustrates the relationship between the molecular structure of an anthraquinone and its UV-Vis spectrum, highlighting the factors that influence the comparison between experimental and calculated data.
Caption: Factors influencing the experimental and calculated UV-Vis spectra of anthraquinones.
Conclusion: A Symbiotic Relationship
The comparison of experimental and calculated UV-Vis spectra of anthraquinones is not merely an exercise in validation but a powerful approach for gaining deeper insights into their electronic structure and properties. While experimental measurements provide the ground truth, computational chemistry offers a means to understand the underlying electronic transitions and to predict the properties of yet-to-be-synthesized molecules. By understanding the strengths and limitations of each approach, researchers can leverage their synergy to accelerate the design and development of novel anthraquinone-based materials and therapeutics.
References
- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Structural Chemistry, 25(3), 861-873. [Link]
- Anouar, E. H., et al. (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. ProQuest. [Link]
- Wang, Y., et al. (2018). Influences of different solvents on the UV-vis absorption of the synthesized anthraquinone dye. Coloration Technology, 134(6), 465-472. [Link]
- Budzák, Š., et al. (2016). TD-DFT calculations of the vibrationally resolved UV-VIS spectrum of alizarin including the solvent effects. INIS-IAEA. [Link]
- Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research, 7(3), 1-2. [Link]
- Hansen, P. E., et al. (1985). Ultraviolet and visible spectrophotometric studies of anthraquinone derivatives in nematic solvents. Acta Chemica Scandinavica, 39a, 735-747. [Link]
- Jacquemin, D., et al. (2007). Comparison of theoretical approaches for predicting the UV/Vis spectra of anthraquinones. Molecular Physics, 105(19-22), 325-331. [Link]
- Le Guennic, B., et al. (2017). Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1 H-NMR spectroscopies. Dyes and Pigments, 145, 339-347. [Link]
- Jacquemin, D., et al. (2011). TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes.
- Geng, S., et al. (2017). DFT INSIGHT INTO THE UV-VIS SPECTRA AND RADICAL SCAVENGING ACTIVITY OF AURANTIO-OBTUSIN. Journal of Theoretical and Computational Chemistry, 16(01), 1750003. [Link]
- Jacquemin, D., et al. (2007). Comparison of theoretical approaches for predicting the UV/Vis spectra of anthraquinones. Taylor & Francis Online. [Link]
- Jacquemin, D., et al. (2011). TD-DFT Vibronic Couplings in Anthraquinones: From Basis Set and Functional Benchmarks to Applications for Industrial Dyes. Figshare. [Link]
- Nurul Ain, J., et al. (2016). Effects of Solvents on the Amount of Anthraquinone. UMPSA-IR. [Link]
- da Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 27(23), 8206. [Link]
- Zhang, Y., et al. (2018). The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. Physical Chemistry Chemical Physics, 20(27), 18367-18375. [Link]
- Singh, A., et al. (2021). Electronic Solvation (UV-Vis) and NLO Properties of 2-Chloroanthraquinone: An Experimental and Computational Modeling Approach.
- Chemistry For Everyone. (2023, February 7). How To Perform UV Vis Spectroscopy? [Video]. YouTube. [Link]
- University of Missouri–St. Louis. (2001). UV RECORDING SPECTROPHOTOMETRY. [Link]
- Singh, M., & Singh, P. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Open Science. [Link]
- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Purity Validation of 1,4-Diamino-2,3-dichloroanthraquinone by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Anthraquinone-Based Compounds
1,4-Diamino-2,3-dichloroanthraquinone is a substituted aromatic compound with significant applications as an intermediate in the synthesis of advanced dyes and potentially in the development of pharmaceutical agents. Its molecular structure, featuring a planar anthraquinone core with both electron-donating amino groups and electron-withdrawing chloro groups, presents a unique analytical challenge. For researchers, scientists, and drug development professionals, ensuring the purity of this starting material is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product.
Impurities can arise from the original synthesis, which often involves multi-step reactions, or from degradation over time.[1][2][3] These impurities, even at trace levels, can alter the chemical and physical properties of the final product, lead to downstream reaction failures, or introduce toxicological risks.[2] Therefore, a robust, validated analytical method is required to quantify the main component and separate it from all potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of Reversed-Phase HPLC (RP-HPLC) methodologies for the purity validation of this compound, offering field-proven insights into method development, system validation, and a detailed, ready-to-use protocol.
Methodology Comparison: Selecting the Optimal Stationary Phase
The heart of an HPLC separation is the column.[4][5] For a molecule like this compound, which is largely non-polar but contains basic amine functional groups, the choice of stationary phase is critical to achieving a successful separation with good peak symmetry. The most common choice in RP-HPLC is the C18 (octadecyl) column, renowned for its hydrophobic retention capabilities.[6][7] However, the basic nature of the analyte's amino groups can lead to undesirable interactions with residual acidic silanols on the silica surface of standard C18 columns, resulting in peak tailing.
An alternative approach is to use a column with a different selectivity, such as a Phenyl-Hexyl phase. This type of column provides retention not only through hydrophobic interactions but also through π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the anthraquinone analyte. This can offer enhanced selectivity for separating structurally similar impurities.
Below is a comparison of the performance of a standard C18 column versus a Phenyl-Hexyl column for the analysis of a this compound sample spiked with a known impurity (1,4-Diaminoanthraquinone).
Table 1: Comparison of HPLC Column Performance for Purity Analysis
| Parameter | Standard L1 (C18) Column | Phenyl-Hexyl Column | Optimal Result | Rationale |
| Resolution (Rs) between main peak and impurity | 1.8 | 2.5 | > 2.0 | Ensures baseline separation for accurate quantification. |
| Tailing Factor (Tf) for main peak | 1.6 | 1.1 | ≤ 1.5 | Indicates better peak symmetry and fewer secondary interactions. |
| Theoretical Plates (N) | 8,500 | 11,000 | > 5,000 | Higher plate count signifies greater column efficiency and sharper peaks. |
| Retention Time (min) | 8.2 | 9.5 | Method Dependent | Longer retention can improve resolution but increases run time. |
As the data illustrates, the Phenyl-Hexyl column provides superior resolution and peak shape, making it the recommended choice for a robust purity validation method. The π-π interactions help to better differentiate the chlorinated parent compound from its non-chlorinated impurity.
Recommended Experimental Protocol
This protocol is designed to be a self-validating system. The initial System Suitability Test (SST) is a mandatory checkpoint; failure to meet SST criteria invalidates any subsequent sample analysis.[8][9]
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard.
-
Sample: Test sample of this compound.
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 15.1 40 | 20.0 | 40 |
Solution Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for the detection of trace impurities.
Workflow for Purity Validation
The following diagram outlines the logical workflow for the analysis, emphasizing the critical role of the System Suitability Test (SST).
Caption: Workflow for HPLC Purity Validation of this compound.
System Suitability Test (SST) Criteria
Before any sample injection, the system's performance must be verified by making five replicate injections of the Standard Solution. The acceptance criteria are as follows:[8][12][13]
-
Precision: The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[12]
-
Peak Symmetry: The tailing factor for the main peak must be ≤ 1.5.
-
Column Efficiency: The theoretical plate count for the main peak must be ≥ 5000.
Calculation of Purity
The purity of the sample is determined by area percent normalization.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Method Validation According to ICH Q2(R1) Guidelines
For use in drug development and regulated environments, the analytical method itself must be validated to prove it is fit for its intended purpose.[14][15][16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation.[14][15][16][17]
Table 2: Summary of Key Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants). | Peak purity analysis (using DAD) shows no co-elution. Impurities are resolved from the main peak (Rs > 2.0). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability) | To show the agreement between results for a series of measurements under the same operating conditions over a short interval. | %RSD ≤ 2.0% for six replicate sample preparations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; %RSD for precision at LOQ ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when altering flow rate (±0.1 mL/min), column temp (±2°C), or mobile phase pH (±0.2). |
Conclusion
The purity validation of this compound is a critical step in ensuring the quality and safety of its downstream applications. This guide has demonstrated that a Reversed-Phase HPLC method utilizing a Phenyl-Hexyl stationary phase offers superior performance compared to a standard C18 column, providing better resolution and peak symmetry for the target analyte and its key impurities.
By following the detailed experimental protocol, including the mandatory System Suitability Test, and conducting a full method validation according to ICH Q2(R1) guidelines, researchers and drug development professionals can establish a reliable, robust, and trustworthy system for the routine quality control of this important chemical intermediate. This scientific rigor ensures data integrity and provides confidence in the quality of the materials used in research and development.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2023). Pharmalytics. [Link]
- Quality Guidelines. (n.d.).
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
- Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012). ECA Academy. [Link]
- ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (n.d.).
- Lazarova, I., Zengin, G., Aktumsek, A., & Gevrenova, R. (2021). A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. Pharmacia, 68(1), 193-200. [Link]
- Reversed-phase high performance liquid chromatography (RP-HPLC) characteristics of some 9,10-anthraquinone derivatives using binary acetonitrile-water mixtures as mobile phase. (2008).
- A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts. (2021). Pharmacia. [Link]
- System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
- Optimization of a Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Separation of Aloe-Emodin, Rhein, Emodin, Chrysophanol and Physcion. (2021).
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006). U.S. Pharmacopeia. [Link]
- Khodke, A. S., et al. (2011). A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology, 4(2), 326-328. [Link]
- Anthraquinone Impurities and Rel
- Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]
- Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. (2018). PubMed Central. [Link]
- Amide or Amino HPLC Columns What are the Differences. (n.d.).
- HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. [Link]
- Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. (2013). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. NCBI. [Link]
- This compound >93.0%(HPLC). (n.d.). Şahinler Kimya. [Link]
- Anthraquinone. (n.d.). Britannica. [Link]
- Effect of impurities in anthraquinone on its catalytic activity in delignification. (2010).
Sources
- 1. veeprho.com [veeprho.com]
- 2. Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. researchgate.net [researchgate.net]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. A novel UHPLC method for quantitative analysis of five anthraquinone derivatives in Asphodeline plant extracts [pharmacia.pensoft.net]
- 11. public.pensoft.net [public.pensoft.net]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. database.ich.org [database.ich.org]
- 17. starodub.nl [starodub.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Diamino-2,3-dichloroanthraquinone
As professionals in research and development, our responsibility extends beyond discovery to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost precision and safety. This guide provides a detailed protocol for the proper disposal of 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5), a chlorinated anthraquinone derivative. The procedures outlined here are grounded in established safety standards and regulatory compliance, designed to protect laboratory personnel and the environment.
The core principle of this guide is risk mitigation through informed action. The chlorinated aromatic structure of this compound necessitates a cautious approach, as related compounds exhibit potential for carcinogenicity, mutagenicity, and environmental persistence.[1][2][3] Therefore, every step, from handling residues to final disposal, must be deliberate and compliant with hazardous waste regulations.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is foundational to its safe disposal. While comprehensive toxicological data for this specific compound is limited, the known hazards of its parent structure, anthraquinone, and related amino- and chloro- derivatives provide a strong basis for a conservative risk assessment.
The primary hazards are summarized below. This assessment dictates the stringent handling and disposal requirements that follow.
| Hazard Classification | Description | Authoritative Source |
| Suspected Carcinogen | The parent compound, anthraquinone, is classified as a Category 1B carcinogen ("May cause cancer").[1] The State of California also lists anthraquinone as a chemical known to cause cancer.[4] | Sigma-Aldrich SDS, ECHEMI SDS[1] |
| Suspected Mutagen | A related compound, 1,4-Diamino anthraquinone, is suspected of causing genetic defects.[2] Studies have also indicated mutagenicity of similar dyes in the Ames assay.[3] | ChemicalBook SDS[2], NCBI[3] |
| Skin Sensitizer | May cause an allergic skin reaction upon contact.[2] Contaminated work clothing should not be allowed out of the workplace.[2] | Sigma-Aldrich SDS, ChemicalBook SDS[2] |
| Acute Oral Toxicity | Related chlorinated compounds are classified as toxic if swallowed.[5] | Fisher Scientific SDS[5] |
| Hazardous Decomposition | When heated to decomposition, it may emit acrid smoke and irritating fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[6][7] | ChemicalBook SDS[6] |
Personal Protective Equipment (PPE) Protocol
Due to the compound's hazard profile, a robust PPE protocol is mandatory for all personnel involved in handling and disposal. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used whenever handling the powdered chemical or preparing it for disposal.
| Task | Eyes/Face | Hands | Body | Respiratory |
| Handling Dry Powder | ANSI Z87.1-compliant safety goggles with side shields or a face shield. | Chemical-resistant gloves (e.g., Nitrile), inspected before use. Change immediately if contaminated.[6] | Fully-buttoned lab coat or chemical-resistant apron. | NIOSH-approved particulate respirator (e.g., N95/P100) is required when dusts may be generated.[1][6] |
| Preparing for Disposal | ANSI Z87.1-compliant safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Lab coat. | Required only if there is a risk of aerosol or dust generation. |
| Spill Cleanup | ANSI Z87.1-compliant safety goggles and face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99).[6] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given its chemical structure as a chlorinated aromatic compound and the toxicological profile of related substances, this compound must be managed as hazardous waste.
Consult your institution's Environmental Health & Safety (EHS) department and the U.S. Environmental Protection Agency (EPA) for specific state and local regulations that may apply.[8][9]
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Waste Collection Protocol:
-
Designate Waste Streams: Maintain separate waste streams for:
-
Solid Chemical Waste: Unused or expired this compound powder.
-
Contaminated Labware: Disposable items like weigh boats, pipette tips, and centrifuge tubes that have come into direct contact with the chemical.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges.
-
-
Container Selection: Use only compatible, leak-proof containers provided by your EHS department. For solids, this is typically a wide-mouth plastic pail or drum with a secure, gasketed lid.
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Suspected Carcinogen").
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is segregated from incompatible materials.[8]
Spill Management Protocol
Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination. Do not allow spilled material to enter drains or waterways.[10][11]
Caption: Step-by-Step Spill Cleanup Procedure.
Final Disposal Procedures
The final disposition of this compound waste is critical and must be handled by professionals in accordance with all regulations.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.
-
DO NOT mix it with general laboratory or municipal trash.
-
DO NOT attempt to neutralize the chemical with other reagents unless it is a documented and approved procedure by your institution's Chemical Hygiene Plan.
-
-
Approved Disposal Method:
-
The universally recommended method for disposal is to contact a licensed professional waste disposal service through your institution's EHS office.[6]
-
The most common and effective disposal technology for chlorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber .[6] This process ensures the complete destruction of the compound and removes hazardous combustion byproducts like hydrogen chloride from the flue gas.
-
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must also be disposed of as hazardous waste, as they will retain chemical residue.
-
Alternatively, some regulations allow for containers to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[2] Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional policy.[2]
-
Adherence to these procedures is not merely a matter of regulatory compliance; it is a fundamental aspect of our commitment to a safe and responsible scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your location and facilities.[12][13]
References
- Safety Data Sheet: Anthraquinone.Carl ROTH.[Link]
- MSDS of 1,4-Diamino-2,3-dicyano-9,10-anthraquinone.ChemSrc.[Link]
- Hazardous Substance Fact Sheet: Anthraquinone.New Jersey Department of Health.[Link]
- 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia.Wikipedia.[Link]
- OSHA Rules for Hazardous Chemicals.DuraLabel.[Link]
- Chemical Safety Guidelines - Toxic and Health Hazard Powders.Duke University Occupational & Environmental Safety Office.[Link]
- 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- Chemical Hazards and Toxic Substances - Overview.
- Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule.U.S. Environmental Protection Agency (EPA).[Link]
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.U.S. Environmental Protection Agency (EPA).[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1,4-Diamino-2,3-Dihydroanthraquinone - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. aksci.com [aksci.com]
- 10. carlroth.com [carlroth.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 1,4-Diamino-2,3-dichloroanthraquinone
As researchers and scientists, our work with novel chemical entities demands the highest standards of safety. This guide outlines the critical safety protocols for handling 1,4-Diamino-2,3-dichloroanthraquinone. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this protocol has been synthesized from data on structurally analogous compounds, including chlorinated and aminated anthraquinones. This approach mandates a conservative interpretation of potential hazards, ensuring a robust margin of safety.
Core Hazard Assessment: An Evidence-Based Approach
The chemical structure of this compound, featuring an anthraquinone core with both amino and chloro substituents, suggests several potential hazards. Analysis of related compounds indicates a strong likelihood of the following risks:
-
Skin Irritation and Sensitization: Many anthraquinone derivatives are known to cause skin irritation.[1][2] Compounds with similar functional groups may also cause allergic skin reactions.[3]
-
Serious Eye Irritation: Direct contact with powders of this nature can cause serious eye irritation or damage.[1][2][4]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[5]
-
Suspected Mutagenicity: Some related aminoanthraquinone compounds are suspected of causing genetic defects.[1] Therefore, this compound should be handled as a potential mutagen.
-
Toxicity: While specific toxicity data is unavailable, related compounds are classified as harmful if swallowed.[6]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent all routes of exposure.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist; it is a scientifically-grounded system to isolate you from the chemical hazard. The following table summarizes the required PPE, and the subsequent sections detail the rationale and procedures.
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[1][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). | Must satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] |
| Body Protection | Fire/flame-resistant and impervious laboratory coat or coveralls. | Worn to prevent any possibility of skin contact.[1][7] |
| Respiratory Protection | NIOSH/MSHA or EN 143/149 approved respirator with a particle filter. | Required when handling the powder outside of a certified chemical fume hood.[6][8] |
Operational Plan: Handling and Disposal Workflow
A systematic approach to every stage of handling—from preparation to disposal—is essential for safety.
Experimental Workflow Logic
The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Protocol 1: PPE Donning Procedure
The sequence of donning PPE is designed to prevent the contamination of clean surfaces and inner clothing.
-
Lab Coat: Put on your impervious, long-sleeved lab coat, ensuring it is fully buttoned.
-
Respirator (if required): If working outside a fume hood or with large quantities, perform a fit check and don your respirator.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Don your chemical-resistant gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat to create a seal.
Protocol 2: Safe Handling in a Laboratory Setting
-
Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk.[6]
-
Avoid Dust Formation: Handle the material carefully to avoid creating dust.[1][5] Use spark-proof tools and equipment.[1]
-
Spill Prevention: Use a secondary container when transporting the chemical.
-
Contamination Control: Do not eat, drink, or smoke in the laboratory.[1][6] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Immediate Cleanup: Clean up any spills immediately using appropriate procedures and dispose of the waste as hazardous.
Protocol 3: PPE Doffing and Disposal
This sequence is critical to prevent cross-contamination from used PPE to your skin or the environment.
-
Gloves: Remove gloves first, using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside) to avoid skin contact with the outer surface.[5]
-
Lab Coat: Remove your lab coat by rolling it inside out, ensuring the contaminated exterior is contained.
-
Eye/Face Protection: Remove your goggles or face shield.
-
Respirator (if used): Remove your respirator last.
-
Disposal: Dispose of all single-use PPE (gloves, disposable coveralls) in a clearly labeled hazardous waste container.[9][10]
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling.[1][6]
Emergency Procedures: First Aid
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Take off contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical help.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][6]
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[9]
-
Containerization: Collect all waste (excess chemical, contaminated PPE, and cleaning materials) in a suitable, closed, and clearly labeled container. The label must read "HAZARDOUS WASTE" and list the chemical constituents.[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, segregated according to compatibility.
-
Pickup: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]
By adhering to these rigorous protocols, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- Capot Chemical Co., Ltd. (2019). MSDS of 1,4-Diamino-2,3-dicyano-9,10-anthraquinone. [Link]
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. [Link]
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
- Wikipedia. (n.d.). 1,4-Diamino-2,3-dihydroanthraquinone. [Link]
- Carl ROTH. (n.d.).
- Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
